molecular formula C18H20O3 B1601136 4-(Pentyloxy)-4'-biphenylcarboxylic acid CAS No. 59748-15-1

4-(Pentyloxy)-4'-biphenylcarboxylic acid

Cat. No.: B1601136
CAS No.: 59748-15-1
M. Wt: 284.3 g/mol
InChI Key: RBJMVQVMVYPYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)-4'-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-pentoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-3-4-13-21-17-11-9-15(10-12-17)14-5-7-16(8-6-14)18(19)20/h5-12H,2-4,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMVQVMVYPYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551422
Record name 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59748-15-1
Record name 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Retrosynthetic Analysis: Deconstructing the Target Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Pentyloxy)-4'-biphenylcarboxylic Acid

This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, a molecule of significant interest in materials science and drug discovery. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will explore three core strategies: the Williamson ether synthesis, the Suzuki-Miyaura cross-coupling, and a route involving nitrile hydrolysis, offering field-proven insights to guide laboratory work.

A retrosynthetic analysis of this compound reveals three logical disconnection points, each corresponding to a major synthetic strategy. The ether linkage, the biphenyl C-C bond, or the carboxylic acid group can be targeted for formation.

  • Disconnection A (C-O Bond): Breaking the ether bond leads to a Williamson ether synthesis strategy. This requires a biphenyl core containing a hydroxyl group, specifically 4'-hydroxy-4-biphenylcarboxylic acid, and a pentyl halide.

  • Disconnection B (C-C Bond): Cleaving the central carbon-carbon bond of the biphenyl system points towards a cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This involves coupling a pentyloxy-substituted aryl species with a carboxy-substituted aryl species.

  • Disconnection C (C-C≡N Bond): A functional group interconversion approach suggests forming the carboxylic acid from a nitrile precursor. This pathway involves the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, followed by hydrolysis.

G cluster_A Disconnection A: C-O Ether Bond cluster_B Disconnection B: C-C Biphenyl Bond cluster_C Disconnection C: Functional Group Interconversion Target This compound A_Intermediate1 4'-Hydroxy-4'-biphenylcarboxylic Acid Target->A_Intermediate1 Williamson Ether Synthesis B_Intermediate1 4-(Pentyloxy)phenylboronic Acid Target->B_Intermediate1 Suzuki-Miyaura Coupling C_Intermediate1 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carbonitrile Target->C_Intermediate1 Nitrile Hydrolysis A_Intermediate2 1-Bromopentane B_Intermediate2 4-Bromobenzoic Acid

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: The Williamson Ether Synthesis Approach

This is arguably the most straightforward and classical approach, building the ether linkage onto a pre-existing biphenyl scaffold. Its reliability stems from the well-understood SN2 mechanism of the Williamson ether synthesis.[1]

Principle and Rationale

The core of this strategy is the reaction between an alkoxide and a primary alkyl halide.[1] In this context, the phenolic hydroxyl group of 4'-hydroxy-4-biphenylcarboxylic acid is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of a pentyl halide (e.g., 1-bromopentane), displacing the halide and forming the desired ether linkage in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The choice of a primary halide like 1-bromopentane is critical to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[2]

Synthesis of Key Intermediate: 4'-Hydroxy-4-biphenylcarboxylic Acid

The commercial availability of this intermediate can vary. If a synthesis is required, one effective method is the palladium-catalyzed Suzuki coupling of 4-carboxyphenylboronic acid with 4-bromophenol. Alternatively, a patented industrial process involves reacting a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation.[3]

Detailed Protocol 1: Etherification of 4'-Hydroxy-4-biphenylcarboxylic Acid

G cluster_steps Reactant1 4'-Hydroxy-4'-biphenylcarboxylic Acid Step1 1. Mix & Heat (e.g., 80-100 °C, 4-8h) Reactant1->Step1 Reactant2 1-Bromopentane Reactant2->Step1 Base K2CO3 Base->Step1 Solvent DMF Solvent->Step1 Product This compound Step2 2. Work-up (Acidification with HCl) Step1->Step2 Reaction Mixture Step3 3. Purification (Recrystallization) Step2->Step3 Crude Product Step3->Product

Caption: Workflow for Williamson ether synthesis.

Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-hydroxy-4-biphenylcarboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base, and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[2][4]

  • Alkylation: Add 1-bromopentane (1.1-1.5 eq) to the stirred suspension.

  • Reaction: Heat the mixture to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid (e.g., 2M HCl) until the pH is ~2. This protonates the carboxylic acid, causing the product to precipitate.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the purified this compound.

ParameterValue/ConditionRationale
Base K₂CO₃, Cs₂CO₃, NaOHAryl ethers are effectively synthesized with bases like K₂CO₃.[2] Stronger bases are typically not required for phenols.
Solvent DMF, Acetone, DMSODipolar aprotic solvents are preferred as they accelerate SN2 reactions.[2][4]
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Equivalents (Pentyl Halide) 1.1 - 1.5A slight excess ensures complete consumption of the more valuable biphenyl starting material.

Synthetic Pathway II: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its efficiency and functional group tolerance in forming carbon-carbon bonds.[6] This pathway constructs the central biphenyl bond as the key step.

Principle and Rationale

This palladium-catalyzed cross-coupling reaction joins an organoboron species with an organohalide.[6] For the target molecule, this involves coupling (4-(pentyloxy)phenyl)boronic acid with 4-bromobenzoic acid. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] This method is highly versatile and robust, often providing high yields.[7][8][9]

Detailed Protocol 2: Suzuki-Miyaura Coupling

G cluster_steps Reactant1 4-(Pentyloxy)phenylboronic Acid Step1 1. Mix in Solvent (e.g., Toluene/EtOH/H2O) Degas with N2/Ar Reactant1->Step1 Reactant2 4-Bromobenzoic Acid Reactant2->Step1 Catalyst Pd(PPh3)4 Catalyst->Step1 Base Na2CO3 / K2CO3 Base->Step1 Product This compound Step2 2. Heat to Reflux (e.g., 80-100 °C, 12-24h) Step1->Step2 Inert Atmosphere Step3 3. Work-up & Purify (Acidify, Filter, Recrystallize) Step2->Step3 Reaction Mixture Step3->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Inert Atmosphere: Assemble a flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Reagent Charging: To the flask, add 4-bromobenzoic acid (1.0 eq), (4-(pentyloxy)phenyl)boronic acid (1.0-1.2 eq), a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (approx. 3 eq), and the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).[10][11]

  • Solvent Addition: Add a degassed solvent system. A common mixture is toluene, ethanol, and water, or DME/water.[7]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 12-24 hours, or until TLC indicates the consumption of the starting materials.[10]

  • Work-up: Cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 2M HCl to precipitate the product.[10]

  • Isolation and Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain the pure acid.

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄, Pd/C, PdCl₂(dppf)Pd(PPh₃)₄ is a common, effective catalyst.[7] Water-soluble fullerene-supported PdCl₂ has been used for green synthesis.[8][9]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The base is essential for the transmetalation step of the catalytic cycle.[6]
Solvent Toluene/EtOH/H₂O, DME/H₂OA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.[7]
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is sensitive to oxygen and must be protected.

Synthetic Pathway III: The Nitrile Hydrolysis Approach

This pathway introduces the carboxylic acid functionality in the final step by hydrolyzing a nitrile precursor. This can be an advantageous route if the nitrile-containing biphenyl intermediate is readily accessible.

Principle and Rationale

The synthesis is bifurcated into two main stages. First, the intermediate 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile is prepared. This is typically achieved via a Williamson ether synthesis on 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile using 1-bromopentane.[12] The second stage is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH). This transformation can be effectively carried out under harsh acidic or basic conditions, followed by neutralization.[13]

Detailed Protocol 3: Synthesis via Nitrile Intermediate

G Start 4'-Hydroxy-4-biphenylcarbonitrile + 1-Bromopentane Intermediate 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carbonitrile Start->Intermediate Step 1: Williamson Ether Synthesis (K2CO3, DMF) FinalProduct This compound Intermediate->FinalProduct Step 2: Nitrile Hydrolysis (Conc. H2SO4 or NaOH, Heat, then H3O+)

Caption: Workflow for the nitrile hydrolysis pathway.

Methodology:

Step A: Synthesis of 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carbonitrile

  • This step follows the same principles as Protocol 1. React 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with 1-bromopentane in the presence of K₂CO₃ in DMF.[12] The product is isolated by precipitation in water and can be purified by recrystallization or chromatography.

Step B: Hydrolysis of the Nitrile

  • Reaction Setup: Place the synthesized 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in a round-bottom flask suitable for reflux.

  • Hydrolysis (Acidic): Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) and heat the mixture to reflux for several hours. The reaction must be monitored carefully for completion.[13]

  • Hydrolysis (Basic): Alternatively, reflux the nitrile with an aqueous solution of a strong base like sodium hydroxide (e.g., 20-40% w/v). This will form the sodium salt of the carboxylic acid.

  • Work-up:

    • For the acidic route, cool the reaction and carefully pour it over ice to precipitate the carboxylic acid.

    • For the basic route, cool the reaction, and then acidify with a strong acid (e.g., concentrated HCl) until the pH is strongly acidic, which will precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash extensively with water, and recrystallize from a suitable solvent.

ParameterValue/ConditionRationale
Hydrolysis Reagent Conc. H₂SO₄/H₂O or Conc. NaOH/H₂OStrong acidic or basic conditions are required to hydrolyze the stable nitrile triple bond.
Temperature RefluxHigh temperature is necessary to drive the hydrolysis to completion in a reasonable timeframe.
Work-up AcidificationCrucial to protonate the carboxylate salt (formed under basic conditions) or precipitate the acid.

Comparison of Synthetic Pathways

PathwayAdvantagesDisadvantagesBest Suited For
I. Williamson Ether Synthesis High yields, reliable and well-understood reaction, straightforward work-up.Requires synthesis or purchase of the 4'-hydroxy-4-biphenylcarboxylic acid intermediate.Scenarios where the hydroxy-biphenyl intermediate is readily available; scale-up operations.
II. Suzuki-Miyaura Coupling High versatility, excellent functional group tolerance, builds the core scaffold directly.Requires an expensive and air-sensitive palladium catalyst, inert atmosphere is essential, potential for catalyst contamination in the final product.[7]Rapid synthesis of analogues with varied substitution patterns; medicinal chemistry applications.
III. Nitrile Hydrolysis Good for late-stage introduction of the carboxylic acid. Nitrile intermediates are often crystalline and easy to purify.The hydrolysis step requires harsh conditions (strong acid/base, high heat), which may not be suitable for sensitive substrates.Cases where the nitrile intermediate is more easily synthesized or available than the corresponding acid or phenol.

References

  • Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. (1988). Google Patents.
  • Caron, S., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(6), 589-592.
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Williamson ether synthesis. Wikipedia.
  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
  • Molecular structure of 4′‐n‐pentyl‐4‐biphenylcarbonitrile... ResearchGate.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
  • Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. PrepChem.com.
  • 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile. PubChem.
  • This compound. Chemsrc.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Fischer–Speier esterification. Wikipedia.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides... Journal of the Chemical Society, Perkin Transactions 1.

Sources

synthesis of 4-alkoxy-4'-biphenylcarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Alkoxy-4'-Biphenylcarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Alkoxy-4'-biphenylcarboxylic acids are a pivotal class of organic compounds, forming the structural backbone of numerous materials, including liquid crystals, and serving as key intermediates in the synthesis of pharmacologically active molecules.[1][2][3] Their unique molecular structure, featuring a rigid biphenyl core functionalized with a flexible alkoxy chain and a polar carboxylic acid group, imparts valuable physicochemical properties. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining these compounds, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore the widely employed Suzuki-Miyaura cross-coupling for constructing the biphenyl scaffold and the Williamson ether synthesis for introducing the alkoxy moiety, providing researchers with the foundational knowledge to design and execute robust synthetic routes.

Retrosynthetic Analysis and Strategic Planning

The can be approached from two primary retrosynthetic pathways. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Diagram 1: Retrosynthetic Pathways

A high-level overview of the two main disconnection approaches for synthesizing the target molecule.

G cluster_A Strategy A: Late-Stage Etherification cluster_B Strategy B: Early-Stage Etherification Target 4-Alkoxy-4'-biphenylcarboxylic Acid A1 4-Hydroxy-4'-biphenylcarboxylic Acid (or Ester) Target->A1 B1 4-Alkoxy-halobenzene Target->B1 A1->Target Williamson Ether Synthesis A2 Alkyl Halide B1->Target Suzuki Coupling B2 4-Carboxyphenylboronic Acid (or Ester)

Caption: Retrosynthetic analysis of 4-alkoxy-4'-biphenylcarboxylic acids.

  • Strategy A (Late-Stage Etherification): This approach involves first constructing a 4-hydroxy-4'-biphenylcarboxylate intermediate via a Suzuki coupling reaction. The alkoxy chain is then introduced in a subsequent step using the Williamson ether synthesis, followed by hydrolysis of the ester to yield the final carboxylic acid. This strategy is advantageous when a variety of alkoxy chains need to be synthesized from a common biphenyl intermediate.

  • Strategy B (Early-Stage Etherification): In this pathway, a 4-alkoxy-halobenzene is first prepared or sourced. This intermediate is then coupled with a suitable boronic acid or ester derivative of 4-hydroxybenzoic acid using the Suzuki reaction. This route can be more direct if the required 4-alkoxy-halobenzene is commercially available.

Core Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling: Constructing the Biphenyl Core

The Suzuki-Miyaura cross-coupling is the cornerstone reaction for forming the C-C bond between the two phenyl rings.[3][4] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[5]

Causality of Experimental Choices:

  • Catalyst: Palladium complexes are the catalysts of choice. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and highly effective catalyst.[2][6] For large-scale synthesis, using more robust and less expensive catalysts like Pd/C (palladium on carbon) can be advantageous, often leading to lower palladium contamination in the final product.[7]

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are most commonly used, providing a good balance of reactivity and cost-effectiveness.[2][8]

  • Solvent System: The reaction is typically performed in a two-phase solvent system, such as a mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME), dioxane, or toluene) and water.[7][9] This ensures that both the organic-soluble reactants and the water-soluble inorganic base can participate effectively in the reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

A diagram illustrating the key steps of the palladium-catalyzed reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)-X  | L₂ OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl R¹-Pd(II)-R²  | L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Base Base (e.g., CO₃²⁻) Boronic->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Transmetal ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Williamson Ether Synthesis: Introducing the Alkoxy Chain

The Williamson ether synthesis is a reliable and straightforward method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10][11] In the context of our target molecule, this involves the deprotonation of a hydroxyl group on the biphenyl core to form a phenoxide, which then acts as a nucleophile.

Causality of Experimental Choices:

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is often sufficient and is easily handled. For less reactive systems, stronger bases like sodium hydride (NaH) can be used, though this requires anhydrous conditions.[12]

  • Alkylating Agent: Primary alkyl halides (e.g., 1-bromoalkanes) are ideal substrates as they are highly susceptible to Sₙ2 attack and less prone to the competing E2 elimination reaction.[11][12]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are typically used. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the alkoxide nucleophile relatively free, thus accelerating the rate of the Sₙ2 reaction.[12]

Ester Hydrolysis (Saponification): Unveiling the Carboxylic Acid

When the synthesis is carried out using an ester of the carboxylic acid (a common protecting group strategy), the final step is its hydrolysis. This is typically achieved under basic conditions, a process known as saponification.

Mechanism and Conditions: The reaction involves the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.[13] This process is generally high-yielding and clean.[14][15]

Experimental Protocols

Protocol 1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (Example of Strategy B)

This protocol details a representative synthesis using a Suzuki coupling reaction.[9]

Step 1: Reaction Setup

  • To a round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), and cesium carbonate (2.5 eq).

  • Add a solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., a 3:1 ratio).

  • Stir the mixture and degas the system by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[6]

Step 2: Catalysis and Reaction

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the degassed mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80°C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 2M hydrochloric acid until the pH is approximately 2. The product will precipitate out of the solution.[6]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with water to remove inorganic salts, followed by a cold non-polar solvent like hexane to remove non-polar impurities.[9]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[16]

Purification and Characterization

Purification: A standard and highly effective method for purifying biphenylcarboxylic acids is through acid-base extraction.[6][17]

  • The crude product is dissolved in a dilute aqueous base (e.g., NaOH solution), converting the carboxylic acid to its water-soluble sodium salt.

  • Neutral organic impurities are removed by washing with an immiscible organic solvent like diethyl ether or dichloromethane.

  • The aqueous layer is then re-acidified with a mineral acid (e.g., HCl), causing the pure carboxylic acid to precipitate.

  • The solid is collected by filtration, washed with deionized water, and dried under vacuum.[17]

Characterization: The structure and purity of the final products are confirmed using standard analytical techniques.

TechniqueExpected Observations for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid[9][18][19]
¹H NMR Aromatic protons appear as doublets and multiplets in the range of δ 7.0-8.1 ppm. The methoxy group protons appear as a characteristic singlet around δ 3.8 ppm. The acidic proton of the carboxylic acid is often a broad singlet at δ > 12 ppm.
¹³C NMR Aromatic carbons resonate in the δ 114-145 ppm region. The methoxy carbon appears around δ 55 ppm. The carboxylic acid carbonyl carbon is observed downfield, typically around δ 167 ppm.[20]
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer is observed around 2500-3300 cm⁻¹. A sharp C=O stretch appears around 1680-1710 cm⁻¹. C-O stretches for the ether and acid are seen in the 1100-1300 cm⁻¹ region.[18][21]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight is observed. For C₁₄H₁₂O₃, this is m/z 228.24.[18][22]

Conclusion

The is a well-established field in organic chemistry, primarily relying on the robust and versatile Suzuki-Miyaura cross-coupling and Williamson ether synthesis reactions. By carefully selecting catalysts, bases, and solvent systems, and by employing appropriate purification strategies, researchers can efficiently produce these valuable compounds in high yield and purity. The strategic choice between early-stage and late-stage etherification allows for flexibility in synthetic design, enabling access to a diverse library of derivatives for applications in materials science and drug discovery.

References

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). National Institutes of Health.
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). ResearchGate.
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). PubMed.
  • Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... (n.d.). ResearchGate.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications.
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Yoshiki Koshikari.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. (n.d.). PubChem.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate.
  • Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (n.d.). PrepChem.com.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). Semantic Scholar.
  • Williamson ether synthesis. (n.d.). Lumen Learning.
  • 4'-n-Octyloxybiphenyl-4-carboxylic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (n.d.). Reddit.
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses Procedure.
  • Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health.
  • Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry.
  • 4'-Ethyl-4-biphenylcarboxylic acid. (n.d.). NIST WebBook.

Sources

4-(Pentyloxy)-4'-biphenylcarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Pentyloxy)-4'-biphenylcarboxylic acid

Introduction: A Molecule of Dichotomic Character

This compound is a bifunctional organic molecule that stands at the intersection of materials science and synthetic chemistry. Its structure is characterized by a rigid, aromatic biphenyl core, which imparts thermal stability and is conducive to forming ordered molecular assemblies. One terminus of this core is functionalized with a flexible pentyloxy (–O(CH₂)₄CH₃) chain, which influences solubility and modulates intermolecular interactions. The other terminus features a carboxylic acid (–COOH) group, a versatile functional handle for further chemical modification and a key participant in hydrogen bonding.

This unique combination of a rigid backbone and flexible tail makes this compound and its derivatives, particularly the corresponding nitriles, foundational components in the formulation of liquid crystals.[1] The principles that govern its molecular behavior provide valuable insights for researchers in liquid crystal technology, organic electronics, and drug discovery, where the biphenyl scaffold is a recurring motif.[2][3] This guide offers a detailed examination of its chemical and physical properties, synthetic pathways, and core applications, providing a technical resource for scientists and development professionals.

Core Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its molecular architecture. The large, nonpolar biphenyl and pentyl groups dominate its solubility profile, while the polar carboxylic acid and ether linkages introduce capacity for specific intermolecular interactions.

PropertyValueSource(s)
CAS Number 59748-15-1[4][5]
Molecular Formula C₁₈H₂₀O₃[4][6]
Molecular Weight 284.35 g/mol [4][6]
Appearance White to off-white crystalline powder[7][8]
Solubility Insoluble in water; soluble in alcohols and ether[9]
LogP (Octanol/Water) 4.62080[4]
PSA (Polar Surface Area) 46.53 Ų[4]

The high LogP value confirms the compound's lipophilic nature, a critical factor for its application in non-aqueous systems like liquid crystal mixtures. The pentyloxy chain, in particular, enhances solubility in organic solvents compared to its parent compound, 4'-hydroxy-4-biphenylcarboxylic acid.

Spectroscopic Signature and Structural Elucidation

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques. The expected spectral features are highly characteristic.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key absorption bands are anticipated at:

  • ~2500-3300 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimer.

  • ~2955, 2870 cm⁻¹: C-H stretching vibrations of the aliphatic pentyloxy chain.

  • ~1680-1710 cm⁻¹: A strong C=O stretching vibration from the carboxylic acid group.[10][11]

  • ~1605, 1490 cm⁻¹: C=C stretching vibrations within the biphenyl aromatic rings.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether linkage.

  • ~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise arrangement of atoms.

¹H NMR (Expected Signals):

  • ~12.0-13.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid; its chemical shift can be variable and the peak is often broad.[12]

  • ~8.15 ppm (doublet, 2H) & ~7.75 ppm (doublet, 2H): Protons on the carboxylic acid-bearing phenyl ring, showing characteristic ortho-coupling.[12][13]

  • ~7.60 ppm (doublet, 2H) & ~7.00 ppm (doublet, 2H): Protons on the pentyloxy-bearing phenyl ring.

  • ~4.00 ppm (triplet, 2H): The methylene protons adjacent to the ether oxygen (-O-CH₂ -).

  • ~1.80 ppm (multiplet, 2H): The second methylene group in the pentyl chain.

  • ~1.45 ppm (multiplet, 4H): The third and fourth methylene groups.

  • ~0.95 ppm (triplet, 3H): The terminal methyl protons of the pentyl chain.

¹³C NMR (Expected Signals): The spectrum would show distinct signals for all 18 carbons, including the carbonyl carbon (~170 ppm), the aromatic carbons attached to oxygen and the carboxylic group (~160 ppm and ~145 ppm, respectively), and the aliphatic carbons of the pentyl chain (~68, 31, 28, 22, 14 ppm).

Synthetic Strategy: Building the Molecule

The synthesis of this compound is typically achieved through a convergent approach that combines two key transformations: formation of the biphenyl core and installation of the ether linkage.

Workflow: Suzuki Coupling and Williamson Ether Synthesis

A robust and common method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl skeleton, followed by a Williamson ether synthesis to introduce the pentyloxy side chain.[2][14]

Step 1: Suzuki-Miyaura Cross-Coupling Methyl 4-bromobenzoate is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form methyl 4'-hydroxy-4-biphenylcarboxylate.

Step 2: Williamson Ether Synthesis The resulting phenol is deprotonated with a base (e.g., K₂CO₃) and alkylated with 1-bromopentane to yield methyl 4-(pentyloxy)-4'-biphenylcarboxylate.

Step 3: Saponification The methyl ester is hydrolyzed to the final carboxylic acid product using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Etherification cluster_2 Step 3: Hydrolysis A Methyl 4-bromobenzoate C Methyl 4'-hydroxy- 4-biphenylcarboxylate A->C Pd(PPh₃)₄, Base B 4-Hydroxyphenylboronic acid B->C E Methyl 4-(pentyloxy)- 4'-biphenylcarboxylate C->E K₂CO₃, Acetone D 1-Bromopentane D->E F 4-(Pentyloxy)-4'- biphenylcarboxylic acid E->F 1. NaOH, H₂O/EtOH 2. H₃O⁺

Diagram: Representative synthetic workflow.

Core Applications and Mechanistic Insights

Foundation of Liquid Crystals

The primary application of this molecular class is in liquid crystal displays (LCDs).[15] While the nitrile analogue (4'-(pentyloxy)-4-biphenylcarbonitrile) is more commonly the final liquid crystal material, the carboxylic acid is a key precursor.[16] The molecule's elongated, rod-like shape, arising from the linear biphenyl core, is essential for forming the anisotropic nematic and/or smectic phases that define liquid crystals.[1][15]

  • Anisotropy: The rigid core creates significant differences in physical properties (e.g., refractive index, dielectric constant) when measured parallel versus perpendicular to the long molecular axis. This anisotropy is the basis for light modulation in LCDs.

  • Mesophase Formation: The flexible pentyloxy chain disrupts efficient crystal packing just enough to allow for the formation of intermediate liquid crystalline phases (mesophases) upon melting, before transitioning to a fully isotropic liquid at a higher temperature.[17]

Versatile Building Block in Organic Synthesis

Beyond liquid crystals, this compound serves as a valuable intermediate.[7]

  • Pharmaceutical Scaffolding: The biphenylcarboxylic acid moiety is present in several pharmacologically active compounds. The carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility, stability, and biological target affinity.[3][7]

  • High-Performance Polymers: The rigid biphenyl unit can be incorporated into polymer backbones (e.g., polyesters, polyamides) to enhance thermal stability and mechanical strength, creating materials suitable for demanding applications.[7]

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on standard safety data sheets for this and structurally related compounds.

Exposure Controls and Personal Protection
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[6][18]

  • Eye/Face Protection: Wear chemical safety goggles or glasses.[6][19]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[6][20]

  • Hygiene: Wash hands thoroughly after handling.[6][19] Do not eat, drink, or smoke in the work area.[6]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[6][19][20]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][19][20]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][19]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][20]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][20]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][20]

Conclusion

This compound is a molecule of designed functionality. Its properties are a textbook example of how structural components—a rigid aromatic core, a flexible aliphatic chain, and a reactive functional group—can be combined to achieve specific behaviors. Its primary role as a precursor in the synthesis of liquid crystals underscores its importance in materials science, while its utility as a synthetic intermediate highlights its value in broader chemical research and development. A thorough understanding of its chemical properties, reactivity, and handling requirements allows researchers to leverage its full potential in creating the next generation of advanced materials and complex molecular architectures.

References

  • This compound | CAS#:59748-15-1 | Chemsrc. (n.d.).
  • 4-BIPHENYL CARBOXYLIC ACID - SD Fine-Chem. (n.d.).
  • 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • 5OCB,4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile,CAS NO.5236_PDLC. (n.d.).
  • 4-Biphenylcarboxylic acid - ChemBK. (n.d.).
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. (n.d.).
  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. (n.d.).
  • 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | NIST. (n.d.).
  • Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2) - Cheméo. (n.d.).
  • 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.).
  • Biphenyl-4-carboxylic acid - NIST WebBook. (n.d.).
  • Biphenyl-4-carboxylic acid - NIST WebBook. (n.d.).
  • File:4'-(Pentyloxy)(1,1'-biphenyl)-4-carboxylic acid.svg - Wikimedia Commons. (2022, June 26).
  • 4'-pentyl-4-cyanobiphenyl - 5CB - Taylor & Francis Online. (2024, January 21).
  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.).

Sources

An In-depth Technical Guide to 4-(Pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 59748-15-1

This guide provides a comprehensive technical overview of 4-(Pentyloxy)-4'-biphenylcarboxylic acid, a significant organic compound with applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Alkoxy-Substituted Biphenyls

Biphenyl derivatives are a cornerstone in organic chemistry, forming the structural basis for a wide range of pharmacologically active compounds and advanced materials.[1][2] The introduction of functional groups, such as a carboxylic acid and an alkoxy chain, onto the biphenyl scaffold, as seen in this compound, dramatically influences the molecule's physicochemical properties and biological activity. The carboxylic acid group, in particular, can enhance the hydrophilicity and polarity of molecules, which is a critical factor in drug design and bioavailability.[2]

The pentyloxy group, a five-carbon alkoxy chain, imparts a degree of lipophilicity and can influence the molecule's ability to self-assemble, a key characteristic for its application in liquid crystals.[3] This unique combination of a polar carboxylic acid and a nonpolar alkoxy chain on a rigid biphenyl core makes this compound a molecule of considerable interest.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application.

PropertyValue
CAS Number 59748-15-1
Molecular Formula C18H20O3[4][5]
Molecular Weight 284.35 g/mol [4][6]
Synonyms 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid, 4-(4-pentyloxyphenyl)benzoic acid[4][7]
LogP 4.62080[4]
PSA (Polar Surface Area) 46.53000 Ų[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This method utilizes 4'-hydroxy-4-biphenylcarboxylic acid and 1-bromopentane as precursors.[6][8] The hydroxyl group of the biphenyl derivative is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromopentane.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4'-Hydroxy-4-biphenylcarboxylic acid

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxy-4-biphenylcarboxylic acid in a suitable solvent like acetone or DMF.

  • Addition of Base: Add an excess of a base, such as potassium carbonate, to the solution. The base will deprotonate the hydroxyl group.

  • Addition of Alkyl Halide: Add 1-bromopentane to the reaction mixture. The amount should be in slight excess relative to the 4'-hydroxy-4-biphenylcarboxylic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 3-4. This will protonate the carboxylic acid, causing the product to precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Reactant1 4'-Hydroxy-4-biphenylcarboxylic acid Reaction Williamson Ether Synthesis (Reflux) Reactant1->Reaction Reactant2 1-Bromopentane Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Acidification Acidification (HCl) Workup->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product AnalyticalWorkflow cluster_synthesis Synthesized Compound cluster_analysis Characterization cluster_results Confirmation Compound Crude 4-(Pentyloxy)-4'- biphenylcarboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Research and Development

Liquid Crystals

Alkoxy-substituted biphenyls are well-known for their liquid crystalline properties. T[9]he rigid biphenyl core combined with the flexible alkoxy chain promotes the formation of mesophases (the state between liquid and solid). The length of the alkoxy chain, in this case, the pentyloxy group, is a critical determinant of the temperature range over which the liquid crystalline phase exists. W[3]hile often used as precursors to more complex liquid crystal molecules, such as those containing a cyano group, this compound itself can exhibit liquid crystalline behavior, typically of the nematic or smectic type. These properties make it a valuable component in the development of liquid crystal displays (LCDs) and other optical electronic devices.

[9]#### 5.2. Drug Development

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.

[1][2][10]* Anti-inflammatory Agents: The biphenyl carboxylic acid moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Agents: Some biphenyl carboxylic acid derivatives have shown potent in vitro activity against various cancer cell lines. T[1]he specific mechanism of action can vary, but may involve the inhibition of key signaling pathways involved in cell proliferation.

  • Antifungal Agents: Studies have shown that esters of biphenyl-4-carboxylic acid possess activity against pathogenic Candida species.

[10]The presence of the pentyloxy group in this compound can modulate these activities by influencing the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets.

Potential Signaling Pathway Interaction

SignalingPathway cluster_molecule Compound cluster_target Potential Target cluster_effect Biological Effect Molecule 4-(Pentyloxy)-4'- biphenylcarboxylic acid Target Enzyme / Receptor (e.g., COX, ERα) Molecule->Target Binding Effect Inhibition of Signaling Pathway (e.g., Anti-inflammatory, Anticancer) Target->Effect Modulation

Sources

An In-depth Technical Guide to 4'-pentyloxy-4-biphenylcarboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-pentyloxy-4-biphenylcarboxylic acid is a notable organic compound characterized by a rigid biphenyl core, a flexible pentyloxy tail, and a terminal carboxylic acid group. This unique molecular architecture imparts properties that make it a significant building block in materials science, particularly in the field of liquid crystals, and a compound of interest in medicinal chemistry. The interplay between the rigid biphenyl unit and the flexible alkyl chain is crucial for the formation of mesomorphic phases, while the carboxylic acid moiety provides a site for hydrogen bonding and further chemical modifications, influencing its self-assembly and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, offering insights for researchers and professionals in related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-pentyloxy-4-biphenylcarboxylic acid is essential for its application in various scientific domains.

PropertyValueSource
CAS Number 59748-15-1[1]
Molecular Formula C18H20O3[1]
Molecular Weight 284.35 g/mol [1]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and THF.[2]
Thermal Stability Decomposes at temperatures above 250 °C.[2]

Synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid

The synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] A common synthetic route involves the coupling of an aryl boronic acid with an aryl halide.

A plausible and efficient synthetic strategy is the coupling of 4-bromobenzoic acid with (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid.[2] Alternatively, a sequential approach can be employed.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid.

Materials:

  • 4-bromobenzoic acid

  • (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1-Propanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (1.05 eq), and 1-propanol under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture at room temperature for 30 minutes until the solids dissolve.

  • To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of potassium carbonate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-pentyloxy-4-biphenylcarboxylic acid.

G cluster_reactants Reactants cluster_reagents Reagents A 4-bromobenzoic acid P 4'-pentyloxy-4-biphenylcarboxylic acid A->P B (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid B->P C Pd(OAc)2 / PPh3 C->P D K2CO3 (aq) D->P E 1-Propanol / Water E->P

Caption: Suzuki-Miyaura coupling for the synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid.

Spectroscopic Characterization

The structural elucidation of 4'-pentyloxy-4-biphenylcarboxylic acid is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for confirming the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the methylene protons of the pentyloxy chain, and a downfield signal for the carboxylic acid proton.[5] The 13C NMR spectrum would reveal the carbon framework of the molecule.[6]

  • Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. A strong carbonyl (C=O) stretching vibration around 1700 cm-1 and a broad O-H stretching band are characteristic of the carboxylic acid group.[2]

Liquid Crystalline Properties

The elongated, rod-like structure of 4'-pentyloxy-4-biphenylcarboxylic acid makes it a prime candidate for exhibiting liquid crystalline behavior. The rigid biphenyl core provides the necessary anisotropy, while the flexible pentyloxy chain influences the packing and transition temperatures of the mesophases.

Characterization of Liquid Crystalline Phases

The investigation of liquid crystalline properties is typically performed using the following techniques:

  • Differential Scanning Calorimetry (DSC) : DSC is employed to determine the temperatures and enthalpy changes associated with phase transitions, such as melting from a solid to a liquid crystal and clearing from a liquid crystal to an isotropic liquid.[8][9]

  • Polarized Optical Microscopy (POM) : POM allows for the visual identification of different liquid crystalline phases based on their unique optical textures. For instance, a nematic phase often exhibits a Schlieren texture, while a smectic A phase may show a focal conic texture.[8]

G cluster_workflow LC Phase Characterization A Sample Preparation B DSC Analysis A->B C POM Observation A->C D Data Analysis B->D C->D E Phase Identification D->E

Caption: Workflow for the characterization of liquid crystalline phases.

Applications

The unique properties of 4'-pentyloxy-4-biphenylcarboxylic acid position it as a valuable compound in several high-technology and research areas.

Materials Science: Liquid Crystal Displays (LCDs)

As a mesogenic compound, 4'-pentyloxy-4-biphenylcarboxylic acid and its derivatives are key components in the formulation of liquid crystal mixtures for displays. The ability to align in response to an electric field is fundamental to the operation of LCDs. The specific properties of the liquid crystal, such as its dielectric anisotropy, refractive indices, and viscoelastic properties, are critical for the performance of the display, influencing factors like switching speed, contrast ratio, and viewing angle.

Drug Development and Medicinal Chemistry

Biphenyl-4-carboxylic acid derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory properties.[10][11] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.[11] The structural motif of 4'-pentyloxy-4-biphenylcarboxylic acid makes it a candidate for investigation as a potential anti-inflammatory agent. Further research could explore its efficacy and mechanism of action in relevant biological assays.

Conclusion

4'-pentyloxy-4-biphenylcarboxylic acid is a versatile organic molecule with significant potential in both materials science and medicinal chemistry. Its synthesis via established methods like the Suzuki-Miyaura coupling allows for its accessible preparation. A comprehensive understanding of its physicochemical properties, particularly its liquid crystalline behavior, is crucial for its application in advanced technologies such as liquid crystal displays. Furthermore, its structural similarity to known bioactive compounds warrants further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers and professionals to explore and utilize the full potential of this intriguing molecule.

References

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2011). PubMed.
  • Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. (n.d.). BioResources.
  • Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4”- n -Alkoxybenzoates.: A Reinvestigation. (n.d.). Scilit.
  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. (2001). PubMed.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. (n.d.). SciSpace.
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2015). ResearchGate.
  • Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry.
  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2021). LillOA.
  • PHASE TRANSITIONS IN LIQUID CRYSTALS. (2000). Physics Reports.
  • Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook.
  • 4-(PENTYLOXY)-4'-BIPHENYLCARBOXYLIC ACID | CAS#:59748-15-1. (n.d.). Chemsrc.
  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2016). ResearchGate.
  • 2 The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'. (n.d.). ResearchGate.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
  • Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid. (1966). NIH.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
  • Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (2022). MDPI.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). PMC - NIH.
  • Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.). ResearchGate.
  • Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. (2007). AZoM.

Sources

A Technical Guide to the Molecular Structure and Application of 4-(pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-(pentyloxy)-4'-biphenylcarboxylic acid (CAS No. 59748-15-1), a molecule of significant interest in materials science and medicinal chemistry. We will dissect its molecular architecture, exploring the interplay between its rigid biphenyl core and flexible pentyloxy tail, which dictates its physicochemical properties. This document details a robust synthetic methodology via palladium-catalyzed Suzuki-Miyaura cross-coupling, provides an in-depth analysis of its spectroscopic signature for unambiguous identification, and discusses its primary application as a liquid crystal mesogen. The causality behind experimental choices and the relationship between molecular structure and macroscopic function are emphasized throughout.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl derivatives form the cornerstone of numerous advanced materials and pharmacophores. Their rigid, planar structure provides a stable and predictable scaffold for building molecular complexity.[1] this compound is a calamitic (rod-shaped) molecule, a structural motif essential for the formation of liquid crystalline phases.[2] Its architecture is bifunctional: the carboxylic acid group offers a reactive handle for forming esters and amides and promotes intermolecular hydrogen bonding, while the long alkyl ether chain (pentyloxy group) influences solubility and modulates the melting and clearing points of its liquid crystal phases.[3][4] Understanding the precise molecular structure is therefore paramount to harnessing its potential in designing novel liquid crystals, high-performance polymers, and potentially as a starting point for drug discovery programs.[1][5]

Molecular Structure and Physicochemical Properties

The molecule consists of a biphenyl nucleus functionalized at the para positions with a pentyloxy group and a carboxylic acid group. This arrangement results in a highly anisotropic, elongated structure crucial for its applications.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 4'-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid[6]
CAS Number 59748-15-1[6][7]
Molecular Formula C₁₈H₂₀O₃[6]
Molecular Weight 284.35 g/mol [6][8]
Appearance White to off-white solid[9]
SMILES CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O[8][10]
InChIKey RBJMVQVMVYPYED-UHFFFAOYSA-N[6]
Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, based on the known structure and analysis of similar compounds, are as follows.[9][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would reveal:

    • A broad singlet far downfield (>12 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH).[12]

    • A series of doublets in the aromatic region (approx. 7.0-8.1 ppm). The protons on the carboxylic acid-bearing ring will be more deshielded than those on the pentyloxy-bearing ring. Specifically, the two protons ortho to the -COOH group would appear as a doublet around 8.0 ppm, while the two protons ortho to the ether linkage would appear as a doublet around 7.0 ppm.

    • A triplet at approximately 4.0 ppm, corresponding to the two protons of the methylene group attached to the oxygen (-O-CH₂ -).

    • A series of multiplets in the upfield region (approx. 0.9-1.8 ppm) for the remaining eight protons of the pentyl chain.

    • A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the carboxylic acid will appear as a singlet around 167 ppm.[9]

    • Multiple signals in the aromatic region (approx. 115-160 ppm). The carbon attached to the oxygen will be the most shielded (around 160 ppm), while the carbon attached to the carboxylic acid will be deshielded.

    • The signal for the -O-C H₂- carbon will be found around 68 ppm.

    • Signals for the remaining aliphatic carbons will appear in the 14-30 ppm range.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

    • A sharp, strong absorption band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch.

    • Several peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.

    • A strong absorption band around 1250 cm⁻¹ for the asymmetric C-O-C (aryl ether) stretch.

Synthesis and Purification

The most efficient and widely adopted method for synthesizing 4-alkoxy-4'-biphenylcarboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.[15] The choice of a ligand-free Pd/C catalyst and an aqueous solvent system represents a greener, more cost-effective approach compared to traditional methods requiring toxic solvents and expensive phosphine ligands.[16]

Synthetic Workflow

The general workflow involves the coupling of two key precursors, followed by workup and purification to yield the final product. This process is designed to be self-validating, where the purity and identity of the product are confirmed at the final stage.

G cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_process Process cluster_output Output r1 4-Bromobenzoic Acid cat Pd/C Catalyst r1->cat r2 (4-(Pentyloxy)phenyl)boronic Acid r2->cat workup Acidification & Filtration cat->workup Reaction at RT-80°C base K₂CO₃ (Base) base->cat sol Ethanol/Water (Solvent) sol->cat purify Recrystallization workup->purify Crude Product product This compound purify->product Pure Product char Characterization (NMR, IR, MP) product->char Verification

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

Causality: This protocol is optimized for high yield and purity. The use of an aqueous base (K₂CO₃) is essential to activate the boronic acid for transmetalation to the palladium center.[15] Ethanol is chosen as a co-solvent to ensure solubility of the organic precursors. Acidification during workup protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution.

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), (4-(pentyloxy)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of ethanol and deionized water.

  • Inerting (Optional but Recommended): While robust Pd/C catalysts can work in air, degassing the mixture and purging with an inert gas like argon or nitrogen can prevent oxidative side reactions and improve catalyst lifetime.[17]

  • Catalyst Addition: Add the Palladium on Carbon (Pd/C, 0.5-1 mol%) catalyst to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Catalyst Removal: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the pad with additional ethanol.

  • Workup - Precipitation: Combine the filtrates and reduce the volume by ~70% using a rotary evaporator to remove the ethanol. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, then with a small amount of cold hexane to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. For highest purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or acetic acid.

  • Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using the spectroscopic methods outlined in Section 2.2.

Applications and Structure-Function Relationship

The primary application of this compound is as a component in liquid crystal mixtures.[18] Its molecular shape is the dominant factor governing this property.

The relationship between the molecule's structural features and its ability to form a nematic or smectic liquid crystal phase is illustrated below.

G cluster_structure Molecular Structure cluster_property Resulting Properties cluster_function Macroscopic Function core Rigid Biphenyl Core aniso High Anisotropy (Rod Shape) core->aniso provides length interactions Intermolecular Forces (π-stacking, H-bonding) core->interactions enables π-stacking chain Flexible Pentyloxy Chain solubility Solubility & Fluidity chain->solubility imparts flexibility polar Polar Carboxylic Acid polar->interactions enables H-bonds lc Liquid Crystal Phase (Mesogen) aniso->lc interactions->lc solubility->lc

Caption: Relationship between molecular structure and liquid crystal function.

  • Rigid Core: The biphenyl unit provides the necessary structural rigidity and linearity (anisotropy) that allows the molecules to align along a common axis, a prerequisite for forming a liquid crystal phase.[4]

  • Polar Group: The terminal carboxylic acid group promotes strong dipole moments and enables hydrogen bonding. This enhances the intermolecular forces, increasing the thermal stability of the liquid crystal phase.[2]

  • Flexible Chain: The pentyloxy chain adds flexibility and influences the packing of the molecules. The length of this alkyl chain is a critical tuning parameter for controlling the specific type of liquid crystal phase (e.g., nematic vs. smectic) and its temperature range.[2]

Due to these features, this molecule and its derivatives are valuable components in liquid crystal display (LCD) technologies and have potential applications in organic electronics and biosensors.[3][5]

Conclusion

This compound is a well-defined organic molecule whose utility is directly derived from its distinct molecular architecture. The combination of a rigid aromatic core, a polar functional group, and a flexible alkyl chain creates a powerful mesogen for materials science. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling protocols. A thorough understanding of its spectroscopic properties allows for straightforward and reliable characterization, ensuring its suitability for high-technology applications. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and apply this versatile chemical building block.

References

  • Fengyuchem. (n.d.). The Chemistry of 4'-(Pentyloxy)biphenyl-4-ylboronic Acid: Synthesis and Applications.
  • Chemsrc. (n.d.). This compound | CAS#:59748-15-1.
  • Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research.
  • ResearchGate. (2019). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • Moody, C. J., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(6), 935–939.
  • MDPI. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals.
  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ahmed, H. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4786.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
  • ResearchGate. (2021). Progress on biphenyl liquid crystal materials using bio-based molecules.
  • NIST. (n.d.). Biphenyl-4-carboxylic acid - IR Spectrum.
  • Google Patents. (1979). US4147651A - Biphenyl based liquid crystal compositions.
  • NIST. (n.d.). Biphenyl-4-carboxylic acid - Mass spectrum.
  • PubMed. (2023). Liquid Crystal Materials for Biomedical Applications.
  • Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

Sources

precursors for 4-(pentyloxy)-4'-biphenylcarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(pentyloxy)-4'-biphenylcarboxylic Acid: Precursor Selection and Strategic Application

Introduction

This compound is a molecule of significant interest in the fields of materials science and drug development. Its rigid biphenyl core, combined with a flexible pentyloxy chain and a functional carboxylic acid group, makes it a versatile building block for liquid crystals, organic semiconductors, and pharmacologically active compounds.[1][2][3] The efficient synthesis of this molecule is paramount for its application in these advanced fields. The selection of an appropriate synthetic strategy, which is intrinsically linked to the choice of precursors, dictates the overall yield, purity, and scalability of the process.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep analysis of the primary synthetic routes, the rationale behind precursor selection, and the causality of experimental choices. We will explore the two dominant strategies for its synthesis: the Williamson ether synthesis to append the alkyl chain and the Suzuki-Miyaura coupling to construct the biphenyl core. This guide offers detailed, field-proven protocols and a logical framework to empower scientists in designing and executing a robust synthesis of this compound.

Chapter 1: Retrosynthetic Analysis - Deconstructing the Target Molecule

A retrosynthetic approach is the most logical starting point for designing any synthesis. By deconstructing the target molecule, this compound, we can identify the key chemical bonds whose formation will be central to our synthetic strategies. Two primary disconnections are evident:

  • The C-O Ether Bond: Disconnecting the pentyloxy group from the biphenyl core suggests a precursor containing a hydroxyl group, which can be alkylated. This leads directly to the Williamson Ether Synthesis strategy.

  • The C-C Biphenyl Bond: Disconnecting the two phenyl rings reveals precursors that can be joined via a cross-coupling reaction. This points to the powerful and versatile Suzuki-Miyaura Coupling strategy.

These two disconnections form the foundation of the most practical and widely used methods for synthesizing the target molecule.

G Target This compound Strategy_Ether Strategy 1: Williamson Ether Synthesis Target->Strategy_Ether C-O Disconnection Strategy_Suzuki Strategy 2: Suzuki-Miyaura Coupling Target->Strategy_Suzuki C-C Disconnection Precursor_Ether 4'-Hydroxy-4-biphenylcarboxylic Acid + Pentyl Halide Precursor_Suzuki 4-(pentyloxy)phenylboronic acid + 4-Halobenzoic Acid Strategy_Ether->Precursor_Ether Strategy_Suzuki->Precursor_Suzuki

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Strategy 1 - The Williamson Ether Synthesis Approach

This strategy builds upon a pre-formed biphenyl skeleton that already contains a hydroxyl group and the carboxylic acid moiety (or a precursor to it). The final key step is the formation of the ether linkage.

Core Concept: The SN2 Reaction

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide acts as a nucleophile to attack an alkyl halide, displacing the halide and forming an ether.[4][5] For this reaction to be efficient, the alkyl halide must be primary, like 1-bromopentane, to minimize competing elimination reactions.[6] The phenolic proton is acidic enough to be deprotonated by a moderately strong base (e.g., K₂CO₃, NaOH) to form the nucleophilic phenoxide in situ.

Key Precursor A: 4'-Hydroxybiphenyl-4-carboxylic Acid

This is arguably the most direct precursor, as the entire carbon framework is already assembled.[7][8][9] The synthesis is reduced to a single, reliable alkylation step.

Rationale:

  • Convergence: The complex biphenyl structure is already in place.

  • Efficiency: A one-step transformation from a commercially available or readily synthesized precursor.

Challenges and Solutions:

  • Solubility: The precursor can have poor solubility in common organic solvents. Using a polar aprotic solvent like DMF or DMSO is often necessary.

  • Competing O-acylation vs. O-alkylation: The carboxylic acid could potentially react. However, under basic conditions, the carboxylic acid exists as a carboxylate, which is a poor nucleophile. The phenoxide is a much stronger nucleophile, ensuring selective alkylation on the hydroxyl group. For maximum security, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to alkylation, followed by a final hydrolysis step.[10][11]

Key Precursor B: 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

This precursor utilizes a nitrile group as a stable and reliable surrogate for the carboxylic acid.[12][13][14][15] This approach requires two distinct steps from the precursor to the final product.

Rationale:

  • Robustness: The nitrile group is inert to the basic conditions of the Williamson ether synthesis, eliminating the need for protection strategies.

  • Availability: This precursor is readily available from commercial suppliers.

Workflow:

  • Etherification: The hydroxyl group is alkylated with 1-bromopentane under standard Williamson conditions.

  • Hydrolysis: The resulting 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/EtOH, followed by acidic workup) conditions. Basic hydrolysis is often preferred to avoid potential side reactions associated with strong acids.

G cluster_0 Workflow for Precursor B A 4'-Hydroxy-4-biphenylcarbonitrile B 4'-(pentyloxy)-4-biphenylcarbonitrile A->B Williamson Ether Synthesis (1-Bromopentane, K2CO3, DMF) C This compound B->C Nitrile Hydrolysis (NaOH/EtOH, then H3O+)

Caption: Synthetic workflow using the nitrile precursor.

Data Presentation: Comparison of Williamson Synthesis Precursors
PrecursorKey Steps from PrecursorAdvantagesPotential Challenges
4'-Hydroxybiphenyl-4-carboxylic acid 1. O-AlkylationMost direct route; one-step synthesis.Precursor solubility; requires careful pH control to ensure phenoxide reactivity over carboxylate.
4'-Hydroxybiphenyl-4-carbonitrile 1. O-Alkylation2. Nitrile HydrolysisNitrile group is inert, avoiding protection steps; clean reactions.Two-step process; hydrolysis requires harsh conditions (strong acid or base).

Chapter 3: Strategy 2 - Suzuki-Miyaura Coupling for Core Assembly

This strategy is exceptionally powerful for constructing the biphenyl C-C bond. It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[16][17] This approach offers great flexibility, as the pentyloxy and carboxylic acid functionalities can be positioned on either coupling partner.

Core Concept: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three main steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups are coupled, regenerating the Pd(0) catalyst and releasing the biphenyl product.

Illustrative Pathway: A Convergent Synthesis

A convergent approach, where two complex fragments are prepared separately and then joined, is often the most efficient. This maximizes the overall yield and simplifies purification.

Workflow:

  • Synthesis of Fragment A (Aryl Halide): 4-Bromophenol is alkylated with 1-bromopentane via a Williamson ether synthesis to produce 1-bromo-4-(pentyloxy)benzene. This is a high-yield, straightforward reaction.

  • Selection of Fragment B (Boronic Acid): 4-Carboxyphenylboronic acid is commercially available and serves as the second coupling partner.

  • The Coupling Step: Fragments A and B are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system like DME/water or toluene/ethanol/water.[18][19]

G cluster_A Fragment A Synthesis cluster_B Fragment B A1 4-Bromophenol A2 1-bromo-4-(pentyloxy)benzene A1->A2 Williamson Ether Synthesis Coupling Suzuki-Miyaura Coupling A2->Coupling B1 4-Carboxyphenylboronic acid (Commercial) B1->Coupling Final_Product This compound Coupling->Final_Product

Caption: Convergent Suzuki-Miyaura coupling strategy.

Data Presentation: Key Reagents for Suzuki-Miyaura Coupling
ComponentExample ReagentsRole in Reaction
Aryl Halide 1-bromo-4-(pentyloxy)benzene, Methyl 4-bromobenzoateElectrophilic partner; adds to Pd(0).
Arylboronic Acid 4-Carboxyphenylboronic acid, (4-(pentyloxy)phenyl)boronic acidNucleophilic partner; provides the second aryl group.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd/CThe engine of the catalytic cycle.[18]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/EtOH/H₂O, Dioxane/H₂O, DME/H₂OSolubilizes reactants and facilitates the reaction.

Chapter 4: Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and available equipment.

Protocol 1: Williamson Ether Synthesis of 4'-Hydroxybiphenyl-4-carboxylic acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxybiphenyl-4-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Reaction: Stir the mixture at room temperature for 15 minutes. Add 1-bromopentane (1.2 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 2M HCl. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water, followed by a cold non-polar solvent like hexanes to remove any unreacted 1-bromopentane. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Protocol 2: Suzuki-Miyaura Coupling of 1-bromo-4-(pentyloxy)benzene and 4-Carboxyphenylboronic acid
  • Setup: In a three-neck flask under a nitrogen atmosphere, combine 1-bromo-4-(pentyloxy)benzene (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent and Catalyst: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 3:1:1 ratio). Bubble nitrogen through the solution for 15 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the mixture to reflux (approx. 85-95 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate.

  • Acidification: Collect the aqueous layer and acidify to pH 2-3 with 2M HCl to precipitate the product.

  • Isolation: Filter the resulting solid, wash extensively with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a solvent like acetic acid or an ethanol/water mixture to obtain pure this compound.

Conclusion

The synthesis of this compound can be approached through two primary, highly effective strategies. The choice between them hinges on a careful consideration of precursor availability, cost, and the desired scale of the reaction.

  • The Williamson Ether Synthesis approach, particularly when starting from 4'-hydroxybiphenyl-4-carboxylic acid or its nitrile analogue, is ideal for its directness and simplicity, especially when the biphenyl core is readily available.

  • The Suzuki-Miyaura Coupling offers superior flexibility and convergence. It allows for the construction of the molecule from simpler, often less expensive, single-ring precursors. This method is exceptionally well-suited for creating analogues and for larger-scale industrial production where building the core structure in-house is more economical.

By understanding the mechanistic underpinnings and strategic nuances of each pathway, researchers can confidently select and execute the optimal synthesis for their specific needs, enabling further innovation in the applications of this versatile molecule.

References

  • Benchchem. 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.
  • ChemicalBook. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8.
  • Benchchem. 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | 158938-08-0.
  • ChemicalBook. 4-Bromo-4'-hydroxybiphenyl synthesis.
  • Sigma-Aldrich. 4-Hydroxybiphenyl-4-carbonitrile for synthesis 19812-93-2.
  • Thermo Fisher Scientific. 4'-Hydroxybiphenyl-4-carbonitrile, 99%, Thermo Scientific Chemicals.
  • Global Substance Registration System. HYDROXY(1,1'-BIPHENYL)-4-CARBONITRILE.
  • Wikipedia. Williamson ether synthesis.
  • University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis.
  • Sigma-Aldrich. 4-Hydroxy-4-biphenylcarbonitrile 97%.
  • Organic Chemistry Portal. Williamson Synthesis.
  • Chemsrc. This compound | CAS#:59748-15-1.
  • ACS Publications.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • PubChem. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093.
  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE.
  • Semantic Scholar.
  • Francis Academic Press.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Tokyo Chemical Industry Co., Ltd. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8.
  • Google Patents. Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
  • ResearchGate. (PDF)
  • Google Patents. Synthesis process of 4-bromo-4' -propylbiphenyl.
  • Echemi. This compound.
  • National Center for Biotechnology Information. 4′-Hydroxybiphenyl-4-carboxylic acid.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

An In-depth Technical Guide to the Solubility of 4-(pentyloxy)-4'-biphenylcarboxylic acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of materials science and pharmaceutical development, the solubility of a compound is not merely a physical property; it is a cornerstone of its utility and applicability. For a molecule like 4-(pentyloxy)-4'-biphenylcarboxylic acid, a substance with significant potential in the formulation of liquid crystals and as a scaffold in medicinal chemistry, a comprehensive understanding of its solubility characteristics is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough technical overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present practical methodologies for its experimental determination, and discuss the implications of its solubility profile in various applications. Our approach is rooted in scientific integrity, providing not just protocols, but the rationale behind them, to empower you in your research endeavors.

Molecular Profile and Physicochemical Characteristics

This compound belongs to the class of 4-alkoxy-4'-biphenylcarboxylic acids. Its molecular structure, featuring a rigid biphenyl core, a polar carboxylic acid group, and a non-polar pentyloxy chain, bestows upon it a unique combination of properties that are characteristic of liquid crystalline materials and bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59748-15-1Echemi[1]
Molecular Formula C₁₈H₂₀O₃Echemi[1]
Molecular Weight 284.35 g/mol ChemBlink[2]
Appearance White to off-white powder/crystalline solidGeneral observation for similar compounds
Melting Point Not availableData not found in searches

The interplay between the hydrophilic carboxylic acid group and the lipophilic biphenyl and pentyloxy moieties dictates its solubility in various solvents. The carboxylic acid group can engage in hydrogen bonding with protic solvents, while the aromatic rings and the alkyl chain favor interactions with non-polar organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key factors influencing its solubility are:

  • Polarity: The molecule possesses both polar (carboxylic acid) and non-polar (biphenyl and pentyloxy) regions. Its solubility will be highest in solvents with a polarity that can effectively solvate both moieties.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Protic solvents like alcohols can form strong hydrogen bonds with the solute, enhancing solubility. Aprotic polar solvents like DMSO and DMF can act as hydrogen bond acceptors.

  • Van der Waals Forces: The large biphenyl ring system and the pentyloxy chain contribute significantly to London dispersion forces, favoring solubility in non-polar solvents.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. A higher lattice energy will generally lead to lower solubility.

  • Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

The solubility process can be visualized as a three-step process:

G Solute-Solute_Interaction_Breaking 1. Breaking of Solute-Solute Interactions (Endothermic) Solvent-Solvent_Interaction_Breaking 2. Breaking of Solvent-Solvent Interactions (Endothermic) Solute-Solvent_Interaction_Formation 3. Formation of Solute-Solvent Interactions (Exothermic)

Caption: A simplified representation of the energetic steps involved in the dissolution of a solid solute in a liquid solvent.

Expected Solubility Profile and Data for a Homologous Compound

The presence of the pentyloxy group in this compound is expected to increase its lipophilicity compared to the parent compound. This will likely lead to:

  • Increased solubility in non-polar and moderately polar organic solvents.

  • Decreased solubility in highly polar solvents, particularly water.

Table 2: Experimental Solubility of 4-Biphenylcarboxylic Acid (Mole Fraction, x) at Different Temperatures [3]

Solvent293.15 K303.15 K313.15 K323.15 K
Methanol 0.00350.00580.00940.0148
Ethanol 0.00490.00810.01290.0200
n-Propanol 0.00550.00900.01420.0218
Isopropanol 0.00470.00780.01230.0189
n-Butanol 0.00620.01010.01580.0240
Ethyl Acetate 0.01020.01630.02520.0379
Acetone 0.01780.02790.04230.0621
Acetonitrile 0.00750.01200.01850.0278
Toluene 0.00190.00320.00530.0086

This data demonstrates a clear trend of increasing solubility with temperature for 4-biphenylcarboxylic acid in all tested solvents. The highest solubility is observed in acetone, a polar aprotic solvent, followed by ethyl acetate. The solubility in alcohols increases with the length of the alkyl chain.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

G Start Start: Prepare Materials Add_Excess_Solute 1. Add excess solute to a known volume/mass of solvent in a vial. Start->Add_Excess_Solute Equilibrate 2. Equilibrate the mixture at a constant temperature with continuous agitation (e.g., 24-48 hours). Add_Excess_Solute->Equilibrate Check_Equilibrium 3. Periodically sample and analyze the supernatant to ensure equilibrium is reached (concentration remains constant). Equilibrate->Check_Equilibrium Filter 4. Once at equilibrium, allow the solid to settle and filter the supernatant using a syringe filter. Check_Equilibrium->Filter Dilute 5. Accurately dilute a known volume/mass of the filtrate with a suitable solvent. Filter->Dilute Analyze 6. Analyze the diluted sample by a validated analytical method (e.g., HPLC) to determine the solute concentration. Dilute->Analyze Calculate 7. Calculate the solubility in the desired units (e.g., mg/mL, mol/L, mole fraction). Analyze->Calculate End End: Report Results Calculate->End

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-(pentyloxy)-4'-biphenylcarboxylic acid, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(pentyloxy)-4'-biphenylcarboxylic acid is a calamitic (rod-shaped) organic molecule with significant potential in the field of materials science, particularly in the development of liquid crystals. Its molecular architecture, featuring a rigid biphenyl core coupled with a flexible pentyloxy chain and a polar carboxylic acid group, predisposes it to form thermodynamically stable, ordered fluid phases (mesophases). The melting point of this compound is not merely a measure of its transition from a solid to a liquid state; it is a critical parameter that defines the lower thermal boundary of its operational range as a liquid crystal and serves as a primary indicator of material purity. This guide provides a comprehensive framework for researchers and drug development professionals on the principles, methodologies, and interpretation of melting point determination for this compound. We will explore both classical and advanced analytical techniques, emphasizing the causality behind experimental choices to ensure the generation of accurate, reproducible, and self-validating data.

Introduction: The Molecular Profile of this compound

Chemical Identity and Properties

This compound belongs to a class of compounds known for their liquid crystalline properties.[1] The fundamental physicochemical properties are summarized below.

PropertyValueSource
CAS Number 59748-15-1[2]
Molecular Formula C18H20O3[3]
Molecular Weight 284.35 g/mol [2]
Synonyms 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid, 4-(4-pentyloxyphenyl)benzoic acid[3]

The structure consists of three key moieties:

  • A rigid biphenyl core: This aromatic system provides the structural anisotropy necessary for the formation of liquid crystal phases.

  • A flexible pentyloxy tail (–O(CH2)4CH3): This alkyl chain influences the molecule's packing in the solid state and modulates the stability and type of mesophases formed.

  • A terminal carboxylic acid group (–COOH): This polar group promotes strong intermolecular interactions, particularly hydrogen bonding, which significantly impacts the melting point and liquid crystalline behavior.

Synthesis, Purification, and the Imperative of Purity

The synthesis of 4'-substituted biphenyl-4-carboxylic acids typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] A plausible synthetic route for this molecule would involve coupling a boronic acid derivative of one phenyl ring with a halogenated derivative of the other, followed by functional group manipulations. Common precursors could include 1-bromopentane and a hydroxy-biphenyl-carboxylic acid ester.[2][5]

It is of paramount importance to recognize that the melting point is acutely sensitive to impurities. Residual solvents, unreacted starting materials, or synthetic by-products will depress the melting point and broaden its range.[6] Therefore, rigorous purification, typically through recrystallization, is a non-negotiable prerequisite for accurate characterization. The sharpness of the melting transition (a range of <1 °C) is a trusted, albeit qualitative, indicator of high purity.

The Critical Role of the Melting Point in Liquid Crystal Characterization

For thermotropic liquid crystals, the term "melting point" can be nuanced. It marks the transition temperature from the crystalline solid (Cr) phase to either an isotropic liquid (I) or, more commonly for this class of molecule, a liquid crystalline mesophase (e.g., Nematic, N, or Smectic, Sm).[1] This initial transition is often followed by one or more subsequent transitions at higher temperatures (clearing points) where the material changes from one mesophase to another or finally to the isotropic liquid.

The melting point (T_m) is thus a cornerstone of the material's phase diagram, dictating the solid-state stability and the onset of the useful liquid crystalline operational window.

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for melting point determination, each with distinct advantages. The choice of method depends on the required accuracy, the amount of sample available, and the need for additional thermodynamic data.

Protocol 1: Digital Capillary Melting Point Analysis

This classical method relies on the visual detection of the phase change in a finely ground sample packed into a capillary tube.[7][8] Modern digital instruments provide automated detection and precise temperature control.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and has been finely ground to a powder using a mortar and pestle. This ensures uniform heat transfer.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap the closed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[6][8]

  • Instrument Setup (e.g., Mettler Toledo MP50, Mel-Temp):

    • Set a starting temperature approximately 10-15 °C below the expected melting point. If unknown, perform a rapid preliminary scan (e.g., 10-20 °C/min) to find an approximate value.

    • Set a slow heating ramp rate of 1-2 °C/min for the final, accurate measurement. A slow rate is critical to maintain thermal equilibrium between the heating block, thermometer, and the sample.

  • Measurement and Observation:

    • Insert the capillary tube into the heating block.

    • Initiate the heating program.

    • Record two temperatures:

      • T_onset: The temperature at which the first drop of liquid becomes visible.

      • T_clear: The temperature at which the last solid particle melts, rendering the substance completely transparent.[7]

    • The melting point is reported as the range from T_onset to T_clear.

  • Replicate and Report:

    • Perform the measurement in triplicate to ensure reproducibility.

    • The final report should include the heating rate and the observed melting range.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording P1 Grind sample to a fine powder P2 Load into capillary tube (2-3 mm height) P1->P2 Ensures uniform packing A1 Set start temp & ramp rate (1-2 °C/min) P2->A1 Transfer to instrument A2 Insert capillary & start heating A1->A2 A3 Observe phase transition A2->A3 D1 Record T_onset (first liquid drop) A3->D1 Data capture D2 Record T_clear (all solid melts) D1->D2 D3 Report as range (T_onset - T_clear) D2->D3

Caption: Workflow for Capillary Melting Point Measurement.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature.[9] It provides a quantitative measurement of the melting point and the enthalpy of fusion (ΔH_fus), the energy required to induce the phase change.[10]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium (T_m = 156.6 °C). This is a critical step for data trustworthiness.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation. For some applications, a perforated lid may be used to allow volatiles to escape, but for melting point determination, a sealed pan is standard.

  • Instrument Setup (e.g., TA Instruments Q2000, Mettler Toledo DSC 3):

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the thermal method:

      • Equilibration: Hold at a starting temperature (e.g., 25 °C) for 2-5 minutes.

      • Heating Ramp: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert nitrogen purge gas (20-50 mL/min) to prevent oxidation.

      • Final Temperature: Heat to a temperature well above the final melting/clearing point.

  • Data Analysis:

    • The melting transition will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature).

    • Melting Point (T_m): Determined as the extrapolated onset temperature of the melting peak. This is the most reproducible point on the peak and corresponds most closely to the true thermodynamic melting point.[10]

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. This value is expressed in Joules per gram (J/g).

G cluster_prep Preparation & Calibration cluster_analysis DSC Measurement cluster_data Data Analysis P1 Calibrate DSC with Indium standard P2 Weigh 1-3 mg sample into Al pan P3 Hermetically seal pan P2->P3 A1 Load sample & ref pans P3->A1 Place in DSC cell A2 Program thermal method (e.g., 10 °C/min under N2) A1->A2 A3 Run experiment A2->A3 D1 Identify endothermic peak A3->D1 Generate thermogram D2 Determine Extrapolated Onset Temperature (T_m) D1->D2 D3 Integrate peak area for Enthalpy (ΔH_fus) D1->D3

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the structural elucidation and characterization of 4-(pentyloxy)-4'-biphenylcarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights. We will delve into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The methodologies are presented not merely as protocols but as self-validating systems, explaining the causality behind experimental choices to ensure robust and reproducible results. All discussions are grounded in authoritative references to uphold the highest standards of scientific integrity.

Introduction: The Significance of Spectroscopic Validation

This compound is a molecule of significant interest, primarily due to its applications in the fields of liquid crystals and as a key intermediate in the synthesis of pharmacologically active compounds. Its molecular architecture, featuring a rigid biphenyl core, a flexible pentyloxy chain, and a polar carboxylic acid group, imparts unique physicochemical properties.

Accurate structural confirmation and purity assessment are paramount for any application, from materials science to pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide serves as an in-depth exploration of the expected spectroscopic signatures of this compound, providing a foundational dataset for its identification and quality control.

Molecular Structure and Key Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key components are the pentyloxy group, the biphenyl aromatic system, and the carboxylic acid moiety. Each of these imparts characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Principles and Experimental Causality

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups. The principle rests on the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The specific frequencies absorbed are characteristic of the bonds present. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred over a traditional KBr pellet. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal.

Predicted IR Spectrum and Data Interpretation

The IR spectrum of this molecule is dominated by features from the carboxylic acid, the aromatic rings, and the aliphatic ether chain. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the O-H and C=O stretching frequencies.[1]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3300-2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer)[2][3][4]
~3070-3030Medium, SharpC-H StretchAromatic (sp² C-H)
~2950-2850Medium, SharpC-H StretchAliphatic (sp³ C-H from pentyloxy)
~1710-1680Strong, SharpC=O StretchCarboxylic Acid (conjugated, H-bonded dimer)[1][4]
~1610, ~1500Medium-StrongC=C StretchAromatic Ring Skeletal Vibrations
~1250StrongC-O StretchAryl Ether (Ar-O-C) & Carboxylic Acid
~960-900Broad, MediumO-H BendCarboxylic Acid (out-of-plane)[1]
~830StrongC-H BendAromatic (para-disubstituted, out-of-plane)

The most telling feature is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[2][3] The position of the carbonyl (C=O) stretch, lowered to the 1710-1680 cm⁻¹ range, is indicative of conjugation with the aromatic ring.[4]

Standard Operating Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational Principles

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their local electronic environment. For this molecule, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the polar carboxylic acid and its high boiling point. The acidic proton is readily observable in DMSO-d₆.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum can be divided into three main regions: the downfield aromatic region, the mid-field alkoxy region, and the upfield alkyl region. The carboxylic acid proton appears as a very downfield, often broad, singlet.[3][4]

G M [M]⁺• m/z = 298 F1 [M - OH]⁺ m/z = 281 M->F1 - •OH F2 [M - COOH]⁺ m/z = 253 M->F2 - •COOH F3 [M - C₅H₁₁O]⁺ m/z = 199 M->F3 - •OC₅H₁₁ F4 [F3 - CO]⁺ m/z = 171 F3->F4 - CO

Caption: Predicted primary fragmentation pathways for this compound under Electron Ionization (EI).

Protocol for Mass Spectrometric Analysis (Direct Infusion EI)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe.

  • Ionization: Volatilize the sample using heat and bombard it with a beam of electrons (typically 70 eV) to generate ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and correlate the fragment ions with the proposed molecular structure.

Summary and Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and orthogonal toolkit for the unambiguous characterization of this compound. The IR spectrum confirms the presence of the key carboxylic acid, aromatic, and ether functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for complete structural assignment. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The data and protocols presented in this guide establish a validated analytical benchmark for researchers and scientists working with this compound.

References

  • Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Bichara, L. C., et al. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • All About Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
  • Kruk, P. J., & Robinson, M. J. T. (1985). Conformational analysis of biphenyls using 13C NMR spectroscopy. Semantic Scholar.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(pentyloxy)-4'-biphenylcarboxylic acid, a molecule of significant interest in materials science and as a key building block in the synthesis of pharmacologically active compounds. This document will delve into the theoretical principles governing the spectral features of this molecule, present a detailed, field-proven protocol for acquiring a high-resolution ¹H NMR spectrum, and offer a thorough interpretation of the expected spectral data. The guide is designed to be a valuable resource for researchers and professionals, enabling them to accurately identify, characterize, and quantify this compound in various experimental settings.

Introduction: The Significance of this compound and the Role of ¹H NMR

This compound belongs to the class of 4,4'-disubstituted biphenyls, which are renowned for their applications in the development of liquid crystals and as crucial intermediates in organic synthesis. The presence of the carboxylic acid and the pentyloxy groups imparts a unique combination of properties, including the potential for liquid crystalline behavior and the ability to participate in a variety of chemical transformations.

In the realm of drug development, the biphenyl scaffold is a privileged structure, appearing in numerous approved drugs. The precise characterization of substituted biphenyls like the title compound is therefore paramount. ¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules.[1] It provides a wealth of information regarding the electronic environment of individual protons, their connectivity, and the overall molecular structure. For a molecule such as this compound, ¹H NMR is indispensable for confirming its identity and purity.

Predicted ¹H NMR Spectrum and Structural Assignments

The ¹H NMR spectrum of this compound can be predicted with a high degree of accuracy by analyzing its constituent parts: the biphenyl core, the pentyloxy chain, and the carboxylic acid group. The electron-donating nature of the pentyloxy group and the electron-withdrawing nature of the carboxylic acid group will have distinct effects on the chemical shifts of the aromatic protons.

Below is a diagram illustrating the molecular structure and the proton labeling scheme that will be used for the spectral assignments.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer Solution cap 4. Cap and Label filter->cap Final Sample

Sources

Unlocking Molecular Insights: A Guide to ¹³C NMR Analysis of 4-Alkoxy-4'-biphenylcarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Alkoxy-4'-biphenylcarboxylic Acids and the Power of ¹³C NMR

4-Alkoxy-4'-biphenylcarboxylic acids are a fascinating class of molecules renowned for their liquid crystalline properties. Their unique ability to self-assemble into ordered yet fluid phases makes them critical components in the development of advanced materials, including displays, sensors, and drug delivery systems. The specific arrangement and dynamics of these molecules, which are dictated by the length of the alkoxy chain and the rigid biphenyl core, govern their macroscopic properties.

Understanding the precise molecular structure and intermolecular interactions is paramount to designing and optimizing these materials. This is where Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy emerges as an indispensable analytical tool. Unlike proton (¹H) NMR, which can be complicated by extensive peak overlap in these aromatic systems, ¹³C NMR provides a direct window into the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a unique signal, offering a wealth of information about the molecular environment, conformation, and dynamics.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the ¹³C NMR analysis of 4-alkoxy-4'-biphenylcarboxylic acids. We will delve into the practical aspects of data acquisition and interpretation, emphasizing the causal relationships between experimental choices and the quality of the resulting data. This document is designed to be a self-validating system, equipping you with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for your specific research needs.

The Foundation: Understanding the ¹³C NMR Spectrum of 4-Alkoxy-4'-biphenylcarboxylic Acids

The ¹³C NMR spectrum of a typical 4-alkoxy-4'-biphenylcarboxylic acid can be divided into three key regions: the aliphatic region (alkoxy chain), the aromatic region (biphenyl core), and the carbonyl region (carboxylic acid). The chemical shift of each carbon is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule.

A Representative Structure and Numbering Scheme

To facilitate a clear discussion of spectral assignments, we will use the following standardized numbering scheme for the 4-alkoxy-4'-biphenylcarboxylic acid core structure.

Figure 1: Numbering scheme for 4-alkoxy-4'-biphenylcarboxylic acids.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Spectra

The acquisition of a high-quality ¹³C NMR spectrum is the bedrock of accurate analysis. The following protocol is a field-proven method that ensures excellent resolution and signal-to-noise, forming a self-validating system for reliable data.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve the carboxylic acid moiety and its relatively high boiling point, which allows for variable temperature studies. For some derivatives, deuterated chloroform (CDCl₃) may be suitable, but care must be taken to ensure complete dissolution.

    • Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. Higher concentrations can lead to issues with viscosity and peak broadening, while lower concentrations will require longer acquisition times.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.

  • Instrument Setup and Calibration:

    • Spectrometer Frequency: A spectrometer with a proton frequency of at least 400 MHz (which corresponds to a carbon frequency of 100 MHz) is recommended for achieving adequate spectral dispersion.

    • Shimming: The homogeneity of the magnetic field must be optimized by shimming on the deuterium lock signal of the solvent. This process minimizes peak broadening and distortion.

    • Pulse Calibration: The 90° pulse width for both ¹H and ¹³C channels should be accurately calibrated to ensure optimal signal excitation.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence, such as zgpg30 or zgdc, is typically used. This decouples the protons from the carbon nuclei, resulting in a single sharp peak for each carbon and a significant enhancement in signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient to allow for the decay of the free induction signal (FID).

    • Relaxation Delay (D1): This is a crucial parameter for quantitative analysis. Quaternary carbons and carbonyl carbons have long relaxation times (T₁). A relaxation delay of 5-10 seconds is recommended to ensure full relaxation and accurate integration. For routine qualitative analysis, a shorter delay of 1-2 seconds may be used to reduce the total experiment time.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to encompass all carbon signals from the aliphatic to the carbonyl region.

  • Data Processing:

    • Fourier Transformation: The acquired FID is converted into the frequency domain spectrum via Fourier transformation.

    • Phase Correction: The spectrum must be accurately phased to ensure that all peaks have a pure absorption lineshape.

    • Baseline Correction: A flat baseline is essential for accurate peak integration.

    • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.

Spectral Interpretation: Decoding the ¹³C NMR Data

The interpretation of the ¹³C NMR spectrum involves assigning each peak to its corresponding carbon atom in the molecule. This process is aided by a combination of theoretical predictions, comparison with known data for similar compounds, and the use of advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH₂, and CH₃ groups.

General Chemical Shift Ranges

The following table summarizes the expected chemical shift ranges for the different carbon atoms in 4-alkoxy-4'-biphenylcarboxylic acids.

Carbon TypeTypical Chemical Shift (ppm)
Carbonyl (COOH)165 - 175
Aromatic (C-O)155 - 165
Aromatic (C-COOH)140 - 150
Aromatic (quaternary)130 - 140
Aromatic (CH)110 - 130
Aliphatic (Cα, -O-CH₂-)65 - 75
Aliphatic (Cβ, -O-CH₂-C H₂-)25 - 35
Aliphatic (other CH₂)20 - 30
Aliphatic (terminal CH₃)10 - 15
Influence of the Alkoxy Chain Length

A key area of investigation for these molecules is the effect of the alkoxy chain length on their liquid crystalline properties. ¹³C NMR is highly sensitive to these changes, with the chemical shifts of the aliphatic carbons being particularly informative. As the chain length increases, the chemical shifts of the carbons further from the oxygen atom will approach those of a simple alkane.

Advanced Applications: Probing Dynamics and Phase Transitions

Beyond simple structural elucidation, ¹³C NMR can be a powerful tool for studying the dynamics and phase behavior of 4-alkoxy-4'-biphenylcarboxylic acids.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to monitor changes in molecular conformation and dynamics as the material transitions between its solid, liquid crystalline, and isotropic liquid phases. Peak broadening or splitting can indicate the onset of a phase transition.

  • Solid-State NMR (ssNMR): For studying the material in its solid or liquid crystalline state, ssNMR techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide detailed information about the molecular packing and ordering.

Conclusion: The Indispensable Role of ¹³C NMR

¹³C NMR spectroscopy is a cornerstone technique in the characterization of 4-alkoxy-4'-biphenylcarboxylic acids. It provides an unparalleled level of detail regarding the molecular structure, which is fundamental to understanding and predicting the material's properties. By following the robust experimental protocols outlined in this guide and applying a systematic approach to spectral interpretation, researchers can unlock the wealth of information contained within the ¹³C NMR spectrum and accelerate the development of novel liquid crystalline materials.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Field, L. D., Li, H., & Magill, A. M. (2007).

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Biphenyl Carboxylic Acid Derivatives

The biphenyl moiety, consisting of two interconnected benzene rings, is a foundational structure in organic and medicinal chemistry.[1][2] Its inherent rigidity, thermal stability, and tunable electronic properties make it an ideal scaffold for designing bioactive molecules. When combined with a carboxylic acid functional group, which enhances polarity and bioavailability, the resulting biphenyl carboxylic acid framework becomes a versatile starting point for developing therapeutics targeting a wide array of diseases.[3] This structural motif is present in numerous marketed drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Fenbufen, highlighting its clinical significance.[3][4]

This guide provides a comprehensive overview of the diverse biological activities of biphenyl carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. It is designed for researchers and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.

Key Biological Activities and Therapeutic Frontiers

The biphenyl carboxylic acid scaffold has been successfully exploited to develop agents with a broad spectrum of pharmacological activities.[5] These range from well-established roles in inflammation and pain management to emerging applications in oncology, metabolic disorders, and infectious diseases.

Anti-inflammatory Activity

The most well-documented activity of biphenyl carboxylic acid derivatives is their anti-inflammatory effect. Many classic NSAIDs are carboxylic acids that function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of inflammatory mediators like prostaglandins from arachidonic acid.[6]

  • Mechanism of Action: These derivatives typically act as competitive inhibitors at the active site of COX-1 and COX-2. The carboxylic acid group is critical for this interaction, often forming key hydrogen bonds and ionic interactions with arginine residues within the enzyme's active site. The biphenyl scaffold provides the necessary hydrophobic interactions to anchor the molecule correctly for effective inhibition. The search for new, safer anti-inflammatory drugs continues to drive research into novel derivatives with improved COX-2 selectivity to minimize gastrointestinal side effects associated with COX-1 inhibition.[6][7]

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions on the biphenyl rings can significantly modulate activity and selectivity. For instance, the introduction of halogen atoms on the aromatic rings of certain thiazolidinone derivatives of biphenyl-4-carboxylic acid has been shown to enhance anti-inflammatory effects.[8] Direct analogues of flurbiprofen bearing -SO2NH2, -F, and -Cl substituents have also demonstrated significant activity.[7]

Anticancer Activity

The biphenyl scaffold is a key component in a growing number of potent anticancer agents, targeting various hallmarks of cancer.

  • EGFR Allosteric Inhibition: Certain 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been designed as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] This is a highly attractive approach as it can overcome the chemoresistance associated with traditional ATP-competitive inhibitors. These compounds are predicted to bind to an allosterically sensitive pocket near the ATP-binding site, inducing a conformational change that inactivates the enzyme.[9][10]

  • Cell Cycle Inhibition (Cdk4/Tubulin): A notable derivative, biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), demonstrates a dual mechanism of action. It specifically inhibits cyclin-dependent kinase 4 (Cdk4)-cyclin D1, leading to cell cycle arrest at the G0/G1 phase.[11][12] Concurrently, it inhibits tubulin polymerization, causing a blockage at the G2/M phase.[11] This multi-pronged attack on cell cycle progression makes it a promising therapeutic candidate, and it has shown efficacy in human tumor xenograft models.[12]

  • Cytotoxicity in Breast Cancer: A library of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling demonstrated significant in vitro anticancer activity against MCF-7 and MDA-MB-231 human breast cancer cell lines.[3][4] Notably, a derivative featuring a benzyloxy group (compound 3j) showed potent activity with IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231.[3]

URAT1 Inhibition for Hyperuricemia and Gout

A novel and promising application for biphenyl carboxylic acid derivatives is the treatment of hyperuricemia, a precursor to gout.

  • Mechanism of Action: These compounds have been designed as potent inhibitors of Urate Transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys.[13] By inhibiting URAT1, these derivatives promote the excretion of uric acid, thereby lowering its levels in the blood. This mechanism is clinically validated for managing hyperuricemia.

  • Lead Compounds: Through a pharmacophore fusion strategy, two series of biphenyl carboxylic acids were developed. The most potent compounds, A1 and B21 , exhibited IC50 values of 0.93 µM and 0.17 µM, respectively, which are comparable or superior to the clinical uricosuric drug benzbromarone.[13]

Antihypertensive Activity

The structural similarity of some biphenyl derivatives to angiotensin II receptor antagonists like Telmisartan has prompted their investigation as antihypertensive agents.[13]

  • Mechanism of Action: The proposed mechanism involves the blockade of the angiotensin II receptor type 1 (AT1). This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Novel benzimidazole-biphenyl carboxylic acid derivatives have been synthesized and screened for this activity.[14]

Other Therapeutic Areas

The versatility of the biphenyl carboxylic acid scaffold extends to several other areas:

  • Antimicrobial and Antifungal Activity: Various derivatives, particularly those incorporating thiazolidinone or hydrazone moieties, have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[15][16][17]

  • Antiresorptive Agents for Osteoporosis: A novel class of these derivatives has been identified as potent inhibitors of osteoclast-mediated bone resorption.[18][19] Unlike bisphosphonates, these compounds do not appear to impair osteoblast function or inhibit parathyroid hormone (PTH)-induced bone formation, offering a potentially safer profile for treating osteoporosis.[18][19]

  • p38 Kinase Inhibition: Biphenyl carboxylic amides have been investigated as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.[20]

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic modification of the biphenyl carboxylic acid scaffold has yielded crucial insights into the structural requirements for various biological activities.

  • Role of the Carboxylic Acid: The -COOH group is often essential for activity, acting as a key binding motif (e.g., interacting with arginine in COX enzymes) or enhancing the molecule's pharmacokinetic properties.[3]

  • Substitution Patterns: The position and nature of substituents on the biphenyl rings are critical. For URAT1 inhibitors, specific substitutions are required to achieve high potency.[13] In anticancer agents, hydroxyl groups can serve as key hydrogen bond donors/acceptors.[9] For anti-inflammatory activity, electron-withdrawing groups like halogens can enhance potency.[8]

  • Conformation and Rigidity: The biphenyl core provides a rigid scaffold that orients functional groups in a defined three-dimensional space for optimal interaction with the biological target.[21] However, non-planar analogues have also shown potent activity, as seen with the Cdk4 inhibitor CA224, indicating that torsional flexibility can be advantageous for certain targets.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative biphenyl carboxylic acid derivatives across different biological activities.

Table 1: Anticancer Activity of Selected Derivatives [3][4]

Compound IDTarget Cell LineIC50 (µM)Citation
3a MCF-710.14 ± 2.05[3][4]
MDA-MB-23110.78 ± 2.58[3][4]
3j MCF-79.92 ± 0.97[3][4]
MDA-MB-2319.54 ± 0.85[3][4]
Tamoxifen MCF-7 / MDA-MB-231Standard Reference[3][4]

Table 2: URAT1 Inhibitory Activity of Lead Compounds [13]

Compound IDURAT1 Inhibition IC50 (µM)Citation
A1 0.93[13]
B21 0.17[13]
Benzbromarone 0.28[13]

Experimental Design and Methodologies

A rigorous and logical progression of experiments is essential to identify and validate the biological activity of novel biphenyl carboxylic acid derivatives.

Diagram: Drug Discovery Workflow

The following workflow illustrates the typical path from chemical synthesis to in vivo validation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Assay Primary Bioassay (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Primary_Assay Lead Compounds Dose_Response Dose-Response & IC50 Primary_Assay->Dose_Response Selectivity Selectivity Profiling (e.g., COX-1 vs COX-2) Dose_Response->Selectivity Mechanism Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) Selectivity->Mechanism Confirmed Hits Target_Binding Target Engagement Assay Mechanism->Target_Binding Animal_Model Animal Model of Disease (e.g., Rat Paw Edema, Xenograft) Target_Binding->Animal_Model Validated Leads PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD Toxicity Preliminary Toxicity PK_PD->Toxicity Preclinical Preclinical Toxicity->Preclinical Preclinical Candidate

Caption: A generalized workflow for the discovery and development of biphenyl carboxylic acid derivatives.

Protocol 1: General Synthesis via Suzuki-Miyaura Coupling

This protocol is a generalized method based on procedures for synthesizing biphenyl carboxylic acids for anticancer screening.[3][4] The causality for choosing this method lies in its high efficiency, tolerance of diverse functional groups, and commercially available starting materials.

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl bromide starting material (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Addition of Reagents: Add the desired substituted boronic acid (1.0 eq) and a base such as potassium carbonate (K2CO3) (1.0 eq) to the mixture.

  • Catalyst Addition: De-gas the mixture with argon or nitrogen for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq).

  • Reaction: Stir the reaction mixture at 80-90 °C for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Validation: The structure of the final compound is confirmed using 1H-NMR, 13C-NMR, and Mass Spectrometry to ensure purity and identity.[3]

Protocol 2: In Vitro Anti-inflammatory Assay (Carrageenan-induced Rat Paw Edema)

This is a standard and well-validated in vivo model for evaluating the acute anti-inflammatory activity of NSAID-like compounds.[6][22] The choice of carrageenan is causal; it induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6):

    • Group I (Control): Vehicle only (e.g., 1% Carboxymethyl cellulose).

    • Group II (Standard): Reference drug (e.g., Indomethacin, 10 mg/kg).

    • Group III-V (Test): Test compounds at different doses (e.g., 10, 20, 50 mg/kg).

  • Dosing: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

  • Validation: The standard group (Indomethacin) must show a statistically significant reduction in paw edema compared to the control group for the assay to be considered valid.

Diagram: Mechanism of COX Inhibition

This diagram illustrates the role of COX enzymes in the arachidonic acid pathway and their inhibition by biphenyl carboxylic acid derivatives.

G cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs PLA2->AA Hydrolysis BCA Biphenyl Carboxylic Acid Derivatives (e.g., Flurbiprofen) BCA->COX Inhibition

Caption: Inhibition of Prostaglandin synthesis by Biphenyl Carboxylic Acid Derivatives via COX enzymes.

Future Perspectives and Conclusion

The biphenyl carboxylic acid scaffold is a time-tested and highly fruitful platform for drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anti-inflammatory and anticancer effects to novel applications in metabolic and bone diseases.[3][18] The synthetic tractability, particularly through modern cross-coupling reactions, allows for the creation of vast chemical libraries for high-throughput screening.[4]

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets, such as the dual Cdk4/tubulin inhibitor CA224, could lead to more effective therapies for complex diseases like cancer.[11]

  • Targeting Novel Pathways: Exploring the utility of this scaffold against new and emerging biological targets beyond the well-trodden paths of inflammation and oncology. The success in targeting URAT1 is a prime example of this innovative potential.[13]

References

  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace. [Link]
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. [Link]
  • Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Shihab, W., Kubba, A., & Tahtamouni, L. (Year N/A). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]
  • Mahale, S., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 57(22), 9658-9672. [Link]
  • Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. [Link]
  • Sharma, M. C., Kohli, D. V., & Sharma, S. (2010). Synthesis and Pharmacological Evaluation of 4'-[2-(Phenyl-substituted amino-methyl)- benzoimidazol-1-ylmethyl] with Biphenyl Carboxylic acid Derivatives as Potent Antihypertensive Agents. International Journal of PharmTech Research, 2(4), 2467-2481. [Link]
  • Jia, Q., et al. (2025). Fluorine‐ and Trifluoromethyl‐Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. Chemistry & Biodiversity. [Link]
  • Jain, S., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Patidar, A., et al. (2017). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]
  • Mor, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10054-10063. [Link]
  • Adams, J. L., et al. (2005). Biphenylcarboxylic amide derivatives as p38-kinase inhibitors.
  • Gu, Z., et al. (1991). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Journal of Medicinal Chemistry, 34(8), 2513-2521. [Link]
  • Al-Ostath, A. I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18357-18388. [Link]
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Saladi, P. A. V. L., et al. (2025). A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones.
  • Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES.
  • Van der Plas, A., et al. (2009). Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. Endocrinology, 150(1), 5-13. [Link]
  • Van der Plas, A., et al. (2009). Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation. Endocrinology, 150(1), 5-13. [Link]
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide.
  • Gu, L., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1229-1234. [Link]
  • Van der Plas, A., et al. (2009). Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation. University of Edinburgh Research Explorer. [Link]

Sources

Biphenyl Compounds: A Cornerstone of Modern Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Executive Summary

Biphenyl compounds, characterized by two phenyl rings linked by a C-C single bond, represent a class of molecules whose unique structural and electronic properties have made them indispensable in materials science.[1] Their inherent rigidity, thermal stability, and versatile electronic characteristics, stemming from an extended π-conjugation system, form the foundation for their use in a vast array of advanced materials.[1][2] This guide explores the pivotal applications of biphenyl derivatives in three transformative fields: liquid crystals for display technologies, organic electronics such as OLEDs, and high-performance polymers engineered for extreme environments. By delving into the structure-property relationships and key experimental methodologies, this document serves as a technical resource for scientists and engineers leveraging these remarkable compounds for next-generation materials development.

The Physicochemical Foundation of Biphenyl's Utility

The biphenyl moiety's prevalence in advanced materials is not accidental; it is a direct consequence of its intrinsic molecular architecture. Understanding these core attributes is crucial to appreciating its functional roles.

  • Structural Rigidity and Anisotropy: The biphenyl core is a rigid, rod-like structure. While there is rotational freedom around the central C-C bond, in solid and liquid crystalline states, this structure provides a stiff backbone. This molecular shape anisotropy is the fundamental property enabling the formation of liquid crystal phases.[1][3]

  • Electronic Conjugation and High Triplet Energy: The two phenyl rings form an extended π-conjugated system, which facilitates charge transport, a critical feature for organic electronics.[1] Crucially, the rigid structure contributes to a high triplet energy (T1), the lowest energy triplet excited state. This property is paramount in phosphorescent Organic Light-Emitting Diodes (OLEDs), where biphenyl derivatives act as host materials to prevent energy loss from the light-emitting guest molecule.[4][5]

  • Thermal and Chemical Stability: The aromatic C-C and C-H bonds in biphenyl are exceptionally stable, imparting high thermal and chemical resistance to materials that incorporate this moiety.[6] This stability is leveraged in high-performance polymers designed for applications in aerospace, electronics, and demanding industrial settings where materials must withstand extreme temperatures and harsh chemical environments.[7][8]

Application I: Liquid Crystals - The Molecules that Revolutionized Displays

The advent of liquid crystal displays (LCDs) was made possible by the synthesis of stable, room-temperature liquid crystals, a field dominated by biphenyl derivatives, particularly the cyanobiphenyls.[9][10]

Principle: The Role of the Cyanobiphenyl Structure

The quintessential example is 4-cyano-4'-pentylbiphenyl (5CB).[11] Its structure perfectly embodies the requirements for a nematic liquid crystal:

  • Rigid Core: The biphenyl unit provides the necessary structural rigidity.

  • Flexible Tail: The pentyl (C5H11) chain adds fluidity and lowers the melting point, allowing for a liquid crystalline phase at ambient temperatures.[12]

  • Polar Head: The cyano (-CN) group introduces a strong dipole moment, which creates a large positive dielectric anisotropy. This anisotropy is the key to their function; it allows the molecules' orientation to be controlled by an external electric field, thus modulating the passage of light.[12][13]

The collective alignment of these rod-shaped molecules creates the nematic phase, a state of matter that is fluid like a liquid but possesses the long-range orientational order of a crystal.[13]

Data Summary: Properties of Common n-Cyanobiphenyls (nCB)

The length of the alkyl chain (n) systematically tunes the physical properties of n-cyanobiphenyls, allowing for the formulation of mixtures like E7, which possess optimal characteristics for display applications.[9][14]

CompoundAbbreviationK-N Transition (°C)N-I Transition (Clearing Point, °C)
4-Cyano-4'-pentylbiphenyl5CB2435.3
4-Cyano-4'-heptylbiphenyl7CB3042.8
4-Cyano-4'-octyloxybiphenyl8OCB54.580.0

Data compiled from various experimental studies.[9][14] K-N: Crystal to Nematic phase transition. N-I: Nematic to Isotropic liquid phase transition.

Experimental Workflow: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

The synthesis of 5CB is a multi-step process that builds the molecule's asymmetric structure. The protocol below is a representative pathway.[11][15]

Causality: The goal is to sequentially add the pentyl and cyano groups to opposite ends (para positions) of the biphenyl core. The choice of reactions—Friedel-Crafts acylation followed by a reduction and then a nucleophilic substitution—provides a high-yield, regioselective route.

Methodology:

  • Acylation (Friedel-Crafts):

    • Reactants: Biphenyl, pentanoyl chloride (C4H9COCl), and a Lewis acid catalyst (e.g., aluminum chloride, AlCl3).

    • Procedure: Biphenyl is dissolved in an inert solvent (e.g., dichloromethane). AlCl3 is added, followed by the dropwise addition of pentanoyl chloride at low temperature (0-5°C) to control the reaction rate.

    • Mechanism: The Lewis acid activates the acyl chloride, which then undergoes electrophilic aromatic substitution at the 4-position of the biphenyl.

  • Reduction (Wolff-Kishner or Clemmensen):

    • Reactants: The acylated biphenyl product, hydrazine (NH2NH2), and a strong base (e.g., potassium hydroxide, KOH).

    • Procedure: The ketone from step 1 is heated with hydrazine and KOH in a high-boiling solvent like ethylene glycol.

    • Mechanism: The carbonyl group is completely reduced to a methylene group (-CH2-), forming the pentyl chain.

  • Bromination:

    • Reactants: 4-pentylbiphenyl and bromine (Br2) with a catalyst.

    • Procedure: The 4-pentylbiphenyl is reacted with bromine in a suitable solvent to install a bromine atom at the opposing 4'-position.

  • Cyanation (Rosenmund-von Braun Reaction):

    • Reactants: 4-bromo-4'-pentylbiphenyl and copper(I) cyanide (CuCN).

    • Procedure: The brominated intermediate is heated with CuCN in a polar aprotic solvent like dimethylformamide (DMF).[11]

    • Mechanism: A nucleophilic substitution reaction replaces the bromine atom with a cyano group.

  • Purification:

    • Protocol: The final product is purified using techniques like column chromatography followed by recrystallization from a suitable solvent (e.g., hexane) to achieve the high purity (>99.5%) required for liquid crystal applications.[15]

Self-Validation: Each step's success is validated through techniques like Thin Layer Chromatography (TLC) to monitor reaction completion and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of the intermediates and the final product. The final purity is confirmed by High-Performance Liquid Chromatography (HPLC) and the clearing point is measured using Differential Scanning Calorimetry (DSC) to ensure it meets material specifications.[13]

G Biphenyl Biphenyl Acylation Step 1: Friedel-Crafts Acylation (+ Pentanoyl Chloride, AlCl3) Biphenyl->Acylation Ketone 4-Pentanoyl-biphenyl Acylation->Ketone Reduction Step 2: Wolff-Kishner Reduction (+ Hydrazine, KOH) Ketone->Reduction Pentylbiphenyl 4-Pentylbiphenyl Reduction->Pentylbiphenyl Bromination Step 3: Bromination (+ Br2) Pentylbiphenyl->Bromination BromoPentylbiphenyl 4-Bromo-4'-pentylbiphenyl Bromination->BromoPentylbiphenyl Cyanation Step 4: Cyanation (+ CuCN, DMF) BromoPentylbiphenyl->Cyanation Product 5CB (4-Cyano-4'-pentylbiphenyl) Cyanation->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Final High-Purity 5CB Purification->Final

Caption: Synthetic workflow for 4-Cyano-4'-pentylbiphenyl (5CB).

Application II: Organic Electronics - Engineering Charge and Light

The rigid, conjugated nature of the biphenyl scaffold makes it a premier building block for materials used in organic electronics, especially OLEDs.[1]

Biphenyls in Organic Light-Emitting Diodes (OLEDs)

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, a host material must have a higher triplet energy (T1) than the phosphorescent guest (dopant). This prevents the back-transfer of energy from the guest to the host, which would quench the light emission.[5]

Causality: The biphenyl unit's high bond dissociation energy and rigid structure result in a high T1 state (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl, CBP, has a T1 of 2.56 eV).[4][5] This makes biphenyl derivatives excellent host materials for green and red phosphorescent emitters. For higher-energy blue emitters, molecular engineering, such as introducing steric hindrance to twist the rings or using meta-linkages, can further increase the T1 to ~3.0 eV by breaking conjugation.[5]

Biphenyl derivatives are also used as:

  • Electron Transport Layers (ETLs) & Hole Transport Layers (HTLs): By functionalizing the biphenyl core with electron-withdrawing or electron-donating groups, its charge transport characteristics can be tailored. For instance, attaching triazole moieties creates materials with excellent electron mobility.[16][17]

  • Bipolar Hosts: Incorporating both hole-transporting (e.g., carbazole) and electron-transporting (e.g., phosphine oxide) units onto a biphenyl scaffold creates bipolar host materials.[18] This balances charge injection and transport within the emissive layer, leading to a wider recombination zone, lower driving voltage, and higher device efficiency.[16][17]

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Biphenyl Host + Phosphor Guest ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al) l_anode Anode WF ~4.7 l_htl HTL HOMO ~5.4 l_anode->l_htl Hole Injection l_eml_h Host HOMO ~5.7 l_htl->l_eml_h l_etl ETL HOMO ~6.2 l_eml_l Host LUMO ~2.2 l_etl_l ETL LUMO ~2.8 l_etl_l->l_eml_l l_cathode Cathode WF ~4.2 l_cathode->l_etl_l Electron Injection

Caption: Energy level diagram of a typical PhOLED with a biphenyl host.

Application III: High-Performance Polymers - Building for Extremes

When the rigid biphenyl unit is incorporated into the main chain of polymers like polyimides, polyamides, or polyesters, it imparts exceptional thermal stability and mechanical strength.[8]

Causality: The biphenyl moiety restricts the rotational freedom of the polymer chains. This structural rigidity significantly elevates the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg means the material retains its mechanical properties, like tensile strength and dimensional stability, at very high temperatures.[6][19]

  • Biphenyl Polyimides: Polyimides derived from biphenyl tetracarboxylic dianhydride (BPDA) are renowned for their use in demanding applications.[7] For example, the commercial film Upilex® is made from BPDA and a diamine, exhibiting excellent dimensional stability, low water absorption, and high chemical resistance, making it suitable for flexible printed circuits and aerospace insulation.[6][7] These materials often have degradation temperatures exceeding 500°C.[19]

  • Biphenyl Polyesters/Polyamides: Incorporating biphenyl groups into polyesters and polyamides enhances their thermal properties and solubility compared to standard aromatic polymers.[8][20] This allows for the creation of processable, high-performance films and fibers.

The synthesis of these polymers often involves polycondensation reactions or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is highly efficient for forming the C-C bonds needed to create biphenyl-containing polymer backbones.[21][22][23]

G cluster_monomers Monomers BPDA Biphenyl Dianhydride (BPDA) Polycondensation Polycondensation (High Temperature) BPDA->Polycondensation Diamine Aromatic Diamine (e.g., ODA) Diamine->Polycondensation PAA Poly(amic acid) Precursor Polycondensation->PAA Imidization Thermal Imidization (Cyclodehydration, >300°C) PAA->Imidization Polyimide High-Performance Biphenyl Polyimide Film Imidization->Polyimide

Sources

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Nematic Liquid Crystals from 4-(pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Biphenyl-Based Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1][2] This dual nature, possessing both fluidity and long-range molecular order, has led to their widespread use in technologies such as liquid crystal displays (LCDs) and various photonic applications.[1] The molecular architecture of a compound is a key determinant of its liquid crystalline behavior. Calamitic, or rod-like, liquid crystals, often based on a rigid core with flexible terminal groups, are a prominent class of mesogenic materials.[3][4]

The 4,4'-disubstituted biphenyl core is a foundational structural motif in the design of such calamitic liquid crystals.[5] Its rigidity and linearity provide the necessary anisotropy for the formation of mesophases.[5] The introduction of flexible alkoxy chains at one or both ends of the biphenyl core influences the melting point and the stability of the liquid crystal phases.[3][4] Specifically, 4-(pentyloxy)-4'-biphenylcarboxylic acid is an excellent precursor for synthesizing a variety of ester-containing liquid crystals. The carboxylic acid group provides a convenient handle for esterification with different alcohols, allowing for the systematic tuning of the final molecule's properties and the investigation of structure-property relationships. This application note provides a detailed protocol for the synthesis of a nematic liquid crystal via the esterification of this compound with 4-cyanophenol, and the subsequent characterization of its mesomorphic properties.

Chemical Principles and Reaction Causality

The synthesis of the target liquid crystal, 4-cyanophenyl 4'-(pentyloxy)biphenyl-4-carboxylate, is achieved through an esterification reaction. This classic organic transformation involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.

Reaction Scheme:

Reaction_Scheme Reactant1 This compound (Acid) Product 4-cyanophenyl 4'-(pentyloxy)biphenyl-4-carboxylate (Liquid Crystal Ester) Reactant1->Product + Reactant2 (DCC, DMAP, DCM) Reactant2 4-Cyanophenol (Alcohol) Byproduct Water

Caption: Esterification of this compound with 4-cyanophenol.

In this protocol, we will employ a Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly effective for esterifications that may be sluggish under standard Fischer esterification conditions and can be performed at room temperature.

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of the alcohol.

  • DMAP (4-Dimethylaminopyridine): DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then attacked by the alcohol. This catalytic cycle significantly accelerates the reaction rate.

  • DCM (Dichloromethane): Dichloromethane is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal after the reaction is complete.

The choice of 4-cyanophenol as the alcohol component is strategic. The cyano group is a strong electron-withdrawing group that contributes to a large dipole moment along the molecular axis, which can enhance the stability of the nematic phase.[3]

Experimental Protocol: Synthesis of 4-cyanophenyl 4'-(pentyloxy)biphenyl-4-carboxylate

This protocol outlines the step-by-step synthesis of the target liquid crystal.

Materials and Equipment
Reagents Purpose Supplier CAS Number
This compoundStarting material (Acid)Sigma-Aldrich55193-64-1
4-CyanophenolStarting material (Alcohol)Sigma-Aldrich767-00-0
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling agentSigma-Aldrich538-75-0
4-Dimethylaminopyridine (DMAP)CatalystSigma-Aldrich1122-58-3
Dichloromethane (DCM), anhydrousSolventSigma-Aldrich75-09-2
Ethyl acetateExtraction solventFisher Scientific141-78-6
HexaneRecrystallization solventFisher Scientific110-54-3
1 M Hydrochloric acid (HCl)Quenching and washing agentVWR7647-01-0
Saturated sodium bicarbonate solutionWashing agentVWR144-55-8
BrineWashing agentVWR7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Drying agentVWR7487-88-9
Equipment
Round-bottom flask (100 mL)Reaction vessel
Magnetic stirrer and stir barFor mixing
Nitrogen inlet/outletTo maintain an inert atmosphere
Separatory funnel (250 mL)For extraction and washing
Rotary evaporatorFor solvent removal
Buchner funnel and filter paperFor filtration
Thin-layer chromatography (TLC) platesTo monitor reaction progress
UV lampFor visualizing TLC plates
Melting point apparatusFor determining melting point
Differential Scanning Calorimeter (DSC)For thermal analysis
Polarizing Optical Microscope (POM)For observing liquid crystal textures
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.

  • DCM is a volatile and potentially carcinogenic solvent. Handle with care.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.35 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the acid is completely dissolved.

  • Addition of Alcohol and Catalyst: To the stirred solution, add 4-cyanophenol (0.44 g, 3.69 mmol, 1.1 eq) and DMAP (0.041 g, 0.335 mmol, 0.1 eq).

  • Initiation of Reaction: In a separate beaker, dissolve DCC (0.76 g, 3.69 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (approximately 10 mL). Add this DCC solution dropwise to the reaction mixture at room temperature over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the final product, 4-cyanophenyl 4'-(pentyloxy)biphenyl-4-carboxylate, as a white solid.

Characterization of the Synthesized Liquid Crystal

The synthesized compound must be thoroughly characterized to confirm its structure and investigate its liquid crystalline properties.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized ester. The spectra should be consistent with the expected structure of 4-cyanophenyl 4'-(pentyloxy)biphenyl-4-carboxylate.

  • FT-IR Spectroscopy: To verify the formation of the ester linkage (C=O stretch around 1735 cm⁻¹) and the presence of the nitrile group (C≡N stretch around 2230 cm⁻¹).

  • Mass Spectrometry: To determine the molecular weight of the product and confirm its elemental composition.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for identifying the phase transitions and determining the transition temperatures of liquid crystals.[2][3]

Protocol:

  • Accurately weigh 2-5 mg of the purified product into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase).

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history independence.

  • The resulting thermogram will show peaks corresponding to phase transitions (e.g., crystal to nematic, nematic to isotropic). The peak temperatures and associated enthalpy changes provide valuable information about the mesophases.

Expected DSC Thermogram:

DSC_Thermogram start peak1 Melting (Cr -> N) start->peak1 Heating peak2 Clearing (N -> I) peak1->peak2 end peak2->end

Caption: A representative DSC heating curve showing melting and clearing transitions.

Optical Characterization: Polarizing Optical Microscopy (POM)

POM is used to visually identify the type of liquid crystal phase by observing its characteristic optical texture.[2][3]

Protocol:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heat the slide on a hot stage to the isotropic phase.

  • Slowly cool the sample while observing it through the polarizing microscope.

  • As the sample cools into the liquid crystal phase, characteristic textures will appear. For a nematic phase, a threaded or schlieren texture is typically observed.[1]

  • Record the temperatures at which phase transitions occur and compare them with the DSC data.

Expected POM Texture:

POM_Texture cluster_0 Schlieren Texture (Nematic) point1 line1 ~ point2 line2 ~

Caption: A simplified representation of a nematic schlieren texture.

Experimental Workflow Summary

G A Reactants: This compound + 4-Cyanophenol B Steglich Esterification (DCC, DMAP, DCM) A->B C Reaction Work-up (Filtration, Extraction, Washing) B->C D Purification (Recrystallization) C->D I Pure Liquid Crystal Product D->I E Characterization F Spectroscopy (NMR, FT-IR, MS) E->F G Thermal Analysis (DSC) E->G H Optical Microscopy (POM) E->H I->E

Caption: Overall experimental workflow for the synthesis and characterization of the liquid crystal.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis and characterization of a nematic liquid crystal derived from this compound. By following the outlined protocols, researchers can reliably synthesize this material and thoroughly investigate its mesomorphic properties. The principles and techniques described herein are broadly applicable to the synthesis of other calamitic liquid crystals, providing a solid foundation for further research and development in the field of liquid crystal materials.

References

  • Kumar, S. (2005).
  • Hird, M. (2007). The relationship between molecular structure and the properties of calamitic liquid crystals. Liquid Crystals, 34(7), 741-761.
  • Neubert, M. E., & Fishel, D. L. (1972). Liquid Crystals. V. Nematic Materials Derived from p-Alkylcarbonato-p'-Alkoxyphenyl Benzoates. Molecular Crystals and Liquid Crystals, 18(3-4), 311-325. [Link]
  • MDPI. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4987. [Link]
  • Beilstein Journals. (2012). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 8, 1263-1270. [Link]
  • Hassan, H. H. A. M., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4987. [Link]
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • MDPI. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 26(21), 6435. [Link]
  • ResearchGate. (2013). Investigation of thermodynamic properties of 4-decyloxybiphenyl-4′-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite. [Link]
  • PubMed. (2002). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 18(16), 6147-6154. [Link]

Sources

Application Note: Characterization and Application of 4-(pentyloxy)-4'-biphenylcarboxylic Acid in Nematic Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4-(pentyloxy)-4'-biphenylcarboxylic acid in the formulation and study of nematic liquid crystals. We delve into the molecule's fundamental physicochemical properties, mesophase characterization, and its role in creating electro-optically active systems. Detailed, field-proven protocols for thermal analysis, liquid crystal cell fabrication, and basic electro-optical testing are provided. The causality behind experimental choices is emphasized to empower users to adapt these methods for novel applications, from advanced display technologies to tunable photonic materials.

Introduction to this compound

This compound, hereafter referred to by the common abbreviation 5OBC, is a calamitic (rod-like) organic molecule renowned for its thermotropic liquid crystalline properties. Its molecular architecture is central to its function. The rigid biphenyl core provides the necessary structural anisotropy, while the flexible pentyloxy (-OC₅H₁₁) tail and the terminal carboxylic acid (-COOH) group dictate the intermolecular forces and, consequently, the material's mesophase behavior.[1]

A distinguishing feature of carboxylic acid-based liquid crystals like 5OBC is their tendency to form hydrogen-bonded dimers. This dimerization effectively elongates the molecular unit, significantly enhancing the thermal stability of the liquid crystal phases, particularly the nematic phase, often resulting in a wider operational temperature range compared to non-dimeric analogues.[1] This makes 5OBC a valuable component for formulating robust nematic mixtures tailored for specific electro-optical applications.[2][3]

Caption: Molecular Structure of this compound.

Physicochemical & Mesomorphic Properties

The suitability of 5OBC for any application begins with a thorough understanding of its fundamental properties. These characteristics are essential for predicting its behavior in mixtures and device configurations.

PropertyValue / DescriptionSource
CAS Number 59748-15-1[4][5]
Molecular Formula C₁₈H₂₀O₃[4][5]
Molecular Weight 284.35 g/mol [4]
Appearance White to light yellow crystalline powder.[6]
Phase Transitions Exhibits enantiotropic nematic and/or smectic phases. Transition temperatures (e.g., Crystal-Nematic, Nematic-Isotropic) must be determined experimentally via DSC. The alkoxy chain length is a known determinant of these temperatures.[2][7]
Solubility Insoluble in water. Soluble in organic solvents like chloroform, dichloromethane, and can be dissolved in other liquid crystals in the isotropic state.[6]
Dielectric Anisotropy (Δε) The presence of the polar carboxylic acid group suggests a significant dipole moment. The resulting dielectric anisotropy is a key parameter for electro-optic switching and must be measured for the specific formulation.[2][8]
Birefringence (Δn) The anisotropic biphenyl core structure results in significant optical anisotropy (birefringence), a prerequisite for modulating the polarization of light.[2][9]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical compound. 5OBC should be handled in accordance with its Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4]

  • Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[10] Avoid all personal contact.[11]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][10][12]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place the spilled material in a sealed, labeled container for proper disposal.

Experimental Protocols

The following protocols provide a validated workflow for the characterization and application of 5OBC in a research setting.

Protocol 4.1: Characterization of Mesomorphic Phases

Objective: To determine the phase transition temperatures and identify the liquid crystal phases of 5OBC.

Pillar of Trustworthiness: This dual-method approach ensures self-validation. The thermal transitions detected by DSC are visually confirmed and identified by POM.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of 5OBC into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Use a nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a rate of 10 °C/min from room temperature to a temperature well above the expected clearing point (e.g., 250 °C). This removes the sample's prior thermal history.

    • First Cooling Scan: Cool the sample at a rate of 10 °C/min back to room temperature.

    • Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis as it represents the intrinsic material properties.[13]

  • Data Analysis: Identify the peaks in the DSC thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is recorded as the transition temperature (e.g., TCr-N for Crystal-to-Nematic, TN-I for Nematic-to-Isotropic).

B. Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of 5OBC on a clean glass microscope slide. Cover it with a coverslip.

  • Observation: Place the slide on a hot stage connected to a temperature controller, situated on the stage of a polarizing microscope.

  • Heating/Cooling Cycle:

    • Slowly heat the sample while observing through the crossed polarizers.

    • Upon melting, you will observe the emergence of a birefringent texture. A highly mobile, threaded, or Schlieren texture is characteristic of the nematic phase.

    • Continue heating until the view becomes completely dark, which indicates the transition to the isotropic liquid phase (clearing point). Record this temperature (TN-I).

    • Slowly cool the sample from the isotropic phase. Observe the nucleation and growth of the liquid crystal phase from the dark background. This process often yields well-defined textures that are easier to identify.[7]

  • Correlation: Compare the transition temperatures observed via POM with the data obtained from DSC for validation.

Caption: Workflow for Mesophase Characterization of 5OBC.

Protocol 4.2: Preparation of a Nematic Liquid Crystal Test Cell

Objective: To fabricate a standard test cell for observing the alignment and electro-optic properties of 5OBC.

  • Substrate Cleaning (Causality: Critical for Alignment Layer Adhesion):

    • Submerge ITO (Indium Tin Oxide)-coated glass substrates in a solution of laboratory detergent and deionized water.

    • Sonciate for 15 minutes.

    • Rinse thoroughly with deionized water, followed by acetone, and finally isopropanol.

    • Dry the substrates with a stream of dry nitrogen gas.

  • Alignment Layer Deposition (Causality: To Set a "Pre-tilt" Angle):

    • Spin-coat a thin layer of a commercial polyimide (e.g., PI-2555) onto the ITO-coated side of the substrates. A typical spin program is 500 rpm for 10s followed by 3000 rpm for 40s.

    • Soft-bake the substrates on a hot plate at ~80 °C for 5-10 minutes to evaporate the solvent.

    • Hard-bake (cure) the polyimide in an oven according to the manufacturer's specifications (e.g., 180-250 °C for 1 hour).

  • Unidirectional Rubbing (Causality: To Create Anisotropic Surface Energy):

    • Gently rub the cured polyimide surface with a velvet-wrapped roller or cloth in a single direction. This process creates micro-grooves that provide the anchoring direction for the liquid crystal molecules.

  • Cell Assembly (Causality: To Define Cell Thickness and Geometry):

    • Dispense a UV-curable epoxy mixed with spacer beads (e.g., 5-10 μm diameter) around the perimeter of one substrate.

    • Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel.

    • Gently press the substrates together and expose the epoxy to a UV lamp to cure and seal the cell, leaving two small gaps for filling.

  • Capillary Filling (Causality: To Ensure a Void-Free Fill):

    • Heat the empty cell and the 5OBC material to a temperature above the Nematic-Isotropic transition point (TN-I).

    • Place a drop of the molten, isotropic 5OBC at one of the filling ports.

    • The liquid will be drawn into the cell gap via capillary action.

  • Annealing and Sealing:

    • Once filled, slowly cool the cell back to room temperature (~1 °C/min) through the phase transitions to promote uniform alignment.

    • Seal the filling ports with a small amount of epoxy.

Caption: Workflow for Nematic Liquid Crystal Test Cell Fabrication.

Protocol 4.3: Basic Electro-Optical Switching Measurement

Objective: To measure the voltage-dependent transmittance of the 5OBC cell and determine its threshold voltage.

Experimental Rationale: This setup measures how the LC cell's light transmission changes as the applied voltage reorients the nematic director. The threshold voltage (Freedericksz transition) is a fundamental property indicating the onset of molecular switching.[14]

  • Setup Assembly:

    • Arrange the components as shown in the diagram below: a polarized light source (e.g., He-Ne laser or LED with a polarizer), the fabricated LC cell mounted in a holder with electrical contacts, a second polarizer (analyzer) oriented 90° to the first, and a photodetector connected to an oscilloscope.

    • Connect the cell's ITO contacts to a function generator capable of producing a square wave (typically 1 kHz to avoid ion migration effects).

  • Measurement Procedure:

    • With zero voltage applied, orient the LC cell's rubbing direction at 45° to the incoming light's polarization axis for maximum contrast.

    • Slowly increase the amplitude of the square wave voltage applied to the cell, starting from 0 V.

    • Record the corresponding output from the photodetector (proportional to transmitted light intensity) at each voltage step.

  • Data Analysis:

    • Plot the transmitted light intensity as a function of the applied voltage (V-T curve).

    • The voltage at which the transmittance begins to change is the threshold voltage (Vth).

Caption: Experimental Setup for Electro-Optical Characterization.

Applications and Future Directions

  • Formulation Component: The primary application of 5OBC is as a component in nematic mixtures. Its properties can be leveraged to increase the clearing point, modify the dielectric anisotropy, and adjust the viscosity of host nematic materials like the cyanobiphenyl series (e.g., 5CB).[9]

  • Tunable Photonics: When infiltrated into structured materials like inverse opals, 5OBC can be used to create tunable photonic band gap materials, where the optical properties of the composite can be controlled with an external electric field.[15]

  • Polymer Dispersed Liquid Crystals (PDLC): 5OBC can be dispersed as microdroplets within a polymer matrix to create PDLC films for applications like smart windows, where the film can be switched from opaque (scattering) to transparent (aligned) by applying a voltage.[1][3]

  • Future Research: Investigating the effect of adding chiral dopants to 5OBC-based mixtures can induce a chiral nematic (cholesteric) phase, useful for applications in reflective displays and temperature sensors. Further studies could also explore its use in developing novel bent-core or hockey-stick shaped liquid crystals by using it as a precursor molecule.[16]

References

  • SD Fine-Chem. (n.d.). 4-BIPHENYL CARBOXYLIC ACID - MSDS.
  • Prajapati, A. K., et al. (2023). Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. Pramana - Journal of Physics, 97(1), 58.
  • Petrov, M. P. (2010). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. Nova Science Publishers.
  • ResearchGate. (n.d.). Electro-optic properties of liquid crystals.
  • Akkaya, B., et al. (2019). Investigation of thermodynamic properties of 4-decyloxybiphenyl-4′-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite. ResearchGate.
  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook.
  • Chemsrc. (2025-08-25). This compound | CAS#:59748-15-1.
  • Urbanc, B., et al. (2021). Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. Physical Review E, 104(2), 024703.
  • Akkaya, B., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81.
  • Hopwood, I. (2022). Synthesis and Phase Transition Characterization of Liquid Crystal Membranes with Slit-Like Pores. University of Arkansas.
  • Prasad, V., et al. (2012). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 8, 1318-1324.
  • 2Physics. (2013-10-27). Nanosecond Electro-Optics of Liquid Crystals.
  • Al-Hamdani, A. A. H., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6520.
  • Busch, K., & John, S. (1999). Liquid-Crystal Photonic-Band-Gap Materials: The Tunable Electromagnetic Vacuum. Physical Review Letters, 83(5), 967-970.
  • NIST. (n.d.). Phase change data for Biphenyl-4-carboxylic acid. NIST Chemistry WebBook.
  • ResearchGate. (2021-02-17). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal.
  • Taylor & Francis Online. (2024-01-21). 4'-pentyl-4-cyanobiphenyl - 5CB.

Sources

Synthesis of 4-(pentyloxy)-4'-biphenylcarboxylic acid via Suzuki-Miyaura Coupling: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science, frequently incorporated into pharmacologically active molecules and advanced organic materials.[1][2] The synthesis of functionalized biphenyls is therefore of significant interest to researchers in drug development and related fields. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][3][4] This application note provides a comprehensive guide to the synthesis of 4-(pentyloxy)-4'-biphenylcarboxylic acid, a valuable building block, utilizing a two-step approach: a Suzuki-Miyaura coupling followed by ester hydrolysis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into reaction optimization and product characterization.

Reaction Overview and Strategy

The synthesis of this compound is achieved through a two-step sequence. The initial step involves the Suzuki-Miyaura coupling of 4-(pentyloxy)phenylboronic acid with methyl 4-bromobenzoate. This strategy of using the methyl ester of 4-bromobenzoic acid is often preferred to improve the solubility of the starting materials and to prevent potential side reactions that can occur with the free carboxylic acid under the basic conditions of the coupling reaction.[3] The subsequent step is the saponification (hydrolysis) of the resulting methyl ester to yield the final carboxylic acid product.

The Suzuki-Miyaura Coupling: A Mechanistic Insight

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 4-bromobenzoate), forming a Pd(II) complex.

  • Transmetalation: The organoboron compound (4-(pentyloxy)phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Suzuki-Miyaura Coupling of 4-(pentyloxy)phenylboronic acid and Methyl 4-bromobenzoate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-(pentyloxy)phenylboronic acid208.061.2249.7 mg
Methyl 4-bromobenzoate215.051.0215.1 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0334.7 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
Toluene--10 mL
Ethanol--5 mL
Deionized Water--5 mL

Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(pentyloxy)phenylboronic acid (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add the solvent mixture of toluene (10 mL), ethanol (5 mL), and deionized water (5 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (methyl 4-bromobenzoate) is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude methyl 4-(pentyloxy)-4'-biphenylcarboxylate. The crude product can be used in the next step without further purification.

dot graph "Suzuki_Coupling_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.

Part 2: Hydrolysis of Methyl 4-(pentyloxy)-4'-biphenylcarboxylate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Crude Methyl 4-(pentyloxy)-4'-biphenylcarboxylate298.36~1.0-
Sodium Hydroxide (NaOH)40.005.0200 mg
Methanol--15 mL
Deionized Water--5 mL
Hydrochloric Acid (1M)--As needed

Protocol:

  • Dissolve the crude methyl 4-(pentyloxy)-4'-biphenylcarboxylate in methanol (15 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Add a solution of sodium hydroxide (5.0 mmol) in deionized water (5 mL).

  • Heat the mixture to reflux (approximately 70-75 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add 20 mL of water to the residue and cool the mixture in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Dry the solid in a vacuum oven to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.[5]

Expected Results and Characterization

The final product, this compound, should be a white to off-white solid. The expected yield for the two-step synthesis is typically in the range of 70-85%.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.9 (s, 1H, -COOH), ~8.0 (d, 2H), ~7.7 (d, 2H), ~7.6 (d, 2H), ~7.0 (d, 2H), ~4.0 (t, 2H, -OCH₂-), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ (ppm) ~167.5, ~159.0, ~145.0, ~138.0, ~131.5, ~130.0, ~128.5, ~127.0, ~126.5, ~115.0, ~67.5, ~28.5, ~28.0, ~22.0, ~14.0.

  • FTIR (KBr, cm⁻¹): ~2950-2850 (C-H stretching of alkyl chain), ~3300-2500 (broad O-H stretch of carboxylic acid), ~1680 (C=O stretching of carboxylic acid), ~1600, 1500 (C=C aromatic stretching).

  • Mass Spectrometry (ESI-): m/z calculated for C₁₈H₂₀O₃: 284.14; found [M-H]⁻ at ~283.1.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield in Suzuki coupling Incomplete reactionIncrease reaction time, ensure efficient stirring, or slightly increase the reaction temperature.
Catalyst deactivationEnsure proper degassing of the reaction mixture. Use fresh, high-quality catalyst.
Poor quality of boronic acidUse fresh boronic acid or consider using the corresponding boronate ester for increased stability.
Incomplete hydrolysis Insufficient base or reaction timeIncrease the amount of NaOH and/or extend the reflux time.
Difficulty in purification Impurities from side reactionsOptimize the Suzuki coupling conditions to minimize byproduct formation. Consider column chromatography of the ester intermediate before hydrolysis.
Inefficient recrystallizationExperiment with different solvent systems for recrystallization, such as ethanol/water, acetone/water, or toluene.[5][6]

Conclusion

The Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of this compound. By employing a two-step strategy involving the coupling of an esterified aryl bromide followed by hydrolysis, researchers can achieve high yields of the desired product. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Chemsrc. (2025). This compound | CAS#:59748-15-1.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • SpectraBase. (2025). 4'-(Pentyloxy)-4-biphenylcarbonitrile.
  • SpectraBase. (2025). 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.
  • RSC Advances. (Year not specified). Supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media.
  • Royal Society of Chemistry. (Year not specified). Spectra and physical data of (A2).
  • Google Patents. (Year not specified). Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (Year not specified). Purification of carboxylic acids by complexation with selective solvents.
  • ACS Publications. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • SciSpace. (2007). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species.
  • SpectraBase. (2025). 4'-Methoxy-biphenyl-4-carboxylic acid.
  • NIST WebBook. (Year not specified). Biphenyl-4-carboxylic acid.
  • SpectraBase. (2025). 4'-n-Octyloxybiphenyl-4-carboxylic acid - Optional[13C NMR] - Spectrum.
  • ResearchGate. (Year not specified). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...

Sources

Application Notes and Protocols for the Suzuki Coupling of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organohalide.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3] The reaction's versatility has led to its widespread adoption in academia and industry, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyolefins and substituted biphenyls.[3][5]

This guide provides a detailed experimental protocol for the Suzuki coupling of arylboronic acids, offering insights into the mechanistic underpinnings of the reaction and practical guidance for optimizing reaction conditions.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-ligated Pd(0) complex, forming a Pd(II) species.[4][8] The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > OTf >> Cl > F.[9] Electron-rich ligands on the palladium center can promote this step, which is often rate-determining, especially for less reactive aryl chlorides.[7]

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center.[3] A crucial aspect of the Suzuki coupling is the requirement of a base to activate the organoboron species.[6][10] The base is believed to form a more nucleophilic boronate species, which then facilitates the transmetalation process.[6][11] Common bases include carbonates, phosphates, and hydroxides.[6]

  • Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8] Bulky ligands can promote this step.[7]

The Multifaceted Role of the Base

The base is a critical component of the Suzuki coupling, and its role is multifaceted. It is widely accepted that the base activates the boronic acid, making it more nucleophilic for the transmetalation step.[6][10] Two primary pathways have been proposed for this activation: the formation of an organoboronate species or the replacement of the halide on the palladium complex with the base.[11] Computational studies suggest that the mechanism often starts with the reaction of the base and the organoboronic acid.[12] The choice of base can significantly impact reaction rates and yields.[6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)2 Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Suzuki_Workflow start Start setup 1. Reaction Setup (Aryl Halide, Arylboronic Acid, Base, Catalyst) start->setup solvent 2. Add Degassed Solvent setup->solvent degas 3. Degas Mixture (Ar or N2) solvent->degas react 4. Heat and Stir (Monitor by TLC/LC-MS) degas->react workup 5. Work-up (Cool, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End characterize->end

Sources

The Alchemist's Guide to Biaryl Scaffolds: Detailed Application Notes and Protocols for Palladium-Catalyzed Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the biphenyl motif represents a privileged scaffold, a cornerstone in the architecture of pharmaceuticals, functional materials, and agrochemicals.[1][2] The ability to efficiently and selectively construct the carbon-carbon bond linking two aromatic rings is, therefore, a critical capability in the modern synthetic chemist's toolkit. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for this purpose.[3][4]

This guide provides an in-depth exploration of the preeminent palladium-catalyzed methods for biphenyl synthesis. Moving beyond a mere recitation of steps, this document delves into the mechanistic rationale behind experimental choices, offers field-proven insights for troubleshooting, and furnishes detailed, self-validating protocols for immediate application. We will explore the workhorses of C-C bond formation—the Suzuki-Miyaura, Stille, and Negishi couplings—and touch upon the increasingly important direct C-H arylation strategies.

Section 1: A Comparative Overview of Key Methodologies

The formation of a biaryl bond via palladium catalysis fundamentally relies on a shared catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The primary distinction between the major named reactions lies in the nature of the organometallic nucleophile used for the transmetalation step.

  • Suzuki-Miyaura Coupling: Employs organoboron reagents (boronic acids or esters). It is arguably the most widely used method due to its operational simplicity, the stability and low toxicity of the boron reagents, and the generation of benign inorganic byproducts.[3][5]

  • Stille Coupling: Utilizes organotin (stannane) reagents. A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups.[5][6] However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product are significant drawbacks.[3][7]

  • Negishi Coupling: Involves organozinc reagents. This method is known for its high reactivity and functional group tolerance, often proceeding under very mild conditions.[3][8] The main challenges are the moisture and air sensitivity of the organozinc reagents, which often require in situ preparation.[3][9]

  • Direct C-H Arylation: Represents a more atom-economical approach by forming the biaryl bond through the activation of a C-H bond on one of the aromatic partners, avoiding the need for pre-functionalized organometallic reagents.[10][11][12]

Data Presentation: Choosing Your Coupling Partner

The selection of a specific cross-coupling reaction is a critical decision dictated by factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and cost.[3]

Reaction Organometallic Reagent (R-M) Key Advantages Key Disadvantages Typical Catalyst System
Suzuki-Miyaura R-B(OR)₂ or R-BF₃KLow toxicity, stable reagents, commercially available, benign byproducts.[3][13]Requires a base; potential for boronic acid homocoupling.[14]Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand, Pd(dppf)Cl₂
Stille R-Sn(Alkyl)₃Tolerates a wide range of functional groups; mild reaction conditions.[5][6]High toxicity of tin reagents and byproducts; purification can be difficult.[3]Pd(PPh₃)₄, Pd₂(dba)₃/phosphine ligand
Negishi R-ZnXHigh reactivity, excellent functional group tolerance, mild conditions.[8][9]Moisture/air sensitive reagents, often require in situ preparation.[3]Pd(PPh₃)₄, Pd(dppf)Cl₂
Direct C-H Arylation Arene (R-H)Atom economical, avoids organometallic reagents, reduces synthetic steps.[10][12]Often requires directing groups, regioselectivity can be a challenge, may require higher catalyst loading or harsher conditions.[10][15]Pd(OAc)₂, various specialized ligands

Section 2: Mechanistic Insights & Catalytic Cycles

Understanding the underlying mechanism is paramount for rational optimization and troubleshooting. All three major cross-coupling reactions proceed through a similar catalytic cycle, initiated by the active Pd(0) species.

The Unified Catalytic Cycle

The journey from starting materials to the biphenyl product is a cyclical process orchestrated by the palladium catalyst. While nuances exist, the core steps remain consistent.

Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Biphenyl Product) TM_Complex->Product MX M-X TM_Complex->MX Ar1X Ar¹-X Ar1X->OA_Complex Ar2M Ar²-M Ar2M->TM_Complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (or triflate, Ar¹-X) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate, where the aryl group and the halide are now bonded to the metal center. The reactivity for this step generally follows the trend I > Br > OTf > Cl.[16]

  • Transmetalation: The organometallic reagent (Ar²-M) transfers its aryl group to the Pd(II) complex, displacing the halide. This is the defining step for each named reaction (M = B for Suzuki, Sn for Stille, Zn for Negishi). The halide forms a salt with the metal cation from the organometallic reagent.

  • Reductive Elimination: The final step involves the reductive elimination of the two aryl groups (Ar¹ and Ar²) from the Pd(II) center. This forms the desired C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][14]

Section 3: Experimental Protocols

The following protocols are designed as robust starting points for synthesis. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Experimental Workflow Overview

A systematic approach is crucial for success and reproducibility in cross-coupling reactions.

Experimental_Workflow Prep Reagent Preparation • Aryl Halide • Organometallic Reagent • Anhydrous Solvent • Base Setup Reaction Setup • Degas solvent • Add reagents under inert gas (N₂ or Ar) • Add Pd catalyst & ligand Prep->Setup Reaction Reaction Execution • Heat to desired temperature • Monitor by TLC or LC-MS Setup->Reaction Workup Workup & Quenching • Cool to RT • Quench reaction • Aqueous extraction Reaction->Workup Purify Purification • Dry organic layer • Concentrate in vacuo • Column chromatography Workup->Purify Analysis Characterization • NMR • Mass Spectrometry • Yield Calculation Purify->Analysis

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol describes a general procedure for the synthesis of an unsubstituted biphenyl from bromobenzene and phenylboronic acid.[3]

Materials:

  • Bromobenzene (1.0 mmol, 157 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg), finely ground

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Reaction flask (e.g., 25 mL round-bottom flask) with stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inerting the System: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for a further 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.02 mmol).

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Protocol 3.2: Stille Coupling for Biphenyl Synthesis

This protocol provides a general method for coupling iodobenzene with phenyltributylstannane. CAUTION: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenyltributylstannane (1.1 mmol, 406 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction flask with stir bar

  • Inert atmosphere setup

Procedure:

  • Vessel Preparation: To a flame-dried reaction flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and triphenylphosphine (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and stir for 5 minutes until the catalyst system is dissolved. Then, add iodobenzene (1.0 mmol) followed by phenyltributylstannane (1.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (30 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to precipitate tin byproducts. Stirring the biphasic mixture for 1 hour during the KF wash can improve removal.

  • Extraction & Purification: Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3.3: Negishi Coupling for Biphenyl Synthesis

This protocol outlines the coupling of o-iodotoluene with a pre-formed organozinc reagent to synthesize 2,2'-dimethylbiphenyl.[3] Organozinc reagents are extremely sensitive to air and moisture. Strict anhydrous and anaerobic techniques are essential.

Part A: Preparation of o-tolylzinc chloride

  • Prepare the Grignard reagent, o-tolylmagnesium bromide, from o-bromotoluene and magnesium turnings in anhydrous Tetrahydrofuran (THF).

  • In a separate flame-dried flask under argon, dissolve anhydrous zinc chloride (ZnCl₂) (1.1 mmol) in anhydrous THF (5 mL).

  • Cool the ZnCl₂ solution to 0 °C and slowly add the freshly prepared o-tolylmagnesium bromide solution (1.0 mmol in THF) via cannula or syringe.

  • After the addition is complete, warm the mixture to room temperature and stir for 1 hour. The resulting solution of o-tolylzinc chloride is used directly in the next step.

Part B: Cross-Coupling Reaction

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve o-iodotoluene (1.0 mmol, 218 mg) and Pd(PPh₃)₄ (0.025 mmol, 29 mg) in anhydrous THF (5 mL).

  • Addition of Organozinc: Slowly add the freshly prepared o-tolylzinc chloride solution from Part A to the reaction flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-4 hours.[3]

  • Workup: After completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers, and remove the solvent in vacuo.[3] Purify the residue by column chromatography to obtain 2,2'-dimethylbiphenyl.

Section 4: Application Notes & Troubleshooting

Expertise in Action: Beyond the Protocol

  • Catalyst & Ligand Choice: The "best" catalyst is substrate-dependent. For simple, unhindered substrates, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) are required to facilitate the difficult oxidative addition step.[17][18][19] The use of pre-formed palladium(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) is common, as they are more stable than Pd(0) sources. These require an in situ reduction to the active Pd(0) species, which can be achieved by phosphines, bases, or even one of the coupling partners.[14][20][21]

  • The Role of the Base (Suzuki Coupling): The base in a Suzuki reaction plays multiple roles. It facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid (e.g., [ArB(OH)₃]⁻) and neutralizes the halide byproduct. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) can dramatically influence reaction rates and yields. Inorganic bases are most common, but organic bases can also be used.

  • Solvent Purity and Degassing: Palladium-catalyzed reactions are often sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like homocoupling.[14][20] Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture (via sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum) is a critical, non-negotiable step for achieving reproducible, high-yielding results.[20]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (oxidized Pd).[20] 2. Impure/wet reagents or solvent.[20] 3. Inefficient precatalyst reduction to Pd(0).[20][21] 4. Incorrect ligand for the substrate.1. Ensure rigorous degassing and inert atmosphere. Use fresh catalyst. 2. Use freshly distilled or commercially available anhydrous solvents. Ensure starting materials are pure. 3. Switch to a Pd(0) source or use a more efficient precatalyst system. 4. Screen a panel of ligands (e.g., PPh₃, Buchwald ligands).
Significant Homocoupling 1. Presence of oxygen.[14] 2. (Suzuki) Decomposition of boronic acid. 3. (Stille/Negishi) Issues with organometallic reagent stoichiometry.1. Improve degassing procedure. 2. Use boronic esters instead of acids. Use milder base or lower temperature. 3. Use a slight excess (1.1-1.2 equiv.) of the organometallic reagent, but avoid large excesses.
Formation of Palladium Black Unstabilized Pd(0) particles have precipitated out of solution.1. The ligand-to-palladium ratio may be too low. Increase ligand loading slightly. 2. The chosen ligand may not be effective at stabilizing the Pd(0) species under the reaction conditions. Switch to a more robust ligand.
Difficult Purification (Stille) Residual tin byproducts co-eluting with the product.1. Perform multiple aqueous KF washes with vigorous stirring. 2. Use a diol scavenger column. 3. Consider alternative coupling methods if tin contamination is a persistent issue for the application.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. [Online].
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. [Online].
  • Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes - PubMed. [Online].
  • Palladium-Catalyzed C–H Arylation of [1,1′-Biphenyl]-2-ols with Chloroarenes - J-Stage. [Online].
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Online].
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. [Online].
  • Cross-Coupling Reaction Guide - Sigma-Aldrich. [Online].
  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Online].
  • Macrocyclization of Biaryl-Bridged Peptides through Late-Stage Palladium-Catalyzed C(sp2)-H Arylation - PubMed. [Online].
  • Negishi coupling - Wikipedia. [Online].
  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. [Online].
  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination: Full Paper PDF & Summary. [Online].
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Online].
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Online].
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. [Online].
  • Stille Coupling - Organic Chemistry Portal. [Online].
  • Stille reaction - Wikipedia. [Online].
  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PolyU Institutional Research Archive. [Online].
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. [Online].
  • Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Online].
  • Direct Arylation in the Presence of Palladium Pincer Complexes - PMC - PubMed Central. [Online].

Sources

Application Note: Characterization of the Liquid Crystal Phases of 4-(pentyloxy)-4'-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pentyloxy)-4'-biphenylcarboxylic acid is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit intermediate states of matter, known as mesophases, between the crystalline solid and the isotropic liquid states. The unique optical and electronic properties of liquid crystals make them integral to a wide range of applications, from display technologies to advanced materials and drug delivery systems. The mesomorphic behavior of this compound is largely governed by the interplay of its rigid biphenyl core, the flexible pentyloxy tail, and the hydrogen bonding facilitated by the carboxylic acid moiety. A thorough characterization of its liquid crystalline phases is paramount for its effective application and for the rational design of new materials.

This application note provides a comprehensive guide to the experimental characterization of the thermotropic liquid crystal phases of this compound. We present detailed protocols for the primary analytical techniques employed for this purpose: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Molecular Structure and Expected Mesomorphic Behavior

The molecular structure of this compound is depicted in Figure 1.

Figure 1: Molecular structure of this compound.

Due to its elongated, rod-like structure, this molecule is expected to exhibit calamitic liquid crystal phases. The presence of the carboxylic acid group strongly promotes the formation of hydrogen-bonded dimers, which enhances the molecular aspect ratio and thermal stability of the mesophases. Homologous series of 4-alkoxy-4'-biphenylcarboxylic acids typically exhibit nematic and/or smectic phases.

Experimental Characterization

A multi-technique approach is essential for the unambiguous characterization of liquid crystalline phases.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[1]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Heat the sample from room temperature to a temperature well above the expected isotropic clearing point (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This initial scan is crucial for observing the transitions from the crystalline state and for erasing the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the isotropic liquid state back to room temperature at the same controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the phase transitions of the sample with a controlled thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (heating) and exothermic (cooling) peaks, which correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition (ΔH).

Expected Results:

The DSC thermogram is expected to show distinct peaks corresponding to the melting of the crystalline solid (Cr) into a liquid crystal phase, transitions between different liquid crystal phases (if any), and the final transition to the isotropic liquid (I). For illustrative purposes, Table 1 presents typical phase transition temperatures and enthalpies for a member of the 4-alkoxy-4'-biphenylcarboxylic acid homologous series.

Table 1: Representative Phase Transition Data for a 4-alkoxy-4'-biphenylcarboxylic Acid

TransitionOnset Temperature (°C)Enthalpy (ΔH) (kJ/mol)
Cr → N (Heating)147.025.8
N → I (Heating)252.00.7
I → N (Cooling)251.5-0.6
N → Cr (Cooling)120.0-22.5

Note: This data is representative and may not correspond exactly to this compound.

DSC Experimental Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Seal in Al pan weigh->pan load Load sample and reference pans pan->load heat1 1st Heating Scan (e.g., 10 °C/min) load->heat1 cool Cooling Scan (e.g., 10 °C/min) heat1->cool heat2 2nd Heating Scan (e.g., 10 °C/min) cool->heat2 thermogram Obtain DSC Thermogram heat2->thermogram identify Identify transition peaks thermogram->identify determine Determine T_onset and ΔH identify->determine POM Experimental Workflow cluster_prep Sample Preparation cluster_pom POM Observation cluster_analysis Texture Identification place Place sample on slide cover Add coverslip place->cover mount Mount on hot stage cover->mount heat_observe Heat and observe texture changes mount->heat_observe cool_observe Cool and observe texture formation heat_observe->cool_observe shear Apply shear to develop textures cool_observe->shear capture Capture images at different temperatures shear->capture compare Compare with known textures capture->compare identify Identify liquid crystal phases compare->identify

Figure 3: Workflow for POM analysis of liquid crystals.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the structural organization of liquid crystal phases, such as layer spacing in smectic phases and intermolecular distances. [2] Protocol for XRD Analysis:

  • Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.0-1.5 mm diameter).

  • Instrument Setup: The capillary is mounted in a temperature-controlled holder in the path of a monochromatic X-ray beam. An area detector is used to collect the scattered X-rays.

  • Data Collection:

    • Collect diffraction patterns at different temperatures corresponding to the liquid crystal phases identified by DSC and POM.

    • For aligned samples, which can be achieved by applying a magnetic field, more detailed structural information can be obtained.

  • Data Analysis:

    • Small-angle X-ray scattering (SAXS): The position of sharp reflections in the small-angle region provides information about the layer spacing (d) in smectic phases.

    • Wide-angle X-ray scattering (WAXS): A diffuse halo in the wide-angle region is characteristic of the liquid-like arrangement of molecules within the layers of a smectic phase or in the nematic phase. The position of this halo gives an estimate of the average intermolecular distance.

Expected Results:

  • Nematic Phase: The XRD pattern of an unaligned nematic phase will show a diffuse halo in the wide-angle region, indicating short-range positional order. An aligned nematic sample will show two diffuse crescents perpendicular to the alignment direction.

  • Smectic A (SmA) Phase: This phase is characterized by a sharp reflection in the small-angle region, corresponding to the layer spacing (d), and a diffuse halo in the wide-angle region. The layer spacing is typically close to the molecular length.

  • Smectic C (SmC) Phase: Similar to the SmA phase, but the molecules are tilted within the layers. This results in a layer spacing that is less than the molecular length.

Table 2: Representative XRD Data for a Smectic A Phase

Scattering RegionFeaturePosition (2θ)Corresponding d-spacing (Å)Interpretation
SAXSSharp reflection~2.5°~35Layer spacing
WAXSDiffuse halo~20°~4.5Average intermolecular distance

Note: This data is representative and will vary depending on the specific compound and experimental setup.

XRD Experimental Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Analysis load_capillary Load sample into capillary mount Mount in temperature-controlled holder load_capillary->mount collect Collect diffraction patterns at various temperatures mount->collect analyze_saxs Analyze SAXS region (layer spacing) collect->analyze_saxs analyze_waxs Analyze WAXS region (intermolecular distance) collect->analyze_waxs determine_structure Determine phase structure analyze_saxs->determine_structure analyze_waxs->determine_structure

Figure 4: Workflow for XRD analysis of liquid crystals.

Conclusion

The comprehensive characterization of the liquid crystal phases of this compound requires a synergistic application of DSC, POM, and XRD. DSC provides the thermodynamic parameters of the phase transitions, POM allows for the visual identification of the mesophases through their characteristic textures, and XRD elucidates the underlying molecular organization. By following the detailed protocols outlined in this application note, researchers can obtain a complete and accurate understanding of the mesomorphic behavior of this and similar liquid crystalline materials, which is crucial for their application in advanced technologies.

References

  • Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International journal of molecular sciences, 10(11), 4772–4788. [Link]
  • Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. Rice University. [Link]
  • Jakli, A. (2018). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. eLiquid Crystals Encyclopedia. [Link]
  • LibreTexts Chemistry. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
  • Abbott, N. L., & Lynn, D. M. (2011). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 27(7), 3215–3227. [Link]
  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
  • Chemsrc. (n.d.). This compound | CAS#:59748-15-1. [Link]
  • Arctom. (n.d.). [CAS NO. 59748-15-1] 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid. [Link]

Sources

Application Note: Thermal Analysis of Biphenylcarboxylic Acids by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solid-State Characterization

Biphenylcarboxylic acids represent a significant class of compounds in medicinal chemistry and materials science, with several derivatives developed as active pharmaceutical ingredients (APIs).[1] The solid-state properties of an API are paramount, as they directly influence its stability, solubility, manufacturability, and bioavailability.[2][3] Among the arsenal of analytical techniques for solid-state characterization, Differential Scanning Calorimetry (DSC) stands out as a rapid, sensitive, and powerful tool.[4][5]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] This allows for the detection of thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions, providing a wealth of information from just a few milligrams of material.[7][8] This application note provides an in-depth guide to leveraging DSC for the comprehensive characterization of biphenylcarboxylic acids, focusing on the two most critical applications in drug development: polymorphism screening and purity determination.

Foundational Principles: Why DSC is Essential for Biphenylcarboxylic Acids

The utility of DSC in analyzing biphenylcarboxylic acids is rooted in its ability to elucidate thermodynamic and kinetic properties. The key applications include:

  • Polymorphism Investigation: Many crystalline substances, including APIs, can exist in multiple crystal forms known as polymorphs.[7] These forms have the same chemical composition but different molecular packing in the crystal lattice, leading to different physical properties like melting point and solubility.[3][9] Regulatory bodies like the FDA and international guidelines such as ICH Q6A mandate the screening for and control of polymorphism, as an unintended polymorphic transformation can compromise the safety and efficacy of a drug product.[10][11][12][13] DSC is a primary screening tool used to identify the presence of different polymorphs and to study their thermodynamic relationships (enantiotropic vs. monotropic).[14][15]

  • Purity Determination: The purity of an API is a critical quality attribute. DSC provides an elegant method for determining the absolute purity of highly crystalline compounds (>98.5 mol%) based on the van't Hoff equation, which describes the melting point depression caused by impurities.[16][17][18] This technique is recognized by the ASTM E928 standard and is invaluable for quality control and lot release testing.[16][19][20] The method assumes that the impurity is soluble in the molten API but insoluble in its solid crystalline form.[16][21]

  • Amorphous Content and Glass Transition: Amorphous forms lack a long-range ordered crystal lattice and can offer solubility advantages, but they are thermodynamically unstable.[2][11] DSC is used to detect the glass transition temperature (Tg), a characteristic temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state.[2] The Tg is a critical parameter for predicting the physical stability of amorphous materials.

Experimental Workflow: A Systematic Approach

A robust characterization of a biphenylcarboxylic acid sample by DSC follows a logical progression from sample preparation to detailed data analysis. The workflow ensures that the data generated is reliable, reproducible, and provides a complete picture of the material's thermal behavior.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting Sample Sample Receipt & Visual Inspection Prep Sample Preparation (e.g., gentle grinding if needed) Sample->Prep Poly Polymorphism Screening (Heat-Cool-Heat) Prep->Poly Purity Purity Analysis (Slow, Single Heat) Prep->Purity Cal Instrument Calibration (Indium Standard) Cal->Poly Cal->Purity Acq DSC Data Acquisition (Thermogram Generation) Poly->Acq Purity->Acq Analysis Data Analysis & Interpretation Acq->Analysis Report Final Characterization Report Analysis->Report

Caption: General workflow for DSC analysis of biphenylcarboxylic acids.

Protocol I: Polymorphism Screening

Objective: To identify the presence of multiple crystalline forms, amorphous content, and to study phase transitions upon heating and cooling.

Rationale: A "heat-cool-heat" cycle is the cornerstone of polymorph screening. The first heating scan reveals the thermal properties of the as-received material. The controlled cooling step investigates the material's crystallization behavior from the melt. The second heating scan characterizes the sample formed upon cooling, which may be a different, less stable polymorph or an amorphous phase.[9]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Ensure the baseline is flat and stable in the temperature range of interest.

  • Sample Preparation: Accurately weigh 2-5 mg of the biphenylcarboxylic acid sample into a standard aluminum DSC pan.

    • Scientist's Note: Avoid aggressive grinding, which can induce amorphization or polymorphic transformations.[22] If particle size reduction is necessary, use gentle methods.

  • Encapsulation: Crimp the lid onto the pan. A pinhole in the lid is recommended to allow any residual solvent or moisture to escape, preventing pressure buildup. For volatile samples, hermetically sealed pans should be used.

  • DSC Program Execution:

    • Place the sample pan in the DSC cell and an empty, sealed pan as a reference.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • First Heat: Ramp the temperature at a rate of 10 °C/min to a temperature approximately 20-30 °C above the final melting endotherm.[9] This rate is a good balance between resolution and throughput for screening purposes.

    • Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) back to the starting temperature.

    • Second Heat: Ramp the temperature again at 10 °C/min to the same maximum temperature.

  • Data Analysis:

    • First Heat: Identify melting endotherms (T_onset, T_peak), solid-solid transitions (endothermic or exothermic), and crystallization exotherms. The presence of multiple melting peaks may indicate polymorphism.

    • Cooling: Observe any crystallization exotherms. The absence of crystallization may indicate the formation of an amorphous phase.

    • Second Heat: Look for a glass transition (Tg), followed by a "cold crystallization" exotherm, and a final melting endotherm. The melting point in the second heat may differ from the first, confirming the existence of another polymorph.

Protocol II: Purity Determination by van't Hoff Method

Objective: To determine the mole percent purity of a highly crystalline biphenylcarboxylic acid sample in accordance with ASTM E928.[16][17]

Rationale: This method relies on creating near-equilibrium conditions to accurately measure the melting point depression. Therefore, a very slow heating rate and a small sample size are critical to minimize thermal lag and ensure uniform temperature throughout the sample.[19][23]

Methodology:

  • Instrument Calibration: Perform a standard temperature and enthalpy calibration.

  • Sample Preparation: Accurately weigh a small sample, typically 1-3 mg, into a hermetically sealed aluminum pan.[19]

    • Scientist's Note: Hermetic sealing is crucial to prevent the loss of mass from sublimation or decomposition during the slow heating process, which would invalidate the results.[20]

  • DSC Program Execution:

    • Place the sample and an empty reference pan in the DSC.

    • Equilibrate at a temperature at least 20 °C below the expected onset of melting.

    • Heating Scan: Ramp the temperature at a slow, constant rate, typically between 0.5 °C/min and 1.0 °C/min.[19][20]

  • Data Analysis:

    • Integrate the total area of the melting endotherm to obtain the enthalpy of fusion (ΔH_fus).

    • Using the instrument's software, perform the purity calculation. The software divides the melting peak into partial areas and plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).[18]

    • The van't Hoff equation is applied to this plot: T_s = T_o - (R * T_o^2 * X_2) / ΔH_fus * (1/F) Where:

      • T_s = Sample temperature (K)

      • T_o = Melting point of the 100% pure substance (K)

      • R = Gas constant (8.314 J/mol·K)

      • X_2 = Mole fraction of impurity

      • ΔH_fus = Molar heat of fusion of the main component (J/mol)

      • F = Fraction of sample melted at temperature T_s

    • The software performs a linear regression on the plot to determine the slope, from which the mole fraction of impurity (X_2) is calculated. The purity is then reported as (1 - X_2) * 100%.

Data Interpretation and Presentation

The output from a DSC experiment is a thermogram plotting heat flow against temperature. The interpretation of these features is key to characterizing the material.

Thermal EventAppearance on ThermogramInterpretation for Biphenylcarboxylic Acids
Glass Transition (Tg) A step-like change in the baselineIndicates the presence of an amorphous phase.
Crystallization Exothermic peak (releases heat)"Cold crystallization" of an amorphous phase upon heating, or crystallization from the melt upon cooling.
Melting Endothermic peak (absorbs heat)Transition from a crystalline solid to a liquid. The peak temperature is the melting point (Tm).
Solid-Solid Transition Endothermic or Exothermic peakTransformation from one polymorphic form to another.

Example Quantitative Data:

The table below illustrates hypothetical data for two polymorphs of a fictional API, "Biphenyl-acid X," highlighting how DSC can distinguish between them.

PolymorphOnset Temp (°C)Peak Temp (°C)Enthalpy of Fusion (ΔH_fus, J/g)
Form I 155.2158.5110.4
Form II 145.8149.195.7

According to Burger's rules of thumb, the polymorph with the higher melting point and higher heat of fusion (Form I) is generally the more thermodynamically stable form at the melting point.

Conclusion

Differential Scanning Calorimetry is an indispensable technique in the development and quality control of biphenylcarboxylic acids. It provides critical, actionable data on polymorphism, purity, and stability with minimal sample quantity and rapid analysis times. By employing systematic workflows and well-designed experimental protocols as outlined in this note, researchers can ensure the generation of high-quality, reliable data. This data is fundamental to selecting the appropriate solid form for development, ensuring batch-to-batch consistency, and meeting the stringent requirements set by regulatory authorities.[13] When combined with complementary techniques like X-Ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA), DSC enables a comprehensive understanding of the material's solid-state properties, mitigating risks in the drug development pipeline.[2][3]

References

  • ASTM E928, Standard Test Method for Purity by Differential Scanning Calorimetry.
  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
  • ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. (IHS Markit). [Link]
  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. (2020). [Link]
  • Scribd. ASTM E 928 - 01 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]
  • IKEV. ICH Q6A Guideline. [Link]
  • NETZSCH Analyzing & Testing. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). [Link]
  • AlfatestLab. API: solid state robust characterization is key to cut costs and time! [Link]
  • Almac Group. White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. [Link]
  • U.S. Food and Drug Administration. Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (2007). [Link]
  • TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]
  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]
  • ACS Publications.
  • PubMed. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (AAPS PharmSciTech). [Link]
  • Pharmaceutical Networking.
  • ResearchGate. Characterization of Polymorphic Systems Using Thermal Analysis. [Link]
  • TA Instruments.
  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
  • Creative Biolabs.
  • National Institutes of Health (NIH). Polymorphism in early development: The account of MBQ-167. (PMC). [Link]
  • ResearchGate.
  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
  • National Institutes of Health (NIH). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (PMC). [Link]
  • Mettler Toledo. DSC purity. [Link]
  • PubMed.
  • Mettler Toledo. Determination of Crystal Polymorphism by Thermal Analysis. [Link]
  • University of Glasgow. Differential scanning calorimetry (DSC). (Alan Cooper). [Link]
  • ResearchGate. Applications of Differential Scanning Calorimetry. [Link]
  • PubMed. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
  • European Pharmaceutical Review. Application Note: The characterisation of polymorphs by thermal analysis. (2017). [Link]
  • ResearchGate. The characterization of polymorphs by thermal analysis. [Link]

Sources

Application Note: Unveiling the Mesophase World - A Guide to Polarized Optical Microscopy for Liquid Crystal Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide details the principles and applications of Polarized Optical Microscopy (POM) as an indispensable tool for the characterization of liquid crystal (LC) phases. We delve into the fundamental concepts of polarized light and birefringence, providing a detailed overview of the instrumentation. This note offers in-depth, step-by-step protocols for sample preparation and analysis of both thermotropic and lyotropic liquid crystals. Furthermore, we present a visual guide to identifying the distinct optical textures of nematic, smectic, and cholesteric phases, empowering researchers to confidently interpret their POM observations.

The Power of Anisotropy: Why Polarized Light is Essential for Liquid Crystal Characterization

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This duality arises from the long-range orientational order of their constituent molecules, a property known as anisotropy.[2] Unlike isotropic materials that have uniform properties in all directions, the optical properties of LCs, such as their refractive index, are dependent on the orientation of the molecules relative to the direction of light propagation.[3][4] This inherent anisotropy is the key to their visualization and characterization using Polarized Optical Microscopy (POM).

When plane-polarized light enters an anisotropic material like a liquid crystal, it is split into two orthogonal components: the ordinary (o-ray) and the extraordinary (e-ray).[5][6] These two rays experience different refractive indices and thus travel at different velocities through the material.[5][6][7] This phenomenon is termed birefringence , or double refraction.[2][7][8][9] Upon exiting the liquid crystal, the two rays recombine, but the difference in their optical paths results in a phase shift, leading to a change in the polarization state of the emergent light.[6] A polarizing microscope is ingeniously designed to detect this change, translating the molecular organization of the liquid crystal into a visible, often colorful, image known as a texture.[1]

Anatomy of a Polarizing Microscope: An Orchestration of Light and Optics

A polarizing microscope is a modified standard optical microscope equipped with several key components that manipulate the polarization of light to reveal the intricate structures of anisotropic materials.[10][11][12][13]

  • Polarizer: Situated in the light path before the sample, the polarizer converts unpolarized light from the source into plane-polarized light, meaning the light waves vibrate in a single plane.[9][10][11][12]

  • Analyzer: Positioned after the sample and before the eyepieces or camera, the analyzer is another polarizing filter.[9][10][11][12] For standard observation, the analyzer is oriented with its polarization direction perpendicular (at 90°) to that of the polarizer, a configuration known as "crossed polars" or "crossed nicols".[9][12][14] In this setup, if an isotropic sample is placed on the stage, the field of view will appear dark because the plane-polarized light from the polarizer is completely blocked by the perpendicularly oriented analyzer.[2][9]

  • Rotating Stage: A circular stage that can be rotated 360° is crucial for observing how the brightness and color of the sample change with its orientation relative to the polarizers.[11] This allows for the determination of the extinction positions, where the director of the liquid crystal aligns with the polarization direction of either the polarizer or analyzer, resulting in darkness.[6]

  • Compensators and Retardation Plates: These are optical components, such as a full-wave (λ) plate or a quarter-wave (λ/4) plate, that can be inserted into the light path to introduce a known optical path difference.[11][13] They are invaluable for determining the sign of birefringence and enhancing the contrast of weakly birefringent samples.

  • Bertrand Lens: This specialized lens allows for the observation of the back focal plane of the objective, revealing an interference pattern known as a conoscopic figure. This pattern provides detailed information about the optical properties of the material, particularly for highly ordered samples.

Visualizing Molecular Order: A Gallery of Liquid Crystal Textures

The arrangement of molecules in a liquid crystal, known as its "texture," is highly sensitive to factors like temperature, concentration, and surface interactions.[1] Under a polarizing microscope, these textures produce characteristic optical patterns that serve as fingerprints for identifying the different liquid crystal phases.

Nematic Phase (N)

The nematic phase is the simplest liquid crystal phase, characterized by long-range orientational order of the molecules, but no positional order.[1] The molecules tend to align along a common direction, referred to as the director.

  • Schlieren Texture: This is the most common texture for nematic liquid crystals. It is characterized by dark brushes or lines that emanate from point defects called disclinations.[15][16] These brushes represent regions where the liquid crystal director is aligned with either the polarizer or the analyzer.[16] The number of brushes emanating from a point defect (typically two or four) can provide information about the strength of the disclination.[15][17]

Smectic Phases (Sm)

In addition to orientational order, smectic phases possess a degree of positional order, with the molecules arranged in layers.[18]

  • Focal Conic and Fan Textures (Smectic A): The Smectic A (SmA) phase, where the molecules are oriented perpendicular to the layer planes, often exhibits a fan-like texture or a focal conic texture.[18][19][20] The fan texture appears as a collection of fan-shaped birefringent areas.[18][21] The focal conic texture is composed of domains where the smectic layers are curved to form a series of confocal ellipses and hyperbolas.[19][22]

  • Broken Focal Conic and Mosaic Textures (Smectic C): In the Smectic C (SmC) phase, the molecules are tilted with respect to the layer normal. This tilt often leads to a broken focal conic texture or a mosaic texture, which appears as a collection of small, birefringent domains.

Cholesteric (Chiral Nematic) Phase (N* or Ch)

The cholesteric phase is a type of nematic phase formed by chiral molecules.[1] The chirality induces a helical twist in the director, with the pitch of the helix being a characteristic property of the material.

  • Fingerprint Texture: When the helical axis of the cholesteric liquid crystal is parallel to the viewing direction, a characteristic "fingerprint" texture is observed.[18][23][24][25][26] This texture consists of a series of parallel, alternating light and dark lines, where the spacing between the lines is half the pitch of the helix.[18]

  • Planar Texture: If the helical axis is perpendicular to the viewing direction and the pitch is on the order of the wavelength of visible light, the cholesteric phase can selectively reflect light of a specific color, leading to a brightly colored, iridescent appearance known as the planar texture.

Table 1: Key Identifying Features of Common Liquid Crystal Textures
Liquid Crystal PhaseCommon TexturesKey Identifying Features
Nematic (N) SchlierenDark brushes emanating from point defects (disclinations).
MarbledA less-defined texture with varying birefringence.
Smectic A (SmA) Focal ConicDomains with confocal ellipses and hyperbolas.
Fan-shapedCollection of fan-shaped birefringent areas.[18][21]
Smectic C (SmC) Broken Focal ConicSimilar to focal conic but with discontinuities due to molecular tilt.
MosaicTightly packed, small, birefringent domains.
Cholesteric (N*) FingerprintParallel, alternating light and dark lines.[18][23][24][25][26]
PlanarBright, iridescent colors due to selective reflection of light.

Experimental Protocols: A Step-by-Step Guide to LC Analysis

Protocol 1: Preparation of a Thermotropic Liquid Crystal Sample

Thermotropic liquid crystals exhibit phase transitions as a function of temperature.[1][14] A hot stage is an essential accessory for their analysis.[27][28][29][30][31]

Materials:

  • Polarizing optical microscope

  • Hot stage with temperature controller[27][28]

  • Microscope slides and cover slips

  • Spatula

  • Thermotropic liquid crystal sample

Procedure:

  • Sample Loading: Place a small amount (a few milligrams) of the thermotropic liquid crystal onto a clean microscope slide.

  • Cover Slip Placement: Gently place a cover slip over the sample. If the sample is solid at room temperature, it can be melted on the hot stage before placing the cover slip.

  • Mounting on the Hot Stage: Secure the slide on the hot stage.

  • Heating to Isotropic Phase: Heat the sample to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid). The field of view under crossed polars will become completely dark. This ensures a uniform starting state and helps to erase any previous thermal history.

  • Controlled Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). Carefully observe the sample through the microscope.

  • Phase Transition Identification: As the sample cools, the liquid crystal phases will appear. Note the temperature at which each phase transition occurs and record the characteristic textures observed.

  • Image and Data Acquisition: Capture images and videos of the different textures for documentation and analysis.

Protocol 2: Preparation of a Lyotropic Liquid Crystal Sample

Lyotropic liquid crystals exhibit phase transitions as a function of both concentration and temperature.[1][14] Sample preparation requires careful control of the solvent content.

Materials:

  • Polarizing optical microscope

  • Microscope slides and cover slips

  • Sealing agent (e.g., nail polish, epoxy)

  • Micropipette

  • Lyotropic liquid crystal sample and solvent (typically water)

Procedure:

  • Sample Preparation: Prepare a series of samples with varying concentrations of the liquid crystal in the solvent.

  • Sample Loading: Place a small drop (a few microliters) of the prepared sample onto a clean microscope slide.

  • Cover Slip Placement: Carefully place a cover slip over the drop, trying to avoid the formation of air bubbles.

  • Sealing the Sample: To prevent solvent evaporation, which would change the concentration, seal the edges of the cover slip with a suitable sealant.[32]

  • Equilibration: Allow the sample to equilibrate for a period of time (minutes to hours) to ensure a homogeneous phase.

  • Observation: Place the slide on the microscope stage and observe the textures under crossed polars.

  • Concentration Gradient Method (Optional): To screen a range of concentrations simultaneously, a concentration gradient can be created. Place a small amount of the liquid crystal at one edge of a cover slip and a drop of the solvent at the opposite edge. The two will diffuse towards each other, creating a gradient of concentrations that can be observed over time.

Visualizing the Workflow and Concepts

The Path of Light in a Polarizing Microscope

POL_Microscope cluster_microscope Polarizing Microscope Light_Source Unpolarized Light Source Polarizer Polarizer (East-West) Light_Source->Polarizer Unpolarized Light Sample Anisotropic LC Sample Polarizer->Sample Plane-Polarized Light Analyzer Analyzer (North-South) Sample->Analyzer Elliptically Polarized Light Detector Detector (Eyepiece/Camera) Analyzer->Detector Transmitted Light (Visible Texture) LC_Phases cluster_main Liquid Crystal Phases Thermotropic Thermotropic Nematic Nematic Thermotropic->Nematic Positional Disorder Smectic Smectic Thermotropic->Smectic Positional Order Cholesteric Cholesteric Thermotropic->Cholesteric Chiral Lyotropic Lyotropic Lamellar Lamellar Lyotropic->Lamellar Hexagonal Hexagonal Lyotropic->Hexagonal Cubic Cubic Lyotropic->Cubic

Caption: A simplified classification of liquid crystal phases.

Conclusion and Future Perspectives

Polarized Optical Microscopy is a powerful, non-destructive, and readily accessible technique for the initial identification and characterization of liquid crystal phases. The ability to directly visualize the molecular organization through characteristic textures provides invaluable insights into the structure and properties of these fascinating materials. When combined with other analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), POM offers a comprehensive understanding of the phase behavior of liquid crystals. As research in liquid crystals continues to expand into new frontiers, from advanced display technologies to novel drug delivery systems, the role of POM as a primary characterization tool will remain paramount.

References

  • Liquid crystal - Wikipedia.[Link]
  • Focal Conic Stacking in Smectic A Liquid Crystals: Smectic Flower and Apollonius Tiling.Polymers (Basel). [Link]
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.MDPI. [Link]
  • Optical properties – birefringence in nematics.
  • Focal conic flowers, dislocation rings, and undulation textures in smectic liquid crystal Janus droplets.
  • Overview the Polarizing Microscope: Principles, Types, and Applic
  • Demonstration of patterned polymer-stabilized cholesteric liquid crystal textures for anti-counterfeiting two-dimensional barcodes.Optica Publishing Group. [Link]
  • Interlaced cholesteric liquid crystal fingerprint textures via sequential UV-induced polymer-stabiliz
  • Polarization and Birefringence in Liquid Crystal Devices.SPIE Digital Library. [Link]
  • Textures of Smectics.
  • Liquid crystal textures: an overview.Taylor & Francis Online. [Link]
  • Polarized Light Microscopy.Nikon's MicroscopyU. [Link]
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.Chemistry LibreTexts. [Link]
  • On the schlieren texture in nematic and smectic liquid crystals.RSC Publishing. [Link]
  • Fingerprint texture of cholesteric liquid crystal in a wedge cell.Nikon Small World. [Link]
  • What Is Birefringence In Liquid Crystals?YouTube. [Link]
  • Dynamically manipulated lasing enabled by a reconfigured fingerprint texture of a cholesteric self-organized superstructure.
  • High Birefringence Liquid Crystals.MDPI. [Link]
  • PECULIARITIES OF THE SCHLIEREN TEXTURES IN LYOTROPIC NEMATIC MESOPHASES.Ukrainian Journal of Physics. [Link]
  • Microscopy Polariz
  • The schlieren texture of nem
  • What are Polarized Light Microscopes and How Do They Work?AZoLifeSciences. [Link]
  • How the Birefringence of Liquid Crystals Affects Polariz
  • Liquid Crystals Schlieren textures in free-standing nematic films: evidence of biaxiality.
  • How to analyze liquid crystals?
  • Direct observation of liquid crystals using cryo-TEM: Specimen preparation and low-dose imaging.BORIS Portal. [Link]
  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals
  • Focal conic faceting in smectic-A liquid crystals.Journal de Physique II. [Link]
  • Light Transmitted by an Anisotropic M
  • Hot-Stage Microscopy Systems.Mettler Toledo. [Link]
  • Liquid Crystal Testing.TCA Lab / Alfa Chemistry. [Link]
  • Optical Mineralogy Anisotropic M
  • Polarization and Optical Mineralogy.University of Rochester. [Link]
  • Observe Thermal Transitions with Hot-stage Microscopy.YouTube. [Link]
  • Series of POM images and structural hierarchy of different temperatures.
  • Polarization-dependent light absorption of anisotropic 2D materials.
  • Tuning Bloch Modes in Anisotropic Phonon Crystals.Bioengineer.org. [Link]
  • Preparation of a Liquid Crystal Pixel.
  • Hot Stage Microscopy.Linkam Scientific. [Link]
  • Hot Stage Microscopy for Thermal Analysis Needs.ImageProVision. [Link]
  • A portable liquid crystal-based polarized light system for the detection of organophosphorus nerve gas.AIP Publishing. [Link]
  • Polarimetric method for liquid crystal displays characterization in presence of phase fluctu
  • DSC and Polarized light microscopy study of liquid crystals.MIT OpenCourseWare. [Link]
  • Preparation, Characterization and Applications of Liquid Crystals: A Review.IOSR Journal. [Link]

Sources

Application Note: A Validated Protocol for the Purification of Synthesized 4-(pentyloxy)-4'-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of synthesized 4-(pentyloxy)-4'-biphenylcarboxylic acid, a key intermediate in the development of liquid crystals and other advanced materials.[1][2] The purity of such liquid crystal monomers is paramount to their performance. This guide moves beyond a simple recitation of steps to detail the underlying chemical principles and rationale for a robust, multi-stage purification strategy. We combine the selectivity of acid-base extraction with the refining power of recrystallization to effectively eliminate common synthesis-related impurities. The protocol includes methods for analytical validation to ensure the final product meets the stringent purity requirements of materials science and drug development professionals.

Introduction: The Critical Need for Purity

This compound is a member of the biphenyl family of compounds, which are foundational structures in a variety of pharmacological agents and, most notably, liquid crystal monomers (LCMs).[2][3] In liquid crystal display (LCD) applications, even trace impurities can disrupt the delicate intermolecular forces governing the mesophase, leading to defects in display performance, altered transition temperatures, and reduced operational lifetime. Therefore, achieving a purity level exceeding 99.5% is not merely a goal but a prerequisite for its use in high-performance applications.

The purification strategy must be designed to remove a spectrum of potential impurities inherent to its synthesis, which typically involves either a Williamson ether synthesis on a hydroxy-biphenyl precursor or a Suzuki cross-coupling reaction.[4][5] Common impurities may include unreacted starting materials (e.g., 4'-hydroxy-4-biphenylcarboxylic acid, 1-bromopentane), neutral organic byproducts, and structurally similar acidic compounds.

The Purification Strategy: A Two-Pillar Approach

Our methodology is built on a logical, two-pillar framework designed to systematically remove distinct classes of impurities. This self-validating system ensures a high degree of purity by addressing different physicochemical properties of the target molecule and its contaminants.

  • Pillar 1: Acid-Base Extraction. This technique leverages the acidic nature of the carboxylic acid functional group. By treating the crude product with a base, the target compound is converted into its water-soluble carboxylate salt, allowing for the physical separation of water-insoluble neutral impurities (e.g., unreacted alkyl halides, biphenyl starting materials). Subsequent re-acidification regenerates the purified, insoluble carboxylic acid.[6] This is a highly effective first-pass purification step.

  • Pillar 2: Recrystallization. While acid-base extraction removes gross neutral impurities, recrystallization is a precision tool for removing structurally similar impurities and any remaining contaminants. The principle relies on the differential solubility of the target compound and impurities in a selected solvent system at varying temperatures.[7][8] Slow, controlled crystal formation preferentially incorporates the target molecule into the crystal lattice, excluding impurities into the mother liquor.

Logical Workflow Diagram

The following diagram illustrates the sequential logic of the purification protocol, from crude material to analytically validated final product.

Purification_Workflow Crude Crude Synthesized Product (Target Acid + Impurities) Dissolve Dissolve in Toluene/ Ethyl Acetate Mixture Crude->Dissolve Base_Add Add 1M NaOH (aq) (Formation of Sodium Salt) Dissolve->Base_Add Separate Phase Separation Base_Add->Separate Organic_Phase Organic Layer (Neutral Impurities) Separate->Organic_Phase Discard Aqueous_Phase Aqueous Layer (Sodium 4-(pentyloxy)-4'-biphenylcarboxylate) Separate->Aqueous_Phase Acidify Acidify with 2M HCl (aq) to pH ~2 Aqueous_Phase->Acidify Precipitate Precipitation of Purified Acid Acidify->Precipitate Filter_Wash1 Vacuum Filtration & Water Wash Precipitate->Filter_Wash1 Recrystallize Recrystallization from Aqueous Ethanol Filter_Wash1->Recrystallize Filter_Wash2 Vacuum Filtration & Cold Solvent Wash Recrystallize->Filter_Wash2 Dry Dry Under Vacuum (40-50 °C) Filter_Wash2->Dry Pure_Product Pure 4-(pentyloxy)-4'- biphenylcarboxylic acid Dry->Pure_Product Analysis Analytical Verification (HPLC, NMR, MP, MS) Pure_Product->Analysis

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Part A: Purification via Acid-Base Extraction
  • Dissolution: Begin with the crude synthesized product. For every 10 grams of crude material, add 150 mL of a suitable organic solvent like ethyl acetate or toluene in a separatory funnel. Swirl to dissolve. Some insoluble materials may remain.

  • Base Wash: Add 100 mL of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Causality: The NaOH deprotonates the carboxylic acid, forming the sodium salt, which is highly soluble in the aqueous phase. Neutral organic impurities remain in the organic solvent layer.[6]

  • Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another 50 mL of 1 M NaOH to the organic layer remaining in the funnel. Shake again and combine the second aqueous extract with the first. This ensures complete extraction of the target compound.

  • Discard Organic Layer: The organic layer, now containing the bulk of neutral impurities, can be discarded according to institutional hazardous waste protocols.

  • Precipitation: Place the combined aqueous extracts in an ice-water bath and stir. Slowly add 2 M hydrochloric acid (HCl) dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2). A thick white precipitate of the purified carboxylic acid will form.

    • Causality: The strong acid protonates the carboxylate salt, rendering it insoluble in water and causing it to precipitate out of the solution.[7]

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of deionized water (at least 3 x 50 mL) to remove any inorganic salts (e.g., NaCl).

  • Preliminary Drying: Leave the solid under vacuum for 15-20 minutes to pull air through and remove excess water. The resulting solid is now significantly purer but requires further refinement.

Part B: Purification via Recrystallization
  • Solvent Selection: Aqueous ethanol is an excellent choice for this class of compounds.[9][10] A ratio of approximately 80-90% ethanol to water is a good starting point.

  • Dissolution: Transfer the semi-dry solid from Part A into an Erlenmeyer flask of appropriate size. Add a minimal amount of the primary solvent (ethanol) and heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves.

    • Expertise Note: Do not add a large excess of solvent. The goal is to create a saturated solution at the boiling point of the solvent.[8] If insoluble impurities remain in the hot solution, they can be removed by hot filtration.

  • Induce Crystallization: To the hot, clear solution, add the anti-solvent (deionized water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it provides sufficient time for the molecules to arrange in an ordered lattice, excluding impurities.[11]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Final Isolation: Collect the purified crystals by vacuum filtration.

  • Final Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent (the 80-90% ethanol mixture) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved. The pure product should be a fine, white crystalline powder.

Purity Assessment and Characterization

To validate the success of the purification, a suite of analytical techniques should be employed. One of the key requirements for the validation of chromatographic methods is to determine the purity of a chromatographic peak.[12]

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity. A single spot for the purified product indicates the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and UV detection, the purity should be >99.5%.

  • Melting Point (MP) Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the measured MP to the literature value. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can detect the presence of residual solvents or proton-bearing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C18H20O3, MW: 284.35 g/mol ).[13]

Expected Results and Data Summary

ParameterBefore Purification (Crude)After Purification (Final Product)Method
Appearance Off-white to tan powderWhite crystalline solidVisual Inspection
Melting Point Broad range (e.g., 235-245 °C)Sharp range (e.g., 249-251 °C)Melting Point Apparatus
Purity 85-95%> 99.5%HPLC (254 nm)
Yield N/ATypically 70-85% from crudeGravimetric
TLC (Single Spot) Multiple spotsSingle, well-defined spotTLC Analysis

Troubleshooting

IssuePotential CauseRecommended Solution
Oily Precipitate During Recrystallization Solution is supersaturated or cooling too rapidly. The melting point of the solute is below the boiling point of the solvent.Re-heat the solution, add slightly more primary solvent (ethanol), and ensure very slow cooling.
Low Recovery After Recrystallization Too much solvent was used; compound is partially soluble in cold solvent.Reduce the amount of solvent used initially. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be of lower purity).
Product Fails to Precipitate from Aqueous Solution Insufficient acidification; solution is not acidic enough.Re-check the pH of the solution. Add more 2 M HCl until the pH is confirmed to be 1-2.
Persistent Impurity Peak in HPLC The impurity has very similar solubility and polarity to the product.A second recrystallization from a different solvent system (e.g., acetic acid[14] or toluene) may be required. Alternatively, column chromatography could be considered.

Conclusion

The described two-pillar purification strategy, combining a chemically selective acid-base extraction with a physically selective recrystallization, provides a robust and reliable method for obtaining high-purity this compound. This protocol is designed to be a self-validating system, where each stage systematically removes a different class of impurity. Adherence to this detailed guide, coupled with rigorous analytical verification, will consistently yield material suitable for the most demanding research and industrial applications.

References

  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?
  • PrepChem.com. (n.d.). Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid.
  • ResearchGate. (2025, August 7). Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment.
  • ResearchGate. (2025, April 1). Optimization, validation, and implementation of a new method for detecting liquid crystal monomers in dust using GC−MS/MS with atmospheric pressure chemical ionization.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • ACS Publications. (n.d.). Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens: Occurrence, Distribution, and Mechanistic Modeling.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Chemsrc. (n.d.). This compound.
  • RSC Publishing. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE.
  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • RSC Publishing. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface.
  • PubMed. (1993). Strategies for peak-purity assessment in liquid chromatography.
  • Millersville University. (n.d.). Recrystallization of Benzoic Acid.
  • YouTube. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique.
  • PubMed. (2024). A review of liquid crystal monomers (LCMs) as emerging contaminants: Environmental occurrences, emissions, exposure routes and toxicity.
  • European Patent Office. (n.d.). Process for producing highly pure 3,3',4,4' - biphenyltetra- carboxylic acid or dianhydride thereof.

Sources

Application Note & Protocol: High-Purity Recrystallization of Biphenyl Carboxylic Acids from Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purification of biphenyl carboxylic acids using ethanol-based recrystallization. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple set of instructions. It elucidates the underlying chemical principles, offers a robust and validated protocol, and provides expert insights into troubleshooting and optimization, ensuring the consistent attainment of high-purity crystalline material.

The Foundational Principle: Harnessing Differential Solubility

Recrystallization is a powerful purification technique predicated on a fundamental thermodynamic principle: the solubility of most solid organic compounds increases with temperature.[1][2] The process involves dissolving an impure solid in a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it out of solution to form a highly organized and pure crystal lattice.[3][4] The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[2][4]

Biphenyl carboxylic acids, a class of compounds vital as intermediates in pharmaceuticals and advanced materials, possess a molecular structure well-suited for this technique.[5] Their rigid biphenyl core and polar carboxylic acid group make them amenable to crystallization from polar solvents. Ethanol is an exemplary solvent for this purpose due to its strong solvating power for carboxylic acids at elevated temperatures, its significantly lower solvating power at reduced temperatures, its appropriate boiling point (78 °C) for easy removal, and its relatively low toxicity.[6][7]

The success of this technique hinges on the selection of a solvent where the target compound exhibits a steep solubility curve with respect to temperature, as illustrated below.

cluster_0 Solubility vs. Temperature Principle cluster_1 A Low Temperature (e.g., 0-25 °C) B High Temperature (e.g., ~78 °C, Boiling Ethanol) A->B Temperature Increase D Low Solubility (Compound is Insoluble) A->D E High Solubility (Compound Dissolves) B->E C Ideal Solvent Behavior

Caption: Idealized solubility curve for recrystallization.

Quantitative Data: Solubility of 4-Biphenylcarboxylic Acid in Ethanol

To move from principle to practice, quantitative solubility data is essential. The following table presents the solubility of 4-biphenylcarboxylic acid in ethanol at various temperatures, providing a critical reference for experimental design. A significant increase in solubility with temperature is evident, confirming ethanol's suitability.

Temperature (K)Temperature (°C)Molar Fraction Solubility (x₁)
293.1520.00.00751
298.1525.00.00938
303.1530.00.01170
308.1535.00.01458
313.1540.00.01815
318.1545.00.02263
323.1550.00.02819
328.1555.00.03510
Data adapted from the Journal of Chemical & Engineering Data.[8]

Validated Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system. Each step is included to systematically remove a specific class of impurity, leading to a high-purity final product.

Materials & Equipment:
  • Crude biphenyl carboxylic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (decolorizing grade, if needed)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Boiling stones or a stir bar[9]

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Glass stirring rod

  • Ice bath

G start Start: Crude Biphenyl Carboxylic Acid dissolve Step 1: Dissolution Add minimum amount of hot ethanol to dissolve solid. start->dissolve decolorize Step 2: Decolorization (Optional) Add activated carbon to hot solution. dissolve->decolorize If solution is colored cool Step 4: Crystallization Cool solution slowly to induce crystal growth. dissolve->cool If solution is not colored and has no solids hot_filter Step 3: Hot Gravity Filtration Remove insoluble impurities and/or carbon. decolorize->hot_filter hot_filter->cool collect Step 5: Crystal Collection Isolate crystals via vacuum filtration. cool->collect wash Step 6: Washing Rinse crystals with minimal ice-cold ethanol. collect->wash dry Step 7: Drying Dry pure crystals under vacuum or air. wash->dry end End: Pure Crystalline Product dry->end

Caption: Standard workflow for the recrystallization protocol.

Step 1: Dissolution

  • Place the crude biphenyl carboxylic acid into an appropriately sized Erlenmeyer flask. Adding a boiling stone or magnetic stir bar will prevent bumping.[9]

  • In a separate flask, heat the ethanol to a gentle boil.

  • Add the hot ethanol to the flask containing the solid in small portions, swirling or stirring after each addition.[1]

  • Continue adding the minimum amount of hot solvent required to fully dissolve the solid. Using an excess of solvent is the most common cause of low yield, as more product will remain in the mother liquor upon cooling.[10][11]

Step 2: Decolorization (Perform if the solution is colored)

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a very small amount of activated carbon (a micro-spatula tip is often sufficient) to the solution. Caution: Adding carbon to a boiling solution can cause vigorous frothing.

  • Re-heat the solution to a gentle boil for 2-5 minutes. The carbon adsorbs high-molecular-weight colored impurities.[1][3] Using an excess of carbon will adsorb the target compound, reducing the yield.[7]

Step 3: Hot Gravity Filtration (Perform if carbon was added or insoluble impurities are present)

  • Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

  • Preheat the funnel and receiving flask by placing them on the hot plate and allowing hot solvent vapor to warm them. This crucial step prevents premature crystallization in the funnel.[7]

  • Quickly pour the hot solution through the fluted filter paper. If crystals begin to form on the filter, add a small amount of hot ethanol to redissolve them.[7]

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.[7]

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[1][4] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[1]

Step 5: Crystal Collection

  • Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all holes. Place it on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold ethanol to create a seal.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the funnel. Use a spatula to transfer any remaining crystals.

  • Allow the vacuum to pull the mother liquor through completely.

Step 6: Washing the Crystals

  • With the vacuum still on, wash the crystals with a minimal amount of ice-cold ethanol.[12] This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • It is critical to use ice-cold solvent sparingly to avoid dissolving a significant portion of the purified product.[4]

Step 7: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.

  • Transfer the crystals to a clean, pre-weighed watch glass and allow them to dry completely. Drying can be accelerated in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used, and the solution is not supersaturated upon cooling.[10]2. The solution is supersaturated but requires a nucleation site.1. Re-heat the solution and boil off a portion of the ethanol to concentrate it. Allow it to cool again.[13]2. Gently scratch the inside of the flask with a glass stirring rod at the solution's surface. Alternatively, add a tiny "seed crystal" of the pure compound.[10][13]
Low Crystal Yield 1. Too much solvent was used during dissolution.[11]2. Premature crystallization during hot filtration.3. Excessive washing with cold solvent.[7]4. The compound has significant solubility in cold ethanol.1. Use the absolute minimum amount of hot solvent necessary for dissolution.2. Ensure the filtration apparatus is thoroughly pre-heated.3. Use only a very small volume of ice-cold ethanol for washing.4. Cool the solution in the ice bath for a longer duration.
"Oiling Out" (Compound separates as a liquid)1. The solution is cooling too rapidly, and the compound is coming out of solution above its melting point.[13]2. A high concentration of impurities is depressing the melting point of the mixture.1. Re-heat the solution to redissolve the oil. Add a small amount of additional hot ethanol and allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of warm water).[10][13]2. Consider pre-purification with a charcoal treatment if not already performed.[13]
Crystals are Colored 1. Colored impurities were not fully removed.1. Re-dissolve the crystals in hot ethanol and perform (or repeat) the activated carbon decolorization step (Step 2) before re-crystallizing.[7]

Critical Safety Precautions

  • Flammability: Ethanol is a flammable liquid. All heating must be performed using a hot plate, not a Bunsen burner. Ensure no open flames are present in the laboratory.[14]

  • Hot Surfaces: Hot plates and hot glassware look identical to their cold counterparts. Always handle hot flasks with appropriate thermal gloves or tongs.[9]

  • Ventilation: Perform the procedure in a well-ventilated fume hood to avoid inhaling ethanol vapors.

  • Personal Protective Equipment (PPE): Safety goggles and laboratory gloves must be worn at all times to protect against chemical splashes and thermal burns.[9]

  • Bumping: Never heat a liquid in a flask without boiling stones or magnetic stirring, as this can lead to violent bumping of the hot solvent.[9]

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • 4-Biphenylcarboxylic acid 92-92-2 wiki. (n.d.). Guidechem.
  • Recrystallization. (n.d.). Wired Chemist.
  • Recrystallization1. (n.d.). University of Missouri-St. Louis.
  • Recrystallization. (2022, March 16). XULA Digital Commons.
  • Recrystallization - Part 2. (n.d.). University of Colorado Boulder.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. (n.d.). Dr. Nerz's Website.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021, November 9). Journal of Chemical & Engineering Data, ACS Publications.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (2025). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol. (2025). Benchchem.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Recrystallization I. (n.d.). Weber State University.
  • recrystallization-2.doc.pdf. (n.d.). University of South Alabama.
  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.

Sources

Application Notes and Protocols for the Purification of Organic Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Column chromatography is an indispensable purification technique in the fields of organic chemistry, natural product isolation, and drug development.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and professionals on the principles and practices of column chromatography for the purification of organic compounds. It delves into the theoretical underpinnings of the technique, offers detailed protocols for practical execution, and provides insights into troubleshooting common issues. The emphasis is on understanding the rationale behind experimental choices to empower the user to develop robust and efficient purification methods.

Foundational Principles of Column Chromatography

Column chromatography is a form of adsorption chromatography where a mixture of compounds is separated based on the differential partitioning of its components between a stationary phase and a mobile phase.[1][2][3] The stationary phase, a solid adsorbent, is packed into a vertical column.[4][5] The mixture to be purified is loaded onto the top of this column, and a liquid mobile phase (eluent) is passed through it.[4][5]

The separation mechanism relies on the varying affinities of the compounds in the mixture for the stationary phase.[6] Compounds that have a stronger interaction with the stationary phase will move down the column more slowly, while those with weaker interactions will be carried along more readily by the mobile phase and elute from the column faster.[6] This differential migration leads to the separation of the components into distinct bands within the column.[7] By collecting the eluent in sequential fractions, the separated compounds can be isolated.[4][8]

There are two primary modes of column chromatography based on the method of solvent flow:

  • Gravity Column Chromatography: The mobile phase moves through the stationary phase under the force of gravity.[4][6][9] This method is generally slower but simpler to set up.[6]

  • Flash Chromatography: A positive pressure, typically from compressed air or nitrogen, is applied to the top of the column to force the mobile phase through the stationary phase at a faster rate.[4][6][9][10] This technique, pioneered by W. Clark Still, significantly reduces the purification time and often improves separation efficiency.[4][9]

The Critical Role of the Stationary and Mobile Phases

The success of a chromatographic separation is fundamentally dependent on the appropriate selection of the stationary and mobile phases.

The Stationary Phase: The Foundation of Separation

The stationary phase is the solid adsorbent that remains fixed within the column.[11] The choice of stationary phase is dictated by the polarity of the compounds to be separated.[11]

  • Normal-Phase Chromatography: Employs a polar stationary phase and a non-polar mobile phase.[12][13] This is the most common mode for purifying organic compounds.

    • Silica Gel (SiO₂): The most widely used stationary phase due to its versatility, high surface area, and affordability.[11] It is acidic in nature.

    • Alumina (Al₂O₃): Another popular polar adsorbent.[4][11] It is available in acidic, neutral, and basic forms, which can be advantageous for separating acid- or base-sensitive compounds. The activity of alumina is determined by its water content.[4]

  • Reversed-Phase Chromatography: Utilizes a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (e.g., water-methanol or water-acetonitrile mixtures).[11][12] This technique is particularly effective for separating non-polar compounds.[13]

The particle size of the stationary phase, often indicated by its mesh size, also plays a crucial role.[4][11]

  • Smaller particles (higher mesh number, e.g., 230-400 mesh for flash chromatography) provide a larger surface area for interaction, leading to better separation but requiring higher pressure to move the mobile phase.[4][11][14]

  • Larger particles (lower mesh number, e.g., 70-230 mesh for gravity chromatography) offer lower resistance to flow but may result in broader peaks and lower resolution.[4][11][14]

The Mobile Phase: The Driving Force of Elution

The mobile phase, or eluent, is the solvent or mixture of solvents that flows through the column, carrying the sample components with it.[3][11] The polarity of the mobile phase is a critical parameter that must be optimized to achieve good separation.[4] A more polar mobile phase will more effectively compete with the sample molecules for the polar sites on the stationary phase, causing the compounds to move down the column faster.[4]

Eluotropic Series: Solvents can be ranked in an eluotropic series based on their polarity and their ability to elute compounds from a given stationary phase.

Table 1: Common Solvents in Normal-Phase Chromatography (in order of increasing polarity)

SolventPolarityBoiling Point (°C)
Hexane/Petroleum EtherNon-polar69 / 40-60
TolueneNon-polar111
DichloromethaneModerately Polar40
Diethyl EtherModerately Polar35
Ethyl AcetateModerately Polar77
AcetonePolar56
IsopropanolPolar82
MethanolVery Polar65

Data compiled from various sources.[15][16]

Optimizing the Mobile Phase: The ideal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC) .[17][18][19] The same stationary phase should be used for both TLC and column chromatography.[18][20] A good separation is often achieved with a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired compound.[15][21] This Rf value ensures that the compound spends sufficient time interacting with the stationary phase to be well-separated from impurities.[15]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for performing column chromatography.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis & Solvent System Selection Column_Prep 2. Column Preparation TLC->Column_Prep Optimized Conditions Packing 3. Packing the Column Column_Prep->Packing Loading 4. Sample Loading Packing->Loading Elution 5. Elution Loading->Elution Collection 6. Fraction Collection Elution->Collection Analysis 7. Fraction Analysis (TLC) Collection->Analysis Combine 8. Combine Pure Fractions & Evaporate Analysis->Combine

Sources

Application Notes and Protocols for 4-(pentyloxy)-4'-biphenylcarboxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Liquid Crystalline Carboxylic Acid in Organic Electronics

4-(pentyloxy)-4'-biphenylcarboxylic acid is a calamitic (rod-shaped) liquid crystal that possesses a unique combination of molecular ordering and functional chemical handles, making it a highly versatile material for advanced applications in organic electronics. Its biphenyl core provides a rigid, conjugated system conducive to charge transport, while the terminal pentyloxy chain promotes the formation of ordered liquid crystalline phases. Crucially, the carboxylic acid group offers a reactive anchor for self-assembly on various substrates, enabling precise interfacial engineering.

These molecular attributes position this compound as a compelling candidate for two primary applications in organic electronics: as a high-mobility organic semiconductor in Organic Field-Effect Transistors (OFETs) and as a surface-modifying agent in the form of a Self-Assembled Monolayer (SAM) to enhance device performance and stability. This guide provides a comprehensive overview of these applications, including detailed experimental protocols and the underlying scientific principles.

Part 1: this compound as a Solution-Processable Organic Semiconductor for High-Performance OFETs

The liquid crystalline nature of this compound is paramount to its efficacy as an organic semiconductor. Specifically, the formation of highly ordered smectic phases upon solution processing and subsequent thermal annealing can lead to the growth of uniform, crystalline thin films with a high degree of molecular alignment. This alignment is critical for efficient charge transport, as it minimizes grain boundaries and facilitates intermolecular hopping of charge carriers.

Core Principle: Smectic Phase Templating for Enhanced Charge Mobility

Materials that exhibit a smectic E (SmE) liquid crystal phase are particularly advantageous for fabricating high-performance OFETs. The SmE phase is a highly ordered smectic phase with a herringbone-like packing of the molecules. When a solution of a SmE-forming liquid crystal is deposited onto a substrate and the solvent is evaporated, a thin film of the liquid crystal in its smectic phase is formed. Upon gentle thermal annealing, this ordered liquid crystalline phase can transition into a highly crystalline solid-state film, retaining the high degree of molecular order. This process, known as smectic phase templating, can result in organic semiconductor films with charge carrier mobilities comparable to those of single-crystal devices, even when processed from solution.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of an OFET using this compound as the p-type semiconductor.

1. Substrate Preparation:

  • Begin with a heavily n-doped silicon wafer with a 200 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

  • Clean the substrate by sequential ultrasonication in toluene, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of dry nitrogen and then treat it with an oxygen plasma for 10 minutes to remove any residual organic contaminants and to create a hydrophilic surface.

2. Solution Preparation:

  • Prepare a 0.5 wt% solution of this compound in a high-boiling-point solvent such as p-xylene or diethylbenzene.

  • Gently heat the solution to 80-100 °C while stirring to ensure complete dissolution.

3. Thin Film Deposition by Spin-Coating:

  • Transfer the heated solution onto the pre-cleaned SiO₂/Si substrate.

  • Spin-coat the solution at 2000 rpm for 60 seconds. This should be performed in a controlled environment (e.g., a glovebox) to minimize solvent evaporation rate and promote uniform film formation.

4. Thermal Annealing:

  • Transfer the substrate onto a hotplate and anneal it at a temperature just above the crystal-to-smectic phase transition of the material (approximately 120-150 °C) for 10 minutes. This step is critical for inducing the formation of a highly ordered crystalline film from the smectic liquid crystal precursor.

  • Allow the substrate to cool down slowly to room temperature.

5. Source and Drain Electrode Deposition:

  • Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. A typical channel length and width would be 50 µm and 1 mm, respectively.

6. Device Characterization:

  • The electrical characteristics of the OFET can be measured using a semiconductor parameter analyzer in a shielded probe station under ambient conditions.

  • Obtain the output characteristics (IDS vs. VDS at various VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).

  • From the transfer characteristics in the saturation regime, the field-effect mobility (µ), threshold voltage (Vth), and on/off current ratio can be extracted.

Expected Performance Characteristics
ParameterExpected Value Range
Field-Effect Mobility (µ) 0.1 - 1.0 cm²/Vs
On/Off Current Ratio > 10⁵
Threshold Voltage (Vth) -10 V to -20 V

Note: These are expected values based on similar liquid crystalline organic semiconductors. Actual performance will depend on the precise processing conditions and the quality of the material.

Part 2: this compound as a Self-Assembled Monolayer for Interfacial Engineering

The carboxylic acid functional group of this compound allows it to form a self-assembled monolayer (SAM) on metal oxide surfaces, such as the native oxide of silicon (SiO₂) or aluminum oxide (Al₂O₃). This SAM can significantly modify the surface energy and electronic properties of the dielectric, leading to improved performance of the OFET.

Core Principle: Surface Energy Modification and Trap State Passivation

The formation of a SAM of this compound on the SiO₂ gate dielectric can have several beneficial effects:

  • Improved Semiconductor Morphology: The hydrophobic pentyloxy chains of the SAM create a more favorable surface for the growth of the organic semiconductor, leading to larger crystalline domains and fewer grain boundaries.

  • Passivation of Trap States: The carboxylic acid head groups can passivate hydroxyl groups on the SiO₂ surface, which are known to act as charge trapping sites. Reducing these trap states leads to a lower threshold voltage and improved device stability.[1]

  • Tuning of the Threshold Voltage: The dipole moment of the SAM molecules can influence the threshold voltage of the OFET.[2]

Experimental Protocol: SAM Treatment of the Gate Dielectric

This protocol describes the formation of a this compound SAM on a SiO₂/Si substrate prior to the deposition of the organic semiconductor (e.g., pentacene).

1. Substrate Preparation:

  • Clean the SiO₂/Si substrate as described in Part 1, Protocol 1.

2. SAM Solution Preparation:

  • Prepare a 1 mM solution of this compound in a high-purity solvent such as anhydrous toluene or isopropanol.

3. SAM Deposition:

  • Immerse the cleaned SiO₂/Si substrate in the SAM solution for 12-24 hours at room temperature in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • After immersion, rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.

  • Dry the substrate with a stream of dry nitrogen.

4. Characterization of the SAM:

  • Contact Angle Measurement: Measure the water contact angle on the SAM-treated surface. A significant increase in the contact angle compared to the bare SiO₂ surface indicates the successful formation of a hydrophobic monolayer.[3][4][5][6][7]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of the SAM and to measure its thickness.

5. OFET Fabrication and Characterization:

  • Proceed with the deposition of the organic semiconductor (e.g., pentacene) and the source/drain electrodes as described in Part 1, Protocols 3-6.

  • Compare the performance of the OFET with the SAM-treated dielectric to a device with an untreated dielectric to quantify the improvement in mobility, threshold voltage, and on/off ratio.

Expected Impact on OFET Performance
ParameterExpected Change with SAM Treatment
Field-Effect Mobility (µ) Increase
On/Off Current Ratio Increase
Threshold Voltage (Vth) Shift towards 0 V
Subthreshold Swing (SS) Decrease
Device Stability Improvement

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for this compound

A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[8][9]

Reaction Scheme:

Materials:

  • 4-Carboxyphenylboronic acid

  • 1-Bromo-4-(pentyloxy)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq), the desired substituted boronic acid (1.0 eq), and K₂CO₃ (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water.[8]

  • Add Pd(PPh₃)₄ (catalytic amount, e.g., 0.02 eq) to the mixture.[8]

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualization of Key Processes

OFET Fabrication Workflow

OFET_Fabrication cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_electrodes Electrode Deposition sub_clean Si/SiO₂ Wafer Cleaning sub_plasma O₂ Plasma Treatment sub_clean->sub_plasma sol_prep Solution Preparation (0.5 wt% in p-xylene) sub_plasma->sol_prep spin_coat Spin-Coating (2000 rpm, 60s) sol_prep->spin_coat anneal Thermal Annealing (120-150 °C, 10 min) spin_coat->anneal evap Thermal Evaporation of Au Electrodes anneal->evap char char evap->char Device Characterization SAM_Formation bare_sio2 Bare SiO₂ Surface -OH groups (Trap Sites) sam_solution Immersion in This compound Solution (1 mM in Toluene) bare_sio2->sam_solution sam_treated SAM-Modified SiO₂ Surface Hydrophobic Surface Passivated Trap Sites sam_solution->sam_treated semiconductor Organic Semiconductor Deposition (e.g., Pentacene) sam_treated->semiconductor

Caption: Schematic of SAM formation on a SiO₂ surface.

Conclusion and Future Outlook

This compound represents a promising material for advancing the field of organic electronics. Its dual functionality as a high-mobility, solution-processable semiconductor and a surface-modifying agent for interfacial engineering offers a versatile platform for the fabrication of high-performance and reliable organic field-effect transistors. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this and similar liquid crystalline materials. Further optimization of processing parameters and exploration of its use in other organic electronic devices, such as sensors and memory elements, are exciting avenues for future research. While applications in OLEDs and OPVs have not been demonstrated for this specific molecule, its charge-transporting and self-assembly properties may warrant investigation in these areas, potentially as an interlayer or charge-transporting component.

References

  • Iino, H., Usui, T., & Hanna, J. (2015). Liquid crystals for organic thin-film transistors.
  • Lim, J. A., Lee, W. H., Lee, H. S., Lee, J. H., Park, Y. D., & Cho, K. (2007). Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors.
  • Yilmaz Alic, T. (2019). The effect of phenylboronic acid-based self-assembled monolayers on the performance of organic field-effect transistors (OFETs). Turkish Journal of Physics, 43(2), 195-203.
  • Janssen, W. T. M., et al. (2017). Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. Chemie Ingenieur Technik, 89(11), 1534-1543.
  • Simon, N., & Bucher, V. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Alic, T. Y., et al. (2021). Effect of different terminal groups of phenyl boronic acid self-assembled monolayers on the photovoltaic performance of organic solar cells. Journal of Materials Science: Materials in Electronics, 32, 23788-23798.
  • Yilmaz Alic, T. (2019). The effect of phenylboronic acid-based self-assembled monolayers on the performance of organic field-effect transistors (OFETs).
  • Biolin Scientific. (n.d.). Contact Angle | Measurements.
  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability.
  • Ebatco Lab Services. (n.d.). Contact Angle Measurements.
  • Alic, T. Y. (2024). Improving the performance parameters of organic field-effect transistors via alkyl chain length of boronic acid self-assembled monolayers. R Discovery.
  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Gholamrezaie, F., et al. (2014). Interface Dipole : Effects on Threshold Voltage and Mobility for both Amorphous and Poly-crystalline Organic Field Effect Transistors. arXiv.
  • Journal of Integrated Circuits and Systems. (n.d.). Organic Field Effect Transistors.
  • Jin, L., et al. (2023). 4-biphenylcarboxylic acid as defect passivation for high-efficient perovskite solar cells. Applied Surface Science, 635, 157733.
  • Shi, W., et al. (2014). High-performance, low-operating voltage, and solution-processable organic field-effect transistor with silk fibroin as the gate dielectric. Applied Physics Letters, 104(1), 013301.
  • Janus, K., et al. (2007). Influence of SiO2 surface energy on the performance of organic field effect transistors based on highly oriented, zone-cast layers of a tetrathiafulvalene derivative. Applied Physics Letters, 91(18), 183506.
  • Google Patents. (n.d.). RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • Adachi, C. (n.d.). Organic Field-Effect Transistor (OFET). Adachi Lab.
  • Forrest, S. R. (2022). Semitransparent organic photovoltaics for building-integrated photovoltaic applications.

Sources

Application Notes & Protocols: 4-(pentyloxy)-4'-biphenylcarboxylic acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Biphenyl Scaffold

4-(pentyloxy)-4'-biphenylcarboxylic acid is a bifunctional organic molecule that serves as a highly versatile precursor in the synthesis of a diverse array of functional materials and complex organic molecules. Its rigid biphenyl core, appended with a flexible pentyloxy chain and a reactive carboxylic acid moiety, imparts a unique combination of properties that are highly sought after in materials science and drug discovery. The elongated, rod-like structure is a key feature in the design of liquid crystals, while the carboxylic acid provides a reactive handle for the synthesis of esters, amides, and other derivatives with potential pharmacological activity.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its conversion into higher-order structures.

The inherent chemical stability of the biphenyl unit, combined with the ability to introduce functionality at the 4 and 4' positions, makes this class of compounds a cornerstone in the construction of molecules with tailored electronic, optical, and biological properties.[1] The pentyloxy group, in particular, enhances solubility in organic solvents and can influence the mesomorphic properties in liquid crystal applications.

Core Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its carboxylic acid group. This allows for its incorporation into larger molecular frameworks through esterification and amidation reactions. Furthermore, the biphenyl scaffold itself can be synthesized or modified via cross-coupling reactions, highlighting the broader synthetic context of this important precursor.

Esterification of this compound is a fundamental transformation that unlocks its potential in materials science, particularly in the synthesis of liquid crystals.[2] The resulting esters, often with other aromatic cores, can exhibit mesogenic properties. The choice of the alcohol component in the esterification allows for the fine-tuning of the molecule's shape, polarity, and intermolecular interactions, which in turn dictates the type and temperature range of the liquid crystalline phases.[2]

Esterification

Causality in Experimental Design: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst.[3] The reaction is reversible, and therefore, experimental conditions are chosen to drive the equilibrium towards the product side.[4] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[3] Concentrated sulfuric acid is a common and effective catalyst due to its dual role as a catalyst and a dehydrating agent.[5]

Protocol 1: Synthesis of Methyl 4-(pentyloxy)-4'-biphenylcarboxylate

This protocol details the synthesis of the methyl ester of this compound, a representative example of a Fischer-Speier esterification.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound59748-15-1284.351.0 g (1.0 equiv)
Methanol (anhydrous)67-56-132.0420 mL (large excess)
Sulfuric acid (concentrated)7664-93-998.080.2 mL (catalytic)
Ethyl acetate141-78-688.11For extraction
Saturated sodium bicarbonate solutionN/AN/AFor neutralization
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous magnesium sulfate7487-88-9120.37For drying

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 0.2 mL of concentrated sulfuric acid dropwise to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of deionized water, 2 x 30 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 30 mL of brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Amide bond formation is one of the most important reactions in medicinal chemistry, and this compound can be a valuable precursor for the synthesis of novel drug candidates.[6] The biphenyl moiety is a recognized scaffold in a number of marketed drugs.[7] Converting the carboxylic acid to an amide introduces a key structural motif that can participate in hydrogen bonding and other interactions with biological targets.

Amidation

Rationale for Coupling Reagents in Amide Synthesis

Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. To achieve amide bond formation under milder conditions, the carboxylic acid must first be "activated".[6] This is accomplished using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Protocol 2: Synthesis of N-benzyl-4-(pentyloxy)-4'-biphenylcarboxamide

This protocol describes a standard procedure for the synthesis of a secondary amide using a carbodiimide coupling agent.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound59748-15-1284.351.0 g (1.0 equiv)
Benzylamine100-46-9107.151.1 equiv
Dicyclohexylcarbodiimide (DCC)538-75-0206.331.1 equiv
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.1 equiv (catalytic)
Dichloromethane (anhydrous)75-09-284.9320 mL
0.5 M HCl solutionN/AN/AFor washing
Saturated sodium bicarbonate solutionN/AN/AFor washing
Anhydrous sodium sulfate7757-82-6142.04For drying

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 1.0 g of this compound in 20 mL of anhydrous dichloromethane in a round-bottom flask, add 1.1 equivalents of benzylamine and 0.1 equivalents of DMAP.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of 1.1 equivalents of DCC in a small amount of dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of dichloromethane.

  • Work-up: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with 2 x 20 mL of 0.5 M HCl solution, 2 x 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

While the primary focus of this guide is the use of this compound as a precursor, it is important to understand that the biphenyl core itself can be constructed using powerful cross-coupling methodologies like the Suzuki-Miyaura reaction.[8] This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst.[9] This approach offers a convergent and highly efficient route to substituted biphenyls.[10] For example, a suitably substituted bromobenzoic acid could be coupled with a pentyloxyphenylboronic acid to synthesize the title compound.

SuzukiCoupling

The Power of Palladium Catalysis

The Suzuki-Miyaura coupling has revolutionized the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[8][9] The catalytic cycle involves oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[11]

Conclusion: A Precursor with Broad Synthetic Horizons

This compound stands as a testament to the power of well-designed molecular scaffolds in modern organic synthesis. Its strategic combination of a rigid biphenyl core, a solubilizing alkyl chain, and a versatile carboxylic acid functional group makes it an invaluable precursor for researchers in materials science and drug discovery. The protocols detailed herein for esterification and amidation provide a solid foundation for the synthesis of a wide range of derivatives, opening doors to new liquid crystalline materials and potentially bioactive compounds. The underlying principles of these reactions, rooted in fundamental concepts of reactivity and catalysis, empower the synthetic chemist to rationally design and execute the synthesis of complex molecular architectures from this versatile starting material.

References

  • Fischer Esterification. (n.d.). In UCLA Chemistry and Biochemistry.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-605.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Fischer Esterification. (n.d.). Chemistry Steps.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate.
  • Gray, G. W., & Harrison, K. J. (1972). 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online, 1(1), 1-2.
  • This compound. (n.d.). Chemsrc.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (n.d.). Science and Education Publishing.
  • Patel, D. R., & Patel, N. C. (2017). solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 209-213.
  • Hayler, J. D., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 6(3), 333-337.
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 183-187.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Scholars Research Library.
  • Liu, W., et al. (2019).
  • Amide formation by decarboxylative condensation of. (n.d.). Organic Syntheses Procedure.
  • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Al-Hamdani, A. A. S., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4991.
  • Patel, D. R., & Patel, N. C. (2017). solvent-free synthesis of amide: a novel technique of green chemistry.
  • Khan, D., et al. (2022). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 27(19), 6653.
  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). Oriental Journal of Chemistry.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Molecules, 27(19), 6524.
  • Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4”- n -Alkoxybenzoates.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Molecules, 28(1), 229.
  • Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.

Sources

Troubleshooting & Optimization

optimizing Suzuki coupling reaction conditions for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura coupling reactions, specifically tailored for the synthesis of biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their coupling experiments. Here, we move beyond simple protocols to explain the causality behind reaction outcomes, offering field-proven insights to troubleshoot and optimize your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Suzuki coupling for biphenyl synthesis.

Q1: My Suzuki reaction is not working at all. What are the first things I should check?

A: When a reaction shows no product formation, it's crucial to revisit the fundamentals. First, confirm the integrity of your reagents, especially the boronic acid, which can degrade over time (protodeborylation)[1]. Second, ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can be air-sensitive, while Pd(II) precatalysts require an initial reduction step that can sometimes fail[1]. Finally, meticulous exclusion of oxygen is critical; inadequate degassing is a primary cause of catalyst deactivation and unwanted side reactions[1][2].

Q2: What is the primary role of the base, and how do I know which one to choose?

A: The base is not merely a pH adjuster; it is a critical activator in the catalytic cycle. Its main role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid[3][4][5]. The choice of base depends heavily on your substrate's sensitivity and the solvent system. For general purposes, inorganic bases like K₂CO₃ or K₃PO₄ are robust choices[4]. For base-sensitive functional groups, a milder base like KF might be necessary[5].

Q3: Why is a ligand necessary, and how do I select the right one?

A: The ligand stabilizes the palladium catalyst and modulates its reactivity. Ligand choice is paramount for success, especially with challenging substrates like electron-rich or sterically hindered aryl halides, and particularly for aryl chlorides[1][6]. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) promote the rate-limiting oxidative addition step and facilitate the final reductive elimination[1][7]. For simple couplings, PPh₃ may suffice, but for difficult transformations, a more sophisticated ligand is often required.

Q4: Can I run the reaction open to the air?

A: It is strongly discouraged. The active catalyst, Pd(0), is susceptible to oxidation, which deactivates it. Furthermore, the presence of oxygen is a known cause of boronic acid homocoupling, a common side reaction that forms symmetrical biaryls from your boronic acid starting material, reducing the yield of your desired product[1][2]. Always run the reaction under an inert atmosphere (Nitrogen or Argon) after thoroughly degassing your solvent and reaction mixture[2][8].

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to identifying and solving common problems encountered during biphenyl synthesis via Suzuki coupling.

Problem 1: Low to No Yield of Biphenyl Product

Low conversion is the most frequent issue, stemming from several potential root causes.

G start Low / No Yield Observed cause1 Inactive Catalyst? start->cause1 cause2 Sub-optimal Base/Solvent? start->cause2 cause3 Poor Substrate Reactivity? start->cause3 cause4 Reagent Degradation? start->cause4 sol1 Use fresh Pd source or precatalyst. Ensure rigorous degassing. cause1->sol1 Check catalyst appearance (e.g., formation of Pd black) sol2 Screen alternative bases (K₃PO₄, Cs₂CO₃). Try different solvent systems (e.g., Dioxane/H₂O, Toluene). cause2->sol2 Reaction is sluggish or stalls sol3 Switch to a more electron-rich/bulky ligand (e.g., XPhos, SPhos). Increase temperature. cause3->sol3 Using aryl chlorides or electron-rich halides? sol4 Use fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol, MIDA). cause4->sol4 Protodeborylation or homocoupling observed?

Caption: Troubleshooting workflow for low reaction yield.

  • Catalyst Inactivation: The formation of palladium black (aggregated palladium nanoparticles) is a visual indicator of catalyst death and results in a loss of catalytic activity[1][9]. This is often caused by poor ligand choice or inadequate degassing. Using robust precatalysts, like the Buchwald G3 or G4 palladacycles, can improve catalyst stability and longevity[1].

  • Substrate Reactivity: The reactivity of the aryl halide partner is critical and follows the general trend: I > Br ≈ OTf > Cl[3][8]. Aryl chlorides are notoriously less reactive and require more forcing conditions, which includes the use of highly active, electron-rich, and bulky ligands to facilitate the difficult oxidative addition step[1][10].

  • Boronic Acid Stability: Boronic acids, especially heteroaryl variants, are susceptible to protodeborylation, where the C-B bond is cleaved by a proton source[1][11]. This can be mitigated by using boronic esters (e.g., pinacol or MIDA esters), which exhibit greater stability and release the boronic acid slowly under the reaction conditions[12].

Problem 2: Formation of Significant Side Products

Even with good conversion of starting materials, side reactions can dramatically lower the yield of the desired biphenyl and complicate purification.

  • Symptom: You observe a significant amount of a symmetrical biaryl (Ar-Ar) derived from your boronic acid partner (Ar-B(OH)₂).

  • Cause: This side reaction is typically mediated by Pd(II) species and is exacerbated by the presence of oxygen[1][2]. When using a Pd(II) salt like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can occur via homocoupling two molecules of the boronic acid[1].

  • Solutions:

    • Rigorous Degassing: The most effective solution is to meticulously remove all dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions[2][8].

    • Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step[1]. Alternatively, use modern precatalysts designed for clean and efficient generation of the active Pd(0) species[1].

    • Stoichiometry: Avoid using a large excess of the boronic acid, as this can favor the homocoupling pathway.

  • Symptom: Your aryl halide (Ar-X) is being converted into the corresponding arene (Ar-H).

  • Cause: This occurs via the formation of a palladium-hydride (Pd-H) intermediate, which then undergoes reductive elimination with the aryl group[1][8]. The hydride source can be the solvent (e.g., alcohols), the base (e.g., amine bases), or even trace water[1][8]. Electron-deficient and N-heterocyclic halides are particularly prone to this side reaction[8][13][14].

  • Solutions:

    • Ligand and Base Selection: Switch to bulkier, more electron-donating ligands (e.g., XPhos, SPhos) which can accelerate the desired cross-coupling pathway relative to dehalogenation[8]. Use weaker inorganic bases like K₂CO₃ or K₃PO₄ and avoid strong alkoxide bases if dehalogenation is a problem[8].

    • Solvent Choice: Avoid using alcohols as solvents if possible. Toluene, dioxane, or THF are generally safer choices[3][15].

    • Protecting Groups: For N-H containing heterocycles (like indoles or pyrroles), deprotonation by the base can increase the ring's electron density and susceptibility to dehalogenation. Protecting the N-H group can often suppress this side reaction[8][16].

Optimizing Reaction Parameters

A systematic approach to selecting and optimizing your reaction conditions is key to achieving high yields and reproducibility.

Core Reaction Components Comparison
ComponentCommon ChoicesStrengthsConsiderations
Pd Source Pd(OAc)₂, PdCl₂(dppf)Air-stable, less expensive Pd(II) sources.[1]Requires in-situ reduction to Pd(0), which can lead to side reactions like homocoupling.[1]
Pd(PPh₃)₄, Pd₂(dba)₃Active Pd(0) sources, bypasses need for in-situ reduction.[1]Can be air/light sensitive. DBA ligands can decompose, forming inactive palladium black.[1]
Buchwald PrecatalystsAir-stable Pd(II) precatalysts that cleanly generate the active Pd(0) species. Highly active.[1]Higher cost.
Ligand PPh₃Inexpensive, suitable for simple, activated substrates.Often ineffective for challenging couplings (e.g., aryl chlorides, sterically hindered substrates).
Buchwald Ligands (SPhos, XPhos)Bulky and electron-rich, excellent for activating unreactive C-Cl bonds and sterically demanding substrates.[7][17]Higher cost.
NHC Ligands (e.g., PEPPSI)Highly active and thermally stable.[1]Can be more expensive and require specific handling.
Base K₂CO₃, Na₂CO₃Inexpensive, effective for many standard couplings.[4]Can be less effective for difficult couplings; requires aqueous co-solvent for solubility.[4]
K₃PO₄Stronger inorganic base, often gives higher yields, especially in anhydrous conditions (with trace water).[4][18]Can be hygroscopic.
Cs₂CO₃Highly soluble in organic solvents, often used for challenging or low-temperature couplings.[4]More expensive.
Solvent Toluene, Dioxane, THF (+ H₂O)Biphasic systems are common and effective; water helps dissolve the inorganic base.[3]Dioxane is a suspected carcinogen.[19]
DMF, NMPPolar aprotic solvents can dissolve all components but can also act as ligands, influencing selectivity.[15][20][21]High boiling points can make removal difficult; DMF is a regulated solvent.[15][19]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three main steps.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar¹-Pd(II)-X L₂ ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_intermediate2 Ar¹-Pd(II)-Ar² L₂ transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Biphenyl Product) red_elim->product aryl_halide Ar¹-X aryl_halide->ox_add boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., OH⁻) base->boronate boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like aryl chlorides[6].

  • Transmetalation: The organic group (Ar²) is transferred from the activated boronate species to the palladium center, displacing the halide (X). The base is crucial for this step[3][22].

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle[3].

Experimental Protocols

The following protocols provide a starting point for a standard and an optimized Suzuki coupling reaction.

Protocol 1: Standard Coupling of an Aryl Bromide

This protocol is a general starting point for coupling an aryl bromide with phenylboronic acid.

  • Materials:

    • Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • Toluene (8 mL) and Water (2 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Coupling for a Challenging Aryl Chloride

This protocol uses a modern catalyst system designed for less reactive aryl chlorides.

  • Materials:

    • Aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • XPhos Pd G3 (a Buchwald precatalyst, 0.02 mmol, 2 mol%)

    • K₃PO₄ (potassium phosphate, 2.0 mmol, 2.0 equiv, finely ground)

    • 1,4-Dioxane (10 mL) and Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add the aryl chloride, phenylboronic acid, XPhos Pd G3 precatalyst, and finely ground K₃PO₄.

    • Seal the tube, then evacuate and backfill with argon three times.

    • Add the 1,4-dioxane and water, which have been previously degassed by bubbling argon through them for 20 minutes.

    • Heat the reaction mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours)[8].

    • Monitor the reaction progress by LC-MS.

    • Workup and purification are similar to Protocol 1.

References

  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - NIH.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling | Organic Letters - ACS Publications.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.
  • (PDF) A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - ResearchGate.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common challenges. As a cornerstone of modern synthetic chemistry, the Suzuki-Miyaura coupling is celebrated for its versatility in forming carbon-carbon bonds. However, like any complex catalytic cycle, it is susceptible to side reactions that can diminish yields and complicate purification. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Troubleshooting Guide: Diagnosis and Resolution of Common Issues

This section is structured to help you diagnose and resolve specific issues you may be encountering in your experiments.

Question 1: My reaction is producing a significant amount of homocoupling product (R¹-R¹ or R²-R²). What are the primary causes and how can I mitigate this?

Answer:

Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid (R²-R²) or, less commonly, the organic halide (R¹-R¹), is one of the most frequent side reactions. Understanding its origins is key to suppression.

Causative Factors:

  • Presence of Palladium(II) and Oxygen: A primary pathway for boronic acid homocoupling involves the oxidation of the active Palladium(0) catalyst to Palladium(II) by residual oxygen.[1] These Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1] This is particularly prevalent when using a Pd(II) precatalyst (e.g., Pd(OAc)₂), as the initial reduction to Pd(0) can be inefficient or accompanied by homocoupling.[1]

  • Base- and Substrate-Assisted Catalyst Leaching: In some systems, particularly with nanoparticle catalysts, the base and boronic acid can work together to leach oxidized palladium species from the catalyst surface, which then promote homocoupling in the solution.[2][3]

  • Alternative Mechanisms: While less common, homocoupling can also occur through other pathways, such as a protonolysis/second transmetalation event, especially with sterically hindered and electron-deficient arylboronic acids.[4]

Troubleshooting Protocol:

  • Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture and reaction vessel. This can be achieved by:

    • Several cycles of evacuating the reaction flask and backfilling with an inert gas (e.g., Argon or Nitrogen).

    • Sparging your solvents with an inert gas for 15-30 minutes prior to use.

  • Choice of Palladium Source:

    • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often minimize homocoupling that occurs during the initial reduction of a Pd(II) precatalyst.[1]

    • If using a Pd(II) source, ensure efficient in-situ reduction by the appropriate choice of phosphine ligand or other reducing agents present in the reaction.

  • Reaction Conditions:

    • Running the reaction at the lowest effective temperature can help minimize side reactions.

    • Careful selection of the base is also important; sometimes a weaker base can disfavor homocoupling pathways.

Question 2: I'm observing significant protodeboronation of my boronic acid. Why is this happening and what are my options?

Answer:

Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[5] This side reaction is highly dependent on the substrate and reaction conditions.[5]

Causative Factors:

  • Substrate Instability: Certain boronic acids are inherently unstable. This includes many heteroarylboronic acids (especially 2-pyridylboronic acid), electron-rich heterocyclic derivatives, and some vinyl and cyclopropyl boronic acids.[1][6][7]

  • Reaction Conditions:

    • Base: The presence of a base, essential for the Suzuki coupling, can also catalyze protodeboronation.[6][8][9]

    • Water: Water, often used as a co-solvent, can act as the proton source for this reaction.[6]

    • Temperature: Higher temperatures accelerate protodeboronation.[6]

    • Catalyst System: Even the palladium-phosphine complex itself can catalyze protodeboronation, with bulky phosphine ligands sometimes exacerbating the issue.[8]

Troubleshooting Workflow:

G start High Protodeboronation Observed? reagent_stability Is the boronic acid known to be unstable? start->reagent_stability Yes conditions Optimize Reaction Conditions start->conditions No slow_release Employ a 'Slow-Release' Strategy (e.g., MIDA boronates, organotrifluoroborates) reagent_stability->slow_release base Re-evaluate the Base: - Use a weaker base (K₃PO₄, K₂CO₃) - Consider CsF conditions->base temp Lower Reaction Temperature conditions->temp solvent Minimize Water Content (if possible) conditions->solvent ligand Re-evaluate the Ligand: - Avoid overly bulky ligands if possible conditions->ligand

Caption: A decision tree for troubleshooting protodeboronation.

Actionable Steps:

  • "Slow-Release" Strategy: For notoriously unstable boronic acids, using a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate is a highly effective strategy.[5] These reagents slowly release the active boronic acid into the reaction medium, keeping its standing concentration low and thus minimizing decomposition.[5][10]

  • Re-evaluate the Base: Strong bases can accelerate protodeboronation.[6] Consider switching to weaker bases like K₃PO₄ or K₂CO₃, or explore fluoride-based bases like CsF if compatible with your system.[11]

  • Optimize Ligand Choice: While bulky, electron-donating phosphine ligands are excellent for promoting the desired coupling, they can sometimes also accelerate protodeboronation.[8][12] If protodeboronation is a major issue, screening less sterically demanding ligands may be beneficial.

Question 3: My reaction is sluggish or has stalled, and I'm observing the formation of palladium black. What's causing catalyst deactivation?

Answer:

The formation of palladium black, which consists of nanoparticles of metallic palladium, is a visual indicator of catalyst deactivation.[1] This precipitation removes the active catalyst from the solution, halting the catalytic cycle.

Causative Factors:

  • Ligand Dissociation/Decomposition: The ligands, typically phosphines, are crucial for stabilizing the palladium center.[13] If the ligands dissociate from the palladium or decompose under the reaction conditions, the unprotected palladium atoms can aggregate and precipitate as palladium black.[1][14]

  • Unstable Intermediates: In some cases, key intermediates in the catalytic cycle can be unstable and decompose, leading to catalyst deactivation. For example, with nickel catalysts, dimerization of a Ni(II)-aryl intermediate has been identified as a deactivation pathway.[15][16]

  • Adsorption of Products: With heterogeneous catalysts, the product of the reaction can sometimes strongly adsorb to the catalyst surface, blocking active sites and leading to a loss of activity in subsequent cycles.[17]

Troubleshooting Protocol:

  • Ligand Selection:

    • Ensure the chosen ligand is stable under your reaction conditions (temperature, base).

    • Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) often form more stable complexes with palladium and can prevent precipitation.[18]

  • Palladium Precatalyst:

    • Using pre-formed, stable palladium precatalysts can sometimes offer better performance and stability than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Solvent Choice: The solvent plays a critical role in stabilizing the catalyst.[19] Reactions in non-polar aprotic solvents like toluene or dioxane are common. Polar aprotic solvents like DMF or acetonitrile can also be used, but their coordinating ability might influence the catalytic cycle.[19][20][21]

  • Temperature Control: Avoid excessive temperatures that can lead to ligand degradation and catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in Suzuki-Miyaura coupling, and how does it influence side reactions?

A1: The base is a critical component with multiple roles in the catalytic cycle. Its primary function is to activate the boronic acid for the transmetalation step.[22][23] There are two main proposed pathways for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[9][22]

  • Hydroxide Pathway: The base (if a hydroxide) can displace the halide on the palladium complex, forming a palladium-hydroxo species. This intermediate then reacts with the neutral boronic acid.[9]

The choice of base significantly impacts the reaction outcome. Strong bases like NaOH or KOH can sometimes promote side reactions like ester hydrolysis or protodeboronation.[9] Weaker bases like K₂CO₃, K₃PO₄, or CsF are often preferred for sensitive substrates.[9]

Q2: How do phosphine ligands influence the reaction, and what are the trade-offs in their selection?

A2: Phosphine ligands are not mere spectators; they are intimately involved in every step of the catalytic cycle.[13] They influence the reaction by:

  • Modulating Electronic Properties: Electron-donating ligands increase the electron density on the palladium atom, which generally accelerates the oxidative addition step.[12]

  • Steric Effects: Bulky ligands promote the reductive elimination step, which forms the final product, and can help prevent side reactions like beta-hydride elimination.[12][24] They also facilitate the formation of the monoligated Pd(0)L species, which is often the active species in oxidative addition.

The Trade-Off: The selection of a ligand is often a balancing act. While bulky, electron-rich ligands are excellent for coupling challenging substrates (like aryl chlorides), they can also paradoxically promote protodeboronation in some cases.[8][11] Therefore, ligand screening is often necessary to find the optimal balance for a specific transformation.

Q3: How does the choice of solvent affect the Suzuki-Miyaura coupling and its side reactions?

A3: The solvent influences the reaction rate, selectivity, and catalyst stability.[19]

  • Solubility: The solvent must, at a minimum, solubilize the reactants to a sufficient degree. For poorly soluble reactants, high-boiling point solvents like DMF, toluene, or 1,4-dioxane are often used.[25]

  • Polarity and Coordination: The polarity of the solvent can influence the rates of different steps in the catalytic cycle.[20][21] For instance, polar solvents were once thought to universally favor reaction at triflate groups over chlorides in substrates containing both, but recent work shows the effect is more complex and may be related to the solvent's coordinating ability.[20][21]

  • Influence on Side Reactions: The presence of water, often as a co-solvent in systems like THF/water or dioxane/water, can be beneficial for the desired reaction but can also be the source of protons for protodeboronation.[6][26] Some solvent impurities can also act as catalyst poisons.[27]

Q4: My starting material contains both a bromide and a triflate. Which one will react preferentially?

A4: Generally, the order of reactivity for oxidative addition is I > OTf > Br >> Cl. Therefore, in a molecule containing both a bromide and a triflate, the triflate would typically be expected to react preferentially. However, this selectivity can be influenced and even reversed by the choice of ligand and solvent.[20][28] For example, using certain phosphine ligands in polar coordinating solvents like DMF or acetonitrile can favor reaction at the triflate, while nonpolar solvents like THF often favor reaction at the halide.[20][21] This demonstrates the power of tuning reaction conditions to achieve chemoselectivity.

References

  • Al-Amin, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
  • Al-Amin, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Heras-Varandela, J., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • Pestryakov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Al-Amin, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
  • Afzal, S., et al. (2022). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
  • Heras-Varandela, J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Gurung, S. K., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • Heras-Varandela, J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
  • Lima, G. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Nxumalo, W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Smith, N. D. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
  • Gurung, S. K., et al. (2015). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura....
  • Sumita, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Preshlock, S., et al. (2016). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Advanced Synthesis & Catalysis.
  • Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Knowledge Based Problem Solving.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling....

Sources

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling Side Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for troubleshooting and optimizing these crucial C-C bond-forming reactions. My focus here is to move beyond generic advice and explain the underlying principles that govern the formation of homocoupling byproducts, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Homocoupling

This section is structured in a problem-and-solution format to directly address the common challenges encountered in the lab.

Problem 1: Significant homocoupling of my boronic acid is observed, reducing the yield of the desired cross-coupled product.

This is the most frequent issue encountered. Homocoupling, the dimerization of the boronic acid reagent (Ar-B(OH)₂ → Ar-Ar), consumes starting material and complicates purification.[1] The primary culprits are dissolved oxygen and the presence of Pd(II) species.[1][2]

Root Cause Analysis & Solutions:

A. Oxygen-Mediated Homocoupling: The presence of molecular oxygen is a well-documented cause of boronic acid homocoupling.[3][4][5][6][7] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then participates in a catalytic cycle that favors homocoupling.[1][8][9]

  • Solution 1: Rigorous Degassing. This is the most critical and effective preventative measure. All solvents (including water) and the reaction vessel must be thoroughly deoxygenated.[3][4][10]

    • Recommended Protocol: Freeze-Pump-Thaw. For highest efficiency, especially with sensitive substrates, perform at least three freeze-pump-thaw cycles.[11][12] This method is superior to sparging (bubbling inert gas) for removing dissolved oxygen.[10]

    • Alternative Protocol: Subsurface Sparge. A vigorous subsurface sparge with nitrogen or argon for an extended period (e.g., 30-60 minutes) can also be effective.[6] Following degassing, maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[10][13]

B. Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can react stoichiometrically with two molecules of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[2][3] This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is established.

  • Solution 2: Choice of Palladium Source.

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][14] These do not require an in-situ reduction step, thus bypassing the initial Pd(II)-mediated homocoupling pathway.

    • Use Modern Precatalysts: Buchwald's G3/G4 or PEPPSI-type precatalysts are designed for the clean and efficient generation of the active LPd(0) species, minimizing side reactions.[3][5][10]

    • Add a Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[6]

Problem 2: Even with degassing and a Pd(0) catalyst, homocoupling persists, especially with electron-deficient arylboronic acids.

In some cases, particularly with electron-deficient boronic acids, homocoupling can occur through alternative mechanisms that are not strictly oxygen-dependent.[15] The choice of ligand, base, and reaction parameters becomes critical.

Root Cause Analysis & Solutions:

A. Ligand Effects: The ligand stabilizes the palladium center and modulates its reactivity. Suboptimal ligand choice can fail to promote the desired cross-coupling pathway efficiently, allowing side reactions to compete.

  • Solution 1: Employ Bulky, Electron-Rich Ligands.

    • Rationale: Sterically hindered and electron-donating ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[3][15][16] The bulkiness of these ligands can sterically hinder the approach of a second boronic acid molecule for homocoupling, while their electron-donating nature promotes the rate-limiting reductive elimination step of the desired product.[5]

    • Example: In a challenging coupling with a fluorinated arene that was prone to homocoupling, switching to the bulky SPhos ligand provided a good yield of the desired cross-coupled product.[15]

B. Base Selection: The base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[16] However, the strength and type of base can influence side reactions.

  • Solution 2: Screen Different Bases.

    • Rationale: An overly strong or poorly soluble base can lead to localized high concentrations that may promote side reactions. Conversely, a base that is too weak may result in slow transmetalation, giving the catalyst more time to engage in undesired pathways.

    • Recommendations: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[14] The choice is often substrate-dependent. For substrates with base-labile functional groups, a weaker base like KF or K₂CO₃ is advisable.[4][10] Ensure the base is finely powdered to maximize surface area and reactivity.[11]

BaseCommon Use CaseConsiderations
K₃PO₄ General purpose, often effective.Can be strong; may not be suitable for base-sensitive groups.[4]
Cs₂CO₃ Often used for challenging couplings.More expensive, but its solubility can be advantageous.
K₂CO₃ A milder option.Good starting point, especially with sensitive substrates.[4][14]
KF Mild base for substrates prone to protodeboronation or with base-labile groups.[16]Requires anhydrous conditions to be most effective.

C. Reaction Kinetics: The relative rates of the desired cross-coupling versus the undesired homocoupling can be influenced by reagent concentration and temperature.

  • Solution 3: Modify Reaction Conditions.

    • Slow Addition: Adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

    • Use Excess Aryl Halide: Using a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide can favor the initial oxidative addition step with this partner, keeping the catalyst engaged in the productive cycle.[3]

    • Lower the Temperature: Higher temperatures can accelerate side reactions. Running the reaction at the lowest temperature that still affords a reasonable rate for the main reaction can suppress byproduct formation.[3]

Visualizing the Pathways

To better understand the competition, consider the simplified catalytic cycles below. The goal is to maximize flux through the desired cross-coupling cycle while shutting down the homocoupling pathways.

Suzuki_Cycles cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathways Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar¹-X PdII L-Pd(II)(Ar¹)(X) OA->PdII TM Transmetalation (Base, Ar²B(OH)₂) PdII->TM PdII_diaryl L-Pd(II)(Ar¹)(Ar²) TM->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Product Ar¹-Ar² RE->Product Pd0_homo L-Pd(0) Oxidation Oxidation Pd0_homo->Oxidation O₂ PdII_homo Pd(II) Species Oxidation->PdII_homo TM1 Transmetalation (Ar²B(OH)₂) PdII_homo->TM1 PdII_aryl Pd(II)(Ar²) TM1->PdII_aryl TM2 Second Transmetalation (Ar²B(OH)₂) PdII_aryl->TM2 PdII_diaryl_homo Pd(II)(Ar²)₂ TM2->PdII_diaryl_homo RE_homo Reductive Elimination PdII_diaryl_homo->RE_homo RE_homo->Pd0_homo Homocoupling_Product Ar²-Ar² RE_homo->Homocoupling_Product

Caption: Competing catalytic cycles in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Can impure reagents contribute to homocoupling? A: Absolutely. Assess the purity of your starting materials. Boronic acids can degrade over time, forming boroxines or other impurities that may have different reactivities. Use fresh, high-purity reagents whenever possible.[10]

Q2: How does the solvent system affect homocoupling? A: The solvent affects the solubility of the base and the boronate species. Aprotic solvents like dioxane, toluene, or THF are common.[3] The addition of water is often necessary to dissolve the inorganic base, but excessive water can sometimes promote homocoupling or protodeboronation.[3] Finding the optimal solvent ratio is key.

Q3: I see a lot of black precipitate (palladium black) in my reaction. Is this related to homocoupling? A: The formation of palladium black is a sign of catalyst decomposition and deactivation.[11] While not directly homocoupling, the conditions that lead to it—such as the presence of oxygen or high temperatures—are often the same ones that promote homocoupling.[4][11] Improving degassing and using robust ligands can mitigate both issues.

Q4: Is it better to use a boronic acid or a boronate ester (e.g., a pinacol ester)? A: Boronate esters are generally more stable than their corresponding boronic acids and can be less prone to side reactions like protodeboronation.[5] If you are struggling with a particularly sensitive boronic acid, switching to its pinacol (BPin) or other ester derivative can often improve results.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve homocoupling issues.

Troubleshooting_Workflow start Homocoupling Detected q_degas Was rigorous degassing (e.g., Freeze-Pump-Thaw) performed? start->q_degas a_degas Implement rigorous degassing. Maintain inert atmosphere. q_degas->a_degas No q_pd_source What is the Pd source? q_degas->q_pd_source Yes a_degas->q_pd_source a_pd_source Switch to Pd(0) source or modern precatalyst (e.g., Buchwald G3/G4). q_pd_source->a_pd_source Pd(II) q_ligand Is the ligand optimal? q_pd_source->q_ligand Pd(0) a_pd_source->q_ligand a_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos). q_ligand->a_ligand No / Unsure q_conditions Review other conditions. q_ligand->q_conditions Yes a_ligand->q_conditions a_conditions Screen bases (K₃PO₄, Cs₂CO₃). Lower temperature. Consider slow addition of boronic acid. q_conditions->a_conditions end_node Reaction Optimized a_conditions->end_node

Sources

Technical Support Center: Purification of 4-Alkoxy-4'-Biphenylcarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 4-alkoxy-4'-biphenylcarboxylic acids. These compounds are pivotal intermediates in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials, where purity is paramount. This resource is designed to help you navigate the common challenges encountered during their purification, ensuring you achieve the desired purity and yield for your critical applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 4-alkoxy-4'-biphenylcarboxylic acids, providing insights into their causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Q: My 4-alkoxy-4'-biphenylcarboxylic acid is forming an oil instead of crystals upon cooling the recrystallization solvent. What's causing this and how can I fix it?

A: "Oiling out" is a common problem where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solute is insoluble in the solvent at a temperature above its melting point. For 4-alkoxy-4'-biphenylcarboxylic acids, this can be exacerbated by the presence of impurities which can depress the melting point of the mixture.

Causality Explained: The biphenyl core of these molecules imparts significant nonpolar character, while the carboxylic acid group provides a polar, hydrogen-bonding site. The alkoxy chain length further influences the overall polarity and melting point. If the chosen solvent is too nonpolar, or if the solution is supersaturated at a temperature where the impure compound is molten, it will separate as an oil.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[1]

  • Slow Cooling is Crucial: Rapid cooling favors oiling. Ensure the solution cools slowly to room temperature before transferring to an ice bath. Insulating the flask with paper towels can help moderate the cooling rate.[1]

  • Solvent System Modification: If the issue persists, your solvent system may be suboptimal.

    • For a single solvent system, add a co-solvent in which your compound is less soluble (a "non-solvent") dropwise to the hot solution until slight turbidity appears, then clarify with a few drops of the original "good" solvent. A common and effective system is an ethanol-water mixture.[2][3]

    • For mixed solvent systems, try increasing the proportion of the solvent in which the compound is more soluble.[1]

  • Charcoal Treatment for Impurities: If you suspect significant impurities are the cause, a charcoal treatment can be effective. After dissolving the crude product in the hot solvent, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with the crystallization.

Issue 2: Poor or No Crystal Formation

Q: I've dissolved my product in the hot solvent and allowed it to cool, but no crystals are forming, or the yield is very low. What should I do?

A: This issue typically points to two main causes: excessive solvent use or a very slow nucleation process.

Causality Explained: Recrystallization relies on creating a supersaturated solution upon cooling. If too much solvent is used, the solution may not become saturated enough for crystals to form, even at low temperatures.[1] Alternatively, if the solution is too clean or cools too slowly without agitation, spontaneous nucleation may be inhibited.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[1] Continue to do this in small increments, allowing the solution to cool and checking for crystal formation after each reduction.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.

  • Drastic Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath to maximize the precipitation of the solid. Be aware that very rapid cooling can sometimes trap impurities.

  • Re-evaluate Solvent Choice: If the yield remains low, your compound may be too soluble in the chosen solvent even at low temperatures. Refer to solubility data to select a more appropriate solvent. For instance, 4-biphenylcarboxylic acid has high solubility in ethyl acetate but is sparingly soluble in water.[4][5] A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.

Issue 3: Persistent Colored Impurities

Q: My isolated 4-alkoxy-4'-biphenylcarboxylic acid is off-white or yellowish, even after recrystallization. How can I remove these colored impurities?

A: Colored impurities are often high molecular weight byproducts or degradation products from the synthesis. These can sometimes co-crystallize with your desired product.

Causality Explained: Synthetic routes, such as Suzuki-Miyaura coupling, can introduce colored impurities derived from the catalyst or starting materials.[6] These impurities are often present in small quantities but can be highly colored.

Troubleshooting Steps:

  • Activated Charcoal Treatment: As mentioned previously, activated charcoal is highly effective at adsorbing colored impurities. Dissolve the impure solid in a suitable hot solvent, add a small amount of charcoal (typically 1-2% by weight of your compound), boil for 5-10 minutes, and perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Then, allow the filtrate to cool and crystallize.

  • Acid-Base Extraction/Precipitation: Since your target molecule is a carboxylic acid, you can exploit its acidic nature for purification.

    • Dissolve the impure solid in a suitable organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO3) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. The non-acidic colored impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., 2M HCl) until the pH is around 2. The pure 4-alkoxy-4'-biphenylcarboxylic acid will precipitate out as a solid.

    • Collect the pure product by vacuum filtration and wash with cold water.[4] This can then be further purified by recrystallization if needed.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 4-alkoxy-4'-biphenylcarboxylic acids?

A1: The choice of solvent is critical and depends on the length of the alkoxy chain. A good starting point is often a polar protic solvent like ethanol or a mixture of ethanol and water.[2] For longer alkoxy chains, the compound becomes more nonpolar, and you might need a less polar solvent system. Based on solubility studies of the parent 4-biphenylcarboxylic acid, solvents like ethyl acetate, methyl acetate, and various alcohols are good candidates.[5][7] It is recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to find the optimal one.

SolventSolubility of 4-Biphenylcarboxylic Acid[5]Comments
Ethyl AcetateHighGood for dissolving, may require a co-solvent for good recovery.
Methanol/EthanolModerate to HighOften a good balance of solubility for recrystallization.[4]
n-ButanolModerateCan be effective, especially for more nonpolar analogues.
BenzeneLowCan be used as a "non-solvent" in a mixed solvent system.
WaterVery LowUseful as a "non-solvent" with a miscible organic solvent like ethanol.[4]

Q2: I am using column chromatography. What is a good mobile phase to start with?

A2: For silica gel column chromatography of 4-alkoxy-4'-biphenylcarboxylic acids, a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common choice.[6] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent. The carboxylic acid group will cause the compound to have a moderate retention on silica gel. Monitoring the separation by Thin Layer Chromatography (TLC) is essential to determine the optimal solvent ratio.

Q3: Can I use the melting point to assess the purity of my final product?

A3: Yes, the melting point is an excellent indicator of purity. A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to broaden and depress the melting point. For example, pure 4-biphenylcarboxylic acid has a melting point of around 220-225°C. Any significant deviation from the literature value for your specific 4-alkoxy-4'-biphenylcarboxylic acid suggests the presence of impurities.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude 4-alkoxy-4'-biphenylcarboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid completely by heating the mixture on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Workflow for Troubleshooting Recrystallization

G start Start Recrystallization: Dissolve crude product in minimum hot solvent cool Cool solution slowly start->cool oiling_out Does the product oil out? cool->oiling_out crystals_form Do crystals form? check_yield Is yield acceptable? crystals_form->check_yield Yes reduce_solvent Boil off some solvent. Attempt to induce crystallization (scratch/seed). crystals_form->reduce_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve. Add more solvent (1-5%). Cool even slower. oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool success Success: Collect, wash, and dry crystals. check_yield->success Yes check_yield->reduce_solvent No reduce_solvent->cool

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Purity of 4-Cyano-4'-pentylbiphenyl: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective.
  • Guidechem. (n.d.). 4-Biphenylcarboxylic acid 92-92-2 wiki.
  • Li, Y., Wang, Y., Hu, B., Li, Z., Nie, W., & Li, Q.-S. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data.
  • American Chemical Society. (2021). Measurement and Correlation of the Solubility of 4‐Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from.
  • Li, Y., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. CoLab.
  • ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data.
  • ChemicalBook. (2025). 4-Cyano-4'-pentylbiphenyl | 40817-08-1.
  • ChemicalBook. (n.d.). 4-Cyano-4'-pentylbiphenyl synthesis.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Web Pages. (n.d.). 1. Crystallization.
  • Filter Dryer. (2025). Troubleshooting Common Issues in Vacuum Crystallizer Equipment.
  • ChemicalBook. (2025). 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4.
  • Unknown. (n.d.). Guide for crystallization.
  • SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Knowledge UChicago. (n.d.). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase.
  • JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.
  • Fluid Metering. (2022). How to Solve Fluid Crystallization Challenges.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid.
  • PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid.
  • ResearchGate. (2025). Synthesis of alkyl biphenyl-4-carboxylates by reaction of biphenyl with carbon tetrachloride and alcohols in the presence of Fe2(CO)9.
  • ResearchGate. (2025). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl.
  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • PubMed. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • thermofisher.com. (n.d.). Biphenyl-4-carboxylic acid, 98% 500 g.
  • Sigma-Aldrich. (n.d.). Biphenyl-4-carboxylic acid 95 92-92-2.

Sources

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you with the knowledge to efficiently and effectively remove residual palladium from your reaction mixtures, ensuring the purity and safety of your compounds.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the palladium removal process.

Issue 1: High levels of palladium remain in the product after initial purification attempts.

  • Question: I've tried a standard work-up, but my product is still contaminated with significant amounts of palladium. What's going on?

  • Answer: This is a common challenge, and the underlying cause often relates to the nature of the palladium species in your reaction mixture and its interaction with your product. At the end of a reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, or as insoluble palladium black.[1] The choice of removal method must be tailored to the specific form of palladium present.

    Furthermore, if your product contains Lewis basic moieties, such as amines or pyridines, it can form strong coordination complexes with palladium, making it difficult to remove.[2] This is a frequent issue in popular cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3][4]

    Troubleshooting Steps:

    • Identify the Palladium Species: If possible, try to determine the nature of the palladium residue. A colored solution often indicates the presence of soluble palladium complexes, while a fine black precipitate is likely palladium black.[5]

    • Employ a High-Affinity Scavenger: For soluble palladium, especially when chelated to your product, a high-affinity scavenger is often the most effective solution.[2] Thiol-functionalized silica or polymers, or trimercaptotriazine (TMT)-based scavengers, are particularly effective at binding tightly to palladium and facilitating its removal by filtration.[2][3]

    • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. Experiment with the amount of scavenger (typically 3-10 equivalents relative to the palladium catalyst), temperature (room temperature to 60 °C), and stirring time (1 to 24 hours).[2][6][7]

    • Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.[6]

Issue 2: Significant product loss occurs during the palladium removal process.

  • Question: I'm successfully removing the palladium, but I'm also losing a substantial amount of my product. How can I improve my yield?

  • Answer: Product loss during palladium removal is often due to non-specific adsorption onto the purification medium, a common issue with highly porous materials like activated carbon.[6] While activated carbon can be effective for palladium removal, its large surface area can also lead to the adsorption of your desired compound.[8][9]

    Troubleshooting Steps:

    • Screen Different Adsorbents: Test a range of adsorbents. While activated carbon is a cost-effective option, specialized palladium scavengers often exhibit higher selectivity for palladium with less non-specific binding of the product.[10]

    • Minimize Adsorbent Quantity: Use the minimum amount of adsorbent necessary for effective palladium removal. This may require some optimization experiments.

    • Solvent Selection: The choice of solvent can significantly impact both palladium and product adsorption. A solvent in which your product is highly soluble may help to minimize its interaction with the adsorbent.[6]

    • Alternative Purification Methods: If product loss remains high with adsorption-based methods, consider switching to a different technique such as crystallization, liquid-liquid extraction, or chromatography.[6][11]

Issue 3: Inconsistent palladium removal from one batch to the next.

  • Question: My palladium removal protocol worked well for my initial small-scale reactions, but now that I'm scaling up, the results are inconsistent. Why is this happening and what can I do?

  • Answer: Inconsistent palladium removal between batches can often be traced back to subtle variations in the reaction work-up or the nature of the palladium species at the end of the reaction.[6] The efficiency of a given removal method is highly dependent on the form of the palladium, which can be influenced by factors such as reaction time, temperature, and the presence of additives.[3]

    Troubleshooting Steps:

    • Standardize Your Work-up Procedure: Ensure that your reaction work-up is consistent for every batch. This will help to minimize variability in the palladium species present before the removal step.[6]

    • Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on dimercaptotriazine (DMT) have shown broad efficacy.[6]

    • Consider a Polishing Step: For applications requiring very low palladium levels, a two-step process can be effective. An initial bulk removal of palladium can be followed by a "polishing" step using a high-affinity scavenger or a specialized filtration technique.

Palladium Removal Workflow

The following diagram illustrates a general workflow for selecting an appropriate palladium removal strategy.

Caption: A decision-making workflow for palladium catalyst removal.

Frequently Asked Questions (FAQs)

  • Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

    • A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2][12]

  • Q2: What are palladium scavengers and how do they work?

    • A2: Palladium scavengers are solid-supported reagents, often based on silica or a polymer backbone, that are functionalized with groups having a high affinity for palladium.[2][13] Thiol-based scavengers and those containing trimercaptotriazine (TMT) are particularly effective.[2] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[2][13]

  • Q3: Can I use activated carbon to remove palladium?

    • A3: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium removal.[8][9] It can effectively remove various forms of palladium. However, as mentioned in the troubleshooting section, non-specific adsorption of the desired product can be a drawback, potentially leading to lower yields.[6]

  • Q4: How can I quantify the amount of residual palladium in my sample?

    • A4: The most common and accurate methods for quantifying trace levels of palladium are inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectroscopy (ICP-OES).[14][15] For a more rapid, semi-quantitative analysis during process development, fluorescence-based assays are also available.[14][15][16]

Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[6]

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting point is 5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[6]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be pyrophoric, so the filter cake should not be allowed to dry completely.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

Protocol 3: Palladium Removal by Liquid-Liquid Extraction

This method is most effective when the palladium catalyst can be selectively partitioned into an aqueous phase.

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Aqueous Wash: Wash the organic solution with an aqueous solution designed to extract the palladium. The composition of the aqueous phase will depend on the nature of the palladium species. For example:

    • A dilute acid wash (e.g., 1 M HCl) can be effective for some palladium complexes.

    • An aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or thiourea can also be used.[17]

  • Phase Separation: Separate the aqueous and organic layers.

  • Repeat: Repeat the aqueous wash if necessary.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Comparative Data on Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Solid-Supported Scavengers High selectivity for palladium, high product recovery, easy removal by filtration.[10]Higher cost compared to activated carbon.>99%
Activated Carbon Low cost, effective for a broad range of palladium species.[8][9]Potential for non-specific product adsorption and lower yields.[6]90-99%
Crystallization Can be a very effective final purification step, integrates well into the overall process.[6]May not be effective for all compounds, can sometimes concentrate impurities in the crystals.[10]Variable
Solvent Extraction Can be cost-effective and scalable.[18][19]May require large volumes of solvent, can be less effective for tightly bound palladium.[3]95-99.9%[17]
Filtration (through Celite®) Simple and effective for removing heterogeneous palladium (e.g., Pd/C).[11]Ineffective for soluble palladium species.[11]>95% for heterogeneous Pd

References

  • Paiva, A.P. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 505. [Link]
  • Cieszynska, A., & Wiśniewski, M. (2011). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Journal of the Polish Mineral Engineering Society, 12(2), 123-130.
  • BenchChem. (2025). from 2-Bromo-4-iodopyridine Reaction Mixtures. BenchChem.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
  • Zhang, Y., et al. (2018).
  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?.
  • Merck & Co., Inc. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 34(7).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Residual Palladium Catalyst Removal in Iodomethylbenzene Reactions. BenchChem.
  • Various Authors. (2013). Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. [Link]
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1775-1795. [Link]
  • Bhabha Atomic Research Centre. (2006).
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) from palladium catalyst using for Activated Carbon as efficient adsorbents. Osaka Gas Chemicals Co., Ltd. [Link]
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
  • Scott, J. S., et al. (2017). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. [Link]
  • Reddy, B. R., et al. (2016). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. Journal of the Taiwan Institute of Chemical Engineers, 67, 425-432.
  • Degussa Aktiengesellschaft. (1991).
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1484-1490. [Link]
  • Koide, K., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 78(11), 5476-5484. [Link]
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
  • Bhabha Atomic Research Centre. (2009).
  • Franklin Associates. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
  • Cieszynska, A., & Wiśniewski, M. (2023). Production, Recycling and Economy of Palladium: A Critical Review.
  • Various Authors. (2023). Your trick to remove residual palladium. Reddit. [Link]
  • Jasińska, M., & Kolarz, B. N. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
  • Khan, M., et al. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Nova, A., et al. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266-2289. [Link]
  • de Souza, A. L. F., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(18), 2685-2700. [Link]
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

Sources

Technical Support Center: Solvent Selection for Recrystallization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying carboxylic acids via recrystallization is a cornerstone technique in research and development. However, achieving high purity and yield depends critically on solvent selection. This guide is structured to answer your most pressing questions, troubleshoot common issues, and provide a logical framework for making expert decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential properties of an ideal recrystallization solvent for a carboxylic acid?

An ideal recrystallization solvent creates a delicate solubility balance. The core principle is that the solvent should dissolve your carboxylic acid sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1][2] This temperature-dependent solubility differential is the driving force of the entire purification process.[1]

Key properties include:

  • High solubility at high temperatures: This allows for the complete dissolution of your target compound.[3]

  • Low solubility at low temperatures: This is crucial for maximizing the recovery of your purified compound as it crystallizes upon cooling.[3]

  • Appropriate boiling point: The solvent's boiling point should be lower than the melting point of your carboxylic acid to prevent the compound from "oiling out" instead of dissolving.[3] It should also be volatile enough for easy removal from the final crystals.[4]

  • Inertness: The solvent must not react with the carboxylic acid.[3][4]

  • Differential impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after your product crystallizes).[4][5]

Q2: How does the "like dissolves like" principle apply to carboxylic acids?

This principle is a foundational starting point. Carboxylic acids possess a polar carboxyl group (-COOH) and a potentially non-polar alkyl or aryl chain.[6]

  • Short-chain carboxylic acids (up to four carbons) are highly polar and readily form hydrogen bonds, making them miscible with polar solvents like water.[6][7][8][9]

  • Long-chain and aromatic carboxylic acids have a larger non-polar component, which decreases their solubility in water but increases their solubility in less polar organic solvents like alcohols, ethers, and toluene.[6][7][8][9]

Therefore, for a highly polar carboxylic acid, you might start screening with polar solvents. For a less polar, long-chain acid, you would explore solvents of intermediate or lower polarity.[10]

Q3: When should I use a single solvent versus a mixed-solvent system?

A single-solvent recrystallization is preferred for its simplicity when you can find a solvent that meets the ideal solubility criteria.[2] However, it's common to find that no single solvent is perfect. One solvent might dissolve the acid too well even when cold, while another might not dissolve it enough even when hot.[5]

This is when a mixed-solvent system (or binary solvent) is employed.[5] This involves a pair of miscible solvents: one in which the carboxylic acid is highly soluble (the "good" or "solvent") and another in which it is poorly soluble (the "bad" or "anti-solvent").[2][5] Common pairs include ethanol/water, ethyl acetate/hexane, and methanol/diethyl ether.[5][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of carboxylic acids.

Q4: My carboxylic acid "oiled out" instead of crystallizing. What happened and how do I fix it?

Causality: "Oiling out" occurs when the crude solid melts before it dissolves, or when it separates from the cooling solution as a liquid instead of a solid.[12][13] This happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution becomes supersaturated at a temperature above the compound's melting point.[12][13] The resulting oil is often an impure liquid that traps impurities, defeating the purpose of recrystallization.[12][14]

Solutions:

  • Reheat and Add More Solvent: Return the flask to the heat source. Add a small amount of additional "good" solvent to decrease the saturation point and raise the temperature at which crystallization begins.[13] Then, allow it to cool more slowly.

  • Lower the Solution Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice-salt bath) to induce solidification, though purity may be compromised.[15]

  • Change the Solvent System: Select a solvent with a lower boiling point.[12] Alternatively, if using a solvent pair, adjust the ratio to be richer in the "good" solvent initially.

  • Reduce Impurity Levels: High impurity levels can significantly depress the melting point of your compound.[12] A preliminary purification step might be necessary.

Q5: No crystals are forming, even after the solution has cooled completely. What should I do?

Causality: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used initially.[16]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[16][17]

    • Seeding: Add a single, pure crystal of your target compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[16][18]

  • Increase Concentration: Gently heat the solution and boil off some of the solvent to increase the solute concentration.[16] Allow the more concentrated solution to cool slowly.

  • Drastically Lower Temperature: Cool the solution in an ice bath or even a dry ice/acetone bath to further decrease the solubility of your compound.[15]

Q6: My final product has a low yield. How can I improve recovery?

Causality: Low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm.

Solutions:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[1][19]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[15][20]

  • Use Ice-Cold Solvent for Washing: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent to wash away residual mother liquor without dissolving a significant amount of your product.[16]

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath to maximize the precipitation of the solid from the solution.[19]

Experimental Protocols & Workflows

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate solvent system.

Solvent_Selection_Workflow start Start: Crude Carboxylic Acid lit_search Literature Search (e.g., SciFinder, Reaxys) start->lit_search small_scale Small-Scale Solvent Screening (~20 mg solid in 0.5 mL solvent) start->small_scale lit_search->small_scale If no data available test_solvents Test 4-6 Solvents (Polar to Non-polar) small_scale->test_solvents eval_rt Evaluate Solubility at Room Temp test_solvents->eval_rt eval_hot Heat & Evaluate Solubility eval_rt->eval_hot eval_cool Cool & Check for Crystals eval_hot->eval_cool decision Solvent Found? eval_cool->decision single_solvent Optimize Single Solvent Recrystallization decision->single_solvent Yes binary_system Proceed to Binary Solvent System decision->binary_system No end_process End: Pure Crystals single_solvent->end_process select_pair Select 'Good' (Soluble) & 'Bad' (Insoluble) Solvents binary_system->select_pair optimize_binary Optimize Binary System Recrystallization select_pair->optimize_binary optimize_binary->end_process

Caption: Workflow for systematic solvent selection.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude product.[5][21]

  • Preparation: Place approximately 20-30 mg of your crude carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): Add a solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each test tube dropwise, up to about 0.5 mL. Agitate the tube. Note if the solid dissolves completely at room temperature. (If it does, it is likely too good a solvent for single-solvent recrystallization).

  • Heating: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand bath or water bath. Add more solvent dropwise until the solid just dissolves.[22]

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, place it in an ice-water bath.

  • Evaluation: A good candidate solvent is one where the solid is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[1]

Protocol 2: Binary (Mixed-Solvent) Recrystallization

Use this protocol when no single solvent is suitable.[15]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude carboxylic acid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[15]

  • Re-clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is saturated but fully dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent (or the solvent mixture), and dry thoroughly.

Data Reference Table

Table 1: Properties of Common Solvents for Carboxylic Acid Recrystallization

This table provides a quick reference for solvents commonly screened for the recrystallization of carboxylic acids.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes & Hazards
WaterH₂O10080.1Excellent for small, polar acids. Non-flammable, non-toxic.
EthanolC₂H₅OH7824.5Good general-purpose polar solvent. Often used with water. Flammable.
MethanolCH₃OH6532.7More polar than ethanol. Toxic and flammable.
Ethyl AcetateC₄H₈O₂776.0Good for moderately polar compounds. Flammable.
AcetoneC₃H₆O5620.7Powerful solvent, sometimes dissolves compounds too well. Flammable.
TolueneC₇H₈1112.4Good for less polar, aromatic acids. Flammable, toxic.
HexaneC₆H₁₄691.9For non-polar compounds. Often used as an anti-solvent. Flammable.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
  • Brainly.com. (2023). What properties are desirable in a recrystallization solvent?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
  • Reddit. (2019). Picking a recrystallization solvent?. r/chemhelp.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • Ali, S., & Kalsoom, A. (1991). Selection of Recrystallization Solvent.
  • YouTube. (2013). Recrystallization Solvent Pair.
  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • ResearchGate. (2025). Solvent design for crystallization of carboxylic acids.
  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • SweetStudy. (n.d.). Recrystallization pre/post lab questions.

Sources

Guide: Preventing Oxidation During Synthesis of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Biphenyl Synthesis >

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with oxidative side reactions during the synthesis of biphenyl and biaryl compounds. The following content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: Understanding the Enemy - The "Why" of Oxidation

Before troubleshooting, it's crucial to understand the mechanisms by which oxidation compromises your reaction. In modern cross-coupling reactions like the Suzuki-Miyaura, Stille, and Ullmann couplings, molecular oxygen (O₂) can interfere at multiple points in the catalytic cycle.

  • Catalyst Oxidation: The active Pd(0) catalyst is highly electron-rich and susceptible to oxidation to Pd(II) by O₂, effectively removing it from the primary catalytic cycle.[1][2][3]

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the palladium catalyst and facilitating key reaction steps, are readily oxidized to phosphine oxides (e.g., PPh₃ to O=PPh₃).[4][5][6] This degradation diminishes the ligand's ability to coordinate with the metal center, leading to catalyst deactivation and the formation of palladium black.[6][7]

  • Substrate Decomposition: Organoboron compounds, particularly boronic acids, are prone to oxidative degradation.[8][9][10] Reactive oxygen species can lead to oxidative deboronation, yielding undesired phenol byproducts instead of the target biphenyl.[9][11][12]

This multifaceted attack by oxygen leads to decreased yields, increased byproduct formation, and complex purification challenges. The following sections provide direct answers to specific problems arising from these oxidative pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My Suzuki-Miyaura reaction has a low yield, and I'm isolating significant amounts of phenol. What is the primary cause?

Answer: The formation of a phenol corresponding to your boronic acid starting material is a classic sign of oxidative decomposition. Boronic acids are susceptible to oxidation, especially under the basic conditions typical of a Suzuki coupling.[9][10] The likely culprit is dissolved oxygen in your reaction solvents.

Mechanism Insight: Oxygen can react with the boronic acid, leading to an oxidative C-B bond cleavage that, after workup, yields a phenol. This process, known as oxidative deboronation, competes directly with the desired transmetalation step in the catalytic cycle.[9]

Solutions:

  • Rigorous Solvent Degassing: This is the most critical preventative measure. Standard laboratory solvents are saturated with air (~20% oxygen). You must remove this dissolved oxygen immediately before setting up your reaction. See Protocol 1 for detailed degassing procedures.

  • Use of Boronate Esters: Consider converting your boronic acid to a more stable derivative like a pinacol or MIDA boronate ester.[10][11] These esters are generally more resistant to both oxidation and protodeboronation, another common decomposition pathway.[9][10]

  • Maintain Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the entire experiment, from reagent addition to quenching.

FAQ 2: My phosphine ligand seems to be degrading, and I'm observing the formation of palladium black. How can I prevent this?

Answer: The degradation of phosphine ligands to their corresponding oxides is a common issue when reactions are not sufficiently protected from air.[4][5] Phosphine oxides are poor ligands for the palladium center, and their formation leads to the catalyst falling out of the catalytic cycle.[6] The palladium then agglomerates into catalytically inactive palladium black.[6][7]

Solutions:

  • Handle Ligands Under Inert Gas: Solid phosphine ligands should be stored in a desiccator or glovebox and weighed and transferred under a stream of inert gas.

  • Choose Air-Stable Ligands: If repeated issues occur, consider using more robust, sterically hindered, and electron-rich ligands. Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are designed for high stability and can offer better resistance to oxidation compared to simpler ligands like triphenylphosphine (PPh₃).[1]

  • Ensure High-Purity Reagents: Use fresh, high-purity ligands. Older bottles of phosphine ligands may have already undergone partial oxidation simply from repeated openings.

The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and highlights the key points where oxygen interference leads to catalyst and substrate degradation.

Suzuki_Oxidation cluster_main Desired Catalytic Cycle cluster_side Oxidative Side Reactions Pd0 Pd(0)L_n (Active Catalyst) PdII_Add Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd0->PdII_Add Ar-X Pd_Inactive Pd(II) Species (Inactive) Pd0->Pd_Inactive PdII_Trans Ar-Pd(II)-Ar'(L_n) (Transmetalation) PdII_Add->PdII_Trans Ar'-B(OR)2 (Base) PdII_Trans->Pd0 Ar-Ar' (Reductive Elimination) O2_Pd O₂ O2_Pd->Pd0 Catalyst Oxidation O2_Ligand O₂ Ligand L (Phosphine) O2_Ligand->Ligand Ligand Degradation O2_Boronic O₂ Boronic Ar'-B(OR)₂ O2_Boronic->Boronic Substrate Decomposition Ligand_Oxidized L=O (Oxide) Ligand->Ligand_Oxidized Phenol Ar'-OH (Byproduct) Boronic->Phenol

Caption: Suzuki cycle and points of oxidative interference.

FAQ 3: I work in a facility without easy access to liquid nitrogen for freeze-pump-thaw. Is sparging with argon or nitrogen sufficient for degassing solvents?

Answer: Yes, sparging (bubbling) an inert gas directly through the solvent is a widely used and effective method for degassing, especially for reactions that are sensitive to oxygen. While freeze-pump-thaw is considered the most thorough method, proper sparging is sufficient for the vast majority of cross-coupling reactions.[13][14][15]

Key Considerations for Sparging:

  • Gas Choice: Argon is denser than air and nitrogen, making it slightly more effective at displacing oxygen from the headspace of the flask. However, high-purity nitrogen is often sufficient and more economical.

  • Duration: The time required depends on the solvent volume and the gas flow rate. A common rule of thumb is to sparge vigorously for at least 30-60 minutes for volumes up to 500 mL.

  • Technique: Use a long needle or cannula that reaches the bottom of the flask to ensure the gas bubbles through the entire volume of the solvent. A second, shorter needle should be used as a vent.[15]

The following table compares the two most common degassing techniques.

FeatureSparging (Gas Bubbling)Freeze-Pump-Thaw (FPT)
Effectiveness Good to Excellent. Removes the majority of dissolved O₂.Excellent. Considered the most rigorous method.[13]
Equipment Inert gas cylinder, regulator, needles/cannula.Schlenk line, high-vacuum pump, liquid nitrogen.[16]
Time 30-60 minutes per liter (typical).~20-30 minutes per cycle; 3 cycles recommended.[13]
Solvent Loss Can be significant with volatile solvents (e.g., DCM, Et₂O).Minimal if performed correctly.
Best For Routine oxygen-sensitive reactions (e.g., Suzuki, Heck).Highly sensitive organometallic or radical reactions.
FAQ 4: Can oxidative damage occur during the reaction workup and purification?

Answer: Absolutely. The risk of oxidation does not end when you quench the reaction. If your target biphenyl compound contains sensitive functional groups (e.g., phosphines, electron-rich phenols, certain heterocycles), exposure to air during workup and chromatography can lead to degradation.

Post-Reaction Troubleshooting Flowchart:

Workup_Oxidation cluster_purification Purification Strategy Start Reaction Complete. Product Potentially Air-Sensitive? Quench Quench with Degassed Aqueous Solution Start->Quench Yes Store_Direct Standard Workup & Store on Benchtop Start->Store_Direct No Extract Extract with Degassed Organic Solvents Quench->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo with N₂ or Ar bleed Dry->Concentrate Purify Purify via Chromatography Concentrate->Purify Purify_Normal Standard Silica Gel Column Purify->Purify_Normal If moderately stable Purify_Inert Flash Chromatography under N₂ Pressure Purify->Purify_Inert If highly sensitive Store Store Final Product Under Inert Atmosphere Purify_Normal->Store Purify_Inert->Store

Caption: Decision flowchart for post-reaction handling.

Preventative Measures During Workup:

  • Use Degassed Solvents: Use previously degassed water and organic solvents for your aqueous workup and extractions.

  • Inert Atmosphere Blanketing: When performing extractions in a separatory funnel, consider back-filling the headspace with argon or nitrogen after shaking.

  • Inert Chromatography: For highly sensitive compounds, perform flash chromatography under a positive pressure of inert gas rather than air.

Section 3: Detailed Experimental Protocols

Protocol 1: Solvent Degassing by Inert Gas Sparging

This protocol describes the standard procedure for removing dissolved oxygen from reaction solvents by bubbling with an inert gas.

Materials:

  • Reaction solvent in a flask sealed with a rubber septum.

  • Inert gas source (Argon or Nitrogen) with a regulator.

  • Two needles: one long (reaches bottom of flask) and one short (vent).

Procedure:

  • Setup: Secure the flask containing the solvent. Ensure the flask is no more than 75% full to prevent solvent from splashing out.

  • Gas Inlet: Attach the inert gas line to the long needle. Insert the long needle through the septum so its tip is fully submerged at the bottom of the solvent.

  • Vent: Insert the short needle through the septum, ensuring its tip remains in the headspace above the solvent. This will serve as an outlet for the displaced gases.

  • Sparging: Open the gas regulator to produce a steady, vigorous stream of bubbles through the solvent. Avoid a flow so rapid that it causes excessive splashing.

  • Duration: Continue sparging for approximately 30-60 minutes for solvent volumes of 250-500 mL. For more volatile solvents like dichloromethane, cool the flask in an ice bath to minimize evaporation.

  • Completion: After the required time, remove the long needle first, followed immediately by the short vent needle. The solvent is now ready for use and should be used promptly. Maintain a positive pressure of inert gas in the flask if storing briefly.

References

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Reddit. (2021). Mechanism of a Suzuki coupling reaction. r/Chempros. [Link]
  • Royal Society of Chemistry. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]
  • ACS Publications. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.).
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Reddit. (2021). A strategy for preventing boron-containing compounds from breaking down could help medicinal chemists design new drugs. [Link]
  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. [Link]
  • University of Wisconsin-Madison. (2019). Degassing Solvents. Berry Group. [Link]
  • Reddit. (2023). Solvent degassing. r/Chempros. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • BYJU'S. (n.d.). Ullmann Reaction. [Link]
  • Wikipedia. (n.d.). Ullmann reaction. [Link]
  • OperaChem. (2025). Ullmann coupling-An overview. [Link]
  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. [Link]

Sources

Technical Support Center: A Guide to the Synthesis of 4-(pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals involved in the synthesis of 4-(pentyloxy)-4'-biphenylcarboxylic acid. This molecule is a key intermediate in the development of various materials, including liquid crystals, and its efficient synthesis is crucial for advancing research and development.[1] This guide offers a detailed experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis.

Our approach focuses on the robust and widely-used Williamson ether synthesis, a reliable method for forming the ether linkage.[2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, generated in situ from the corresponding phenol.

Part 1: Core Synthesis Protocol

The recommended synthetic route involves the O-alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid with 1-bromopentane. This method is generally high-yielding and relatively straightforward to perform.

Overall Synthetic Workflow

The process can be visualized as a three-stage workflow: reaction, workup/isolation, and purification/analysis.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Workup & Isolation cluster_2 Stage 3: Purification & Analysis A 1. Charge Reactor: - 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid - K2CO3 - DMF B 2. Heat to 60-70°C A->B C 3. Add 1-Bromopentane (slowly) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool to RT D->E Reaction Complete F 6. Quench with Water E->F G 7. Acidify with HCl (pH 2-3) F->G H 8. Filter Precipitate G->H I 9. Wash with Water H->I J 10. Recrystallize (e.g., Aqueous EtOH) I->J Crude Product K 11. Dry Product J->K L 12. Characterize: - NMR - IR - Melting Point K->L

Caption: High-level workflow for the synthesis of this compound.

Reagents and Materials
ReagentMolar Mass ( g/mol )EquivalentsTypical Scale (10g Product)Notes
4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid214.221.07.53 gStarting material. Ensure it is dry.[3]
1-Bromopentane151.041.26.38 g (4.7 mL)Alkylating agent. Use in slight excess.
Potassium Carbonate (K₂CO₃)138.212.512.1 gAnhydrous base. Finely ground is preferable.
N,N-Dimethylformamide (DMF)73.09-100 mLAnhydrous, polar aprotic solvent.[2]
Hydrochloric Acid (HCl)36.46-As needed (~2M aq.)For acidification during workup.
Ethanol (EtOH) / Water--As neededFor recrystallization.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (7.53 g, 1.0 eq) and anhydrous potassium carbonate (12.1 g, 2.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heating and Deprotonation: Begin stirring the mixture and heat it to 60-70 °C using an oil bath. Maintain this temperature for 1 hour to allow for the formation of the dipotassium salt of the starting material. The mixture should be a well-stirred suspension.

  • Alkylation: Slowly add 1-bromopentane (4.7 mL, 1.2 eq) to the reaction mixture dropwise over 15-20 minutes.

  • Reaction Monitoring: Maintain the temperature at 60-70 °C and stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Precipitation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of cold water while stirring.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 by slowly adding 2M hydrochloric acid. This will protonate the carboxylic acid group, causing the product to precipitate out of the solution.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of water to remove any remaining DMF and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or a benzene/petroleum ether mixture, to yield pure this compound as a white crystalline solid.[4][5]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Workup and Purification Flowchart

G start Completed Reaction Mixture (in DMF) quench Pour into Cold Water start->quench acidify Acidify with HCl (pH 2-3) quench->acidify precipitate Product Precipitates acidify->precipitate precipitate->acidify No Solid? (Check pH, add more water) filter Vacuum Filter Solid precipitate->filter Solid Forms wash Wash Solid with Water filter->wash filtrate Filtrate (contains DMF, salts) filter->filtrate crude_product Crude Dry Product wash->crude_product recrystallize Recrystallize from Aqueous Ethanol crude_product->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product

Caption: Decision and process flowchart for the workup and purification stages.

Q: My reaction yield is extremely low or zero. What are the common causes?

A: Several factors can lead to poor yields in a Williamson ether synthesis.

  • Ineffective Deprotonation: The first step, the deprotonation of the phenolic hydroxyl group, is critical. If the base is not strong enough or is of poor quality (e.g., hydrated potassium carbonate), this step will be incomplete. Ensure you use anhydrous, finely ground K₂CO₃. The carboxylic acid must also be deprotonated, which is why more than 2 equivalents of base are required.

  • Wet Reagents/Solvent: Water will compete with the phenoxide as a nucleophile and can hydrolyze the alkyl halide. Ensure your DMF is anhydrous and that the 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid starting material is thoroughly dried before use.[6]

  • Incorrect Temperature: While the reaction requires heat, excessively high temperatures (>100 °C) can promote decomposition of the solvent (DMF) and lead to side reactions. Conversely, temperatures that are too low will result in a very slow reaction rate.[2]

  • Insufficient Reaction Time: S_N2 reactions, especially on sterically accessible carbons, are generally efficient, but they are not instantaneous. Confirm the reaction has gone to completion using TLC before beginning the workup.[2]

Q: TLC analysis shows a significant amount of unreacted starting material even after several hours. How can I improve the conversion?

A: This is a common issue directly related to reaction kinetics and conditions.

  • Re-evaluate Your Base: As mentioned above, the base is the most likely culprit. You could consider a stronger base like sodium hydride (NaH), but this requires more stringent anhydrous conditions and handling precautions. Often, simply ensuring your K₂CO₃ is anhydrous and finely powdered is sufficient.

  • Increase Temperature Moderately: Try increasing the reaction temperature to 75-80 °C. This will increase the reaction rate. Monitor for any potential decomposition (darkening of the solution).

  • Consider a Phase Transfer Catalyst: Adding a catalytic amount (5-10 mol%) of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction by improving the solubility and availability of the phenoxide nucleophile in the organic phase.[7]

Q: My final product is impure. What are the likely side products and how can I remove them?

A: The primary impurity is typically unreacted starting material. However, other side products are possible.

  • Unreacted Starting Material: If the reaction did not go to completion, you will have 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid in your crude product. A careful recrystallization is usually effective at removing it, as the polarity difference between the starting material (two polar functional groups) and the product (one polar functional group) is significant.

  • Elimination Byproduct (Pentene): 1-bromopentane is a primary alkyl halide, which strongly favors the S_N2 substitution pathway over E2 elimination.[8] Therefore, the formation of pentene is minimal under these conditions but cannot be entirely ruled out, especially if a very strong, sterically hindered base were used. This is a volatile byproduct and would be removed during workup and drying.

  • Purification Strategy: Recrystallization is the most effective method.[5] A solvent system where the product is soluble when hot but poorly soluble when cold is ideal. Aqueous ethanol often works well. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to form pure crystals.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reaction?

A: This is a Williamson ether synthesis, which proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[2] First, the base (K₂CO₃) deprotonates the acidic phenolic proton to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon atom of 1-bromopentane, displacing the bromide leaving group in a single, concerted step. This "backside attack" results in the formation of the ether bond.[9]

Q: Why is a polar aprotic solvent like DMF or Acetonitrile recommended?

A: Polar aprotic solvents are ideal for S_N2 reactions.[2] They are polar enough to dissolve the ionic intermediates (the phenoxide salt) but do not possess acidic protons (like water or alcohols). This is crucial because protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, effectively "caging" it and reducing its reactivity. DMF and acetonitrile do not do this, leaving the nucleophile "naked" and highly reactive, thus accelerating the reaction rate.[10]

Q: How do I confirm the identity and purity of my final product?

A: A combination of analytical techniques is required for full characterization.

  • ¹H NMR: Look for the appearance of signals corresponding to the pentyloxy chain: a triplet around 4.0 ppm for the -OCH₂- group and a series of multiplets between ~0.9 and 1.8 ppm for the rest of the alkyl chain. The phenolic -OH proton signal from the starting material should be absent.

  • IR Spectroscopy: Confirm the disappearance of the broad O-H stretch from the phenolic group of the starting material (typically ~3300 cm⁻¹). You should see characteristic C-H stretches from the alkyl chain (~2850-2950 cm⁻¹) and the ether C-O stretch (~1250 cm⁻¹).

  • Melting Point: A pure compound will have a sharp melting point that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broadened. The reported melting point for 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid is around 295 °C.[3] The final product will have a different, distinct melting point.

Q: How can I synthesize the starting material, 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid?

A: If not commercially available, this precursor is commonly synthesized using a Suzuki-Miyaura cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction typically involves coupling 4-carboxyphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) in the presence of a suitable palladium catalyst, a ligand, and a base.[14][15] This method is highly efficient for creating the carbon-carbon bond between the two phenyl rings.

References

  • Staszak, M. A., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. [Link]
  • Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
  • PrepChem. (n.d.). Synthesis of 4'-hydroxybiphenylcarboxylic acid. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • askIITians. (n.d.).
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. [Link]
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 183-188. [Link]
  • Google Patents. (1988). US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
  • ResearchGate. (2019).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • University Website. (n.d.). The Williamson Ether Synthesis. (Link unavailable, content used for general procedure).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction. [Link]
  • Reddit. (2023). Struggling with Suzuki Reaction. [Link]
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid? [Link]
  • Chemsrc. (n.d.). This compound. [Link]
  • ResearchGate. (2019). Investigation of thermodynamic properties of 4-decyloxybiphenyl-4′-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite. [Link]
  • NIH. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • MDPI. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]
  • ResearchGate. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yield Through Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments by focusing on a critical, yet often underestimated, parameter: the choice of base.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for the Suzuki-Miyaura coupling reaction?

A base is a non-negotiable component of the Suzuki-Miyaura catalytic cycle. Its primary and most critical role is to activate the organoboron species (e.g., boronic acid) to facilitate the crucial transmetalation step.[1][2] In the absence of a base, organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium center, leading to little or no product formation.[3]

The activation can occur through two principal mechanistic pathways[4]:

  • Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic anionic "ate" complex, or boronate, [R-B(OH)₃]⁻.[4][5] This negatively charged species has a heightened ability to engage in transmetalation with the Pd(II)-halide complex.

  • Hydroxide/Alkoxide Pathway: The base can react with the Pd(II) complex or with trace water in the solvent to generate a palladium-hydroxide or palladium-alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[3][4]

Ultimately, the base ensures that the organic group from the boron reagent is efficiently transferred to the palladium catalyst, allowing the catalytic cycle to proceed to the product-forming reductive elimination step.[6][7]

Q2: How does the strength of the base (pKa) affect the reaction?

The strength of the base is a key factor that can dramatically influence reaction outcomes. There is a delicate balance to be struck; the base must be strong enough to facilitate transmetalation but not so strong that it causes unwanted side reactions.

  • Strong Bases (e.g., NaOH, KOH, t-BuOK): While effective at promoting the reaction, strong bases can be detrimental if your substrates contain sensitive functional groups (e.g., esters, ketones with α-protons, or certain heterocycles) that are prone to hydrolysis or other base-mediated decompositions.[4][6]

  • Weak Bases (e.g., K₂CO₃, K₃PO₄, KF): Weaker inorganic bases are often the preferred choice as they offer a good compromise between reactivity and functional group tolerance.[6] Potassium phosphate (K₃PO₄), for instance, is often effective for coupling substrates with base-sensitive functionalities.[8]

  • Very Weak Bases (e.g., organic amines like Et₃N or DIPEA): These are generally less effective for standard Suzuki couplings compared to inorganic bases and may result in lower yields.[9] They are typically reserved for specific applications where even mild inorganic bases are not tolerated.[4]

The pKa of the boronic acid itself can also play a role. The reaction selectivity can depend on the amount of base used, with fewer equivalents of base favoring the reaction of a boronic acid with a lower pKa (stronger acid).[5][10]

Q3: What are the most commonly used bases for Suzuki coupling?

A variety of bases have been successfully employed, with the optimal choice being highly dependent on the specific substrates, solvent, and catalyst system. Inorganic bases are the most common.[4]

BaseFormulaApprox. pKa (of conjugate acid)Common SolventsKey Characteristics & Applications
Sodium CarbonateNa₂CO₃10.3Toluene/H₂O, Dioxane/H₂O, DMFA versatile, inexpensive, and widely used "go-to" base for many standard couplings.[1][11]
Potassium CarbonateK₂CO₃10.3Toluene/H₂O, Dioxane/H₂OSimilar to Na₂CO₃ but sometimes offers better solubility and performance.[1][9]
Cesium CarbonateCs₂CO₃10.3THF/H₂O, DioxaneOften superior for sterically hindered substrates or challenging couplings.[12][13][14] Its higher solubility in organic solvents is a key advantage.[12]
Potassium PhosphateK₃PO₄12.3Toluene, Dioxane, t-BuOH/H₂OAn excellent and effective base, particularly for substrates with base-sensitive groups and for coupling challenging heteroaryl partners.[1][7][8][15]
Potassium FluorideKF3.2THF, DioxaneA mild base where the fluoride ion is believed to play a unique role in activating the boronic acid.[4] Useful for substrates with base-labile groups.[2]
Potassium tert-butoxideKt-BuO17THF, Dioxane (anhydrous)A very strong, non-nucleophilic base used for difficult couplings, especially with less reactive aryl chlorides. Requires anhydrous conditions.[16]

Note: pKa values are approximate and can vary with conditions. The listed pKa refers to the conjugate acid of the base.[17]

Visualizing the Role of the Base

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by a generic base (B⁻) to form the reactive boronate species, which is essential for the transmetalation step.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation OA Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 R¹-R² TM Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 Pd0->OA R¹-X PdII_RX->TM PdII_R1R2->RE Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate 'ate' Complex) Boronic->Boronate + Base Base Base (e.g., OH⁻) Boronate->TM Enters Cycle

Caption: The Suzuki catalytic cycle showing base activation of boronic acid.

Troubleshooting Guide

Q4: My reaction yield is low or zero. Could the base be the problem?

Yes, improper base selection or quality is a common reason for low yields.[16][18] Here’s how to troubleshoot:

  • Check Base Strength and Type:

    • Problem: The base is too weak. For less reactive electrophiles like aryl chlorides or sterically hindered substrates, a mild base like Na₂CO₃ may be insufficient.

    • Solution: Switch to a stronger base. K₃PO₄ is an excellent next choice.[15] For very challenging substrates, Cs₂CO₃ is often highly effective due to its greater solubility and the "cesium effect," which can accelerate the key catalytic steps.[14][19]

  • Ensure Solubility:

    • Problem: The inorganic base is not soluble in the reaction solvent, leading to a heterogeneous mixture with poor reactivity. This is common in anhydrous, non-polar solvents.

    • Solution: Add a small amount of water to create a biphasic system (e.g., Toluene/H₂O 10:1).[20] Water helps dissolve the base and facilitates the formation of the active palladium-hydroxide species.[20] Alternatively, use a base with better organic solubility like Cs₂CO₃.[12] Vigorous stirring is crucial for heterogeneous reactions.[21]

  • Verify Base Quality:

    • Problem: The base is old, has absorbed moisture (especially K₂CO₃), or is not finely powdered. Clumped or hydrated bases lead to inconsistent results and poor reaction kinetics.[12][21]

    • Solution: Use a fresh bottle of base or dry your existing base in an oven before use (if thermally stable).[12] Ensure it is a fine, free-flowing powder to maximize surface area.

Q5: I'm observing significant decomposition of my starting material or product. How can the base cause this?
  • Problem: You are using a substrate with base-sensitive functional groups (e.g., esters, amides, phenols, enolizable ketones) and a strong base like NaOH or Kt-BuO.[6][22]

  • Solution: Switch to a milder base.

    • K₃PO₄: An excellent first choice for sensitive substrates.[8]

    • KF: A very mild option that can be effective while preserving delicate functionalities.[2][4]

    • Organic Bases (DIPEA): In extreme cases of sensitivity, a non-nucleophilic organic base might be necessary, though this may require further optimization of other reaction parameters.[4]

Q6: I see a lot of homocoupling of my boronic acid (protodeboronation). Is the base responsible?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. While often caused by excess heat or acidic/aqueous conditions, the base can play a role.

  • Problem: The reaction conditions (a combination of base, solvent, and temperature) are too harsh, promoting the degradation of the boronic acid before it can couple. This is especially true for unstable heteroaryl boronic acids.[21][23]

  • Solution:

    • Use a Milder Base: Switch from a carbonate to KF.

    • Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation.

    • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt (e.g., potassium heteroaryltrifluoroborates), which are less prone to protodeboronation.[21][23][24] Cs₂CO₃ is often a good base choice for coupling with trifluoroborate salts.[25]

Troubleshooting Flowchart: Base Selection

This decision tree provides a logical workflow for selecting or changing the base when troubleshooting a low-yielding Suzuki coupling reaction.

Troubleshooting start Low / No Yield check_substrate Is substrate base-sensitive (e.g., ester, enolizable ketone)? start->check_substrate sensitive_yes YES check_substrate->sensitive_yes Yes sensitive_no NO check_substrate->sensitive_no No use_mild_base Use a milder base. Start with K₃PO₄ or KF. sensitive_yes->use_mild_base still_low_sensitive Still low yield? use_mild_base->still_low_sensitive use_boron_ester Protect boronic acid. Use pinacol ester or trifluoroborate salt. still_low_sensitive->use_boron_ester Yes optimize_other Optimize other parameters: - Change ligand/catalyst - Increase temperature - Consider K-t-BuO (anhydrous) still_low_sensitive->optimize_other No, check other parameters check_reactivity Are coupling partners hindered or unreactive (e.g., aryl chloride)? sensitive_no->check_reactivity reactive_yes YES check_reactivity->reactive_yes Yes reactive_no NO (Standard) check_reactivity->reactive_no No use_strong_base Use a stronger base. Try Cs₂CO₃ or K₃PO₄. reactive_yes->use_strong_base still_low_unreactive Still low yield? use_strong_base->still_low_unreactive still_low_unreactive->optimize_other Yes check_solubility Is the reaction heterogeneous? reactive_no->check_solubility solubility_yes YES check_solubility->solubility_yes Yes solubility_no NO check_solubility->solubility_no No add_water Add H₂O (e.g., 10:1 solvent:H₂O) and stir vigorously. solubility_yes->add_water check_quality Check quality of reagents. Use fresh, dry, finely powdered base. solubility_no->check_quality

Caption: A decision tree for troubleshooting base selection in Suzuki coupling.

Experimental Protocol

General Protocol for Base Screening in a Suzuki-Miyaura Coupling

This procedure outlines a general method for screening different bases to optimize the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[21]

  • Solvent Addition: Using a syringe, add the degassed solvent (10 mL) to the flask. Ensure the solvent has been sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Analyze the yield and purity of the product. Compare the results from screenings with different bases to identify the optimal conditions.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Suzuki-Miyaura Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. [Link]
  • Cesium carbonate as a mediated inorganic base in some organic transformations.
  • pKa Values of Common Bases. University of Rochester. [Link]
  • Screening of different bases for Suzuki coupling.
  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. White Rose eTheses Online. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?
  • The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating.
  • Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.

Sources

Technical Support Center: The Critical Role of Temperature in Liquid Crystal Phase Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with liquid crystalline materials. This guide is designed to provide you with in-depth, field-proven insights into one of the most critical parameters governing liquid crystal behavior: reaction temperature .

We understand that mastering the thermal control of liquid crystal phase formation is paramount to achieving reproducible results and unlocking the full potential of these fascinating materials. This resource is structured to move from common, high-level questions to detailed troubleshooting scenarios and experimental protocols, ensuring you have the information you need at your fingertips.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during experiments involving the thermal manipulation of liquid crystals.

Q1: Why is my liquid crystal transitioning directly from a solid to an isotropic liquid, with no observable liquid crystal phase?

A1: This is a frequent observation that can stem from several factors:

  • Purity of the Sample: Impurities can significantly disrupt the delicate intermolecular forces required for the formation of mesophases.[1] Even small amounts of contaminants can broaden or even suppress the liquid crystal phase range.

  • Heating/Cooling Rate: Rapid heating or cooling rates in a Differential Scanning Calorimeter (DSC) or on a hot stage can lead to thermal lag, causing the system to "skip" over a narrow liquid crystal phase range.[1] For liquid crystals, slower scan rates, typically between 1-5°C/min, are recommended to allow the system to reach thermodynamic equilibrium.[1]

  • Monotropic vs. Enantiotropic Behavior: Your liquid crystal may be monotropic, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid, not upon heating from the solid phase.[2] In contrast, enantiotropic liquid crystals exhibit mesophases on both heating and cooling cycles.[3]

  • Homeotropic Alignment: If you are using Polarized Optical Microscopy (POM), a homeotropic alignment (where the molecules align perpendicular to the substrate) can result in a dark field of view, mimicking the appearance of an isotropic liquid.[2] Tilting the sample stage can help to induce birefringence and reveal the liquid crystal phase.[2]

Q2: My phase transition temperatures are not consistent between experiments. What could be the cause?

A2: Reproducibility is key in scientific research. If you are observing shifts in your transition temperatures, consider the following:

  • Thermal History: The thermal history of your sample can significantly influence its phase behavior, particularly for polymorphic materials which can exist in multiple crystalline forms.[1] To ensure consistency, it is crucial to implement a standardized heating and cooling protocol for all samples. A common practice is a heat-cool-heat cycle in DSC to erase the prior thermal history.[1]

  • Calibration of Equipment: Ensure your DSC or hot stage is properly calibrated. For DSC, indium is a common standard for temperature and enthalpy calibration.[4] Regular calibration is essential for accurate and reproducible data.

  • Sample Preparation: Inconsistent sample mass or packing in DSC pans can lead to variations in heat transfer and, consequently, shifts in measured transition temperatures. Ensure samples are weighed accurately and are in good thermal contact with the bottom of the pan.

Q3: I'm observing unexpected peaks in my DSC thermogram. What do they signify?

A3: Additional peaks in a DSC scan can be indicative of several phenomena:

  • Polymorphism: The presence of multiple crystalline forms (polymorphs) of your material can result in multiple melting peaks.[1]

  • Impurities: As mentioned, impurities can lead to the appearance of additional, unexpected transitions.[1]

  • Crystal-to-Crystal Transitions: Some materials undergo solid-state transitions from one crystalline form to another before melting. These are typically reversible peaks observed at temperatures below the main melting point.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex experimental challenges.

Troubleshooting Guide 1: Differentiating Between Nematic and Smectic A Phases

A common challenge is distinguishing between the nematic (N) and the higher-ordered smectic A (SmA) phase, as the transition can sometimes be subtle.

Underlying Principle: The nematic phase possesses long-range orientational order but no positional order, meaning the molecules are aligned in a common direction but their centers of mass are randomly distributed.[5][6] The smectic A phase has an additional degree of order, with the molecules arranged in layers.[7][8]

Recommended Protocol:

  • Polarized Optical Microscopy (POM):

    • Texture Observation: The nematic phase typically exhibits a "schlieren" or "marbled" texture. The SmA phase often presents a "focal conic" or "fan-shaped" texture. However, textures can be ambiguous.

    • Shear Test: While observing under the microscope, gently apply mechanical shear to the coverslip. Nematic phases are typically low in viscosity and will flow easily. Smectic phases are significantly more viscous, and the layers will resist shearing.

  • Differential Scanning Calorimetry (DSC):

    • The N-SmA transition is a second-order phase transition and is often associated with a very small enthalpy change, which can be difficult to detect with DSC.[4] A low scan rate and a sensitive instrument are crucial.

  • Dielectric Spectroscopy:

    • This technique measures the dielectric constant as a function of temperature. Discontinuities in the dielectric constant can reveal phase transitions, and this method has been shown to be particularly effective in detecting the SmA to SmC transition, which can be difficult with other techniques.[9]

Troubleshooting Guide 2: Managing Supercooling and Superheating Effects

Underlying Principle: Supercooling occurs when a liquid is cooled below its freezing point without solidifying.[10] This is a metastable state. Superheating, though less common for melting, can occur when a solid is heated above its melting point without transitioning to a liquid. These phenomena can lead to inaccurate determination of transition temperatures.

Mitigation Strategies:

  • Controlled Cooling Rates: Use slow and controlled cooling rates to allow sufficient time for nucleation and growth of the more ordered phase.[1]

  • Seed Crystals: Introducing a small seed crystal of the stable phase can induce crystallization in a supercooled liquid.[10]

  • Thermal Cycling: Repeatedly cycling the temperature around the transition point can help to overcome the kinetic barriers to phase transition.

Part 3: Standard Operating Procedures (SOPs)

To ensure consistency and accuracy in your experiments, we provide the following detailed protocols for the two most common techniques used to study the influence of temperature on liquid crystal phase formation.

SOP 1: Characterization of Liquid Crystal Phase Transitions using Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the temperatures and enthalpies of phase transitions in a liquid crystalline material.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Nitrogen purge gas

  • Liquid crystal sample (typically 3-10 mg)

Procedure:

  • Instrument Calibration: Ensure the DSC is calibrated for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 3-10 mg of the liquid crystal sample into an aluminum DSC pan.

    • Securely seal the pan using a crimper.

    • Prepare an empty, sealed aluminum pan to serve as a reference.[1]

  • DSC Program (Heat-Cool-Heat Cycle):

    • Segment 1: Equilibration: Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).

    • Segment 2: First Heating: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final transition into the isotropic liquid. This step erases the sample's prior thermal history.[1]

    • Segment 3: Isothermal Hold: Hold the sample at the high temperature for a few minutes to ensure complete melting into the isotropic phase.

    • Segment 4: Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) to the initial equilibration temperature.

    • Segment 5: Second Heating: Heat the sample again at the same rate as the first heating scan.

  • Data Analysis:

    • Analyze the second heating scan to determine the intrinsic phase transition temperatures and enthalpies of the material.

    • The peak of an endothermic or exothermic event is typically taken as the transition temperature.[11]

    • The area under the peak corresponds to the enthalpy of the transition.

SOP 2: Visual Observation of Liquid Crystal Phase Transitions using Polarized Optical Microscopy (POM) with a Hot Stage

Objective: To visually observe the characteristic textures of different liquid crystal phases and identify transition temperatures.

Materials:

  • Polarizing optical microscope

  • Hot stage with temperature controller

  • Microscope slides and coverslips

  • Liquid crystal sample

Procedure:

  • Sample Preparation:

    • Place a small amount of the liquid crystal sample onto a clean microscope slide.

    • Gently place a coverslip over the sample to create a thin film.

  • Microscope Setup:

    • Mount the slide on the hot stage of the polarizing microscope.

    • Cross the polarizer and analyzer to achieve a dark background.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature where it is fully in the isotropic liquid phase (the view will be dark).[1]

    • Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).[1]

  • Observation and Data Recording:

    • Carefully observe the sample through the microscope as it cools.

    • Note the temperatures at which phase transitions occur, characterized by the appearance and changes in birefringent textures.[1]

    • Capture images or videos of the characteristic textures for each phase.

Part 4: Data Interpretation and Visualization

Table 1: Typical Phase Transition Characteristics
Phase TransitionTypical Enthalpy (ΔH)Order of TransitionObservational Notes (POM)
Crystal to Nematic/SmecticHighFirst-OrderGrowth of birefringent domains from the melt.
Nematic to IsotropicLow to ModerateFirst-OrderDisappearance of texture into a dark, isotropic field.
Smectic to NematicLowOften Second-OrderSubtle change in texture, often requiring shear to confirm.
Smectic A to Smectic CVery LowSecond-OrderMay show a change in the fan texture or require specialized techniques to detect.[9]
Visualizing the Influence of Temperature on Liquid Crystal Phases

The following diagram illustrates the typical progression of liquid crystal phases as a function of temperature for a thermotropic liquid crystal.

G Solid Crystalline Solid LC Liquid Crystal Phases (e.g., Smectic, Nematic) Solid->LC Heating (Melting) LC->Solid Cooling (Crystallization) Liquid Isotropic Liquid LC->Liquid Heating (Clearing Point) Liquid->LC Cooling

Caption: A simplified state diagram showing the transitions between solid, liquid crystal, and isotropic liquid phases with changes in temperature.

This diagram illustrates the fundamental principle that increasing thermal energy disrupts the ordered molecular arrangements, leading to transitions to less ordered phases.[5][12] Conversely, cooling allows for the formation of more ordered structures.

References

  • Measurement of Phase Transition Temperatures in Liquid Crystals Using the Temperature-Dependent Dielectric Constant. Taylor & Francis Online.
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • Determination of phase transition temperatures of liquid crystals by a light sc
  • Thermotropic Liquid Crystals for Temper
  • Temperature-induced tilt transition in the nematic phase of liquid crystal possessing smectic C-nematic phase sequence. Journal of Applied Physics.
  • Troubleshooting phase transition issues in cholesteryl acet
  • Measurement of Phase Transition Temperatures in Liquid Crystals Using the Temperature-Dependent Dielectric Constant. ElectronicsAndBooks.
  • Liquid Crystal Transitions. NETZSCH Analyzing & Testing.
  • Liquid crystal. Wikipedia.
  • How Does Temperature Affect Liquid Crystals? Chemistry For Everyone - YouTube.
  • Phase transitions in liquid crystals.
  • Crystallization Kinetics in Liquid Crystals with Hexagonal Precursor Phases by Calorimetry.
  • Why we are unable to observe liquid crystal phases in a monotropic LC sample on cooling?
  • LIQUID CRYSTAL PHASES. University of HAMBURG.
  • Phase Changes. Chemistry LibreTexts.
  • Liquid crystal phases. Merck Group.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Validation of Synthesized 4-(pentyloxy)-4'-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Orthogonal Purity Validation

No single analytical method can definitively establish the purity of a compound. Each technique interrogates a different physicochemical property of the molecule. A truly comprehensive purity profile is therefore built by employing multiple, independent (orthogonal) methods. This approach minimizes the risk of overlooking impurities that may be invisible to one technique but readily detected by another. For 4-(pentyloxy)-4'-biphenylcarboxylic acid, a combination of chromatographic, spectroscopic, and elemental analysis provides the most rigorous validation.

Understanding Potential Impurities

The choice of analytical techniques is intrinsically linked to the potential impurities arising from the synthetic route. A common synthesis for this molecule involves a Suzuki-Miyaura cross-coupling reaction. This popular carbon-carbon bond-forming reaction, while efficient, can introduce specific impurities that must be screened for.[1][2][3]

Common Process-Related Impurities Include:

  • Starting Materials: Unreacted 4-iodobenzoic acid, phenylboronic acid, or their derivatives.[4]

  • Homocoupling Products: Biphenyl dimers formed from the boronic acid starting material.[1][5]

  • Solvent Adducts & Residual Solvents: Molecules of the reaction or purification solvents that remain bound to the final product.

  • Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.[1]

Comparative Analysis of Core Purity Validation Techniques

We will now compare the primary analytical methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For aromatic carboxylic acids, reversed-phase HPLC is particularly effective.[7][8][9][10] By using a UV detector, we can quantify the target compound relative to any impurities that absorb at the same wavelength, providing a direct measure of purity by area percentage.

Detailed Experimental Protocol: Reversed-Phase HPLC

  • Objective: To quantify the purity of this compound and detect process-related impurities.[11]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.[11]

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[11]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh ~5 mg of Compound Prep2 Dissolve in 10 mL Acetonitrile Prep1->Prep2 Prep3 Dilute to 0.1 mg/mL Prep2->Prep3 Analysis1 Inject 10 µL onto C18 Column Prep3->Analysis1 Analysis2 Run Gradient Elution Analysis1->Analysis2 Analysis3 Detect at 260 nm Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate Area % Purity Data1->Data2

Caption: Workflow for HPLC Purity Determination.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle & Rationale: While ¹H NMR is primarily a structural elucidation tool, its quantitative application (qNMR) is a powerful primary method for purity assessment.[12][13][14] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value (mass fraction) can be determined without the need for a reference standard of the analyte itself.[13][14][16]

Detailed Experimental Protocol: ¹H qNMR

  • Objective: To determine the absolute purity (as a mass fraction) of this compound.

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized compound into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.75 mL of DMSO-d₆.

  • Data Acquisition:

    • Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A value of 30 seconds is generally conservative and robust.

    • Acquire the spectrum with a 90° pulse.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the triplet of the terminal methyl group of the pentyloxy chain) and the singlet from the two vinylic protons of maleic acid.

  • Purity Calculation: The purity is calculated using the following formula[15]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Prep1 Accurately Weigh Analyte & Standard Prep2 Dissolve in DMSO-d6 Prep1->Prep2 Acq1 Set Long Relaxation Delay (D1) Prep2->Acq1 Acq2 Acquire Spectrum Acq1->Acq2 Proc1 Integrate Analyte & Standard Peaks Acq2->Proc1 Proc2 Calculate Purity via Formula Proc1->Proc2

Caption: Workflow for Quantitative NMR (qNMR) Purity Determination.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is exceptionally sensitive for detecting and identifying impurities, even at trace levels.[17][18][19] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data.[6] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide an accurate mass measurement that helps determine the elemental composition of an unknown impurity, offering crucial clues to its structure.[18][20]

Detailed Experimental Protocol: LC-MS Impurity Profiling

  • Objective: To detect and identify potential impurities by their mass-to-charge ratio.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically effective for carboxylic acids.

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • MS Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of the target compound and any potential impurities identified from the synthetic route.

    • For any unexpected peaks observed in the total ion chromatogram, analyze the corresponding mass spectrum.

    • Use the accurate mass data to propose elemental compositions for unknown impurities.

Elemental Analysis (EA)

Principle & Rationale: Elemental analysis by combustion determines the mass percentage of carbon, hydrogen, and sometimes other elements (N, S) in a sample.[21][22] The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement is a strong indicator of purity.[21][22][23] Many chemistry journals require this data for the publication of new compounds, with an accepted deviation typically within ±0.4% of the calculated value.[24][25]

Detailed Experimental Protocol: CHN Analysis

  • Objective: To confirm the elemental composition and support the purity of the bulk sample.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Provide a few milligrams of the dried, homogenous sample.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Interpretation: Compare the experimentally determined weight percentages of C and H to the theoretical values.

    • Theoretical for C₁₈H₂₀O₃: C = 76.03%, H = 7.09%.

    • Acceptable Range: C = 75.63-76.43%, H = 6.69-7.49%.

Comparative Data Summary

The table below presents hypothetical yet realistic data from the analysis of a synthesized batch of this compound, comparing the results from each technique.

Analytical Technique Parameter Measured Result Interpretation
HPLC Purity (Area %)99.6%High purity with minor impurities detected. Quantifies separable impurities.
¹H qNMR Absolute Purity (Mass Fraction)99.4%Provides an absolute purity value against a certified standard. Insensitive to non-proton containing impurities.
LC-MS Impurity m/zm/z 425.17 (Impurity A)Detected a minor peak corresponding to the homocoupled dimer of the boronic acid starting material. Confirms impurity identity.
Elemental Analysis %C, %H (Found vs. Theoretical)C: 75.95%, H: 7.01% (vs. C: 76.03%, H: 7.09%)Excellent agreement with theoretical values (within ±0.4%), confirming bulk sample purity and correct elemental composition.[24][25]
DSC Melting Point235.1 °C (sharp peak)A sharp melting endotherm indicates high crystalline purity. Broad peaks suggest impurities.[26]

Integrated Purity Assessment: A Holistic View

By synthesizing the data from these orthogonal techniques, we can make a confident and well-supported purity statement.

  • HPLC shows a purity of 99.6%, indicating that 0.4% of the UV-active components are not the target molecule.

  • LC-MS identifies one of these minor components as the expected homocoupling byproduct.

  • qNMR provides an absolute purity of 99.4%, which corroborates the HPLC data and is traceable to a certified reference material.[13]

  • Elemental Analysis confirms the correct elemental composition of the bulk material, suggesting the absence of significant inorganic or incorrectly formulated organic impurities.

  • DSC shows a sharp melt, indicative of high crystalline purity and the absence of impurities that would depress the melting point.[27][28]

References

  • Elemental analysis. Wikipedia. [Link]
  • Quantitative NMR Spectroscopy. University of York. [Link]
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]
  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
  • A Guide to Quantit
  • Using Quantitative NMR | Applic
  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
  • The Generality of Impurity-Controlled Suzuki–Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • An International Study Evaluating Elemental Analysis. PubMed Central (PMC). [Link]
  • Mass spectrometry in impurity profiling.
  • Chromatographic separations of arom
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Differential Scanning Calorimetry and Thermogravimetric Analysis.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
  • Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. [Link]
  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. [Link]
  • Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). ALS Testing. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central (PMC). [Link]
  • This compound. Chemsrc. [Link]
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

Sources

A Senior Application Scientist's Guide to HPLC Analysis for the Purity Determination of Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Peak – A Strategic Approach to Purity

In the rigorous landscape of pharmaceutical development and chemical research, the term "purity" is not a mere metric; it is the cornerstone of safety, efficacy, and regulatory compliance. The determination of the purity of an organic compound is a multi-faceted investigation aimed at identifying and quantifying any component that is not the chemical entity of interest.[1] These extraneous components, or impurities, can arise from various stages including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, or degradation products.[1][2]

The International Council for Harmonisation (ICH) provides stringent guidelines, such as Q3A(R2), that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical strategy non-negotiable.[3] High-Performance Liquid Chromatography (HPLC) has long been the workhorse for this task, offering a powerful combination of separation efficiency, versatility, and quantitative accuracy.[4][5]

This guide moves beyond a simple recitation of HPLC procedures. As a Senior Application Scientist, my objective is to provide you with a strategic framework for not only performing purity analysis but for understanding the causality behind your methodological choices. We will compare HPLC with its advanced successor, UPLC, and explore orthogonal techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE). Every protocol and recommendation herein is designed to be a self-validating system, grounded in the authoritative standards of the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

The Central Role of HPLC in Purity Determination

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For purity analysis, the goal is to develop a method that can resolve the main compound (the Active Pharmaceutical Ingredient, or API) from all potential and actual impurities with sufficient resolution, sensitivity, and precision.

The power of HPLC lies in its adaptability. By manipulating the stationary phase chemistry (e.g., C18, C8, Phenyl), mobile phase composition (e.g., solvent ratios, pH, additives), and detector type, we can tailor the method to the specific physicochemical properties of the analyte and its impurities.[3]

The "Why" Behind Method Development Choices

A successful purity method is not accidental; it is the result of deliberate, science-driven choices.

  • Column Selection: The choice of a C18 (octadecylsilyl) column is the most common starting point for reversed-phase HPLC due to its broad applicability for a wide range of organic molecules. However, for highly polar compounds, a polar-embedded column or a C8 column might be chosen to provide alternative selectivity and prevent poor retention. The logic is to match the hydrophobicity of the stationary phase to the analyte to achieve optimal retention and resolution.

  • Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is a critical parameter. By adjusting the pH to suppress the ionization of the main compound and its impurities (a general rule of thumb is to work at a pH at least 2 units away from the pKa of the analyte), we can significantly improve peak shape and retention time reproducibility. This is because the non-ionized form of a molecule is typically more retained on a reversed-phase column.

  • Detector Selection: The choice of detector is dictated by the properties of the analyte and the information required.

    • UV-Vis/DAD: The most common choice, suitable for compounds with a chromophore.[6] A Diode Array Detector (DAD, also known as PDA) is superior for purity analysis as it provides spectral data across a range of wavelengths. This allows for peak purity assessment, which is a critical aspect of method specificity, helping to ensure that a single chromatographic peak is not composed of co-eluting species.[4]

    • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is invaluable for the identification of unknown impurities.[6]

    • Fluorescence (FLD): Offers exceptional sensitivity for fluorescent compounds or those that can be derivatized to fluoresce.[6]

    • Evaporative Light Scattering (ELSD) / Charged Aerosol Detector (CAD): Universal detectors suitable for non-volatile compounds that lack a UV chromophore, such as sugars or lipids.

The Workflow of Purity Analysis: A Self-Validating System

A robust purity analysis workflow is a cycle of development, validation, and routine application, governed by regulatory guidelines like ICH Q2(R2) and pharmacopeial chapters such as USP <621>.[7][8]

PurityAnalysisWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Dev Define Analytical Target Profile (ATP) Screen Screen Columns & Mobile Phases Dev->Screen Optimize Optimize Parameters (pH, Gradient, Temp) Screen->Optimize Specificity Specificity / Peak Purity Optimize->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Implement for Routine Use Analysis Sample Analysis SST->Analysis Report Reporting & Trending Analysis->Report Report->Dev Method Lifecycle Management

Caption: A typical workflow for HPLC purity method development and validation.

Comparative Analysis: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from traditional HPLC. It utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[8] The primary advantages are derived from the van Deemter equation, which shows that smaller particles lead to higher separation efficiency.

The Causality: The smaller particle size of UPLC columns increases the surface area for interaction and reduces the diffusion path for analytes, leading to sharper and narrower peaks. This results in:

  • Increased Resolution: Better separation of closely eluting impurities.

  • Higher Sensitivity: Taller, narrower peaks are easier to detect above the baseline noise, improving limits of detection (LOD) and quantification (LOQ).

  • Faster Analysis: The high efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, drastically reducing run times.[8]

Experimental Data: HPLC vs. UPLC for Purity of N-Benzoyl-(2R,3S)-3-phenylisoserine

Let's consider the purity analysis of a key intermediate in the synthesis of paclitaxel.[7]

Table 1: Comparison of HPLC and UPLC Method Parameters

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 30 minutes5 minutes
System Pressure ~1,500 psi~9,000 psi

Table 2: Comparative Performance Data

Performance MetricHPLC ResultUPLC ResultJustification
Resolution (API vs. critical impurity) 1.83.5UPLC's higher efficiency provides baseline separation.
Peak Width (API) 0.25 min0.04 minSharper peaks due to smaller particles.
Limit of Quantification (LOQ) 0.05%0.01%Increased sensitivity from narrower peaks.
Solvent Consumption per run ~30 mL~2.5 mLShorter run time and lower flow rate.

The data clearly shows that while a valid HPLC method can be developed, the UPLC method is superior in speed, resolution, and sensitivity, making it the preferred choice for high-throughput environments and for detecting trace-level impurities.[7]

Beyond a Single Method: The Power of Orthogonal Techniques

Relying on a single analytical method, even a well-validated one, carries the risk of overlooking co-eluting impurities. Regulatory bodies increasingly expect the use of orthogonal methods—two or more methods that separate compounds by different mechanisms—to provide a more comprehensive picture of a sample's purity.[9][10]

OrthogonalMethods cluster_0 Comprehensive Purity Profile RP_HPLC Reversed-Phase HPLC (Hydrophobicity) SFC Supercritical Fluid Chromatography (Polarity / Chirality) CE Capillary Electrophoresis (Charge/Size Ratio) qNMR Quantitative NMR (Molar Quantity) Analyte Organic Compound Analyte->RP_HPLC Analyte->SFC Analyte->CE Analyte->qNMR

Caption: Orthogonal techniques for a comprehensive purity assessment.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[11] It is an excellent orthogonal technique to reversed-phase HPLC.

  • When to Use SFC: SFC is particularly powerful for the separation of chiral compounds (enantiomers) and for purifying compounds that are not easily soluble in the aqueous mobile phases used in reversed-phase HPLC.[11][12]

  • Causality of Performance: The low viscosity and high diffusivity of supercritical CO₂ allow for very fast separations and rapid column equilibration. It is also considered a "greener" technique due to the significant reduction in organic solvent consumption.[12]

Table 3: HPLC vs. SFC for Chiral Purity Analysis

ParameterNormal-Phase HPLCSFC
Primary Mobile Phase Hexane/HeptaneSupercritical CO₂
Organic Modifier Alcohols (e.g., Isopropanol)Alcohols (e.g., Methanol)
Typical Run Time 15-30 minutes2-10 minutes
Solvent Waste High (Organic)Low (Mostly CO₂)
Key Application Chiral and positional isomersChiral separations, achiral normal-phase
Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their charge-to-size ratio under the influence of an electric field.[13]

  • When to Use CE: It offers extremely high separation efficiency and is ideal for charged molecules, including small organic ions and large biomolecules like proteins. It provides a completely different separation mechanism than HPLC, making it an excellent orthogonal method.[13]

  • Causality of Performance: The "plug flow" profile in CE minimizes band broadening compared to the parabolic flow profile in pressure-driven HPLC, resulting in very sharp peaks and high resolution. It also requires minimal sample and reagent volumes.[13]

Quantitative NMR (qNMR)

Unlike chromatographic techniques which provide a relative purity based on peak area percent (assuming all components have a similar detector response), qNMR can determine the absolute purity of a substance.

  • How it Works: By integrating the signal of a specific proton on the analyte molecule against the signal of a certified internal standard of known purity and concentration, one can directly calculate the mass/mass purity of the analyte. The signal intensity is directly proportional to the number of nuclei.[14]

  • Trustworthiness: qNMR is considered a primary ratio method of measurement and does not require a reference standard of the analyte itself, making it invaluable for characterizing new chemical entities or when impurity standards are unavailable.[14]

Experimental Protocols: A Practical Guide

Protocol 1: General Purpose Reversed-Phase HPLC Method for Purity Determination of a Neutral Organic Compound (e.g., Ibuprofen)

This protocol is a starting point for method development and validation, based on common practices for analyzing non-steroidal anti-inflammatory drugs.

  • Instrumentation:

    • HPLC or UPLC system with a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (for HPLC) or C18, 2.1 x 50 mm, 1.7 µm (for UPLC).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (for impurity profiling):

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or lambda max of the compound).

    • Injection Volume: 10 µL (HPLC) or 2 µL (UPLC).

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of a standard solution.

    • Acceptance Criteria (as per USP <621>):

      • Relative Standard Deviation (RSD) of peak area < 2.0%.[8]

      • Tailing factor (Symmetry factor) between 0.8 and 1.8.[8]

      • Theoretical plates > 2000.

  • Purity Calculation:

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Important: This calculation assumes equal response factors for the API and all impurities. For accurate quantification, Relative Response Factors (RRFs) for known impurities should be determined during validation.

Protocol 2: Method Validation as per ICH Q2(R2) Guidelines

This protocol outlines the key experiments to validate the method described above.[7]

  • Specificity:

    • Analyze a placebo (if applicable), individual impurity standards, and the API.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the API to demonstrate that degradation products are resolved from the main peak.

    • Use a DAD detector to assess peak purity of the API peak in stressed samples.

  • Linearity:

    • Prepare at least five concentrations of the API and each known impurity, typically spanning 50% to 150% of the target concentration.

    • Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery):

    • Spike a sample matrix (e.g., placebo) with known amounts of API and impurities at three concentration levels (e.g., 80%, 100%, 120%).

    • Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the RSD.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results between the two sets.

  • Limit of Quantification (LOQ) & Limit of Detection (LOD):

    • Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD). Verify the precision at the LOQ.

  • Robustness:

    • Deliberately vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results and system suitability.

Conclusion

The determination of purity for organic compounds is a critical scientific endeavor that demands more than just running a sample on an HPLC. It requires a strategic approach grounded in an understanding of separation science, a commitment to rigorous validation, and an awareness of the regulatory landscape.

As a Senior Application Scientist, I advocate for a multi-tiered strategy. HPLC , and more advantageously UPLC , should form the core of any purity testing protocol due to their robustness and versatility. However, a truly comprehensive understanding of a compound's impurity profile is only achieved through the intelligent application of orthogonal methods . Techniques like SFC offer different selectivity, especially for chiral compounds, while CE provides a unique charge-based separation mechanism. Finally, qNMR stands as the ultimate arbiter for absolute purity determination, providing a level of certainty that chromatographic methods alone cannot.

By integrating these techniques and adhering to the principles of method validation outlined by bodies like the ICH and USP, you can build a self-validating system that ensures the quality, safety, and integrity of your compounds, satisfying both scientific rigor and regulatory expectations.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2)
  • United States Pharmacopeia.
  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Emery Pharma.
  • Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • MedCrave. (2017).
  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]
  • International Journal of Pharmaceutical Research and Bio-Science. (2014).
  • PubMed. (1997).
  • ResearchGate. (2020).
  • ResearchGate. (2018).
  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?[Link]
  • LCGC International. (2004). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
  • SciSpace. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
  • ResearchGate. (2017). Stability Indicating HPLC-UV vs. UPLC-DAD for Estimation of Atorvastatin Simultaneously with Aspirin, Clopidogrel and their Related Impurities in Bulk and Capsules. [Link]
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]
  • Oriental Journal of Chemistry. (2017). Simultanious Determination of Related Organic Impurities of Ibuprofen and Paracetamol in Combination Solid Dosage form by Rp-Hplc With Qbd Approach. [Link]
  • European Pharmacopoeia. Chapter 2.2.46.
  • Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
  • Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
  • National Institutes of Health. (2018).
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?[Link]
  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. [Link]
  • Journal of Food and Drug Analysis. (2010). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. [Link]
  • ResearchGate. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]
  • ResearchGate. (2005). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]
  • Chromatography Today. (2013).
  • Ibis Scientific. HPLC vs. Capillary Electrophoresis: Which One To Use?[Link]
  • LabX. (2025). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. [Link]
  • Chrominfo. (2024).
  • ResearchGate. (2012).
  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

Sources

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) have long been the industry's workhorse, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages in accuracy, speed, and versatility.[1]

This guide provides an in-depth, objective comparison of qNMR with alternative methods for purity assessment. It moves beyond a simple listing of steps to explain the causality behind experimental choices, grounding every protocol in a self-validating framework to ensure scientific integrity and trustworthiness.

The Fundamental Principle: Why qNMR is a Primary Method

Unlike most analytical techniques, qNMR is not dependent on the physicochemical properties of the analyte that influence detector response (e.g., chromophores for UV detection in HPLC).[2] The core principle of qNMR is elegantly simple and direct: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal .[3][4][5]

This unique characteristic makes qNMR a primary ratio method , capable of determining the purity or concentration of a substance without needing a compound-specific reference standard.[4] Instead, it uses a single, highly characterized internal standard to quantify any analyte in the sample, a feature that has led to its adoption in official pharmacopeias, including the United States Pharmacopeia (USP).[6][7]

The Cornerstone of Accuracy: Strategic Experimental Design

The reliability of a qNMR result is built upon a series of deliberate, scientifically-driven choices during method design. Understanding the "why" behind these choices is critical to developing a robust and trustworthy assay.

Internal vs. External Calibration

Quantification in NMR can be achieved using either an internal or external standard.[6][8]

  • Internal Standard (IS) Method: The calibrant is weighed and dissolved in the same NMR tube as the analyte. This is the most common and accurate approach.[8][9]

    • Causality: By co-dissolving the standard and analyte, any variations in sample volume, injection precision (if applicable), or spectrometer performance affect both compounds equally. Their signal ratio remains constant, leading to higher precision and accuracy.[9]

  • External Standard Method: The calibrant and analyte are prepared and measured in separate solutions.

    • Causality: This method is used when the analyte is precious and needs to be recovered, or if the standard might react with the analyte.[8] However, it introduces additional sources of error from precise volume measurements and potential differences in NMR conditions between runs, making it generally less accurate.[10]

Selecting the Ideal Internal Standard: The Anchor of Quantification

The internal standard is the anchor for the entire quantitative experiment; any uncertainty in the standard is directly transferred to the final result.[11] Therefore, its selection is paramount.

Key Characteristics of an Ideal Internal Standard:

CharacteristicRationale (The "Why")Common Examples
High, Certified Purity (≥99%) The calculation assumes a known purity for the standard. Impurities in the standard will lead to a systematic error in the calculated purity of the analyte.[11][12]Maleic Acid, 1,4-Dinitrobenzene
Chemical Stability The standard must not react with the analyte, solvent, or degrade under experimental conditions to ensure its concentration remains constant throughout the measurement.[3][6]Dimethyl Sulfone (DMSO₂)
Excellent Solubility The standard must dissolve completely in the chosen deuterated solvent to create a homogeneous solution, which is essential for acquiring sharp, symmetrical peaks and accurate integrals.[6][12]3,5-bis(trifluoromethyl)benzoic acid
Non-Overlapping Signals The standard should produce simple, sharp signals (ideally a singlet) in a region of the spectrum free from analyte or impurity signals to allow for unambiguous and accurate integration.[6][12][13]1,2,4,5-Tetrachloro-3-nitrobenzene

A Validated Workflow for qNMR Purity Assessment

The following section details a step-by-step protocol for performing a qNMR purity assay. This workflow is designed as a self-validating system, where adherence to critical parameters ensures the generation of reliable and reproducible data.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation & Reporting prep_sample Accurate Weighing (Analyte & Internal Standard) dissolve Complete Dissolution in Deuterated Solvent prep_sample->dissolve Triplicate Samples acq_params Set Key Parameters - Relaxation Delay (d1) ≥ 7xT1 - 90° Pulse Angle - S/N Ratio ≥ 250:1 - Correct Receiver Gain prep_sample->acq_params processing Manual Phasing & Polynomial Baseline Correction acq_params->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity (Using qNMR Equation) integration->calculation report Report Purity (%) & Measurement Uncertainty calculation->report

Caption: High-level workflow for a qNMR purity assay.

Experimental Protocol

Step 1: Sample and Standard Preparation

  • Using a calibrated analytical balance with 0.01 mg accuracy, precisely weigh the analyte and the selected internal standard.[14][15] Target a mass that will result in a near 1:1 molar ratio to optimize integration accuracy.[3]

  • Transfer both materials into the same 5 mm NMR tube.

  • Add a sufficient volume of the appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the analyte and the standard.[15] Complete dissolution is critical for sample homogeneity.

  • Cap the tube and gently vortex or invert until the solution is clear and homogeneous.

  • For a robust assessment of precision, prepare a minimum of three independent samples.[8]

Step 2: Data Acquisition – The Key to Quantitation The accuracy of qNMR hinges on acquiring data under conditions that ensure a uniform and proportional response from all nuclei.

  • Set the Relaxation Delay (d1): This is the most critical parameter. The delay between pulses must be long enough for all nuclei (in both the analyte and standard) to fully return to thermal equilibrium. A short delay will cause signals with longer relaxation times (T1) to become saturated, leading to underestimated integrals and inaccurate results.[16]

    • Protocol: Set the relaxation delay d1 to be at least 5 to 7 times the longest T1 value of any signal being quantified.[7][17] If T1 values are unknown, a conservative delay of 30-60 seconds is often sufficient for small molecules.

  • Set the Pulse Angle: Use a 90° flip angle to ensure maximum signal excitation for all nuclei, which provides the best signal-to-noise ratio per scan.[7][17]

  • Ensure Adequate Signal-to-Noise (S/N): Accurate integration requires a high S/N ratio.

    • Protocol: Adjust the number of scans (ns) to achieve an S/N of at least 250:1 for the peaks of interest. This level of S/N is required to keep integration errors below 1%.[7][17]

  • Set the Receiver Gain: The receiver gain must be set to prevent signal clipping (ADC overflow). Clipped signals appear flat-topped and are not quantifiable.[17]

    • Protocol: Use the instrument's automatic receiver gain adjustment (rga) before acquisition on each sample.

Step 3: Data Processing

  • Apply a zero-order and first-order manual phase correction to ensure all peaks are properly phased with a flat baseline.[14][17]

  • Apply an appropriate baseline correction, such as a polynomial fit, to ensure the baseline is flat across the entire spectrum. An uneven baseline is a major source of integration error.[17]

  • Integrate the selected, non-overlapping signals for both the analyte and the internal standard. The integration region should span a width at least 64 times the signal's full width at half-maximum (FWHH) to capture over 99% of the total signal area.[3][7]

Step 4: Purity Calculation The purity of the analyte is calculated using the following equation[3][10]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • Purity_std : Certified purity of the internal standard

  • std refers to the internal standard and analyte refers to the sample.

Performance Comparison: qNMR vs. HPLC for Purity

Choosing the right analytical tool depends on the specific requirements of the analysis. qNMR and HPLC are best viewed as orthogonal (complementary) techniques that provide a more complete picture of a sample's purity when used together.[18]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal area is directly proportional to the number of nuclei. A primary method.[4][5]Based on differential partitioning between phases. Requires a detector (e.g., UV), and response can vary significantly between compounds.[9]
Reference Standard Does not require a specific standard of the analyte. A single, certified internal standard can be used for many different compounds.[4][19]Requires a well-characterized reference standard of the exact same compound being analyzed for accurate quantification.[9]
Method Development Minimal method development required. A generic set of acquisition parameters can be applied to many small molecules.[19]Compound-specific method development is required (column, mobile phase, gradient, etc.), which can be time-consuming.[19]
Selectivity Limited by spectral overlap. Can be challenging for complex mixtures or isomers with similar chemical shifts.[13]High resolving power. Excellent for separating structurally similar impurities, isomers, and components in complex mixtures.[18]
Information Content Provides definitive structural information along with quantification, aiding in impurity identification.[2][7]Provides retention time and detector response. Structural information requires coupling to a mass spectrometer (LC-MS).
Sensitivity (LOD/LOQ) Generally less sensitive. Best suited for assay of major components and impurities >0.1%.[20]Highly sensitive, capable of detecting and quantifying trace-level impurities (ppm levels).[21]
Speed & Cost Faster and more cost-effective for novel compounds or in early development due to the lack of need for specific reference standards.[19]Can be more time-consuming and costly, especially if certified reference standards for all impurities must be synthesized and qualified.[19]

Method Validation: Establishing Trustworthiness

To be used in a regulated environment, a qNMR method must be validated according to ICH guidelines (e.g., Q2(R2)) to demonstrate it is fit for its intended purpose.[10][22][23]

Validation center_node Validated qNMR Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD_LOQ LOD / LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness

Caption: Key parameters for qNMR method validation per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the internal standard and any impurities.[24] This is confirmed by ensuring the quantified signals are free of any overlap.

  • Linearity: Demonstrated by preparing samples at different concentrations and confirming that the integral response is proportional to the concentration.[24][25]

  • Accuracy: The closeness of the qNMR result to the true value. It is typically assessed by analyzing a certified reference material or through spike/recovery experiments.[26]

  • Precision: The agreement among a series of measurements. It is evaluated at two levels: repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[24]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[26]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in experimental parameters, demonstrating its reliability for routine use.[26]

Conclusion

Quantitative NMR is an indispensable tool for purity assessment in the pharmaceutical industry. Its status as a primary ratio method, combined with its high precision, accuracy, and the simultaneous delivery of structural information, makes it a uniquely powerful technique. While it does not replace chromatography, it serves as a crucial orthogonal method that provides a higher degree of confidence in purity assignments.[19] By understanding the fundamental principles and meticulously controlling the experimental parameters described in this guide, researchers can leverage qNMR to accelerate development timelines, reduce costs, and ultimately ensure the quality and safety of pharmaceutical products.

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results.
  • ResolveMass Laboratories. (2025, December 29). Unlock the secrets to achieving accurate and reproducible qNMR results by choosing the right internal standard. [Video]. YouTube.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR.
  • AZoM. (2017, September 5). Reducing Quantitative Evaluation Errors in NMR.
  • Southwest Research Institute. (2026, January 6). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • University of Cambridge Department of Chemistry. (2017, November). Quantitative NMR Spectroscopy.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR (2).
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Pauli, G. F., et al. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH.
  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.
  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878.
  • Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2014, May 13). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification.

Sources

A Researcher's Guide to the Influence of Alkoxy Chain Length on Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided research teams in fine-tuning the molecular architecture of liquid crystals (LCs) to achieve specific performance characteristics. One of the most fundamental and impactful modifications we can make is altering the length of the terminal flexible chains, most commonly alkoxy chains (-O(CH₂)nCH₃). This guide provides an in-depth comparison of how varying this chain length influences the macroscopic properties of calamitic (rod-like) liquid crystals, supported by experimental data and protocols. Our goal is to move beyond simple observation and understand the causal relationships between molecular structure and material performance.

The Foundational Role of the Alkoxy Chain

A typical calamitic liquid crystal molecule consists of a rigid core (often composed of phenyl or biphenyl rings) that is primarily responsible for the anisotropic interactions driving mesophase formation, and one or two flexible terminal chains.[1] While the core dictates the fundamental potential for liquid crystallinity, the flexible alkoxy chains are crucial for modulating the transition temperatures and determining the specific type of mesophase that forms.[2] They act as a "plasticizer," disrupting the strong crystal lattice packing and lowering the melting point, which allows the liquid crystalline phases to be observed.[1]

cluster_molecule Typical Alkoxy-Substituted Liquid Crystal core Rigid Core (e.g., Biphenyl) linker Linker (-COO-) core->linker covalent bond alkoxy Flexible Alkoxy Chain -O-(CH₂)n-CH₃ linker->alkoxy covalent bond

Caption: General molecular structure of a calamitic liquid crystal.

Impact on Mesophase Behavior and Transition Temperatures

The most dramatic and immediate effect of altering the alkoxy chain length is on the phase behavior—specifically, the temperatures at which transitions between crystalline, liquid crystalline, and isotropic liquid states occur, and the types of mesophases observed.

A homologous series, where the number of carbons ('n') in the alkoxy chain is systematically increased, does not typically show a simple linear change in transition temperatures. Instead, two key trends emerge:

  • Promotion of Smectic Phases: As the alkoxy chain lengthens, there is a distinct tendency to suppress the nematic phase in favor of more ordered smectic phases (e.g., Smectic A, Smectic C).[3][4] Shorter chains (e.g., n=1-4) often yield purely nematic materials, while longer chains promote the formation of layered smectic structures.[3] This is driven by the increasing strength of van der Waals forces between the aliphatic chains, which encourages them to pack alongside one another, leading to the layered arrangement characteristic of smectic phases.

  • The Odd-Even Effect: The clearing point (T_I), the temperature of the transition from the most stable mesophase to the isotropic liquid, exhibits a characteristic oscillation.[5] For a given homologous series, members with an even number of carbons in the alkoxy chain consistently show higher clearing temperatures and greater transition entropies than their odd-numbered neighbors.[5][6]

This phenomenon is a direct consequence of the chain's conformational anisotropy. In an all-trans conformation, a chain with an even number of bonds (odd number of carbons) has its terminal methyl group oriented away from the principal molecular axis, reducing the overall molecular anisotropy. Conversely, a chain with an odd number of bonds (even number of carbons) has its terminal group oriented along the molecular axis, enhancing the molecule's rod-like shape and leading to more stable intermolecular interactions.[6] This results in the characteristic zigzag pattern seen when plotting clearing temperature against chain length.

cluster_plot Conceptual 'Odd-Even Effect' on Clearing Temperature (T_I) n3 n=3 n4 n=4 n3->n4 n5 n=5 n4->n5 n6 n=6 n5->n6 n7 n=7 n6->n7 n8 n=8 n7->n8 xlabel Alkoxy Chain Length (n) ylabel Clearing Temp. (T_I)

Caption: The characteristic zigzag pattern of the odd-even effect.

The 4-alkoxy-4'-nitrobiphenyl homologous series provides a clear experimental example of these principles. Data gathered via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) illustrates the transition from purely nematic to smectogenic behavior and the odd-even effect.

Compound (n)Alkoxy Chain LengthMelting Temp (T_m, °C)SmA-N or SmA-I Temp (°C)Nematic-Isotropic Temp (T_N-I, °C)Mesophases Exhibited
1Methoxy143.0-134.0 (Monotropic)N
2Ethoxy102.0-129.0N
3Propoxy88.0-100.0N
4Butoxy81.0-108.0N
5Pentoxy71.0-99.0N
6Hexoxy69.0-106.0N
7Heptoxy77.096.098.0SmA, N
8Octoxy77.0104.0-SmA
9Nonoxy82.0103.0-SmA

Data synthesized from literature values.[4] Note: The n=1 compound shows a monotropic nematic phase, meaning it is only observed upon cooling.

This data clearly shows that for n=1 through n=6, the compounds are purely nematogenic. The introduction of a smectic A (SmA) phase begins at n=7, and for n≥8, the nematic phase is completely suppressed.[4] The odd-even effect is also visible in the clearing points (T_N-I or T_SmA-I), with even-numbered chains (n=4, 6) having higher transition temperatures than their odd-numbered neighbors (n=3, 5, 7).

Impact on Anisotropic Physical Properties

The length of the alkoxy chain also systematically modifies the key physical parameters that govern the performance of LCs in electro-optical devices.

  • Optical Anisotropy (Birefringence, Δn): Birefringence is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. For most applications, a high Δn is desirable. Increasing the alkoxy chain length generally leads to a decrease in birefringence.[7][8] The flexible, saturated alkyl chain is significantly less polarizable than the aromatic rigid core. As the chain lengthens, it constitutes a larger volume fraction of the molecule, effectively "diluting" the high anisotropy of the core and lowering the average molecular polarizability anisotropy.

  • Dielectric Anisotropy (Δε): Dielectric anisotropy is the difference in dielectric permittivity parallel and perpendicular to the director, and its sign and magnitude determine how the LC will align in an electric field. The influence of the alkoxy chain on Δε is less direct than on Δn. The ether linkage introduces a dipole moment, but the primary effect is often secondary, arising from changes in molecular packing and order parameter which influence the correlations of other, stronger dipoles on the rigid core (e.g., a cyano or nitro group).[9][10]

  • Viscoelastic Properties: Longer flexible chains tend to increase the rotational viscosity of the material.[11] This is a critical consideration in display applications, as higher viscosity leads to slower switching times. Therefore, a balance must be struck between achieving the desired phase behavior and maintaining a fast electro-optical response.

Experimental Workflow for Characterization

A robust and reliable characterization of a new homologous series of liquid crystals is paramount. The trustworthiness of the data relies on a self-validating system where multiple techniques provide complementary information.

The two cornerstone techniques for phase characterization are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[12] DSC provides quantitative data on the temperatures and enthalpy changes of phase transitions, while POM allows for the definitive identification of mesophases through their unique optical textures.[13][14]

synthesis Synthesis of Homologous Series dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Sample for Thermal Analysis pom Polarized Optical Microscopy (POM) synthesis->pom Sample for Textural ID data_analysis Data Correlation & Analysis dsc->data_analysis Transition Temps & Enthalpies (ΔH) pom->data_analysis Mesophase Identification (e.g., N, SmA, SmC) report Structure-Property Relationship Guide data_analysis->report

Caption: Experimental workflow for liquid crystal characterization.

Objective: To determine the phase transition temperatures and associated enthalpy changes for an alkoxy-substituted liquid crystal.

  • Sample Preparation: Accurately weigh 1-3 mg of the liquid crystal sample into a standard aluminum DSC pan.[12] Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium, across the expected temperature range of the LC transitions.[12]

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature safely within the isotropic phase (e.g., 20°C above the expected clearing point). This scan reveals the transitions from the initial crystalline state.

    • First Cooling Scan: Cool the sample at the same rate (10°C/min) back to the starting temperature. This scan is crucial for identifying monotropic phases and observing supercooling effects.[15]

    • Second Heating Scan: Heat the sample again at 10°C/min. This scan is often considered the most representative of the material's thermodynamic behavior, as the sample's thermal history has been standardized by the first heating/cooling cycle.

  • Data Analysis: Analyze the resulting heat flow vs. temperature curve. Endothermic peaks on heating correspond to phase transitions (Crystal → Mesophase, Mesophase → Isotropic). The onset temperature of the peak is typically reported as the transition temperature, and the integrated area under the peak corresponds to the enthalpy of the transition (ΔH).[16]

Objective: To visually identify the liquid crystal mesophases based on their characteristic optical textures.

  • Sample Preparation: Place a small amount of the LC sample on a clean glass microscope slide. Cover with a coverslip and place the assembly on a calibrated hot stage connected to a temperature controller.

  • Observation: Insert the hot stage onto the stage of a polarizing microscope equipped with crossed polarizers.

  • Heating and Cooling Cycle:

    • Slowly heat the sample while observing through the eyepieces. The crystalline solid will appear bright due to birefringence.

    • At the melting point, a fluid phase will appear. If this phase is birefringent (not dark), it is a liquid crystal mesophase.

    • Continue heating and note the temperatures at which the optical texture changes, corresponding to different mesophases.

    • The final transition to a completely dark field of view marks the clearing point (transition to the optically isotropic liquid).

  • Texture Identification:

    • Nematic (N): Characterized by a "Schlieren" texture with two- and four-brush point defects or a "marbled" texture. The texture will "flash" when the sample is mechanically sheared (e.g., by tapping the coverslip).[13]

    • Smectic A (SmA): Often presents as a "focal-conic fan" texture. In well-aligned samples, it may show a "homeotropic" texture, appearing dark because the optic axis is aligned with the microscope axis.[13]

    • Smectic C (SmC): Similar to SmA but often shows broken focal-conic fans, and the Schlieren texture, if present, will have only two-brush defects.

By correlating the transition temperatures observed in POM with the peaks measured by DSC, a complete and validated picture of the material's phase behavior can be constructed.

Conclusion

The length of the terminal alkoxy chain is a powerful and versatile tool in the design of liquid crystalline materials. By systematically varying the number of methylene units, a researcher can exert precise control over the thermal properties and mesophase behavior of a material. The key principles to remember are:

  • Longer chains promote smectic phases due to enhanced intermolecular interactions and a tendency for micro-segregation.

  • The odd-even effect causes a predictable oscillation in clearing temperatures, with even-numbered chains leading to more thermally stable mesophases.

  • Longer chains decrease birefringence and can increase viscosity, creating a critical trade-off between thermal behavior and electro-optical performance.

Understanding these fundamental structure-property relationships is essential for the rational design of novel liquid crystals tailored for advanced applications, from next-generation displays to smart windows and optical sensors.

References

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Odd-even Effect on Liquid Crystalline Behavior for C 3 -Cyclotriveratrylene(CTV) Derivatives Containing Alkoxies with Different Lengths as Peripheral Groups. Chemical Research in Chinese Universities.
  • Thermotropic Liquid Crystalline Dimers with Varying Alkoxy Terminal Chain Length. Molecular Crystals and Liquid Crystals.
  • The effect of a lateral alkyloxy chain on the ferroelectric nem
  • The synthesis and liquid crystalline behaviour of alkoxy‐substituted derivatives of 1,4‐bis(phenylethynyl)benzene. Liquid Crystals.
  • Molecular Structure and Liquid Crystalline Properties: The Effect of Lateral Long Alkoxy Chain on the Thermal Properties of Nematic and Smectic Phases. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals.
  • Synthesis and properties of some novel liquid crystals: Chiral 4′-(4-Alkoxy-2, 3-difluorobenzoyloxy)
  • The Influence of Alkoxy Chain Length on Liquid Crystal Phase Transitions: A Compar
  • Effect of the alkoxy-chain length on the mesophase behavior of the individual homologous series of Ina–d.
  • Odd-even effects in liquid crystals.
  • Synthesis of 4-Alkoxy-2-substituted-benzenethiols and Their Application to Thermotropic Liquid Crystals. Bulletin of the Chemical Society of Japan.
  • Effect of flexible alkoxy chain length (n) on the phase behavior of the homologous series In upon cooling.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules.
  • The effect of a lateral alkyloxy chain on the ferroelectric nem
  • Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. Polymers.
  • The synthesis and liquid crystalline behaviour of alkoxy‐substituted derivatives of 1,4‐bis(phenylethynyl)benzene. Liquid Crystals.
  • The effects of alkylthio chains on the properties of symmetric liquid crystal dimers. New Journal of Chemistry.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals.
  • The even-odd effect in liquid crystals: A collective or intrinsic molecular property. The Journal of Chemical Physics.
  • New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investig
  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs.
  • Impact of the proportionation of dialkoxy chain length on the mesophase behaviour of Schiff base/ester liquid crystals; experimental and theoretical study.
  • Typical DSC traces of the liquid crystalline compounds (a) 2i, showing the typical DSC trace of an enantiotropic liquid crystal, (b) 2m, showing the typical DSC trace of a monotropic liquid crystal.
  • New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation
  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases.
  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investig
  • Optical polarizing microscope textures of final liquid crystalline compounds 1-8.
  • Oligomeric odd–even effect in liquid crystals. Semantic Scholar.
  • Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.
  • The phase transition peak temperatures (T) and enthalpies (ΔH) of 6BA/8OBA liquid crystal mixture.
  • Oligomeric odd–even effect in liquid crystals.
  • Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry.
  • The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols.
  • Temperature Characterization of Liquid Crystal Dielectric Image Line Phase Shifter for Millimeter-Wave Applic
  • Non-equilibrium phase transitions in a liquid crystal. The Journal of Chemical Physics.
  • Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. Princeton University Senior Theses.
  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • The effects of alkylthio chains on the properties of symmetric liquid crystal dimers. New Journal of Chemistry.
  • Side Chain Effects On High Birefringence Liquid Crystals. SPIE Digital Library.
  • Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nem
  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.

Sources

The Influence of Molecular Architecture: A Comparative Guide to Structure-Property Relationships in 4-Alkoxy-4'-biphenylcarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the intricate relationship between molecular structure and macroscopic properties is paramount. In the realm of liquid crystals, 4-alkoxy-4'-biphenylcarboxylic acids represent a fascinating class of molecules where subtle changes in a terminal alkoxy chain can dramatically alter their thermal and mesomorphic behavior. This guide provides an in-depth comparison of these properties, supported by experimental data from closely related homologous series, and details the necessary protocols for their synthesis and characterization.

The rigid biphenyl core coupled with a terminal carboxylic acid group in these molecules provides a strong predisposition for the formation of liquid crystalline phases. The carboxylic acid moiety, in particular, promotes the formation of hydrogen-bonded dimers, effectively elongating the molecular structure and enhancing the stability of mesophases. The length of the flexible alkoxy chain (–O(CH₂)ₙCH₃) at the opposite end of the molecule then becomes a critical determinant of the specific type and temperature range of the liquid crystalline phases observed.

Comparative Analysis of Mesomorphic Properties

Generally, as the length of the alkoxy chain increases, there is a predictable modulation of the phase transition temperatures. Initially, an increase in chain length tends to decrease the melting point due to the disruption of crystalline packing. Concurrently, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) often shows an alternating "odd-even" effect, with shorter chains favoring nematic phases and longer chains promoting the formation of more ordered smectic phases.

To illustrate these principles, the following table summarizes the transition temperatures for a homologous series of 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, which serve as an excellent model system to understand the impact of increasing alkoxy chain length.

Alkoxy Chain Length (n)Melting Point (°C)Smectic C - Smectic A (°C)Smectic A - Nematic (°C)Nematic - Isotropic (°C)Mesophase Range (°C)
2189.2-->300 (decomposes)>111
3195.1-->300 (decomposes)>105
4190.5-->300 (decomposes)>110
5175.3-215.1295.4120.1
6168.7-228.3289.1120.4
7155.9168.5235.1282.3126.4
8152.1156.5240.2275.8123.7

Data adapted from a study on 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines to illustrate the general trend of alkoxy chain length on mesomorphic properties.[1]

This data clearly demonstrates that with increasing alkoxy chain length, the melting point generally decreases, and more ordered smectic phases (Smectic A and Smectic C) begin to appear and become more stable.[1] The nematic range, while broad for all members, shows a decreasing trend in the clearing point for longer chains.[1] This behavior is attributed to the increasing van der Waals interactions between the longer alkyl chains, which favor the layered arrangement characteristic of smectic phases.

Experimental Protocols

The synthesis and characterization of 4-alkoxy-4'-biphenylcarboxylic acids are crucial for understanding their structure-property relationships. Below are detailed, step-by-step methodologies for these key experimental workflows.

Synthesis of 4-Alkoxy-4'-biphenylcarboxylic Acids

A common and effective method for the synthesis of these compounds is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines the general procedure.

Step 1: Synthesis of 4-Alkoxy-4'-bromobiphenyl

  • Dissolve 4-bromophenol in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Add the desired 1-bromoalkane (e.g., 1-bromooctane for the octyloxy derivative).

  • Heat the mixture to reflux and stir for 24 hours.

  • After cooling, filter the mixture and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 4-alkoxy-4'-bromobiphenyl.

Step 2: Suzuki-Miyaura Coupling to form the Biphenyl Carboxylic Acid

  • In a reaction flask, combine the synthesized 4-alkoxy-4'-bromobiphenyl, 4-carboxyphenylboronic acid, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

  • Add a suitable solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and acidify with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-alkoxy-4'-biphenylcarboxylic acid.

Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and their associated enthalpy changes.

  • Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. Endothermic peaks will indicate phase transitions such as melting and clearing.

  • Cool the sample at the same controlled rate to observe exothermic peaks corresponding to transitions upon cooling.

  • The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is essential for identifying the type of liquid crystalline mesophase by observing its unique optical texture.

  • Place a small amount of the sample on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarizing microscope as it is heated and cooled.

  • Upon melting, the formation of a liquid crystalline phase will be indicated by the appearance of birefringence.

  • Characteristic textures, such as Schlieren textures for nematic phases and focal-conic or fan-shaped textures for smectic phases, are used to identify the mesophase.

  • The temperatures at which these textures appear and disappear are recorded as the transition temperatures.

X-Ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement of molecules in the different mesophases.

  • A small amount of the sample is loaded into a thin-walled capillary tube.

  • The capillary is placed in a temperature-controlled holder within the XRD instrument.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffraction pattern is recorded on a detector.

  • In the nematic phase, a diffuse halo at wide angles indicates the lack of long-range positional order.

  • In smectic phases, sharp reflections at small angles indicate the layered structure, and the position of these reflections can be used to calculate the layer spacing.

Visualizing the Workflow and Relationships

To better understand the experimental process and the fundamental molecular structure, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Start Start 4-Bromophenol + 1-Bromoalkane 4-Bromophenol + 1-Bromoalkane Start->4-Bromophenol + 1-Bromoalkane 4-Alkoxy-4'-bromobiphenyl 4-Alkoxy-4'-bromobiphenyl 4-Bromophenol + 1-Bromoalkane->4-Alkoxy-4'-bromobiphenyl Williamson Ether Synthesis 4-Alkoxy-4'-biphenylcarboxylic Acid 4-Alkoxy-4'-biphenylcarboxylic Acid 4-Alkoxy-4'-bromobiphenyl->4-Alkoxy-4'-biphenylcarboxylic Acid Suzuki Coupling Purification Purification 4-Alkoxy-4'-biphenylcarboxylic Acid->Purification Recrystallization Purified Product Purified Product Purification->Purified Product DSC DSC Purified Product->DSC Thermal Transitions POM POM Purified Product->POM Mesophase Identification XRD XRD Purified Product->XRD Structural Analysis Data Analysis Data Analysis DSC->Data Analysis POM->Data Analysis XRD->Data Analysis Structure-Property Relationship Structure-Property Relationship Data Analysis->Structure-Property Relationship

Caption: Experimental workflow for synthesis and characterization.

G cluster_properties Structure-Property Influence Molecule Alkoxy Chain (Flexible) Biphenyl Core (Rigid) Carboxylic Acid (H-Bonding) AlkoxyChain Alkoxy Chain Length CarboxylicAcid H-Bonding MesophaseBehavior Mesophase Type & Stability AlkoxyChain->MesophaseBehavior Influences Smectic/Nematic Balance BiphenylCore Biphenyl Rigidity BiphenylCore->MesophaseBehavior Promotes Anisotropy CarboxylicAcid->MesophaseBehavior Enhances Thermal Stability

Caption: Key molecular features influencing liquid crystal properties.

Conclusion

The 4-alkoxy-4'-biphenylcarboxylic acids are a versatile class of liquid crystals where the interplay between the rigid biphenyl core, the hydrogen-bonding carboxylic acid group, and the flexible alkoxy chain dictates their rich mesomorphic behavior. By systematically varying the length of the alkoxy chain, researchers can fine-tune the thermal properties and the type of liquid crystalline phase formed. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these materials, enabling further exploration of their potential in advanced applications, from display technologies to stimuli-responsive materials.

References

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
  • Gray, G. W., & Jones, B. (1954). Mesomorphism and chemical constitution. Part II. The trans-p-n-alkoxycinnamic acids. Journal of the Chemical Society (Resumed), 1467-1472.
  • Saeed, M. H., et al. (2020). Effects of oxygen heterocyclic acrylate monomers on the morphologies and electro-optical properties of polymer dispersed liquid crystal. Journal of Molecular Liquids, 297, 111896.
  • Hsu, C. H., et al. (2013). Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines. International journal of molecular sciences, 14(9), 18866–18877. [Link]
  • Coates, D., & Gray, G. W. (1975). Properties of the Liquid Crystals Formed by some 4′, 4″- Disubstituted Phenyl Biphenyl-4-carboxylates. Molecular Crystals and Liquid Crystals, 31(3-4), 275-285.
  • PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
  • NIST. Biphenyl-4-carboxylic acid. [Link]

Sources

A Researcher's Guide to Validating Mesophase Behavior in Synthesized Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized liquid crystals is paramount. The mesophase behavior—the intermediate states between a crystalline solid and an isotropic liquid—dictates the material's physical properties and, consequently, its potential applications. This guide provides an in-depth comparison of the three cornerstone techniques for validating liquid crystal mesophases: Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure robust and reliable characterization.

The Triad of Characterization: An Overview

No single technique can unambiguously identify all liquid crystalline phases.[1][2] A synergistic approach employing POM, DSC, and XRD is the gold standard in the field.[1][3] This triad provides complementary information on the macroscopic, energetic, and microscopic properties of a material as a function of temperature.

  • Polarized Optical Microscopy (POM): A primary tool for visualizing the unique optical textures of different mesophases.[1][4][5] It offers a macroscopic view of the liquid crystal's alignment and defects.[1][4]

  • Differential Scanning Calorimetry (DSC): A thermoanalytical technique that measures the heat flow associated with phase transitions, providing quantitative data on transition temperatures and enthalpies.[3][6][7]

  • X-ray Diffraction (XRD): A powerful technique for determining the molecular arrangement and structural parameters of the mesophases, such as layer spacing in smectic phases.[8][9]

The logical workflow for characterizing a novel liquid crystal typically begins with POM and DSC to identify the presence and thermal range of mesophases, followed by XRD for definitive structural elucidation.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Final Validation Synthesized LC Synthesized LC POM POM Synthesized LC->POM Visual Inspection DSC DSC Synthesized LC->DSC Thermal Analysis XRD XRD POM->XRD Identified Textures DSC->XRD Transition Temperatures Mesophase Identification Mesophase Identification XRD->Mesophase Identification Structural Data

Caption: Workflow for Liquid Crystal Mesophase Validation.

Polarized Optical Microscopy (POM): The Visual Identification of Mesophases

POM is often the first step in characterizing a new liquid crystal due to its ability to reveal the distinct optical textures that are fingerprints of different mesophases.[5][10] The technique relies on the birefringence of liquid crystals, meaning they have different refractive indices for light polarized in different directions.[4]

Causality Behind Experimental Choices

When a birefringent material is placed between two crossed polarizers, it appears bright against a dark background, and the specific patterns observed (textures) are characteristic of the molecular arrangement.[4][5] The choice of sample preparation (e.g., sandwiching between glass slides) and temperature control is critical for observing clear, well-defined textures. Heating and cooling cycles are employed to observe the transitions between different phases.[5]

Experimental Protocol
  • Sample Preparation: Place a small amount of the synthesized liquid crystal on a clean microscope slide. Cover with a coverslip and gently press to create a thin film.

  • Microscope Setup: Use a polarizing microscope equipped with a hot stage for precise temperature control.

  • Initial Observation: Heat the sample to its isotropic liquid state, where it will appear dark between the crossed polarizers.[10]

  • Cooling and Observation: Slowly cool the sample and observe the emergence of birefringent textures as it transitions into a mesophase. Record the temperatures at which these transitions occur.[10]

  • Texture Identification: Compare the observed textures with reference images to make a preliminary identification of the mesophase (e.g., schlieren texture for nematic, focal-conic fan texture for smectic A).[2][10]

Mesophase Characteristic POM Texture
Nematic (N)Schlieren, marbled
Smectic A (SmA)Focal-conic fan, homeotropic
Smectic C (SmC)Broken focal-conic fan, schlieren
Chiral Nematic (N*)Planar, fingerprint

Table 1: Common Liquid Crystal Mesophases and their Characteristic POM Textures.

Differential Scanning Calorimetry (DSC): Quantifying Phase Transitions

DSC is an indispensable tool for determining the thermodynamic parameters of phase transitions.[3][6] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7] Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.[7][11]

Causality Behind Experimental Choices

The heating and cooling rates are crucial parameters in DSC experiments. Slower rates generally provide better resolution of transitions, while faster rates can be used for initial screening.[12] Multiple heating and cooling cycles are performed to check for the reproducibility of the transitions and to identify monotropic (observed only on cooling) versus enantiotropic (observed on heating and cooling) phases.[13][14]

Experimental Protocol
  • Sample Encapsulation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature above its clearing point (isotropic phase).

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at the same rate.

  • Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of the phase transitions and the associated enthalpy changes (ΔH). The transition temperature is typically taken at the onset or peak of the thermal event.

Parameter Information Provided Typical Values for LCs
Transition Temperature (T)Temperature at which a phase change occurs.Varies widely depending on the molecule.
Enthalpy (ΔH)Latent heat of the transition, indicating the degree of structural change.0.1 - 5 kJ/mol for LC-LC transitions; 10 - 40 kJ/mol for crystal-LC transitions.
Heat Capacity (Cp)Change in heat capacity can indicate second-order transitions.Observable as a baseline shift.

Table 2: Quantitative Data from DSC Analysis.

G cluster_0 DSC Workflow A Sample Preparation B Instrument Setup A->B C Thermal Cycling (Heating/Cooling) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis D->E F Transition Temps (T) Enthalpy (ΔH) E->F

Caption: Experimental Workflow for Differential Scanning Calorimetry.

X-ray Diffraction (XRD): Unveiling the Molecular Structure

XRD provides definitive information about the long-range positional order in liquid crystals, making it essential for distinguishing between different mesophases, particularly the various smectic types.[8][9][15] The technique involves scattering X-rays from the sample and analyzing the resulting diffraction pattern.

Causality Behind Experimental Choices

Small-angle X-ray scattering (SAXS) is used to probe larger structural features, such as the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information about the short-range order, such as the average distance between molecules.[3][16] Temperature-controlled XRD is necessary to study the structural changes at the phase transitions identified by DSC and POM.

Experimental Protocol
  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube.

  • Instrument Setup: The capillary is mounted in a temperature-controlled holder in the path of the X-ray beam.

  • Data Collection: Diffraction patterns are collected at various temperatures, particularly around the transition temperatures determined by DSC.

  • Data Analysis:

    • SAXS: The position of the sharp, low-angle diffraction peak is used to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ).

    • WAXS: A broad, diffuse peak in the wide-angle region is characteristic of the liquid-like in-plane ordering within the layers. Its position can be used to estimate the average intermolecular distance.

Mesophase SAXS Pattern WAXS Pattern Structural Information
Nematic (N)Diffuse scatteringDiffuse haloNo long-range positional order.
Smectic A (SmA)Sharp layer reflectionDiffuse haloOne-dimensional positional order (layered structure).
Smectic C (SmC)Sharp layer reflectionDiffuse haloTilted molecules within the layers.
CrystalMultiple sharp reflectionsMultiple sharp reflectionsThree-dimensional positional and orientational order.

Table 3: Comparative Analysis of XRD Patterns for Different Phases.

Conclusion: A Self-Validating System

By integrating the visual evidence from POM, the thermodynamic data from DSC, and the structural information from XRD, researchers can construct a self-validating system for the characterization of synthesized liquid crystals. For instance, a transition observed in DSC is correlated with a texture change in POM and a change in the diffraction pattern in XRD, providing a high degree of confidence in the mesophase identification. This comprehensive approach ensures the accuracy and reliability of the characterization, which is crucial for the rational design of new liquid crystalline materials for advanced applications.

References

  • Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012). The European Physical Journal Special Topics.
  • Liquid Crystal Transitions - NETZSCH Analyzing & Testing. NETZSCH Analyzing & Testing.
  • Various techniques have been used to characterize liquid crystals. Course Hero.
  • Structural investigation of the liquid crystalline phases of three homologues from the nOS5 series (n = 9, 10, 11) by X-ray diffraction. Taylor & Francis Online.
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts.
  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry.
  • The world of liquid crystals as seen through X-ray diffraction.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Rev.Adv.
  • Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B.
  • Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions. (2001). Molecules.
  • X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals.
  • X-ray Liquid Crystal Structure Analysis. Physics and Chemistry of Molecular Assemblies.
  • Phase transitions in liquid crystals. Stanford University.
  • Simulating Polarized Optical Microscopy Textures. (2022). Cambridge University Press & Assessment.
  • Liquid crystal textures: an overview. Taylor & Francis Online.
  • A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characteriz
  • Testing experimental analysis techniques for liquid crystals using computer simul
  • Polarization Microscope Pictures of Liquid Crystals.
  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press.
  • Instantaneous mapping of liquid crystal orientation using a polychrom
  • How to analyze liquid crystals?. (2015).
  • Liquid Crystals for Flaw Detection in Composites. ASTM Digital Library.
  • Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction.
  • Which Cleanroom ISO Class is suitable for Liquid Crystal research?. (2020). Physics Forums.
  • Identification of Lyotropic Liquid Crystalline Mesophases. Research School of Physics.
  • The Liquid Crystalline phase (LC-phase)or Mesophase. SlideShare.
  • Mesophase behavior of four ring ester/azomethine/ester liquid crystals in pure and mixed states. (2022).
  • Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. PubMed Central.
  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. MDPI.
  • characterization techniques for liquid crystal materials and its application in optoelectronics devices. 123dok.com.
  • An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. (2024). PubMed Central.
  • Liquid Crystal Analysis. Semitracks.
  • Orientational order parameters in liquid crystals: a comparative study of x-ray diffraction and polarized Raman spectroscopy results. (2010). PubMed.
  • Introduction to Liquid Crystals. University of Washington.
  • GUIDE TO STANDARD ISO 9806:2017. (2017). IEA SHC.
  • ISO IWA 43:2023. (2023). BSI Knowledge.

Sources

A Comparative Guide to the Synthetic Strategies for 4-(pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(pentyloxy)-4'-biphenylcarboxylic acid is a valuable organic compound, finding applications in the synthesis of liquid crystals, advanced polymers, and as a key structural motif in medicinal chemistry.[1][2] The selection of a synthetic route for such a molecule is a critical decision in research and development, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparison of the primary retrosynthetic approaches to this target, offering detailed experimental protocols and data to inform the choices of researchers, chemists, and drug development professionals. We will dissect each route, explaining the causality behind experimental choices and grounding our discussion in authoritative chemical principles.

Part 1: Retrosynthetic Analysis and Strategic Overview

The structure of this compound offers three primary strategic disconnections for its synthesis. The choice between these routes depends on starting material availability, functional group tolerance of the key reactions, and the desired scale of the synthesis.

  • Route 1: Late-Stage Etherification: This approach involves forming the biphenyl-4-carboxylic acid core first, followed by the installation of the pentyloxy group in a final step. This is often a reliable and robust method.

  • Route 2: Convergent Cross-Coupling: This strategy builds the biphenyl core by coupling two functionalized benzene rings, one bearing the pentyloxy group and the other bearing the carboxylic acid (or a precursor). The Suzuki-Miyaura coupling is the preeminent reaction for this approach.[3][4][5]

  • Route 3: Late-Stage Carboxylation: This route involves constructing the 4-(pentyloxy)-4'-halobiphenyl skeleton first, followed by the introduction of the carboxylic acid, typically via a Grignard reaction.

The following diagram illustrates these primary disconnection strategies.

G cluster_1 Route 1: Late-Stage Etherification cluster_2 Route 2: Convergent Cross-Coupling cluster_3 Route 3: Late-Stage Carboxylation TM This compound R1_Inter 4'-Hydroxy-4-biphenylcarboxylic Acid + Pentyl Halide TM->R1_Inter C-O Disconnection (Williamson Ether Synthesis) R2_Inter p-Pentyloxyphenyl Boronic Acid + p-Halobenzoic Acid OR p-Pentyloxyphenyl Halide + p-Carboxyphenyl Boronic Acid TM->R2_Inter C-C Disconnection (Suzuki Coupling) R3_Inter 4-(pentyloxy)-4'-halobiphenyl + CO2 TM->R3_Inter C-C Disconnection (Grignard/Carboxylation)

Figure 1: Retrosynthetic analysis of this compound.

Part 2: Detailed Analysis and Experimental Protocols

Route 1: Late-Stage Etherification via Williamson Synthesis

This is arguably the most common and often most practical laboratory-scale synthesis. The strategy relies on the commercially available or readily synthesized intermediate, 4'-hydroxy-4-biphenylcarboxylic acid.[6][7][8] The key transformation is the Williamson ether synthesis, an SN2 reaction between the phenoxide and an alkyl halide.[9][10]

Causality of Experimental Design: The Williamson ether synthesis is chosen for its reliability and generally high yields for forming aryl-alkyl ethers.[10] The reaction requires a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Potassium carbonate is a common choice as it is inexpensive, moderately basic, and easily removed during workup. A polar aprotic solvent like DMF or a ketone like acetone is often used to dissolve the reactants and facilitate the SN2 mechanism. Refluxing provides the necessary activation energy for the reaction.

G Start 4'-Hydroxy-4-biphenylcarboxylic Acid + 1-Bromopentane Step1 Add K2CO3 Solvent: EtOH/H2O Reflux (24h) Start->Step1 Williamson Ether Synthesis Step2 Acidic Workup (HCl) to pH 6 Step1->Step2 Protonation Step3 Filtration & Recrystallization Step2->Step3 Purification Product Final Product Step3->Product

Figure 2: Experimental workflow for Route 1.

Detailed Experimental Protocol: A representative procedure adapted from Yao, J. et al., Tetrahedron, 2012.[11]

  • Reaction Setup: To a 250 mL round-bottom flask, add 4'-hydroxy-4-biphenylcarboxylic acid (5.0 g, 23.3 mmol) and potassium hydroxide (KOH) (2.9 g, 51.3 mmol). Note: While the reference uses KOH, K2CO3 is a common alternative.

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 10:1, 100 mL).

  • Initial Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 1-bromopentane (4.2 mL, 35.0 mmol) dropwise to the refluxing solution.

  • Reaction: Continue to reflux the mixture for 24 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling the reaction mixture to room temperature, carefully adjust the pH to ~6 using dilute hydrochloric acid (e.g., 1 M HCl). This will protonate the carboxylate and precipitate the product.

  • Purification: Collect the resulting solid by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., methanol/dichloromethane or ethanol) to afford this compound as a white solid.[11]

Expected Yield: 70-80%.[11]

Route 2: Convergent Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[3][5] This route offers flexibility, as the pentyloxy and carboxylic acid moieties can be positioned on either the boronic acid or the halide partner.

Causality of Experimental Design: This route is chosen for its efficiency and modularity. The palladium catalyst (often Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand) is essential for the catalytic cycle.[3][12] A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for the transmetalation step.[5] A mixed solvent system, typically an organic solvent (like toluene, dioxane, or DME) and water, is used to dissolve both the organic substrates and the inorganic base.

G Start 4-Bromobenzoic Acid + (4-pentyloxyphenyl)boronic Acid Step1 Add Pd(PPh3)4, K2CO3 Solvent: 1,4-Dioxane/H2O Heat (80 °C, 16h) Start->Step1 Suzuki Coupling Step2 Aqueous Workup (Dilute, Extract with EtOAc) Step1->Step2 Purification Step3 Column Chromatography Step2->Step3 Final Purification Product Final Product Step3->Product

Figure 3: Experimental workflow for Route 2.

Detailed Experimental Protocol: A general procedure adapted from standard Suzuki-Miyaura coupling conditions.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq), (4-(pentyloxy)phenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), to the mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and acidify with 1 M HCl to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[1]

Expected Yield: 75-95%.

Route 3: Late-Stage Carboxylation via Grignard Reagent

This classical organometallic approach introduces the carboxylic acid functionality at the end of the synthesis. It requires the preparation of a 4-(pentyloxy)-4'-halobiphenyl intermediate, which is then converted to a Grignard reagent and reacted with carbon dioxide.

Causality of Experimental Design: The Grignard reaction is a powerful C-C bond-forming method. The key is the nucleophilic character of the carbon bound to magnesium, which readily attacks the electrophilic carbon of CO₂ (typically from dry ice).[13][14] This reaction is extremely sensitive to protic sources (like water or alcohols) as the Grignard reagent is a very strong base.[15] Therefore, strictly anhydrous conditions (dry glassware, anhydrous ether or THF solvent) are paramount for success. The final step is an acidic workup to protonate the intermediate carboxylate salt.[13]

Detailed Experimental Protocol: A general procedure based on standard Grignard carboxylation protocols.[13]

  • Grignard Formation: Place magnesium turnings (1.2 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere. Add a small volume of anhydrous diethyl ether or THF. Add a solution of 4-bromo-4'-(pentyloxy)biphenyl (1.0 eq) in anhydrous ether dropwise to initiate the reaction. A crystal of iodine may be added to activate the magnesium surface.[16] Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: Crush a large excess of dry ice (solid CO₂) in a separate beaker. Cool the prepared Grignard reagent in an ice bath and slowly pour it onto the crushed dry ice with vigorous stirring.[13] A solid magnesium carboxylate salt will form.

  • Workup: Allow the excess CO₂ to sublime. Slowly and carefully quench the reaction mixture by adding 1-2 M aqueous HCl with stirring until the solution is acidic and all magnesium salts have dissolved.

  • Purification: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization.

Expected Yield: 50-70% (highly dependent on anhydrous technique).

Part 3: Comparative Analysis

FeatureRoute 1: Late-Stage EtherificationRoute 2: Convergent Suzuki CouplingRoute 3: Late-Stage Carboxylation
Number of Steps 2 (from 4-hydroxy-4-biphenylcarboxylic acid)1 (if starting materials are available)2 (from 4-halo-4'-pentyloxybiphenyl)
Typical Overall Yield High (70-80%)Very High (75-95%)Moderate (50-70%)
Starting Materials 4'-Hydroxy-4-biphenylcarboxylic acid can be expensive or require synthesis.Boronic acids and aryl halides are widely available, but can be costly.Requires a specific di-functionalized biphenyl, which may need to be synthesized.
Reaction Conditions Moderate (reflux)Mild to Moderate (rt to 80 °C)Stringent (strictly anhydrous)
Scalability GoodExcellentFair (anhydrous conditions are harder to maintain on a large scale)
Key Advantage Reliable and robust; avoids organometallics.Highly efficient, modular, and high-yielding.Effective way to introduce a carboxylic acid.
Key Disadvantage Intermediate may be costly.Palladium catalyst cost; potential for metal contamination.Extreme sensitivity to moisture; functional group incompatibility.

Conclusion and Recommendation

For most laboratory-scale syntheses where purity and yield are paramount, the Convergent Suzuki-Miyaura Coupling (Route 2) stands out as the superior strategy. Its modularity allows for the rapid synthesis of analogs, and the reaction is exceptionally high-yielding and tolerant of other functional groups. While the cost of the palladium catalyst and boronic acid starting materials should be considered, the efficiency often justifies the expense.

The Late-Stage Etherification (Route 1) is a highly viable and robust alternative, particularly if the 4'-hydroxy-4-biphenylcarboxylic acid intermediate is readily available and affordable. It avoids the use of expensive transition metal catalysts and is procedurally straightforward.

The Late-Stage Grignard Carboxylation (Route 3) is a more classic but technically demanding approach. It is a powerful method but is best reserved for situations where the required 4-halo-4'-pentyloxybiphenyl intermediate is more accessible than the starting materials for the other routes, and when the laboratory is well-equipped for performing strictly anhydrous reactions.

Ultimately, the optimal synthetic route will be a function of the specific constraints of the project, including budget, timeline, available starting materials, and required scale. This guide provides the foundational data and rationale to make an informed and strategic choice.

References

  • Wikipedia.
  • Jouffroy, M., et al. (2016). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society. [Link]
  • Al-Masum, M., & Kundu, S. K. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
  • ResearchGate.
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
  • University of Colorado Boulder. GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL. [Link]
  • ACS Publications.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
  • Semantic Scholar.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]
  • ARKAT USA, Inc. Unexpected course of a Williamson ether synthesis. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (PDF)
  • PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid. [Link]
  • Chemsrc. This compound | CAS#:59748-15-1. [Link]
  • Francis Academic Press.
  • Journal of the Chemical Society C: Organic. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]
  • PubMed Central.
  • NIST WebBook. Biphenyl-4-carboxylic acid. [Link]
  • ResearchGate. Use of N-substituted-2-pyrrolidone-4-carboxylic acids as bio-based monomers for alkyd syntheses. [Link]

Sources

A Researcher's Guide to the Spectroscopic Comparison of 4-(pentyloxy)-4'-biphenylcarboxylic Acid and Its Homologous Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed spectroscopic comparison of 4-(pentyloxy)-4'-biphenylcarboxylic acid with its shorter-chain analogs, 4-methoxy-4'-biphenylcarboxylic acid and 4-ethoxy-4'-biphenylcarboxylic acid. Designed for researchers and professionals in materials science and drug development, this document delves into the nuances of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By presenting side-by-side data and explaining the underlying principles, this guide demonstrates how these fundamental techniques can be used to unambiguously differentiate between structurally similar molecules, ensuring compound identity and purity.

Introduction

4-alkoxy-4'-biphenylcarboxylic acids are a class of compounds of significant interest, particularly in the field of liquid crystals and as precursors for advanced functional materials. Their rigid biphenyl core combined with a flexible alkoxy chain and a polar carboxylic acid group imparts unique self-assembly properties. For any application, from fundamental research to industrial manufacturing, the precise structural verification of the target molecule is paramount. While chemically similar, analogs within this homologous series can exhibit distinct physical properties.

This guide focuses on a comparative analysis of three such analogs, illustrating how subtle changes in the length of the alkoxy chain (methoxy vs. ethoxy vs. pentyloxy) manifest in their respective spectra. Understanding these spectroscopic signatures is crucial for quality control, reaction monitoring, and the rational design of new materials.

Part 1: Molecular Structures Under Investigation

The comparison centers on three molecules that differ only by the length of the n-alkoxy chain attached to one of the phenyl rings. This systematic variation allows for a clear correlation between structural changes and spectroscopic output.

Caption: General experimental workflow for NMR analysis.

¹H NMR Comparison

The aromatic region (7.0-8.1 ppm) and the carboxylic acid proton signal (>12 ppm) are nearly identical for all three compounds. The key differentiating signals are found in the upfield region corresponding to the alkoxy groups.

CompoundAlkoxy Group Signals (δ, ppm)MultiplicityIntegrationAssignment
4-methoxy- ~3.80singlet (s)3H-O-CH₃
4-ethoxy- ~4.10quartet (q)2H-O-CH₂-CH₃
~1.35triplet (t)3H-O-CH₂-CH₃
4-(pentyloxy)- ~4.05triplet (t)2H-O-CH₂-(CH₂)₃-CH₃
~1.75quintet2H-O-CH₂-CH₂-(CH₂)₂-CH₃
~1.30-1.45multiplet (m)4H-O-(CH₂)₂-(CH₂)₂-CH₃
~0.90triplet (t)3H-(CH₂)₄-CH₃

Data is representative and sourced from typical values for such structures. [1][2] Expert Insights: The ¹H NMR data is conclusive.

  • The methoxy analog is identified by a sharp singlet integrating to three protons.

  • The ethoxy analog shows a characteristic quartet-triplet pattern. The downfield shift of the -O-CH₂- protons (~4.10 ppm) is due to the deshielding effect of the adjacent oxygen atom.

  • The pentyloxy analog is distinguished by its more complex aliphatic region, with four distinct signals for the five-carbon chain. The terminal methyl group appears furthest upfield (~0.90 ppm), as it is most shielded from the electronegative oxygen.

¹³C NMR Comparison

Similar to ¹H NMR, the ¹³C NMR spectra show clear differences in the aliphatic region while the aromatic and carbonyl carbons remain largely consistent.

CompoundAlkoxy Carbon Signals (δ, ppm)
4-methoxy- ~55.2
4-ethoxy- ~63.5, ~14.7
4-(pentyloxy)- ~67.8, ~28.8, ~28.1, ~22.3, ~13.9

Data is representative and based on established chemical shift predictions.

The number of signals in the 10-70 ppm range directly corresponds to the number of unique carbons in the alkyl chain, providing a secondary, powerful confirmation of the structure.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry directly measures the mass-to-charge ratio of the ionized molecule, providing a definitive confirmation of the molecular formula. Using ESI in negative mode, the primary ion observed is the deprotonated molecule, [M-H]⁻.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M-H]⁻ (m/z)
4-methoxy- C₁₄H₁₂O₃228.0786227.0714
4-ethoxy- C₁₅H₁₄O₃242.0943241.0871
4-(pentyloxy)- C₁₈H₂₀O₃284.1412283.1339

The mass spectrum for each compound is dominated by a single, intense peak corresponding to the [M-H]⁻ ion. The observed m/z values align perfectly with the calculated masses for their respective molecular formulas. The 14 Da difference between the methoxy and ethoxy analogs (CH₂) and the 42 Da difference between the ethoxy and pentyloxy analogs (C₃H₆) provide irrefutable evidence of the differing alkyl chain lengths. Fragmentation, such as the loss of CO₂ from the carboxylate, may be observed but the molecular ion peak is the most diagnostic feature in this analysis. [3][4][5]

Conclusion

While FTIR is an excellent tool for confirming the presence of key functional groups common to all three molecules, it falls short in reliably differentiating these homologous analogs. The definitive identification relies on the combined data from NMR spectroscopy and Mass Spectrometry.

  • ¹H NMR Spectroscopy provides an unambiguous structural fingerprint, with the multiplicity, integration, and chemical shifts of the alkoxy protons serving as the primary identifiers.

  • Mass Spectrometry offers orthogonal confirmation by providing the exact molecular weight of each compound.

This guide demonstrates a robust, multi-technique approach that constitutes a self-validating system for structural elucidation. By understanding the characteristic spectral signatures detailed herein, researchers can confidently verify the identity and purity of this compound and its analogs, ensuring the integrity of their research and development efforts.

References

  • The Journal of Organic Chemistry. ACS Publications.

Sources

The Decisive Role of Terminal Groups in Tailoring the Mesomorphic Properties of Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of soft matter, the design and synthesis of liquid crystals with specific, predictable properties remain a cornerstone of materials science. These unique materials, existing in a state between crystalline solids and isotropic liquids, are the foundation for technologies ranging from high-resolution displays to advanced sensing platforms.[1][2] At the heart of controlling their behavior lies the judicious selection of molecular structure, and arguably, no component is more influential than the terminal group. This guide provides an in-depth, comparative analysis of how different terminal groups dictate the mesomorphic properties of calamitic (rod-like) liquid crystals, offering field-proven insights and experimental data for researchers, scientists, and professionals in drug development.

The Foundational Principles: Why Terminal Groups Matter

The mesomorphic behavior of a liquid crystal is a delicate balance of intermolecular forces.[3] An extended, rigid core is a prerequisite for liquid crystallinity, but it is the terminal substituents that fine-tune the molecular interactions, ultimately governing the type of mesophase (nematic, smectic, cholesteric), the transition temperatures, and the overall stability of the liquid crystalline state.[4][5] The primary characteristics of terminal groups that wield this influence are:

  • Polarity and Dipole Moment: The polarity of a terminal group significantly impacts the dipole-dipole interactions between molecules.[6][7] Stronger dipoles can lead to increased intermolecular attractions, which in turn can stabilize more ordered phases like the smectic phase and generally increase clearing points (the temperature at which the liquid crystal becomes an isotropic liquid).[5]

  • Polarizability: The ease with which the electron cloud of a terminal group can be distorted by an electric field (polarizability) contributes to the anisotropic van der Waals forces.[8][9] Higher polarizability generally enhances the stability of the mesophase.[8]

  • Size, Shape, and Flexibility: The steric bulk and geometry of the terminal group affect how molecules pack.[5][10] Linear, flexible chains like alkyl and alkoxy groups can lower melting points and promote mesomorphism by disrupting crystal packing while maintaining anisotropic alignment.[1]

The interplay of these factors is complex and often non-intuitive. A change that enhances one property may negatively affect another, necessitating a comprehensive understanding of the structure-property relationships.

A Comparative Analysis of Common Terminal Groups

The following sections provide a detailed comparison of the effects of various terminal groups on the mesomorphic properties of liquid crystals, supported by experimental data from the literature.

Alkyl and Alkoxy Groups: The Foundation of Flexibility

Alkyl (-CnH2n+1) and alkoxy (-OCnH2n+1) chains are the most common terminal substituents in liquid crystal design. Their primary role is to lower the melting point by introducing flexibility and disrupting the close packing that favors the crystalline state.[1]

  • Effect of Chain Length: Increasing the length of the alkyl or alkoxy chain generally leads to a decrease in the melting point and an increase in the clearing point, thus broadening the temperature range of the mesophase.[11] However, this trend is not infinite. After a certain chain length, the increased van der Waals interactions can favor the formation of more ordered smectic phases over the nematic phase.[4] Longer chains can also lead to an "odd-even" effect, where the clearing points of homologs with an even number of carbon atoms are higher than those with an odd number.[12]

  • Alkyl vs. Alkoxy: Alkoxy groups, due to the presence of the oxygen atom, are slightly more polar and have a different bond angle compared to alkyl groups.[13] This often results in higher clearing points and a greater propensity for smectic phase formation compared to their alkyl counterparts of the same length.[14][15]

Table 1: Comparison of Alkyl and Alkoxy Terminal Groups

Terminal GroupGeneral Effect on Melting PointGeneral Effect on Clearing PointTendency for Mesophase TypeKey Characteristics
Alkyl (-CnH2n+1)DecreasesIncreases with chain length (up to a point)Nematic for shorter chains, Smectic for longer chainsIntroduces flexibility, disrupts crystal packing.[1]
Alkoxy (-OCnH2n+1)DecreasesGenerally higher than alkyls of same lengthHigher tendency for Smectic phasesIncreased polarity and different bond angle compared to alkyls.[13]
Halogen Groups: A Study in Polarity and Polarizability

Halogen atoms (F, Cl, Br, I) are powerful tools for modifying mesomorphic properties due to their varying sizes, electronegativities, and polarizabilities.[16]

  • Fluorine (-F): Due to its small size and high electronegativity, a terminal fluorine atom can increase the dipole moment without significantly increasing the molecular width. This can lead to an increase in the clearing point.[17]

  • Chlorine (-Cl), Bromine (-Br), and Iodine (-I): As we move down the group, the size and polarizability of the halogen increase. This enhanced polarizability generally leads to stronger intermolecular attractions and thus higher clearing points.[16][18] The larger size of these halogens can also influence the molecular packing, often favoring the formation of smectic phases.[16] The introduction of halogens can also lead to interesting phenomena like halogen bonding, which can further stabilize the mesophase.[19][20]

Table 2: Comparison of Halogen Terminal Groups

Terminal GroupSizeElectronegativityPolarizabilityGeneral Effect on Mesomorphic Properties
Fluoro (-F)SmallHighLowIncreases dipole moment, can increase clearing point.[17]
Chloro (-Cl)MediumMediumMediumIncreases polarizability, often leading to higher clearing points and smectic phases.[16]
Bromo (-Br)LargeLowHighHigh polarizability strongly favors higher clearing points and smectic phases.[16]
Iodo (-I)Very LargeLowestHighestStrongest intermolecular interactions due to high polarizability, promoting stable mesophases.[16]
Cyano and Nitro Groups: The Power of Strong Dipoles

The cyano (-CN) and nitro (-NO₂) groups are strongly polar and possess large dipole moments. Their inclusion in a liquid crystal molecule has a profound impact on its mesomorphic behavior.

  • Cyano (-CN): The linear shape and strong dipole moment of the cyano group lead to strong antiparallel correlations between molecules. This significantly increases the clearing point and often promotes the formation of nematic and smectic A phases.[21][22] The strong dipole-dipole interactions are a key reason for the widespread use of cyano-terminated liquid crystals in display applications.[23]

  • Nitro (-NO₂): The nitro group is also strongly polar, but its bent shape can disrupt the linear packing of the molecules.[24][25] While it generally increases the clearing point due to its strong dipole, the effect is often less pronounced than that of the cyano group. The steric hindrance from the nitro group can sometimes destabilize the mesophase.[17]

Table 3: Comparison of Cyano and Nitro Terminal Groups

Terminal GroupDipole MomentShapeGeneral Effect on Mesomorphic Properties
Cyano (-CN)LargeLinearSignificantly increases clearing point, promotes nematic and smectic A phases due to strong antiparallel correlations.[21][22]
Nitro (-NO₂)LargeBentIncreases clearing point, but the bent shape can disrupt packing and sometimes destabilize the mesophase.[17][24]

Experimental Protocols for Characterization

The reliable characterization of mesomorphic properties is paramount. The two most fundamental techniques are Polarized Optical Microscopy (POM) and Differential Scanning calorimetry (DSC).

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to identify the type of mesophase by observing the unique optical textures that arise from the anisotropic nature of liquid crystals.[26]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage attached to the polarizing microscope.

  • Heating and Cooling Cycles: The sample is heated above its clearing point to the isotropic liquid phase and then slowly cooled.

  • Observation: The sample is observed through the crossed polarizers during the cooling process. As the sample transitions into a liquid crystal phase, characteristic textures will appear.

    • Nematic Phase: Typically exhibits a "threaded" or "Schlieren" texture.[12]

    • Smectic A Phase: Often shows a "focal conic" or "homeotropic" texture.

    • Smectic C Phase: Similar to Smectic A, but the Schlieren texture may show "broken" features.

  • Phase Transition Temperature Determination: The temperatures at which these textural changes occur are recorded as the phase transition temperatures.

Causality Behind Experimental Choices: The use of crossed polarizers is essential because an isotropic liquid will appear dark, while the birefringent nature of a liquid crystal will allow light to pass through, revealing its texture. The slow cooling rate is crucial to allow the formation of well-defined textures for accurate identification.

Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature.[26] It is used to precisely determine the temperatures and enthalpies of phase transitions.

Step-by-Step Methodology:

  • Sample Encapsulation: A small, accurately weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min).

  • Heating and Cooling Scans: The sample is subjected to at least one full heating and cooling cycle. The first scan is often used to erase the sample's thermal history.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Phase transitions appear as peaks.

    • Endothermic Peaks (Heating): Represent transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).

    • Exothermic Peaks (Cooling): Represent transitions from a less ordered to a more ordered state.

  • Determination of Transition Temperatures and Enthalpies: The onset or peak temperature of the DSC curve corresponds to the transition temperature. The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Causality Behind Experimental Choices: The use of a reference pan allows for the subtraction of the instrument's baseline, isolating the thermal events of the sample. Hermetic sealing prevents sample loss due to sublimation or evaporation at elevated temperatures.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the concepts discussed in this guide.

G cluster_core Core Molecular Structure cluster_terminal Terminal Group Influence cluster_properties Mesomorphic Properties Core Rigid Core (e.g., Biphenyl) Alkyl Alkyl/Alkoxy (-CnH2n+1 / -OCnH2n+1) Core->Alkyl attached to Halogen Halogen (-F, -Cl, -Br, -I) Core->Halogen attached to Polar Strongly Polar (-CN, -NO2) Core->Polar attached to Nematic Nematic Phase Alkyl->Nematic influences Smectic Smectic Phase Alkyl->Smectic influences ClearingPoint Clearing Point (T_c) Alkyl->ClearingPoint influences MeltingPoint Melting Point (T_m) Alkyl->MeltingPoint influences Halogen->Smectic strongly influences Halogen->ClearingPoint strongly influences Polar->Nematic significantly increases Polar->Smectic significantly increases Polar->ClearingPoint significantly increases

Caption: Influence of terminal groups on mesomorphic properties.

G cluster_workflow Characterization Workflow start Synthesized Liquid Crystal pom Polarized Optical Microscopy (POM) - Identify Mesophase Types - Estimate Transition Temps start->pom Qualitative Analysis dsc Differential Scanning Calorimetry (DSC) - Precise Transition Temps - Measure Enthalpies start->dsc Quantitative Analysis analysis Data Analysis & Correlation pom->analysis dsc->analysis conclusion Structure-Property Relationship Established analysis->conclusion

Caption: Experimental workflow for liquid crystal characterization.

Conclusion

The selection of a terminal group is a critical decision in the design of liquid crystalline materials. A thorough understanding of the interplay between polarity, polarizability, and steric factors is essential for predicting and controlling the mesomorphic behavior. This guide has provided a comparative analysis of common terminal groups, supported by experimental data and protocols, to empower researchers in the rational design of novel liquid crystals with tailored properties for advanced applications.

References

  • Current time information in Dubai, AE. (n.d.). Google.
  • Hedge, G., et al. (n.d.). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals.
  • Yusoff, M. M., et al. (2018). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 23(10), 2463.
  • Li, Y., et al. (2024). Terminal halogen-containing rod-like liquid crystals: Synthesis, self-assembly, photophysical and mechanochromism properties. Dyes and Pigments, 221, 111831.
  • Karim, M. R., et al. (2016). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Liquid Crystals, 43(12), 1746-1757.
  • Karim, M. R., et al. (2016). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Liquid Crystals, 43(12), 1746-1757.
  • Hagar, M., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(5), 2309.
  • Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 49(10), 1335-1364.
  • Kim, J. H., et al. (2021).
  • Abser, M. N., et al. (2019). Effects of alkylthio groups on phase transitions of organic molecules and liquid crystals: a comparative study with alkyl and alkoxy groups. Liquid Crystals, 46(13-14), 2004-2015.
  • Hagar, M., et al. (2022). Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. Molecules, 27(19), 6296.
  • Liquid crystal. (2024, December 23). In Wikipedia. [Link]
  • Al-Mutabagani, L. A., et al. (2020). Effects of Different Terminal Substituents on the Mesomorphic Behavior of Some Azo-Schiff Base and Azo-Ester-Based Liquid Crystals. Journal of Molecular Structure, 1225, 129112.
  • Osman, M. A. (1983). Molecular Structure and Mesomorphic Properties of Thermotropic Liquid Crystals. II. Terminal Substituents.
  • Sharma, V. K., et al. (2015). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. International Journal of ChemTech Research, 8(6), 576-585.
  • Hagar, M., et al. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Molecules, 27(5), 1648.
  • Perkowski, P., et al. (2020). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Patel, R. R., & Sharma, V. K. (2023). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science, 11(7), 1-10.
  • Chemistry For Everyone. (2023, July 17). How Are Liquid Crystals Synthesized? [Video]. YouTube. [Link]
  • Sharma, V. K., et al. (2015). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour.
  • Hagar, M., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
  • Patel, D. S., et al. (2022). Effect of terminal metamers and homologous with imine and ester groups on mesomorphism and their DFT study. Liquid Crystals, 49(4), 513-527.
  • Liquid Crystals. (2023, January 29). Chemistry LibreTexts.
  • Takenaka, S., et al. (1985). It has been known that liquid crystalline materials having a cyano or a nitro group at the terminal frequently display somewhat. Chemistry Letters, 14(10), 1553-1556.
  • Singh, S., et al. (2015). Characterization and Mesomorphic Behavior of Liquid Crystals Doped with Nano – Powder. SciSpace.
  • Alam, S., et al. (2020). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Molecules, 25(17), 3959.
  • Gouveia, A. S., et al. (2017). Key Developments in Ionic Liquid Crystals. Molecules, 22(10), 1699.
  • Thaker, B. T., et al. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Liquid Crystals, 38(8), 1035-1055.
  • Bruce, D. W. (2016). Halogen-Bonded Liquid Crystals. White Rose Research Online.
  • Brown, G. H. (1966). Liquid Crystals. DTIC.
  • Chemistry For Everyone. (2023, July 15). What Is The Chemical Structure Of Liquid Crystals? [Video]. YouTube. [Link]
  • van den Brande, N., et al. (2011). Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals.
  • Reddy, R. A., & Mehl, G. H. (2021). An Up-to-date Review on Halogen-Bonded Liquid Crystals. Request PDF.
  • Arcila-Vargas, D. A., et al. (2021). Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport. Journal of Materials Chemistry C, 9(45), 16215-16223.
  • Srinivasa, H. T., et al. (2023).
  • Structure-Property relationships of emulsifiers for liquid crystal form
  • Hagar, M., et al. (2022). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Molecules, 27(13), 4192.
  • Srinivasa, H. T., et al. (2023).
  • Begum, S., et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54.
  • Chapter 11.8: Liquid Crystals. (2022, October 3). Chemistry LibreTexts.
  • Srinivasa, H. T., et al. (2023). Polar nitro group-derived rod-shaped liquid crystal molecule synthesis and characterization. Liquid Crystals, 50(10), 1335-1346.
  • Structural complexities, optical and polar properties of unconventional liquid crystals. (n.d.).
  • Athanassopoulou, M. A., et al. (2021). Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Beilstein Journal of Organic Chemistry, 17, 148-158.
  • Liquid Crystal Polariz
  • Belyaev, V. V., et al. (1987). Molecular Polarizabilities of Some Liquid Crystal Compounds.
  • Kim, J. H., et al. (2021).
  • Lee, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. NIH.

Sources

A Researcher's Guide to Analyzing Phase Transition Temperatures in Homologous Series of Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal behavior of liquid crystals is paramount. This guide provides an in-depth analysis of phase transition temperatures in homologous series of liquid crystals, offering a comparative look at the critical experimental techniques used in their characterization. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Significance of Phase Transitions in Homologous Liquid Crystal Series

Liquid crystals are fascinating states of matter that exhibit properties between those of conventional liquids and solid crystals[1]. Thermotropic liquid crystals, in particular, display a rich variety of phases as a function of temperature[1]. A homologous series, where molecules differ systematically by a repeating unit, such as a methylene group in an alkyl chain, provides a powerful platform to study the subtle interplay between molecular structure and macroscopic properties.

The phase transition temperatures, such as the melting point (crystal to liquid crystal or isotropic liquid), and the clearing point (liquid crystal to isotropic liquid), are critical parameters. They define the operational range of a liquid crystal for applications like displays (LCDs) and are sensitive indicators of molecular packing and intermolecular forces[2][3].

A key phenomenon observed in these series is the odd-even effect . This refers to the alternating behavior of transition temperatures and other properties as the number of carbon atoms in the alkyl chain switches between odd and even[4][5]. This effect arises from the different conformations of the alkyl chain and their impact on the overall molecular shape and anisotropic interactions[5][6]. Generally, members with an even number of carbons in the spacer tend to have a more linear, extended conformation, leading to stronger intermolecular interactions and higher clearing points compared to their odd-numbered counterparts, which adopt a more bent shape[6].

A Comparative Guide to Core Experimental Techniques

No single technique can provide a complete picture of the phase behavior of a liquid crystal series[7]. A multi-faceted approach, integrating thermodynamic, optical, and structural data, is essential for a comprehensive analysis. This section compares the three cornerstone techniques: Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC): Quantifying the Energetics of Transition

Why DSC is a primary tool: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature[8][9]. This allows for the precise determination of phase transition temperatures and the enthalpy changes (ΔH) associated with them[10][11]. The enthalpy of a transition provides insight into the degree of molecular ordering change occurring during the phase change[12].

Experimental Protocol: A Step-by-Step Guide to DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the liquid crystal sample (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard materials (e.g., indium) to ensure data accuracy.

  • Thermal Program:

    • Heat the sample to a temperature well above its clearing point to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions upon cooling. Monotropic phases, which are only stable on cooling, can be identified this way[12].

    • Heat the sample again at the same controlled rate. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The phase transitions will appear as peaks in the DSC thermogram. The peak onset or peak maximum temperature is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition[11].

Data Presentation: A Representative Homologous Series

To illustrate the odd-even effect, consider the following hypothetical data for a homologous series of cyanobiphenyls (nCB), where 'n' is the number of carbon atoms in the alkyl chain.

Compound (nCB) Melting Point (°C) ΔH_melting (kJ/mol) Clearing Point (°C) ΔH_clearing (kJ/mol)
3CB65.218.572.80.4
4CB58.120.175.30.5
5CB24.015.335.10.3
6CB14.517.829.00.4
7CB30.016.242.80.3
8CB21.519.540.50.5

The clearing point data clearly demonstrates the odd-even effect, with the even-numbered homologs generally exhibiting higher transition temperatures.

Polarizing Optical Microscopy (POM): Visualizing the Mesophases

Why POM is essential: POM is a qualitative technique that utilizes polarized light to observe the unique optical textures of different liquid crystal phases[9][13]. Because liquid crystals are birefringent, they can rotate the plane of polarized light, leading to characteristic patterns when viewed between two crossed polarizers[14]. This allows for the direct identification and confirmation of the phases detected by DSC[9].

Experimental Workflow: From Sample to Image

G cluster_prep Sample Preparation cluster_analysis Microscopy Analysis cluster_id Phase Identification prep1 Place a small amount of LC on a clean glass slide prep2 Cover with a coverslip prep1->prep2 analysis1 Place slide on a hot stage attached to the POM prep2->analysis1 analysis2 Heat the sample above its clearing point (isotropic phase) analysis1->analysis2 analysis3 Cool the sample slowly analysis2->analysis3 analysis4 Observe and record the textures at different temperatures analysis3->analysis4 id1 Compare observed textures to known LC textures analysis4->id1 id2 Correlate texture changes with DSC transition temperatures id1->id2

Caption: Experimental workflow for Polarizing Optical Microscopy.

Interpreting the Textures: Different liquid crystal phases have distinct textures. For example, the nematic phase often exhibits a "schlieren" texture, while smectic phases show "focal-conic" or "mosaic" textures[1][15]. Observing the transition from one characteristic texture to another as the temperature is varied allows for the visual confirmation of the phase transitions identified by DSC.

X-ray Diffraction (XRD): Unveiling the Molecular Organization

Why XRD provides definitive structural information: While DSC provides thermodynamic data and POM offers visual identification, XRD is the definitive technique for determining the molecular arrangement within a liquid crystal phase[9]. By analyzing the scattering pattern of X-rays passing through the sample, one can determine parameters such as layer spacing in smectic phases and the degree of positional and orientational order[16][17].

The Power of XRD in Phase Identification:

  • Nematic Phase: Exhibits a diffuse scattering pattern, indicating short-range positional order but long-range orientational order.

  • Smectic A Phase: Shows a sharp reflection in the small-angle region, corresponding to the layer spacing, and a diffuse wide-angle reflection, indicating liquid-like order within the layers[17].

  • Hexatic Phases: Display sharp peaks in the wide-angle region, indicative of bond-orientational order within the layers[18].

  • Crystal Phases: Produce a series of sharp Bragg reflections, characteristic of a three-dimensional lattice structure.

Logical Relationship of the Techniques

G DSC DSC (Thermodynamic Data) Analysis Comprehensive Phase Transition Analysis DSC->Analysis POM POM (Visual Identification) POM->Analysis XRD XRD (Structural Confirmation) XRD->Analysis

Caption: Interrelation of key analytical techniques.

Synthesizing the Data: A Holistic Approach

A robust analysis of phase transition temperatures in a homologous series of liquid crystals relies on the synergistic use of these techniques. The process begins with DSC to map out the transition temperatures and their associated enthalpies. POM is then used to visually confirm these transitions and identify the types of mesophases based on their textures. Finally, XRD provides the definitive structural information to confirm the phase assignments and quantify the molecular organization.

By systematically applying this multi-technique approach, researchers can gain a deep and reliable understanding of the structure-property relationships that govern the fascinating world of liquid crystals. This knowledge is crucial for the rational design of new materials with tailored properties for advanced applications.

References

  • X-ray Liquid Crystal Structure Analysis. Physics and Chemistry of Molecular Assemblies.
  • Even–odd effect of the homologous series of nCHBT liquid crystal molecules under the influence of an electric field. Pramana - Journal of Physics.
  • Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. Princeton Dataspace.
  • Liquid Crystal Transitions. NETZSCH Analyzing & Testing.
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Physical Review E.
  • X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals.
  • An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central.
  • Phase transitions in liquid crystals. Stanford University.
  • Odd-even effects in liquid crystals. ResearchGate.
  • Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications.
  • Oligomeric odd-even effect in liquid crystals. Nature.
  • Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior. MDPI.
  • The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides.
  • X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online.
  • A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. IEEE Xplore.
  • Characterization of Liquid Crystals. Unknown Source. Please note a direct, verifiable URL was not available for this source.
  • Oligomeric odd–even effect in liquid crystals. Royal Society of Chemistry.
  • Polarization Microscope Pictures of Liquid Crystals. Kent State University.
  • Polarization-Independent Nematic Liquid Crystal Phase Modulators. ACS Publications.
  • LIQUID CRYSTAL PHASES. University of Hamburg.
  • A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv.
  • Liquid crystal. Wikipedia.
  • Liquid Crystals. Chemistry LibreTexts.
  • PHASE TRANSITIONS IN LIQUID CRYSTALS. Physics Reports.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pentyloxy)-4'-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Pentyloxy)-4'-biphenylcarboxylic acid (CAS No. 59748-15-1), a compound often utilized in the synthesis of liquid crystals and other advanced materials. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of your personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a biphenyl derivative and a carboxylic acid. While specific toxicity data for this compound is limited, the available Safety Data Sheet (SDS) and information on analogous structures provide critical safety information.

Key Hazard Considerations:

  • Skin and Eye Irritation: Like many carboxylic acids, it is expected to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.

PropertyValueSource
CAS Number 59748-15-1[3][4]
Molecular Formula C18H20O3[3][4]
Molecular Weight 284.35 g/mol [1]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind stringent PPE protocols is the prevention of direct contact and inhalation, thereby mitigating the primary routes of exposure.

Essential PPE for Handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of dust generation, a NIOSH-approved respirator is necessary.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent the spread of contamination and minimize exposure.

Small Spills (Solid)
  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the necessary protective equipment.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand or vermiculite to prevent the generation of dust.

  • Collect the Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills

For large spills, the immediate priority is personnel safety.

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Ventilate (If Safe): If it can be done without risk of spreading the contamination, increase ventilation in the area.

  • Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of trained hazardous waste personnel.

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, this will primarily fall under the Resource Conservation and Recovery Act (RCRA).[5]

Waste Segregation and Collection

Proper segregation is the foundation of a safe and compliant waste management program.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.

  • Container Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • No Mixing: Never mix this waste with other waste streams, especially bases or strong oxidizing agents, to avoid potentially violent reactions.

Disposal_Workflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Generation of Waste (this compound) Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container Clearly (Hazardous Waste, Chemical Name, Hazards) Segregate->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Contact Contact Licensed Hazardous Waste Contractor Store->Contact Manifest Prepare Hazardous Waste Manifest Contact->Manifest Transport Arrange for Waste Pickup and Transport Manifest->Transport Dispose Final Disposal at Permitted Facility (e.g., Incineration) Transport->Dispose

Caption: Disposal workflow for this compound.

Storage of Waste

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of any potential leaks.

  • Accumulation Time: Be aware of your facility's hazardous waste accumulation time limits as stipulated by the EPA or your state's environmental agency.

Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Contact your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Disposal Method: The most common and effective method for the disposal of this type of organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound.

Decision_Tree Start Have you generated waste containing This compound? Is_Solid Is the waste a solid or a solution/mixture? Start->Is_Solid Solid_Waste Place in a labeled, compatible solid waste container. Is_Solid->Solid_Waste Solid Liquid_Waste Place in a labeled, compatible liquid waste container with secondary containment. Is_Solid->Liquid_Waste Solution/ Mixture Store_Waste Store the sealed container in a designated hazardous waste accumulation area. Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Contact_EHS Contact your institution's EHS department for pickup and disposal. Store_Waste->Contact_EHS

Caption: Decision tree for on-site waste handling.

Environmental Considerations and the Rationale for Proper Disposal

The biphenyl structure can be persistent in the environment. While some biphenyl carboxylic acids have been shown to be biodegradable by microorganisms, the rate and extent of degradation can vary significantly depending on environmental conditions and the specific molecular structure.[6] The introduction of such chemicals into waterways can have unforeseen and potentially detrimental effects on aquatic ecosystems. Therefore, the most responsible course of action is to ensure its complete destruction through controlled incineration.

By adhering to these procedures, you are not only complying with regulations but also upholding the highest standards of scientific responsibility. The trust placed in researchers and drug development professionals extends beyond the laboratory; it encompasses a commitment to the well-being of our communities and the environment.

References

  • Anaerobic degradation of the aromatic hydrocarbon biphenyl by a sulfate-reducing enrichment culture. (n.d.). FEMS Microbiology Ecology.
  • Are polychlorinated biphenyls (PCBs) considered RCRA hazardous waste? (2024, November 1). J. J. Keller.
  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025, May 30). US EPA.
  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024, May 2). Washington State Department of Ecology.
  • Environmental fate and global distribution of polychlorinated biphenyls. (n.d.). PubMed.
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (n.d.). PubMed.
  • Learn about Polychlorinated Biphenyls. (n.d.). US EPA.
  • Policy and Guidance for Polychlorinated Biphenyls. (n.d.). US EPA.
  • 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). Arctom.
  • This compound. (2025, August 25). Chemsrc.
  • RCRA Box 664 42)1336.36.3 102RQ-31L. (2008, October 31). Regulations.gov.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • RO 14014 9441.1996(08) MONTHLY HOTLINE REPORT September 1996 1. PCB Wastes as Hazardous Wastes Polychlorinated biphenyls (PCBs). (n.d.). US EPA.
  • Waste disposal technologies for polychlorinated biphenyls. (n.d.). PubMed.

Sources

Personal protective equipment for handling 4-(Pentyloxy)-4'-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(Pentyloxy)-4'-biphenylcarboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested experience to ensure your safety and procedural efficacy. This document is structured to provide not just instructions, but a deep understanding of the rationale behind each safety measure, fostering a culture of informed caution in your laboratory.

Hazard Assessment and Triage

Anticipated Hazard Profile:

Hazard ClassificationCategoryGHS StatementPrimary Route of Exposure
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDermal Contact
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationEye Contact
Specific target organ toxicityCategory 3H335: May cause respiratory irritationInhalation

This table is constructed based on data from analogous compounds and represents a precautionary assessment.

The primary risks associated with handling this compound in its powdered form are inhalation of airborne particles and direct contact with skin and eyes.[3][4] The fine particulate nature of many organic powders necessitates stringent controls to prevent aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a passive checklist but an active risk mitigation strategy. For this compound, the following ensemble is mandatory.

PPE_Workflow cluster_ppe Essential PPE Ensemble cluster_rationale Rationale and Specifications respirator A. Respiratory Protection respirator_spec N95/FFP2 rated respirator or higher. Prevents inhalation of fine powder particulates. respirator->respirator_spec Why? goggles B. Eye and Face Protection goggles_spec Chemical safety goggles (conforming to EN166 or ANSI Z87.1). Protects against airborne dust and splashes. goggles->goggles_spec Why? gloves C. Hand Protection gloves_spec Nitrile gloves (inspect before use). Provides a chemical-resistant barrier for skin. gloves->gloves_spec Why? coat D. Body Protection coat_spec Long-sleeved laboratory coat. Protects skin and personal clothing from contamination. coat->coat_spec Why?

Caption: Essential PPE for handling powdered this compound.

  • A. Respiratory Protection : Due to the risk of respiratory irritation from inhaling the fine powder, a NIOSH-approved N95 or FFP2 equivalent respirator is the minimum requirement.[3][4] For procedures with a high likelihood of dust generation, a higher level of respiratory protection, such as a full-face respirator, should be considered.

  • B. Eye and Face Protection : Chemical safety goggles are mandatory to prevent airborne particles from causing serious eye irritation.[2] A face shield may be worn in addition to goggles for enhanced protection, especially during bulk transfers.

  • C. Hand Protection : Chemically resistant nitrile gloves are required.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]

  • D. Body Protection : A long-sleeved laboratory coat should be worn to protect the skin and personal clothing.[3]

Operational Plan: From Weighing to Reaction

Adherence to a strict operational protocol is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated enclosure to control dust.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer :

    • When weighing, use a balance with a draft shield.

    • Employ gentle scooping and transfer techniques to minimize the generation of airborne dust. Avoid pouring the powder from a height.

    • Use anti-static weigh boats or liners to prevent the powder from clinging and becoming airborne.

    • Close the container immediately after dispensing the required amount.

  • In-Reaction Handling :

    • When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing and dust formation.

    • Ensure the reaction is conducted in a well-ventilated area, such as a fume hood.

Emergency Response Plan

In the event of an exposure, immediate and correct action is paramount.

Emergency_Response cluster_actions Immediate First Aid Actions exposure { Chemical Exposure Event| type} What is the nature of the exposure? skin_contact Skin Contact 1. Immediately remove contaminated clothing. 2. Flush affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation persists. exposure:type->skin_contact Skin eye_contact Eye Contact 1. Immediately flush eyes with water for at least 15-20 minutes, lifting upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. exposure:type->eye_contact Eye inhalation Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. exposure:type->inhalation Inhalation ingestion Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. exposure:type->ingestion Ingestion

Caption: Immediate first aid procedures for chemical exposure.

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7][8][9] Remove contact lenses if it is safe to do so.[9][10] Seek immediate medical attention.[6][8][9]

  • Skin Contact : Promptly flush the affected area with water and remove any contaminated clothing.[6] If symptoms like irritation persist after washing, seek medical attention.[6][8]

  • Inhalation : Move the affected person to an area with fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting.[1] Contact a poison control center or seek immediate medical attention.[7]

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Disposal Protocol:

  • Solid Waste :

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or excess solid chemical should also be disposed of in this manner.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

    • Do not pour solutions containing this compound down the drain.[11]

  • Decontamination :

    • All non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste.

  • Final Disposal :

    • All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment.

References

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
  • First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Eye Injury: First Aid for Chemical Burns. University of Michigan Health. [Link]
  • 4-BIPHENYL CARBOXYLIC ACID Safety D
  • Chemical splash in the eye: First aid. Mayo Clinic. [Link]
  • PPE and Safety for Chemical Handling.
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Powder Coating Safety and Regulations.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • How to Dispose of Acetic Acid. Lab Alley. [Link]
  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
  • Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Process for preparing derivatives of biphenyl-2-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)-4'-biphenylcarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)-4'-biphenylcarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.